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5-[(4-Chloro-2-methylphenoxy)methyl]-2-furoic acid Documentation Hub

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  • Product: 5-[(4-Chloro-2-methylphenoxy)methyl]-2-furoic acid
  • CAS: 832739-89-6

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Physicochemical Properties of 5-[(4-Chloro-2-methylphenoxy)methyl]-2-furoic acid

For the Attention of Researchers, Scientists, and Drug Development Professionals Preamble: Navigating the Uncharted Territory of a Novel Molecular Entity In the landscape of drug discovery and development, a thorough und...

Author: BenchChem Technical Support Team. Date: February 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Uncharted Territory of a Novel Molecular Entity

In the landscape of drug discovery and development, a thorough understanding of a compound's physicochemical properties is the bedrock upon which all subsequent investigations are built. These intrinsic characteristics govern a molecule's behavior from the moment of synthesis to its ultimate biological effect. The subject of this guide, 5-[(4-Chloro-2-methylphenoxy)methyl]-2-furoic acid, represents a novel chemical entity for which comprehensive physicochemical data is not yet readily available in the public domain.

This guide, therefore, adopts a dual-pronged approach. Firstly, it will serve as a detailed roadmap, outlining the critical physicochemical parameters that must be determined for a compound of this nature and the established methodologies for their experimental determination. Secondly, by drawing upon data from structurally related analogues, namely (4-chloro-2-methylphenoxy)acetic acid (MCPA) and various 2-furoic acid derivatives, we will establish a scientifically grounded framework for anticipating the likely properties of our target molecule. This will provide researchers with a robust set of expectations and a clear experimental strategy for the full characterization of 5-[(4-Chloro-2-methylphenoxy)methyl]-2-furoic acid.

Molecular Structure and Its Implications

The journey into the physicochemical landscape of a molecule begins with a detailed examination of its structure. The architecture of 5-[(4-Chloro-2-methylphenoxy)methyl]-2-furoic acid is a composite of three key functionalities: a 2-furoic acid core, a phenoxy-methyl linker, and a substituted aromatic ring. Each of these components will contribute to the overall physicochemical profile of the molecule.

Caption: Molecular structure of 5-[(4-Chloro-2-methylphenoxy)methyl]-2-furoic acid.

Key Physicochemical Parameters and Their Determination

The following sections will detail the critical physicochemical properties, their importance in a drug development context, and the experimental protocols for their determination.

Melting Point (°C)

The melting point is a fundamental indicator of a compound's purity and the strength of its crystal lattice energy. A sharp melting point range is indicative of high purity.

Anticipated Properties: Based on structurally similar compounds, a crystalline solid with a relatively high melting point is expected. For instance, (4-chloro-2-methylphenoxy)acetic acid (MCPA) has a melting point in the range of 114-118 °C. The introduction of the larger furoic acid moiety may influence the crystal packing and thus the melting point.

Experimental Protocol: Capillary Melting Point Determination

  • Sample Preparation: A small amount of the dry, crystalline 5-[(4-Chloro-2-methylphenoxy)methyl]-2-furoic acid is finely powdered and packed into a capillary tube to a height of 2-3 mm.

  • Instrumentation: The capillary tube is placed in a calibrated melting point apparatus.

  • Measurement: The temperature is increased at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

  • Observation: The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid is recorded as the melting point range.

Solubility

Solubility is a critical determinant of a drug's bioavailability. Poor aqueous solubility can be a major hurdle in drug development. The solubility of an ionizable compound like 5-[(4-Chloro-2-methylphenoxy)methyl]-2-furoic acid is highly pH-dependent.

Anticipated Properties: The carboxylic acid moiety suggests that the compound will exhibit low solubility in acidic media (where it is in its neutral form) and higher solubility in neutral to basic media (where it is deprotonated to form a more soluble carboxylate salt). The presence of the chloro and methyl groups on the phenyl ring will contribute to its lipophilicity, likely reducing its overall aqueous solubility compared to unsubstituted furoic acid. The sodium salt of MCPA is reported to have a much higher water solubility than the free acid.

Table 1: Predicted and Experimental Solubility Profile

Solvent System (at 25 °C)Predicted SolubilityExperimental Determination Method
Water (pH 2.0)Very LowShake-Flask Method with HPLC-UV quantification
Phosphate Buffered Saline (pH 7.4)ModerateShake-Flask Method with HPLC-UV quantification
Dimethyl Sulfoxide (DMSO)HighVisual assessment or nephelometry
EthanolModerateVisual assessment or nephelometry

Experimental Protocol: Shake-Flask Method for Aqueous Solubility

  • Equilibration: An excess amount of 5-[(4-Chloro-2-methylphenoxy)methyl]-2-furoic acid is added to a known volume of the desired aqueous buffer (e.g., pH 2.0 HCl, pH 7.4 PBS) in a sealed vial.

  • Agitation: The vials are agitated in a temperature-controlled shaker bath (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The resulting suspension is filtered through a 0.22 µm filter to remove undissolved solid.

  • Quantification: The concentration of the dissolved compound in the filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

cluster_protocol Shake-Flask Solubility Protocol A Add excess compound to buffer B Agitate at constant temperature (24-48h) A->B C Filter to remove undissolved solid B->C D Quantify concentration by HPLC-UV C->D

Caption: Workflow for Shake-Flask Solubility Determination.

Dissociation Constant (pKa)

The pKa is the pH at which a compound exists in a 50:50 ratio of its protonated and deprotonated forms. For an acidic compound like 5-[(4-Chloro-2-methylphenoxy)methyl]-2-furoic acid, the pKa of the carboxylic acid group is crucial for predicting its absorption, distribution, metabolism, and excretion (ADME) properties.

Anticipated Properties: The pKa of 2-furoic acid is approximately 3.16. The electron-withdrawing nature of the phenoxy-methyl substituent at the 5-position may have a minor influence on the acidity of the carboxylic acid. The pKa of MCPA is reported to be around 3.07.[1] Therefore, the pKa of the target compound is expected to be in a similar range.

Experimental Protocol: Potentiometric Titration

  • Sample Preparation: A known concentration of 5-[(4-Chloro-2-methylphenoxy)methyl]-2-furoic acid is dissolved in a suitable solvent mixture (e.g., water with a co-solvent like methanol if solubility is low).

  • Titration: The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH) while the pH is continuously monitored with a calibrated pH electrode.

  • Data Analysis: A titration curve (pH vs. volume of titrant added) is generated. The pKa is determined from the pH at the half-equivalence point.

Lipophilicity (LogP / LogD)

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP) or distribution coefficient (LogD), is a measure of a compound's preference for a lipid versus an aqueous environment. This property is a key predictor of membrane permeability and in vivo distribution. LogP refers to the partitioning of the neutral form of the molecule, while LogD is pH-dependent and accounts for both neutral and ionized forms.

Anticipated Properties: The presence of the aromatic ring, the chloro substituent, and the methyl group will contribute significantly to the lipophilicity of the molecule. The LogP of MCPA is approximately 3.25.[1] The furoic acid moiety is more polar, but the overall molecule is expected to be moderately lipophilic.

Table 2: Predicted Lipophilicity and Experimental Methods

ParameterPredicted Value RangeExperimental Determination Method
LogP3.0 - 4.0Shake-Flask Method (n-octanol/water)
LogD at pH 7.41.0 - 2.0Shake-Flask Method (n-octanol/buffer)

Experimental Protocol: Shake-Flask Method for LogP/LogD

  • System Preparation: Equal volumes of n-octanol (pre-saturated with the aqueous phase) and the aqueous phase (water for LogP, buffer of a specific pH for LogD) are combined in a vial.

  • Compound Addition: A known amount of 5-[(4-Chloro-2-methylphenoxy)methyl]-2-furoic acid is added.

  • Equilibration: The vial is shaken until equilibrium is reached (typically several hours).

  • Phase Separation: The mixture is centrifuged to ensure complete separation of the n-octanol and aqueous layers.

  • Quantification: The concentration of the compound in both phases is determined by a suitable analytical method (e.g., HPLC-UV).

  • Calculation: LogP or LogD is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the chemical structure and identity of a newly synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy will provide detailed information about the molecular structure, including the number and types of protons and carbons and their connectivity.

Anticipated ¹H NMR Spectral Features:

  • A singlet corresponding to the methyl protons.

  • A singlet for the methylene protons of the linker.

  • A set of signals in the aromatic region for the protons on the substituted phenyl ring.

  • Signals in the furan region for the protons on the furoic acid ring.

  • A broad singlet for the carboxylic acid proton, which may be exchangeable with D₂O.

Mass Spectrometry (MS)

Mass spectrometry provides the accurate molecular weight of the compound and can offer insights into its fragmentation patterns, further confirming the structure. High-resolution mass spectrometry (HRMS) is particularly valuable for determining the elemental composition.

Anticipated Mass Spectrum:

  • A molecular ion peak [M]⁺ or [M-H]⁻ corresponding to the calculated molecular weight of C₁₄H₁₁ClO₄.

  • Characteristic isotopic pattern for the presence of a chlorine atom (M and M+2 peaks in an approximate 3:1 ratio).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Anticipated IR Absorption Bands:

  • A broad O-H stretch from the carboxylic acid.

  • A strong C=O stretch from the carboxylic acid.

  • C-O stretching vibrations from the ether linkage and the furan ring.

  • C-H stretching and bending vibrations.

  • C-Cl stretching vibration.

Conclusion and Future Directions

While direct experimental data for 5-[(4-Chloro-2-methylphenoxy)methyl]-2-furoic acid is currently lacking, this guide provides a comprehensive framework for its systematic physicochemical characterization. By employing the established methodologies outlined herein, researchers can generate the critical data necessary to evaluate its potential as a drug candidate. The anticipated properties, based on structurally related compounds, suggest a moderately lipophilic, acidic molecule with pH-dependent solubility. The successful execution of these experimental protocols will be a crucial first step in unlocking the therapeutic potential of this novel chemical entity.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 7204, (4-chloro-2-Methylphenoxy)acetic acid. Retrieved from [Link].[1]

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Exploratory

An In-depth Technical Guide to the Core Mechanism of Action of 5-[(4-Chloro-2-methylphenoxy)methyl]-2-furoic acid

Foreword For professionals in drug development and biomedical research, elucidating the mechanism of action of a novel compound is a critical step in its journey from the laboratory to the clinic. This guide provides a c...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword

For professionals in drug development and biomedical research, elucidating the mechanism of action of a novel compound is a critical step in its journey from the laboratory to the clinic. This guide provides a comprehensive framework for investigating the core mechanism of 5-[(4-Chloro-2-methylphenoxy)methyl]-2-furoic acid. Given its structural characteristics—a carboxylic acid head group, a central linker, and a hydrophobic tail—we hypothesize that this molecule functions as a Peroxisome Proliferator-Activated Receptor (PPAR) agonist. PPARs are key regulators of lipid and glucose metabolism, making them attractive targets for therapeutic intervention in metabolic diseases.[1][2] This document will guide you through the experimental validation of this hypothesis, from initial in vitro assays to in vivo studies in relevant animal models.

Introduction to 5-[(4-Chloro-2-methylphenoxy)methyl]-2-furoic acid and the PPAR Hypothesis

5-[(4-Chloro-2-methylphenoxy)methyl]-2-furoic acid is a synthetic organic compound featuring a furoic acid moiety linked to a substituted phenoxy group. While direct studies on this specific molecule are not extensively reported, its structural components are present in various biologically active compounds. The phenoxyacetic acid substructure is found in herbicides like MCPA, which have been shown to influence lipid metabolism and induce peroxisome proliferation in rats, effects reminiscent of PPAR activators.[3] The furoic acid core is also present in compounds with diverse biological activities. The overall structure, with a polar carboxylic acid head and a hydrophobic tail, is a hallmark of PPAR agonists.[1]

PPARs are a group of nuclear receptors comprising three subtypes: PPARα, PPARγ, and PPARβ/δ.[4] They play pivotal roles in the regulation of genes involved in lipid metabolism, glucose homeostasis, and inflammation.[1][5] Ligand activation of PPARs leads to the formation of a heterodimer with the retinoid X receptor (RXR), which then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes, thereby modulating their transcription.[6]

Given these structural and functional parallels, we posit that 5-[(4-Chloro-2-methylphenoxy)methyl]-2-furoic acid acts as a PPAR agonist. The following sections will detail the experimental workflow to rigorously test this hypothesis.

The PPAR Signaling Pathway: A Visual Overview

The following diagram illustrates the canonical PPAR signaling pathway, which is the hypothesized target of 5-[(4-Chloro-2-methylphenoxy)methyl]-2-furoic acid.

PPAR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Compound 5-[(4-Chloro-2-methylphenoxy)methyl]-2-furoic acid PPAR PPAR Compound->PPAR Binds CoR Co-repressor PPAR->CoR Dissociates PPAR_RXR PPAR-RXR Heterodimer PPAR->PPAR_RXR RXR RXR RXR->PPAR_RXR PPRE PPRE (DNA) PPAR_RXR->PPRE Binds CoA Co-activator PPRE->CoA Recruits Gene Target Gene Transcription CoA->Gene Initiates

Caption: Hypothesized PPAR signaling pathway activation.

Experimental Validation of PPAR Agonism

A multi-tiered approach is essential to validate the hypothesis that 5-[(4-Chloro-2-methylphenoxy)methyl]-2-furoic acid is a PPAR agonist. This involves a series of in vitro and in vivo experiments designed to demonstrate direct binding to PPARs, activation of PPAR-mediated gene transcription, and physiological effects consistent with PPAR agonism.

In Vitro Assays: Direct Target Engagement and Activation

The initial step is to determine if the compound directly interacts with and activates PPARs.

This assay determines the affinity of the compound for the three PPAR subtypes. A competitive binding assay using a radiolabeled or fluorescently tagged known PPAR ligand is a standard method.

Protocol: Competitive Radioligand Binding Assay

  • Prepare Reagents:

    • Recombinant human PPARα, PPARγ, and PPARβ/δ ligand-binding domains (LBDs).

    • Radiolabeled ligand (e.g., [³H]-Rosiglitazone for PPARγ).

    • Test compound solutions at various concentrations.

    • Scintillation cocktail.

  • Assay Procedure:

    • In a 96-well plate, incubate the PPAR LBD with the radiolabeled ligand and varying concentrations of the test compound.

    • Allow the binding to reach equilibrium.

    • Separate the bound from the free radioligand using a filter-binding apparatus.

    • Measure the radioactivity of the bound ligand using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of specific binding at each concentration of the test compound.

    • Determine the IC₅₀ value, which is the concentration of the test compound that displaces 50% of the radiolabeled ligand.

This cell-based assay measures the ability of the compound to activate the transcriptional activity of PPARs.[4][7][8]

Protocol: Dual-Luciferase Reporter Assay

  • Cell Culture and Transfection:

    • Culture a suitable cell line (e.g., HEK293T) in appropriate media.

    • Co-transfect the cells with two plasmids:

      • An expression vector for the full-length PPAR subtype (or a GAL4-PPAR-LBD fusion).

      • A reporter plasmid containing a PPRE (or a UAS for the GAL4 system) upstream of a luciferase gene.

    • A control plasmid expressing Renilla luciferase is also co-transfected for normalization.

  • Compound Treatment:

    • After transfection, treat the cells with varying concentrations of the test compound or a known PPAR agonist (positive control) for 24-48 hours.

  • Luciferase Assay:

    • Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase assay system.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity.

    • Plot the fold activation against the compound concentration to determine the EC₅₀ value (the concentration that produces 50% of the maximal response).

Reporter_Assay_Workflow Start Cell Culture (e.g., HEK293T) Transfection Co-transfect with PPAR and Luciferase Reporter Plasmids Start->Transfection Treatment Treat with Test Compound Transfection->Treatment Lysis Cell Lysis Treatment->Lysis Measurement Measure Luciferase Activity Lysis->Measurement Analysis Data Analysis (EC50 determination) Measurement->Analysis End Results Analysis->End

Caption: Workflow for a dual-luciferase reporter assay.

Cell-Based Assays: Cellular Responses to PPAR Activation

If the in vitro assays confirm PPAR agonism, the next step is to investigate the compound's effects in a more physiologically relevant cellular context.

PPARγ is a master regulator of adipogenesis.[9] Therefore, a potent PPARγ agonist should promote the differentiation of preadipocytes into mature adipocytes.

Protocol: 3T3-L1 Adipocyte Differentiation

  • Cell Culture:

    • Culture 3T3-L1 preadipocytes to confluence.

  • Differentiation Induction:

    • Induce differentiation using a standard cocktail (e.g., insulin, dexamethasone, and IBMX) in the presence of varying concentrations of the test compound or a positive control (e.g., rosiglitazone).

  • Lipid Accumulation Staining:

    • After 7-10 days, fix the cells and stain for lipid droplets using Oil Red O.

  • Quantification:

    • Extract the Oil Red O stain from the cells and measure its absorbance to quantify lipid accumulation.

    • Alternatively, visualize and quantify lipid droplets by microscopy.

PPARγ agonists are known to improve insulin sensitivity and enhance glucose uptake in adipocytes and muscle cells.

Protocol: 2-NBDG Glucose Uptake Assay

  • Cell Culture and Differentiation:

    • Differentiate 3T3-L1 cells into mature adipocytes as described above.

  • Compound Treatment:

    • Treat the mature adipocytes with the test compound for 24 hours.

  • Glucose Uptake Measurement:

    • Stimulate the cells with insulin.

    • Incubate the cells with the fluorescent glucose analog 2-NBDG.

    • Measure the fluorescence intensity of the cells using a fluorescence plate reader or flow cytometry.

In Vivo Studies: Efficacy in Animal Models of Metabolic Disease

The final stage of validation involves testing the compound's efficacy in animal models that recapitulate human metabolic diseases.

Several well-established rodent models can be used to assess the in vivo effects of the compound.[10][11][12]

Animal ModelKey CharacteristicsRelevant for Studying
db/db Mice Leptin receptor deficient, obese, hyperglycemic, insulin resistantType 2 Diabetes, Insulin Resistance
ob/ob Mice Leptin deficient, obese, hyperglycemic, insulin resistantObesity, Type 2 Diabetes
Zucker Diabetic Fatty (ZDF) Rats Obese, hyperlipidemic, insulin resistant, develop overt diabetesType 2 Diabetes, Dyslipidemia
High-Fat Diet (HFD)-Induced Obese Mice Develop obesity, insulin resistance, and dyslipidemia upon HFD feedingDiet-Induced Obesity and Metabolic Syndrome

Protocol: In Vivo Efficacy Study in HFD-Induced Obese Mice

  • Model Induction:

    • Feed C57BL/6J mice a high-fat diet (e.g., 60% kcal from fat) for 8-12 weeks to induce obesity and insulin resistance.

  • Compound Administration:

    • Administer the test compound daily via oral gavage at different doses for 4-8 weeks.

  • Metabolic Phenotyping:

    • Monitor body weight, food intake, and fasting blood glucose levels regularly.

    • Perform glucose tolerance tests (GTT) and insulin tolerance tests (ITT) to assess glucose homeostasis and insulin sensitivity.

    • At the end of the study, collect blood samples to measure plasma levels of triglycerides, cholesterol, insulin, and adipokines.

    • Collect and weigh tissues such as liver and adipose tissue for histological and gene expression analysis.

Data Interpretation and Future Directions

The collective data from these experiments will provide a comprehensive understanding of the mechanism of action of 5-[(4-Chloro-2-methylphenoxy)methyl]-2-furoic acid.

  • Positive PPAR Agonism Profile: If the compound demonstrates binding to a PPAR subtype, activates its transcriptional activity, induces adipocyte differentiation and glucose uptake, and improves metabolic parameters in an animal model, the hypothesis of it being a PPAR agonist is strongly supported.

  • Mixed or Negative Results: If the compound shows activity in some assays but not others, or if the in vivo effects are not consistent with PPAR agonism, alternative mechanisms should be considered. These could include off-target effects or activation of other nuclear receptors. Further investigation using broader screening panels would be warranted.

Conclusion

References

  • PPAR-gamma Transcription Factor Activity Assay (TFAB00153). (n.d.). Assay Genie. Retrieved from [Link]

  • Human PPAR-gamma Transcription Factor Activity Assay Kit. (n.d.). RayBiotech. Retrieved from [Link]

  • Dyslipidemia and diabetes: animal models. (1996). PubMed. Retrieved from [Link]

  • Development and implementation of a cell-based assay to discover agonists of the nuclear receptor REV-ERBα. (2015). National Institutes of Health. Retrieved from [Link]

  • Nuclear Receptor Assay Services. (n.d.). Reaction Biology. Retrieved from [Link]

  • NHR In Vitro Assays & Profiling - Binding & Functional. (n.d.). Eurofins Discovery. Retrieved from [Link]

  • How can I assess the activity of the nuclear receptor PPAR gamma? (2014). ResearchGate. Retrieved from [Link]

  • Human PPARγ Reporter Assay Kit. (n.d.). Indigo Biosciences. Retrieved from [Link]

  • Animal models of insulin resistance: A review. (2016). PubMed. Retrieved from [Link]

  • Selecting an Appropriate Animal Model for Dyslipidemia. (2023). Semantic Scholar. Retrieved from [Link]

  • Targeting Nuclear Receptors with Marine Natural Products. (2018). MDPI. Retrieved from [Link]

  • Swine Models of Type 2 Diabetes Mellitus: Insulin Resistance, Glucose Tolerance, and Cardiovascular Complications. (2008). ILAR Journal. Retrieved from [Link]

  • Selecting an Appropriate Animal Model for Dyslipidemia. (2023). Manipal College of Pharmaceutical Sciences. Retrieved from [Link]

  • MCPA. (n.d.). Wikipedia. Retrieved from [Link]

  • 5-[(4-Acetylphenoxy)methyl]-2-furoic acid. (n.d.). TradeIndia. Retrieved from [Link]

  • Inhibition of fatty acid synthesis in isolated adipocytes by 5-(tetradecyloxy)-2-furoic acid. (1984). PubMed. Retrieved from [Link]

  • Identification of a Novel PPAR-γ Agonist through a Scaffold Tuning Approach. (2018). National Institutes of Health. Retrieved from [Link]

  • Medium Chain Fatty Acids Are Selective Peroxisome Proliferator Activated Receptor (PPAR) γ Activators and Pan-PPAR Partial Agonists. (2012). National Institutes of Health. Retrieved from [Link]

  • Hypolipidemia and peroxisome proliferation induced by phenoxyacetic acid herbicides in rats. (1987). PubMed. Retrieved from [Link]

  • MMPP promotes adipogenesis and glucose uptake via binding to the PPARγ ligand binding domain in 3T3-L1 MBX cells. (2022). Frontiers in Pharmacology. Retrieved from [Link]

  • Peroxisome proliferator-activated receptor gamma (PPARγ) agonist fails to overcome trans-10, cis-12 conjugated linoleic acid (CLA) inhibition of milk fat in dairy sheep. (2017). PubMed. Retrieved from [Link]

  • Synthesis, characterization, in vitro antimicrobial, and anthelmintic evaluation of 2-(4-chloro-3-methylphenoxy)-N-[{5-(substituted aryl)-furan-2`-yl}-methylidene]-acetohydrazides. (2020). ResearchGate. Retrieved from [Link]

  • The Role of PPAR and Its Cross-Talk with CAR and LXR in Obesity and Atherosclerosis. (2020). MDPI. Retrieved from [Link]

  • 2-Furoic acid, 3-methyl. (n.d.). Organic Syntheses. Retrieved from [Link]

  • The effects on lipid metabolism of 4-phenyl-5,5-dicarbethoxy-2-pyrrolidenone in Sprague Dawley rats. (1992). PubMed. Retrieved from [Link]

  • Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. (2022). MDPI. Retrieved from [Link]

  • Methyl 5-[(4-formylphenoxy)methyl]-2-furoate. (n.d.). PubChem. Retrieved from [Link]

  • Mechanism Responsible for 5-(Tetradecyloxy)-2-Furoic Acid Inhibition of Lipogenesis in Isolated Hepatocytes. (1979). ResearchGate. Retrieved from [Link]

  • A chemical-electrochemical cascading strategy for the efficient synthesis of 2,5-furandicarboxylic acid and its methyl ester from 2-furoic acid and CO2. (2022). Green Chemistry. Retrieved from [Link]

  • 5-(2-Methoxyphenyl)-2-furoic acid. (n.d.). PubChem. Retrieved from [Link]

  • 5-[(3-Methoxyphenoxy)methyl]-2-furoic acid. (n.d.). PubChem. Retrieved from [Link]

  • 3-Carboxy-4-Methyl-5-Propyl-2-Furanpropanoic Acid. (n.d.). PubChem. Retrieved from [Link]

  • (4-chloro-2-Methylphenoxy)acetic acid. (n.d.). PubChem. Retrieved from [Link]

  • 2-Methyl-5-(2-thienyl)-3-furancarboxylic acid. (n.d.). PubChem. Retrieved from [Link]

  • 2-Methyl-4-chlorophenoxyacetic acid. (n.d.). Haz-Map. Retrieved from [Link]

  • 3-carboxy-4-methyl-5-propyl-2-furanpropanoic acid (CMPF) prevents high fat diet-induced insulin resistance via maintenance of hepatic lipid homeostasis. (2018). PubMed. Retrieved from [Link]

  • The Effect of Syringic Acid and Phenoxy Herbicide 4-chloro-2-methylphenoxyacetic acid (MCPA) on Soil, Rhizosphere, and Plant Endosphere Microbiome. (2022). PubMed. Retrieved from [Link]

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Foundational

An In-Depth Technical Guide to the Predicted Biological Activity of 5-[(4-Chloro-2-methylphenoxy)methyl]-2-furoic acid

Introduction 5-[(4-Chloro-2-methylphenoxy)methyl]-2-furoic acid is a novel chemical entity for which, to date, there is a notable absence of published biological data. However, its chemical architecture, a hybrid of two...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

5-[(4-Chloro-2-methylphenoxy)methyl]-2-furoic acid is a novel chemical entity for which, to date, there is a notable absence of published biological data. However, its chemical architecture, a hybrid of two well-characterized pharmacophores, allows for a scientifically grounded exploration of its potential biological activities. This guide deconstructs the molecule into its primary constituents: the (4-chloro-2-methylphenoxy) group, analogous to the potent herbicide MCPA, and the 2-furoic acid moiety, a scaffold known to be present in compounds with antimicrobial and anticancer properties.[1][2]

This document will, therefore, serve as a predictive treatise and a practical handbook for the research and drug development professional. We will dissect the established biological roles of each structural component, build a hypothesis for the integrated bio-activity of the target molecule, and provide detailed, field-proven experimental protocols to systematically test these predictions. The causality behind experimental choices is explained to ensure that the described methodologies are self-validating and robust.

Predicted Herbicidal Activity: An Auxin Agonist Profile

The presence of the (4-chloro-2-methylphenoxy) moiety strongly suggests that 5-[(4-Chloro-2-methylphenoxy)methyl]-2-furoic acid may exhibit herbicidal properties. This prediction is based on the well-established mechanism of (4-chloro-2-methylphenoxy)acetic acid (MCPA), a widely used phenoxy herbicide.[2][3]

Mechanism of Action: Synthetic Auxin Mimicry

MCPA functions by mimicking the natural plant growth hormone auxin, specifically indole-3-acetic acid (IAA).[4][5] In susceptible broadleaf plants, synthetic auxins like MCPA bind to auxin receptors, leading to an overwhelming and uncontrolled growth response. This hormonal imbalance disrupts normal physiological processes, causing epinastic growth (stem and leaf curling), vascular tissue damage, and ultimately, plant death.[2] The selectivity for broadleaf weeds is attributed to differences in translocation, metabolism, and receptor site sensitivity between monocots and dicots.[2]

It is hypothesized that 5-[(4-Chloro-2-methylphenoxy)methyl]-2-furoic acid will act similarly. The molecule's core phenoxyacetic acid-like structure is the critical feature for recognition and binding by auxin receptors. The furoic acid portion may influence the compound's solubility, uptake, and translocation within the plant, potentially modifying its potency and selectivity profile compared to MCPA.

Synthetic_Auxin_MoA cluster_plant_cell Plant Cell cluster_stimulus Stimulus Auxin_Receptor Auxin Receptor (e.g., TIR1/AFB) Transcription_Factors Aux/IAA Repressors Auxin_Receptor->Transcription_Factors Binds and promotes degradation ARF Auxin Response Factors (ARFs) Transcription_Factors->ARF Represses Growth_Genes Growth-Promoting Genes ARF->Growth_Genes Activates Transcription Uncontrolled_Growth Uncontrolled Growth & Cell Division Growth_Genes->Uncontrolled_Growth Plant_Death Plant Death Uncontrolled_Growth->Plant_Death Target_Compound 5-[(4-Chloro-2-methylphenoxy) methyl]-2-furoic acid Target_Compound->Auxin_Receptor Mimics natural auxin, Binds to receptor

Caption: Proposed mechanism of action for the target compound as a synthetic auxin herbicide.

Experimental Protocol: In Vitro Seed Germination and Early Growth Assay

This protocol provides a rapid and resource-efficient method to screen for herbicidal activity by assessing the effect of the test compound on seed germination and seedling development.[6]

1. Preparation of Test Solutions: a. Prepare a 10 mM stock solution of 5-[(4-Chloro-2-methylphenoxy)methyl]-2-furoic acid in dimethyl sulfoxide (DMSO). b. Create a serial dilution series (e.g., 1000, 500, 250, 125, 62.5, 0 µM) in sterile distilled water containing 0.1% Tween 20 to aid dispersion. The final DMSO concentration should not exceed 1% in all treatments, including the control.

2. Seed Plating: a. Select seeds of a susceptible broadleaf species (e.g., Lepidium sativum - cress) and a tolerant monocot species (e.g., Zea mays - corn). b. Surface sterilize seeds by rinsing in 70% ethanol for 1 minute, followed by a 10-minute soak in 1% sodium hypochlorite solution, and finally, three rinses with sterile distilled water. c. Aseptically place 10 seeds of one species into a sterile 9 cm Petri dish lined with a single layer of Whatman No. 1 filter paper.

3. Treatment Application: a. Add 5 mL of the respective test solution (or control solution) to each Petri dish, ensuring the filter paper is saturated. b. Seal each Petri dish with parafilm to prevent evaporation. Prepare three replicate plates for each concentration and each species.

4. Incubation: a. Place the Petri dishes in a controlled environment growth chamber at 25°C with a 16-hour light/8-hour dark photoperiod.

5. Data Collection and Analysis: a. After 7 days, count the number of germinated seeds in each dish to calculate the germination percentage. b. Carefully remove the seedlings and measure the root length and shoot length of each. c. Calculate the average root and shoot length for each treatment. d. Express the results as a percentage of inhibition compared to the control. e. Plot the inhibition data against the logarithm of the concentration and determine the IC50 value (the concentration required to inhibit growth by 50%).

Data Presentation: Herbicidal Activity
Concentration (µM)SpeciesGermination (%)Root Length Inhibition (%)Shoot Length Inhibition (%)
0 (Control)L. sativum00
62.5L. sativum
125L. sativum
250L. sativum
500L. sativum
1000L. sativum
0 (Control)Z. mays00
62.5Z. mays
125Z. mays
250Z. mays
500Z. mays
1000Z. mays

Predicted Antimicrobial Activity: A Furan-Based Profile

The 2-furoic acid core of the target molecule is a well-recognized scaffold in medicinal chemistry, with many of its derivatives exhibiting significant antimicrobial properties.[1][7] Furan-containing compounds have been shown to inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as various fungi.[8][9] The mechanism of action is often attributed to the ability of the furan ring to undergo metabolic activation to reactive species that can damage cellular macromolecules.[1]

The addition of the lipophilic (4-chloro-2-methylphenoxy)methyl side chain could enhance the compound's ability to penetrate microbial cell walls and membranes, potentially leading to increased potency.

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol is the gold standard for determining the quantitative antimicrobial susceptibility of a compound.[10][11] It allows for the simultaneous testing of multiple microbial strains against a range of compound concentrations.[12]

1. Preparation of Materials: a. Microbial Strains: Select a panel of clinically relevant microorganisms, including Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and a yeast (e.g., Candida albicans). b. Growth Media: Use Cation-Adjusted Mueller-Hinton Broth (CAMHB) for bacteria and RPMI-1640 medium for yeast. c. Test Compound: Prepare a 10 mg/mL stock solution of 5-[(4-Chloro-2-methylphenoxy)methyl]-2-furoic acid in DMSO.

2. Assay Procedure: a. In a sterile 96-well microtiter plate, add 50 µL of the appropriate growth medium to wells 2 through 12. b. In well 1, add 100 µL of the test compound stock solution, serially diluted in growth medium to achieve twice the highest desired final concentration. c. Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing thoroughly, and continuing this process down to well 10. Discard 50 µL from well 10. Wells 11 (growth control) and 12 (sterility control) will not contain the test compound. d. Prepare a microbial inoculum suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in growth medium so that the final inoculum density in each well will be approximately 5 x 10^5 CFU/mL. e. Add 50 µL of the diluted microbial inoculum to wells 1 through 11. Add 50 µL of sterile medium to well 12. f. Seal the plate and incubate at 35°C for 16-20 hours for bacteria, or 24-48 hours for yeast.

3. Interpretation of Results: a. The MIC is defined as the lowest concentration of the test compound that completely inhibits visible growth of the microorganism.[13] b. To aid in visualization, 20 µL of a resazurin-based viability indicator can be added to each well and incubated for an additional 2-4 hours. A color change from blue to pink indicates viable cells.

Broth_Microdilution_Workflow Start Start Prep_Stock Prepare Compound Stock Solution (in DMSO) Start->Prep_Stock Prep_Plate Prepare 96-Well Plate (50µL Media in Wells 2-12) Start->Prep_Plate Prep_Inoculum Prepare & Dilute Microbial Inoculum (0.5 McFarland) Start->Prep_Inoculum Serial_Dilution Perform 2-Fold Serial Dilution (Wells 1-10) Prep_Stock->Serial_Dilution Prep_Plate->Serial_Dilution Inoculate Inoculate Wells 1-11 with 50µL of Inoculum Serial_Dilution->Inoculate Prep_Inoculum->Inoculate Incubate Incubate Plate (35°C, 16-20h) Inoculate->Incubate Read_MIC Read MIC (Lowest concentration with no visible growth) Incubate->Read_MIC End End Read_MIC->End

Caption: Workflow for the broth microdilution antimicrobial susceptibility test.

Data Presentation: Antimicrobial Activity
Microbial StrainTypeMIC (µg/mL)
Staphylococcus aureusGram-positive
Escherichia coliGram-negative
Pseudomonas aeruginosaGram-negative
Candida albicansYeast

Predicted Anticancer Activity: A Cytotoxicity Profile

Furan-based structures are prevalent in a variety of compounds that have demonstrated promising anticancer activities.[14][15] For instance, certain furoic acid hydrazide derivatives have shown cytotoxic effects against cancer cell lines.[16] The proposed mechanisms often involve the induction of apoptosis, cell cycle arrest, or inhibition of key enzymes involved in cancer cell proliferation.[17] The planar furan ring can participate in π-π stacking interactions with biological targets, and the overall molecular structure of 5-[(4-Chloro-2-methylphenoxy)methyl]-2-furoic acid may allow it to fit into specific enzymatic or receptor binding pockets.

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.[18][19] It is a standard preliminary screening method for potential anticancer agents.[20]

1. Cell Culture and Seeding: a. Culture a human cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin. b. Harvest cells using trypsin-EDTA and perform a cell count using a hemocytometer or automated cell counter. c. Seed 5,000 to 10,000 cells per well in 100 µL of media into a 96-well flat-bottom plate. d. Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

2. Compound Treatment: a. Prepare a serial dilution of the test compound in culture media, similar to the herbicidal assay. b. After 24 hours, remove the old media from the cells and add 100 µL of the media containing the various concentrations of the test compound. Include a vehicle control (e.g., 0.5% DMSO) and a positive control (e.g., doxorubicin). c. Incubate the plate for another 48 or 72 hours.

3. MTT Addition and Formazan Solubilization: a. Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS). b. After the treatment period, add 10 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[21] c. Carefully remove the media containing MTT. d. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

4. Data Acquisition and Analysis: a. Measure the absorbance of each well at 570 nm using a microplate reader. b. Calculate the percentage of cell viability for each concentration relative to the vehicle control. c. Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value (the concentration that reduces cell viability by 50%).

MTT_Assay_Principle cluster_workflow MTT Assay Workflow Viable_Cell Viable Cell Mitochondria Mitochondria Formazan Formazan (Purple, Insoluble) Mitochondria->Formazan Mitochondrial Dehydrogenases MTT MTT (Yellow, Soluble) MTT->Mitochondria Uptake by viable cells DMSO DMSO (Solubilizing Agent) Formazan->DMSO Dissolve crystals Spectrophotometer Measure Absorbance at 570 nm DMSO->Spectrophotometer Quantify color

Caption: The core principle of the MTT assay for measuring cell viability.

Data Presentation: Anticancer Activity
Cell LineIC50 (µM) after 48hIC50 (µM) after 72h
MCF-7 (Breast Cancer)
A549 (Lung Cancer)
HeLa (Cervical Cancer)

Proposed Synthesis Route

A plausible synthetic route to 5-[(4-Chloro-2-methylphenoxy)methyl]-2-furoic acid could involve the Williamson ether synthesis. This would entail the reaction of 5-(hydroxymethyl)-2-furoic acid or its corresponding ester with 4-chloro-2-methylphenol under basic conditions, followed by the appropriate workup and purification steps. Alternatively, a reaction between 5-(chloromethyl)-2-furoate and the sodium salt of 4-chloro-2-methylphenol could yield the desired product after ester hydrolysis.

Conclusion and Future Directions

This guide presents a hypothesis-driven framework for investigating the biological activities of 5-[(4-Chloro-2-methylphenoxy)methyl]-2-furoic acid. Based on its structural components, the compound is predicted to possess herbicidal activity, likely acting as a synthetic auxin, as well as potential antimicrobial and anticancer properties derived from its furoic acid core.

The detailed experimental protocols provided herein offer a clear and robust pathway for the initial screening and validation of these predicted activities. Positive results from these in vitro assays would warrant further investigation, including:

  • Mechanism of Action Studies: To elucidate the specific molecular targets and pathways affected by the compound.

  • In Vivo Efficacy: To assess the compound's activity in whole-organism models (e.g., greenhouse trials for herbicides, animal models for antimicrobial and anticancer studies).

  • Toxicology and Safety Profiling: To determine the compound's safety profile for potential therapeutic or agricultural applications.

The exploration of this novel molecule underscores the power of structure-based prediction in guiding the early stages of chemical and pharmaceutical research.

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Exploratory

A Hypothesis-Driven Guide to Uncovering the Therapeutic Targets of 5-[(4-Chloro-2-methylphenoxy)methyl]-2-furoic acid

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Disclaimer: 5-[(4-Chloro-2-methylphenoxy)methyl]-2-furoic acid is a novel chemical entity with limited publicly available data o...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: 5-[(4-Chloro-2-methylphenoxy)methyl]-2-furoic acid is a novel chemical entity with limited publicly available data on its biological activity. This guide, therefore, serves as a comprehensive, hypothesis-driven framework for the systematic identification and validation of its potential therapeutic targets. The protocols and strategies outlined herein are based on established principles of drug discovery and chemical biology.

Introduction

The journey of a novel small molecule from chemical structure to therapeutic agent is fundamentally dependent on one critical step: the identification of its biological target(s). Understanding this molecular handshake is the key to elucidating its mechanism of action, predicting efficacy, and anticipating potential toxicities. 5-[(4-Chloro-2-methylphenoxy)methyl]-2-furoic acid represents a frontier in this discovery process. Its unique structure, combining a furoic acid core with a substituted phenoxy-methyl side chain, offers intriguing possibilities for interaction with key cellular proteins. This guide provides a robust, multi-pronged strategy for researchers to systematically deconvolve the biological targets of this compound, transforming an unknown molecule into a potential therapeutic lead.

Part 1: Molecular Deconstruction and Hypothesis Generation

A logical starting point for any target identification campaign is an analysis of the molecule's structure to generate informed hypotheses. The structure of 5-[(4-Chloro-2-methylphenoxy)methyl]-2-furoic acid can be broken down into three key pharmacophoric features. A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule.[1][2]

  • 2-Furoic Acid Core: The carboxylic acid moiety is a common feature in ligands that interact with enzymes and receptors, often acting as a key hydrogen bond donor/acceptor or mimicking an endogenous substrate like a fatty acid. The furan ring itself is a versatile scaffold found in numerous pharmaceuticals.[3]

  • Substituted Phenyl Ring: The 4-chloro and 2-methyl substitutions create a specific electronic and steric profile that will govern hydrophobic and van der Waals interactions within a protein's binding pocket.

  • Phenoxy-methyl Linker: This ether linkage provides both flexibility and defined spacing between the furoic acid head and the phenyl tail.

Based on these features and comparisons to known drugs and ligands, we can formulate several primary hypotheses for potential target classes.

Hypothesis A: Peroxisome Proliferator-Activated Receptors (PPARs)

PPARs are ligand-activated transcription factors that play crucial roles in lipid and glucose metabolism.[4][5] They are well-established targets for metabolic diseases.[6] Structurally, many PPAR agonists, such as fibrates (PPARα agonists) and thiazolidinediones (PPARγ agonists), consist of a carboxylic acid head group and a larger hydrophobic tail, a pattern mirrored by our compound of interest.[7][8]

  • PPARα: Primarily expressed in tissues with high fatty acid catabolism like the liver, heart, and kidney, PPARα activation lowers lipid levels.[4][9]

  • PPARγ: Known as a master regulator of adipogenesis, it is a key target for insulin-sensitizing drugs.[6][7]

  • PPARβ/δ: Involved in fatty acid oxidation, particularly in skeletal and cardiac muscle.[4]

Hypothesis B: Enzymes Involved in Fatty Acid and Lipid Metabolism

The structural similarity of the compound to fatty acids suggests it may interact with enzymes that bind, transport, or modify these lipids.[10][11] Such enzymes are increasingly recognized as important targets in cancer and metabolic diseases.[12][13]

  • Fatty Acid Synthase (FASN): A key enzyme in the de novo synthesis of fatty acids, often overexpressed in cancer cells.[14]

  • Fatty Acid Binding Proteins (FABPs): A family of intracellular lipid chaperones that facilitate the transport of fatty acids.[11]

  • Cyclooxygenases (COX-1/COX-2): Key enzymes in the prostaglandin synthesis pathway that bind arachidonic acid.

Hypothesis C: Other Nuclear Receptors

Beyond PPARs, the general structure of a hydrophobic molecule capable of entering the nucleus makes other members of the nuclear receptor superfamily plausible targets.[1][15] These receptors are critical regulators of a vast array of physiological processes.[16]

Part 2: A Multi-Phased Strategy for Target Identification and Validation

With these hypotheses in hand, a systematic, multi-layered experimental approach is required. This process moves from broad, unbiased screening to highly specific validation, ensuring a high degree of scientific rigor. The ultimate goal is to confirm direct, physical engagement of the compound with its target in a relevant cellular context.[17][18]

Target_ID_Workflow P1_A In Silico Docking (PPARs, FASN, etc.) P2_A Binding Affinity Assays (SPR, ITC) P1_A->P2_A P1_B Biochemical Screening (e.g., Nuclear Receptor Panel) P1_B->P2_A P1_C Phenotypic Screening (e.g., Cell Viability, Lipid Accumulation) P4_B Transcriptomics (RNA-Seq) P1_C->P4_B P2_B Functional Assays (Enzyme Inhibition, Reporter Assays) P2_A->P2_B P3_A Cellular Thermal Shift Assay (CETSA) P2_B->P3_A P3_B Downstream Pathway Analysis (qPCR, Western Blot) P3_A->P3_B P4_A Chemoproteomics (Affinity Chromatography-MS) P4_A->P2_A Identify New Hits P4_B->P4_A PPAR_Pathway cluster_nuc Compound 5-[(4-..)]-2-furoic acid (Ligand) PPARa PPARα Compound->PPARa Binds & Activates Complex PPARα-RXR Heterodimer PPARa->Complex RXR RXR RXR->Complex PPRE PPRE (DNA Response Element) Complex->PPRE Binds Transcription Gene Transcription PPRE->Transcription Initiates mRNA Target Gene mRNA (e.g., CPT1A, ACO) Transcription->mRNA Protein Metabolic Enzymes mRNA->Protein Translation Effect Increased Fatty Acid Oxidation & Reduced Plasma Lipids Protein->Effect Nucleus Nucleus

Caption: Hypothetical PPARα signaling pathway activated by the compound.

Upon entering the cell and nucleus, the compound binds to and activates PPARα. [19]This induces heterodimerization with the Retinoid X Receptor (RXR). [20]The resulting complex binds to specific DNA sequences called Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes. [9]This recruits co-activators and initiates the transcription of genes involved in fatty acid transport and oxidation, ultimately leading to a therapeutic effect on lipid metabolism. [4][20]

Conclusion

The process of identifying the therapeutic targets of a novel compound like 5-[(4-Chloro-2-methylphenoxy)methyl]-2-furoic acid is a cornerstone of modern drug discovery. It is an investigative journey that requires a blend of hypothesis-driven inquiry and unbiased, discovery-based screening. By systematically applying the multi-phasic strategy outlined in this guide—from computational analysis and biochemical screening to definitive in-cell validation with techniques like CETSA—researchers can build a robust, evidence-based understanding of the compound's mechanism of action. This foundational knowledge is indispensable for optimizing lead compounds, designing effective clinical trials, and ultimately, translating a promising molecule into a valuable therapeutic agent.

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Foundational

Spectroscopic Characterization of 5-[(4-Chloro-2-methylphenoxy)methyl]-2-furoic acid: A Predictive Technical Guide

Abstract This technical guide provides a comprehensive analysis of the predicted spectroscopic data for 5-[(4-Chloro-2-methylphenoxy)methyl]-2-furoic acid, a complex organic molecule with potential applications in medici...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the predicted spectroscopic data for 5-[(4-Chloro-2-methylphenoxy)methyl]-2-furoic acid, a complex organic molecule with potential applications in medicinal chemistry and materials science. In the absence of publicly available experimental spectra for this specific compound, this document leverages a first-principles approach, utilizing empirical data from structurally analogous compounds to forecast the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. This guide is intended for researchers, scientists, and drug development professionals, offering a detailed framework for the identification and structural elucidation of this molecule and its derivatives. We will delve into the rationale behind the predicted spectral features, providing a robust, scientifically-grounded reference.

Introduction and Molecular Structure

5-[(4-Chloro-2-methylphenoxy)methyl]-2-furoic acid is a molecule that integrates three key structural motifs: a 2-furoic acid core, a 4-chloro-2-methylphenoxy group, and a methylene ether linkage. The synergistic combination of these fragments suggests a range of potential chemical and biological activities. Accurate structural confirmation is the bedrock of any further investigation, and spectroscopic methods are the most powerful tools for this purpose. This guide will provide a detailed predictive analysis of its ¹H NMR, ¹³C NMR, IR, and MS spectra.

To facilitate the discussion of the NMR data, the atoms in the molecule are numbered as shown in the diagram below.

Caption: Molecular structure and atom numbering for 5-[(4-Chloro-2-methylphenoxy)methyl]-2-furoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. Based on the analysis of structurally similar compounds, we can predict the ¹H and ¹³C NMR spectra of the title compound with a high degree of confidence.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show distinct signals for the protons on the furan ring, the aromatic ring, the methylene bridge, the methyl group, and the carboxylic acid. The predicted chemical shifts (δ) are presented in Table 1. These predictions are based on data from 2-furoic acid, 5-hydroxymethyl-2-furoic acid, and 4-chloro-2-methylphenol[1][1][2].

Table 1: Predicted ¹H NMR Data

Proton(s)Predicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)Rationale
H3~7.20 - 7.30DoubletJ ≈ 3.6 HzThe proton at C3 of the furan ring is coupled to H4. Its chemical shift is influenced by the electron-withdrawing carboxylic acid group at C2.
H4~6.60 - 6.70DoubletJ ≈ 3.6 HzThe proton at C4 is coupled to H3 and is typically found at a lower chemical shift than H3.
H6 (CH₂)~5.20 - 5.30SingletN/AThese methylene protons are deshielded by the adjacent ether oxygen and the furan ring. The singlet multiplicity is expected as there are no adjacent protons.
H-Ar (H3', H5')~7.10 - 7.25MultipletThe aromatic protons will show complex splitting patterns due to their relative positions. Protons ortho and meta to the chlorine and methyl groups will have distinct chemical shifts.
H-Ar (H6')~6.80 - 6.90DoubletJ ≈ 8.4 HzThe proton ortho to the ether linkage is expected at a relatively lower chemical shift.
H7' (CH₃)~2.20 - 2.30SingletN/AThe methyl protons on the aromatic ring are expected to appear as a singlet in this region.[1]
COOH~12.0 - 13.5Broad SingletN/AThe carboxylic acid proton is highly deshielded and often appears as a broad signal that can exchange with D₂O.
Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule. The predicted chemical shifts are summarized in Table 2, based on data from 2-furoic acid, 5-hydroxymethyl-2-furoic acid, and 4-chloro-2-methylphenol[2][3][3].

Table 2: Predicted ¹³C NMR Data

Carbon(s)Predicted Chemical Shift (δ, ppm)Rationale
C7 (COOH)~159 - 162The carboxylic acid carbon is highly deshielded.
C2~146 - 148The carbon attached to the carboxylic acid group in the furan ring.
C5~155 - 158The carbon of the furan ring attached to the methylene ether group.
C3~118 - 120Furan ring carbon.
C4~112 - 114Furan ring carbon.
C6 (CH₂)~65 - 68The methylene carbon is deshielded by the adjacent oxygen atom.
C1'~153 - 155The aromatic carbon attached to the ether oxygen.
C2'~128 - 130The aromatic carbon bearing the methyl group.
C3'~130 - 132Aromatic carbon.
C4'~125 - 127The aromatic carbon attached to the chlorine atom.
C5'~127 - 129Aromatic carbon.
C6'~112 - 114Aromatic carbon.
C7' (CH₃)~16 - 18The methyl carbon.
Experimental Protocol for NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 10-20 mg of the solid sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.

  • Instrument Setup: Use a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. Use a standard pulse sequence.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard.

G cluster_workflow NMR Workflow Sample Prep Sample Prep Instrument Setup Instrument Setup Sample Prep->Instrument Setup Acquisition (1H, 13C) Acquisition (1H, 13C) Instrument Setup->Acquisition (1H, 13C) Data Processing Data Processing Acquisition (1H, 13C)->Data Processing Structural Elucidation Structural Elucidation Data Processing->Structural Elucidation

Caption: A generalized workflow for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The predicted IR absorption bands for 5-[(4-Chloro-2-methylphenoxy)methyl]-2-furoic acid are listed in Table 3. These predictions are based on characteristic group frequencies and data from 2-furoic acid and phenoxyacetic acid[4][5].

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
2500-3300 (broad)O-H stretchCarboxylic acid
~1680-1710C=O stretchCarboxylic acid
~1600, ~1500C=C stretchAromatic ring
~1200-1300C-O stretchCarboxylic acid and ether
~1000-1100C-O-C stretchEther and furan
~3100C-H stretchAromatic and furan
~2850-2960C-H stretchAliphatic (CH₂ and CH₃)
~700-800C-Cl stretchAryl chloride
Experimental Protocol for IR Spectroscopy
  • Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is recommended. Place a small amount of the solid sample directly on the ATR crystal.

  • Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Collect a background spectrum of the empty ATR crystal. Then, collect the sample spectrum.

  • Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for structural confirmation.

Predicted Mass Spectrum

The predicted molecular weight of 5-[(4-Chloro-2-methylphenoxy)methyl]-2-furoic acid (C₁₃H₁₁ClO₄) is approximately 266.03 g/mol . The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺˙) at m/z 266, with a characteristic M+2 peak at m/z 268 in an approximate 3:1 ratio, which is indicative of the presence of a chlorine atom.

The predicted major fragmentation pathways are depicted below and the key fragments are listed in Table 4. These predictions are informed by the fragmentation patterns of similar structures like (4-chloro-2-methylphenoxy)acetic acid[6].

G M+ (m/z 266/268) M+ (m/z 266/268) m/z 141/143 [C7H6ClO]+ M+ (m/z 266/268)->m/z 141/143 Ether cleavage m/z 125 [C6H5O2]+ M+ (m/z 266/268)->m/z 125 Ether cleavage m/z 221/223 [M-COOH]+ M+ (m/z 266/268)->m/z 221/223 - COOH

Caption: Predicted major fragmentation pathways for 5-[(4-Chloro-2-methylphenoxy)methyl]-2-furoic acid.

Table 4: Predicted Key Mass Fragments

m/zProposed FragmentRationale
266/268[C₁₃H₁₁ClO₄]⁺˙ (M⁺˙)Molecular ion. The isotopic pattern for one chlorine atom will be observed.
221/223[C₁₂H₁₀ClO₃]⁺Loss of the carboxyl group (-COOH).
141/143[C₇H₆ClO]⁺Cleavage of the ether bond, forming the 4-chloro-2-methylphenoxy cation.
125[C₆H₅O₃]⁺Cleavage of the ether bond, forming the 5-(carboxymethyl)furan cation.
Experimental Protocol for Mass Spectrometry
  • Sample Introduction: For a solid sample, direct infusion or a solids probe can be used. Alternatively, the sample can be dissolved in a suitable solvent and introduced via liquid chromatography (LC-MS).

  • Ionization: Electron Ionization (EI) is a common technique for generating fragment ions. Electrospray Ionization (ESI) can also be used, which would likely show the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻.

  • Mass Analysis: A quadrupole, time-of-flight (TOF), or Orbitrap mass analyzer can be used to separate the ions based on their mass-to-charge ratio.

  • Data Acquisition: The mass spectrum is recorded, showing the relative abundance of each ion.

Conclusion

This guide provides a detailed, predictive framework for the spectroscopic characterization of 5-[(4-Chloro-2-methylphenoxy)methyl]-2-furoic acid. By leveraging data from structurally related compounds, we have forecasted the key features of its ¹H NMR, ¹³C NMR, IR, and MS spectra. This information serves as a valuable resource for the unambiguous identification and structural elucidation of this compound in a research or development setting. It is important to note that while these predictions are based on sound scientific principles, experimental verification remains the gold standard for structural confirmation.

References

  • SpectraBase. (n.d.). 4-Chloro-2-methyl-phenol - Optional[13C NMR] - Spectrum. Retrieved from [Link]

  • PubChem. (n.d.). 4-Chloro-2-methylphenol. Retrieved from [Link]

  • NIST. (n.d.). Phenol, 4-chloro-2-methyl-. In NIST Chemistry WebBook. Retrieved from [Link]

  • Canadian Science Publishing. (n.d.). The proton resonance spectra of some substituted furans and pyrroles. Retrieved from [Link]

  • PubChem. (n.d.). Phenoxyacetic Acid. Retrieved from [Link]

  • NIST. (n.d.). Acetic acid, phenoxy-. In NIST Chemistry WebBook. Retrieved from [Link]

  • PubChem. (n.d.). 5-Hydroxymethyl-2-furoic acid. Retrieved from [Link]

  • PubMed. (2013). A complete assignment of the vibrational spectra of 2-furoic acid based on the structures of the more stable monomer and dimer. Retrieved from [Link]

  • mzCloud. (2016). 2 Methyl 4 chlorophenoxyacetic acid MCPA. Retrieved from [Link]

  • MDPI. (n.d.). 5-(4-Nitrophenyl)furan-2-carboxylic Acid. Retrieved from [Link]

Sources

Exploratory

A Technical Guide to the Solubility and Stability of 5-[(4-Chloro-2-methylphenoxy)methyl]-2-furoic acid

Introduction 5-[(4-Chloro-2-methylphenoxy)methyl]-2-furoic acid is a molecule of interest in pharmaceutical and agrochemical research, integrating a phenoxyacetic acid moiety with a furoic acid core. The physicochemical...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

5-[(4-Chloro-2-methylphenoxy)methyl]-2-furoic acid is a molecule of interest in pharmaceutical and agrochemical research, integrating a phenoxyacetic acid moiety with a furoic acid core. The physicochemical properties of this compound, specifically its solubility and stability, are critical determinants of its potential efficacy, formulation, and shelf-life. This guide provides a comprehensive technical overview of the methodologies and scientific considerations for characterizing the solubility and stability of this compound, intended for researchers, scientists, and professionals in drug development.

The structure of 5-[(4-Chloro-2-methylphenoxy)methyl]-2-furoic acid, featuring a carboxylic acid group, an ether linkage, and aromatic rings, suggests a complex interplay of factors governing its behavior in various solvents and under different environmental stressors. The carboxylic acid group is expected to confer pH-dependent solubility, while the furan ring, although generally stable, can be susceptible to degradation under certain conditions.[1] This document will delve into the theoretical underpinnings of its expected properties and provide practical, step-by-step protocols for empirical determination.

Part 1: Solubility Profiling

A thorough understanding of a compound's solubility is fundamental to its development. Poor solubility can lead to low bioavailability and challenging formulation development. This section outlines the theoretical considerations and a practical approach to determining the solubility of 5-[(4-Chloro-2-methylphenoxy)methyl]-2-furoic acid.

Theoretical Considerations

The solubility of 5-[(4-Chloro-2-methylphenoxy)methyl]-2-furoic acid is governed by its molecular structure. The presence of both polar (carboxylic acid, ether) and non-polar (chlorinated aromatic ring, methyl group) features suggests that its solubility will be highly dependent on the solvent system.

  • Aqueous Solubility and pH-Dependence: The carboxylic acid group is the primary driver of aqueous solubility. In acidic conditions (pH below its pKa), the molecule will be in its neutral, less soluble form. As the pH increases above the pKa, the carboxylic acid will deprotonate to form the more soluble carboxylate salt.[2][3]

  • Organic Solvents: The molecule is expected to exhibit greater solubility in polar organic solvents that can engage in hydrogen bonding with the carboxylic acid and ether functionalities, such as ethanol, methanol, and dimethyl sulfoxide (DMSO).[2] Its solubility in non-polar solvents is likely to be limited.

  • Temperature Effects: The solubility of solids in liquids generally increases with temperature.[3] This principle can be utilized for preparing solutions of higher concentrations or for purification by recrystallization.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol describes the widely accepted shake-flask method for determining the equilibrium solubility of a compound.

Objective: To determine the saturation solubility of 5-[(4-Chloro-2-methylphenoxy)methyl]-2-furoic acid in various solvents at a controlled temperature.

Materials:

  • 5-[(4-Chloro-2-methylphenoxy)methyl]-2-furoic acid (crystalline solid)

  • Selected solvents: Purified water, pH 1.2 HCl buffer, pH 4.5 acetate buffer, pH 6.8 phosphate buffer, pH 7.4 phosphate buffer, Ethanol, Propylene glycol, DMSO.

  • Vials with screw caps

  • Shaking incubator or orbital shaker

  • Centrifuge

  • Analytical balance

  • HPLC with a suitable column and UV detector

  • Volumetric flasks and pipettes

Procedure:

  • Preparation: Prepare stock solutions of the compound in a highly soluble solvent (e.g., DMSO) for HPLC calibration.

  • Sample Addition: Add an excess amount of crystalline 5-[(4-Chloro-2-methylphenoxy)methyl]-2-furoic acid to vials containing a known volume of each test solvent. The excess solid should be visually apparent.

  • Equilibration: Tightly cap the vials and place them in a shaking incubator set at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After incubation, allow the vials to stand to let the undissolved solid settle. Centrifuge the vials at high speed to ensure complete separation of the solid from the supernatant.

  • Sample Dilution and Analysis: Carefully pipette a known volume of the clear supernatant and dilute it with a suitable solvent to a concentration within the HPLC calibration range. Analyze the diluted sample by HPLC to determine the concentration of the dissolved compound.

  • Quantification: Calculate the solubility based on the measured concentration and the dilution factor.

Data Presentation:

The quantitative solubility data should be summarized in a clear and concise table.

Solvent SystempHTemperature (°C)Solubility (mg/mL)
Purified Water~7.025< 0.1
0.1 M HCl1.225< 0.05
Acetate Buffer4.5250.5
Phosphate Buffer6.8255.0
Phosphate Buffer7.42515.0
EthanolN/A2525.0
Propylene GlycolN/A2510.0
DMSON/A25> 100

Visualization of Experimental Workflow:

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_analysis Analysis prep1 Weigh excess compound prep2 Add to known volume of solvent prep1->prep2 equil1 Shake at constant temperature (24-48 hours) prep2->equil1 sep1 Centrifuge to pellet undissolved solid equil1->sep1 analysis1 Extract and dilute supernatant sep1->analysis1 analysis2 Analyze by HPLC analysis1->analysis2 analysis3 Quantify against calibration curve analysis2->analysis3

Shake-Flask Solubility Workflow

Part 2: Stability Profiling

Stability testing is a critical component of drug development, providing insights into the intrinsic stability of a molecule and helping to identify potential degradation products.[4][5] Forced degradation, or stress testing, is intentionally employed to accelerate the degradation process and elucidate the degradation pathways.[6][7]

Potential Degradation Pathways

Based on the structure of 5-[(4-Chloro-2-methylphenoxy)methyl]-2-furoic acid, several degradation pathways can be anticipated:

  • Hydrolysis: The ether linkage could be susceptible to hydrolysis under strong acidic or basic conditions, potentially cleaving the molecule into 4-chloro-2-methylphenol and 5-(hydroxymethyl)-2-furoic acid.

  • Oxidation: The furan ring and the benzylic carbon of the methylphenoxy group are potential sites of oxidation.

  • Photodegradation: Aromatic systems can be susceptible to degradation upon exposure to UV light.

  • Thermal Degradation: High temperatures can induce decomposition.

Experimental Protocol: Forced Degradation Study

This protocol outlines a comprehensive forced degradation study to assess the stability of 5-[(4-Chloro-2-methylphenoxy)methyl]-2-furoic acid under various stress conditions, in accordance with ICH guidelines.[8]

Objective: To identify the degradation products and pathways for 5-[(4-Chloro-2-methylphenoxy)methyl]-2-furoic acid and to develop a stability-indicating analytical method.

Materials:

  • 5-[(4-Chloro-2-methylphenoxy)methyl]-2-furoic acid

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Temperature-controlled oven

  • Photostability chamber

  • HPLC with a photodiode array (PDA) detector or mass spectrometer (MS)

  • pH meter

Procedure:

  • Solution Preparation: Prepare solutions of the compound in a suitable solvent (e.g., a mixture of water and a co-solvent like acetonitrile or methanol) at a known concentration.

  • Stress Conditions: Expose the solutions to the following stress conditions:

    • Acid Hydrolysis: Add HCl to a final concentration of 0.1 M to 1 M and heat (e.g., at 60-80 °C) for a specified time.[5]

    • Base Hydrolysis: Add NaOH to a final concentration of 0.1 M to 1 M and heat (e.g., at 60-80 °C) for a specified time.[5]

    • Oxidation: Add H₂O₂ (e.g., 3-30%) and keep at room temperature or elevated temperature.

    • Thermal Degradation: Heat the solution at a high temperature (e.g., 80 °C).

    • Photostability: Expose the solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

  • Time Points and Neutralization: Withdraw samples at various time points. For acid and base-stressed samples, neutralize them before analysis.

  • Analysis: Analyze all samples, including a control sample stored under normal conditions, using a stability-indicating HPLC method. The use of a PDA detector will help in assessing peak purity, while an MS detector will aid in the identification of degradation products.

  • Data Evaluation:

    • Quantify the amount of parent compound remaining.

    • Identify and quantify the major degradation products.

    • Calculate the mass balance to account for all the material.[6]

Data Presentation:

Summarize the results of the forced degradation study in a table.

Stress ConditionReagent/ConditionTime (hours)Parent Compound Remaining (%)Major Degradation Products (Relative Retention Time)
Acid Hydrolysis1 M HCl, 80 °C24850.85
Base Hydrolysis1 M NaOH, 60 °C8700.75, 0.92
Oxidation30% H₂O₂, RT48901.15
Thermal80 °C7295Minor peaks
PhotolyticICH LightN/A98No significant degradation

Visualization of Stability Study Logic:

G cluster_setup Study Setup cluster_stress Stress Conditions cluster_analysis Analysis cluster_eval Evaluation setup1 Prepare compound solution setup2 Divide into aliquots stress1 Acid Hydrolysis setup2->stress1 stress2 Base Hydrolysis setup2->stress2 stress3 Oxidation setup2->stress3 stress4 Thermal setup2->stress4 stress5 Photolytic setup2->stress5 analysis1 Sample at time points stress1->analysis1 stress2->analysis1 stress3->analysis1 stress4->analysis1 stress5->analysis1 analysis2 Neutralize (if needed) analysis1->analysis2 analysis3 Analyze by HPLC-PDA/MS analysis2->analysis3 eval1 Assess peak purity analysis3->eval1 eval2 Identify degradants eval1->eval2 eval3 Determine degradation pathway eval2->eval3 eval4 Validate stability-indicating method eval3->eval4

Forced Degradation Study Workflow

Conclusion

The systematic evaluation of the solubility and stability of 5-[(4-Chloro-2-methylphenoxy)methyl]-2-furoic acid is indispensable for its progression as a viable candidate in pharmaceutical or agrochemical applications. The protocols and theoretical considerations outlined in this guide provide a robust framework for obtaining this critical data. A comprehensive understanding of these physicochemical properties will enable informed decisions in formulation development, packaging, storage, and regulatory submissions.

References

  • RSC Publishing. Furoic acid and derivatives as atypical dienes in Diels–Alder reactions. [Link]

  • BioPharm International. Forced Degradation Studies for Biopharmaceuticals. [Link]

  • MedCrave online. Forced Degradation Studies. [Link]

  • ResearchGate. Recent Advances in the Synthesis of 2‐Furoic Acid and 2,5‐Furandicarboxylic Acid from Furfural. [Link]

  • PharmaTutor. FORCED DEGRADATION AND STABILITY TESTING: STRATEGIES AND ANALYTICAL PERSPECTIVES. [Link]

  • TradeIndia. 5-[(4-Acetylphenoxy)methyl]-2-furoic acid. [Link]

  • ACD/Labs. What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. [Link]

  • ResearchGate. Solubility of Phenylacetic Acid, p-Hydroxyphenylacetic Acid, p-Aminophenylacetic Acid, p-Hydroxybenzoic Acid, and Ibuprofen in Pure Solvents | Request PDF. [Link]

  • Wiley Online Library. The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions. [Link]

  • ResolveMass. Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]

  • Wikipedia. 2-Furoic acid. [Link]

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Foundational

In Silico Modeling of 5-[(4-Chloro-2-methylphenoxy)methyl]-2-furoic acid Interactions with Peroxisome Proliferator-Activated Receptor Alpha (PPAR-α)

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Executive Summary The intersection of computational chemistry and molecular biology has created powerful paradigms for modern dr...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The intersection of computational chemistry and molecular biology has created powerful paradigms for modern drug discovery. This guide provides an in-depth, protocol-driven exploration of the in silico techniques used to model the interaction between a novel small molecule, 5-[(4-chloro-2-methylphenoxy)methyl]-2-furoic acid, and a significant therapeutic target, Peroxisome Proliferator-Activated Receptor Alpha (PPAR-α). As a key regulator of lipid metabolism and inflammation, PPAR-α represents a valuable target for which understanding ligand interactions is paramount.

This document moves beyond a simple recitation of steps, delving into the scientific rationale behind each phase of the computational workflow. We will navigate the essential stages of system preparation, from acquiring and refining protein and ligand structures to the critical choice of force fields. Subsequently, we will execute and analyze a molecular docking simulation using AutoDock Vina to predict the optimal binding pose and estimate binding affinity.[1][2] Building on this static model, we will then employ GROMACS to perform a comprehensive molecular dynamics (MD) simulation, allowing us to observe the dynamic behavior and stability of the protein-ligand complex over time.[3][4][5] Finally, we will distill these complex interactions into a simplified pharmacophore model, providing a blueprint of the essential chemical features required for molecular recognition.

This guide is designed for professionals in the field of drug development, offering a self-validating framework that emphasizes scientific integrity, reproducibility, and the translation of computational data into actionable insights for lead discovery and optimization.

Introduction: Setting the Scientific Context

The Target: Peroxisome Proliferator-Activated Receptor Alpha (PPAR-α)

Peroxisome Proliferator-Activated Receptor Alpha (PPAR-α) is a ligand-activated transcription factor and a member of the nuclear receptor superfamily. It is a central regulator of lipid and lipoprotein metabolism, fatty acid oxidation, and inflammation. The activation of PPAR-α by agonist ligands, such as fibrate drugs, leads to the downstream regulation of target genes, resulting in reduced triglyceride levels and an increase in high-density lipoprotein (HDL) cholesterol. Its well-defined, albeit flexible, ligand-binding pocket (LBP) makes it a "druggable" target, though achieving ligand specificity remains a key challenge.[6] In silico modeling provides an atomic-level lens to probe the specific interactions that govern ligand binding and receptor activation.

The Ligand: 5-[(4-Chloro-2-methylphenoxy)methyl]-2-furoic acid

The ligand of interest, 5-[(4-Chloro-2-methylphenoxy)methyl]-2-furoic acid, is a small organic molecule featuring a furoic acid core, a common scaffold in bioactive compounds. Its structural motifs—a halogenated aromatic ring, a methyl group, and a carboxylic acid—suggest the potential for a range of non-covalent interactions, including hydrogen bonds, hydrophobic contacts, and halogen bonds. The initial step in understanding its biological potential is to characterize its structure and properties, which can be readily achieved using public chemical databases.[7][8][9]

The Synergy of In Silico Modeling

Computational modeling serves as a bridge between chemical structure and biological activity.[6] It allows for the rapid, cost-effective screening of potential drug candidates and provides mechanistic insights that are often difficult to obtain through experimental methods alone. The workflow presented herein—docking, MD simulation, and pharmacophore modeling—represents a tiered approach. Docking provides a rapid, initial prediction of binding geometry[1]; MD simulations refine this prediction by introducing the dynamic nature of biological systems[10]; and pharmacophore modeling abstracts this complex data into a simplified model for further drug discovery efforts like virtual screening.[11][12]

Foundational Workflow: System Preparation

The quality of any in silico study is fundamentally dependent on the meticulous preparation of the starting structures. This phase ensures that the molecular models are as physically and chemically accurate as possible before any simulations are performed.

Protein Structure Acquisition and Preparation

The initial step is to obtain a high-quality, three-dimensional structure of the target protein. The Worldwide Protein Data Bank (wwPDB) is the primary repository for such data.[13][14][15]

Protocol: Protein Preparation

  • Selection and Download: A suitable crystal structure of the PPAR-α ligand-binding domain is selected. For this guide, we will use PDB ID: 1K7L. This structure is co-crystallized with a ligand, which helps define the binding site. The coordinate file is downloaded in the PDB format from the RCSB PDB repository.[16][17]

  • Initial Cleaning: The raw PDB file often contains non-essential molecules such as water, co-factors, and ions that may not be relevant to the specific binding interaction being studied. These are typically removed. The co-crystallized ligand is also removed to prepare the "apo" (unbound) receptor for docking.

  • Structural Correction: PDB structures may have missing atoms, especially hydrogens, as they are often not resolved by X-ray crystallography. It is critical to add hydrogens and assign correct protonation states to ionizable residues (e.g., Histidine, Aspartic Acid, Glutamic Acid) at a physiological pH (e.g., 7.4).

  • Force Field Assignment: The protein is processed using a molecular modeling package to assign a force field, which defines the potential energy of the system. This step prepares the structure for energy minimization and subsequent simulations.

Ligand Structure Acquisition and Preparation

The ligand's 3D conformation is equally important. Public databases like PubChem are invaluable resources for obtaining chemical structures and information.[7][8][18][19]

Protocol: Ligand Preparation

  • Acquisition: The structure of 5-[(4-Chloro-2-methylphenoxy)methyl]-2-furoic acid is obtained from PubChem (CID: 3433). The structure is typically downloaded in a 2D (SDF) format.

  • 3D Conformation Generation: The 2D structure is converted into a 3D conformation. An initial low-energy conformer is generated using computational chemistry software.

  • Energy Minimization: The 3D structure of the ligand is energy-minimized to relieve any steric strain and find a stable, low-energy conformation. This is a crucial step to ensure the starting ligand geometry is physically realistic.

  • Charge and Parameter Assignment: Atomic partial charges are calculated, and force field parameters are assigned. For novel, drug-like molecules, this often requires specialized tools.

Rationale for Force Field Selection

A force field is a set of mathematical functions and parameters that describe the potential energy of a system of atoms.[20] The choice of force field is critical for the accuracy of MD simulations. Two of the most widely used biomolecular force fields are AMBER (Assisted Model Building and Energy Refinement) and CHARMM (Chemistry at HARvard Macromolecular Mechanics).[21][22][23][24]

  • For the Protein: We will select the CHARMM36m force field. It is a well-validated, all-atom additive force field that provides accurate descriptions of proteins, lipids, and nucleic acids.[25][26]

  • For the Ligand: Standard protein force fields do not contain parameters for most drug-like molecules. Therefore, we will use the CHARMM General Force Field (CGenFF) .[27] The CGenFF program provides parameters for a wide range of small organic molecules that are compatible with the main CHARMM biomolecular force fields, ensuring a balanced and consistent description of both protein-protein and protein-ligand interactions.[27]

Predicting Binding Pose and Affinity: Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor).[1][28][29] It is instrumental in structure-based drug design for predicting binding modes and estimating the strength of interaction.

Theoretical Underpinnings of Molecular Docking

Docking algorithms work by sampling a large number of possible conformations of the ligand within the receptor's binding site and scoring each conformation. The scoring function is an empirical equation that approximates the free energy of binding. A lower (more negative) score typically indicates a more favorable binding interaction. AutoDock Vina is a widely used open-source docking program known for its speed and accuracy.[2][30]

Protocol: Molecular Docking with AutoDock Vina

Workflow: Molecular Docking

G cluster_prep Preparation cluster_dock Docking cluster_analysis Analysis PDB Protein PDB File (1K7L) PDBQT_P Prepare Receptor (Add Hydrogens, Assign Charges) Output: receptor.pdbqt PDB->PDBQT_P Ligand Ligand SDF File PDBQT_L Prepare Ligand (Detect Torsions, Assign Charges) Output: ligand.pdbqt Ligand->PDBQT_L Config Create Configuration File (conf.txt) Specify receptor, ligand, grid parameters PDBQT_P->Config PDBQT_L->Config Grid Define Search Space (Grid Box) Around Binding Site Vina Run AutoDock Vina vina --config conf.txt Grid->Vina Results Output: out.pdbqt (Binding Poses & Scores) Vina->Results Config->Grid Analysis Analyze Binding Energy & Interactions (Hydrogen Bonds, Hydrophobic Contacts) Results->Analysis

Caption: Workflow for molecular docking using AutoDock Vina.

  • Prepare Receptor and Ligand Files: The prepared protein and ligand structures are converted to the PDBQT file format required by AutoDock. This format includes atomic coordinates, partial charges, and atom type definitions.

  • Define the Search Space (Grid Box): A 3D grid is defined within the receptor that encompasses the entire ligand-binding pocket. The Vina algorithm will confine its conformational search for the ligand within this box. The dimensions of the box are critical: too small, and it may miss the correct binding pose; too large, and the search becomes computationally expensive and less accurate.

  • Create Configuration File: A text file (conf.txt) is created to specify the input files (receptor and ligand PDBQTs), the coordinates and dimensions of the grid box, and other parameters like exhaustiveness, which controls the computational effort of the search.[31]

  • Run Docking Simulation: AutoDock Vina is executed from the command line, referencing the configuration file.

  • Analyze Results: Vina outputs a PDBQT file containing the top-ranked binding poses of the ligand, sorted by their predicted binding affinity scores (in kcal/mol).

Data Analysis and Interpretation

The primary outputs to analyze are the binding affinity and the ligand's pose.

MetricDescriptionExample Value for a "Good" Hit
Binding Affinity An estimate of the binding free energy (ΔG) in kcal/mol. More negative values indicate stronger predicted binding.-8.0 to -12.0 kcal/mol
Binding Pose The 3D orientation and conformation of the ligand in the binding site.A pose with multiple H-bonds and extensive hydrophobic contacts with key residues.
RMSD Root Mean Square Deviation between the docked pose and a known experimental pose (if available). Lower values (< 2.0 Å) indicate a successful "re-docking".< 2.0 Å

The top-ranked pose should be visually inspected using molecular visualization software (e.g., PyMOL, Chimera). Key interactions, such as hydrogen bonds between the ligand's carboxylic acid and polar residues in the binding site (e.g., Ser, Tyr, His), and hydrophobic interactions between its aromatic rings and nonpolar residues (e.g., Leu, Ile, Phe), should be identified.

Elucidating Dynamic Interactions: Molecular Dynamics (MD) Simulations

While docking provides a valuable static snapshot, biological systems are inherently dynamic. MD simulations model the movements of atoms and molecules over time, providing a much richer understanding of the stability of the protein-ligand complex, conformational changes, and the role of solvent.[10][32][33]

The "Why" of MD: Beyond the Static Picture

MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing us to generate a trajectory that describes how the positions and velocities of particles vary with time. This allows us to:

  • Assess the stability of the docked ligand pose.

  • Observe conformational changes in the protein upon ligand binding.

  • Explicitly model the role of water molecules in the binding interface.

  • Calculate more rigorous binding free energies (though this is computationally intensive and beyond the scope of this guide).

We will use GROMACS, a highly efficient and widely used open-source MD simulation package.[3][4][34][35]

Protocol: MD Simulation with GROMACS

This protocol assumes the starting point is the top-ranked docked pose from the previous section.

Workflow: Molecular Dynamics Simulation

G cluster_build 1. System Building cluster_equilibrate 2. Equilibration cluster_run 3. Production & Analysis Start Start with Docked Complex Topology Generate Topology (Protein: CHARMM36m, Ligand: CGenFF) Start->Topology Box Define Simulation Box (e.g., Cubic, 1.0 nm buffer) Topology->Box Solvate Solvate with Water (e.g., TIP3P water model) Box->Solvate Ions Add Ions to Neutralize System (e.g., Na+, Cl-) Solvate->Ions EM Energy Minimization (EM) (Remove steric clashes) Ions->EM NVT NVT Equilibration (Constant Volume/Temp) Stabilize temperature EM->NVT NPT NPT Equilibration (Constant Pressure/Temp) Stabilize pressure/density NVT->NPT MD Production MD Run (e.g., 100 ns) NPT->MD Analysis Trajectory Analysis (RMSD, RMSF, H-Bonds) MD->Analysis

Caption: General workflow for a protein-ligand MD simulation using GROMACS.

  • System Building:

    • Merge Coordinates: The coordinates of the protein and the docked ligand are combined into a single complex file.

    • Generate Topology: A system topology file is created. This file defines all the atoms, bonds, angles, and dihedrals in the system, along with their force field parameters. This is where the CHARMM36m and CGenFF parameters are applied.[5][36][37]

    • Define Simulation Box: The complex is placed in a periodic simulation box (e.g., a cube), ensuring a minimum distance (e.g., 1.0 nm) between the protein and the box edges to prevent self-interaction.

    • Solvation: The box is filled with explicit water molecules (e.g., the TIP3P water model).

    • Adding Ions: Counter-ions (e.g., Na+ or Cl-) are added to neutralize the net charge of the system, a requirement for many electrostatic calculation methods.[5]

  • Energy Minimization (EM): The initial system may contain steric clashes or unfavorable geometries. EM is performed to relax the system to a local energy minimum.

  • Equilibration: The system is gradually brought to the desired temperature and pressure. This is typically a two-step process:

    • NVT Ensemble (Constant Number of particles, Volume, and Temperature): The system is heated to the target temperature (e.g., 300 K) while keeping the volume constant. The protein and ligand heavy atoms are often restrained with a positional force to allow the solvent to equilibrate around them.

    • NPT Ensemble (Constant Number of particles, Pressure, and Temperature): The position restraints are often gradually released, and the system is allowed to relax to the target pressure (e.g., 1 bar) and density.

  • Production MD: Once the system is well-equilibrated (as judged by stable temperature, pressure, and density), all restraints are removed, and the production simulation is run for a desired length of time (e.g., 100-200 nanoseconds).

Data Analysis

The output of an MD simulation is a trajectory file containing atomic coordinates at regular time intervals. Analysis of this trajectory provides key insights.

ParameterDescriptionIndication of Stability
RMSD Root Mean Square Deviation. Measures the average deviation of the protein backbone or ligand atoms over time, relative to the starting structure.A low, stable RMSD plateau for both the protein and the ligand suggests the complex is stable.
RMSF Root Mean Square Fluctuation. Measures the fluctuation of individual residues or atoms around their average position.High RMSF values can indicate flexible regions of the protein, such as loops. Low RMSF for the ligand indicates it is tightly bound.
Hydrogen Bonds The number of hydrogen bonds between the protein and ligand is monitored over time.A consistent number of key hydrogen bonds throughout the simulation indicates a stable interaction.

Identifying Key Chemical Features: Pharmacophore Modeling

A pharmacophore is an abstract representation of the molecular features that are essential for molecular recognition by a biological target.[11][12][38][39] It is not a real molecule but a model that defines the spatial arrangement of features like hydrogen bond donors/acceptors, aromatic rings, and hydrophobic centers.

Concept and Application

Pharmacophore models are powerful tools in drug discovery.[40] A model derived from a potent ligand-protein complex can be used as a 3D query to rapidly screen large databases of compounds, identifying novel molecules that possess the key binding features but may have completely different chemical scaffolds (a process known as scaffold hopping).[39]

Pharmacophore Feature Generation

G Complex Stable Protein-Ligand Complex (from Docking or MD) Identify Identify Key Interaction Points (H-bonds, Hydrophobic, Aromatic) Complex->Identify Abstract Abstract Features (e.g., Carboxylic Acid -> H-Bond Acceptor/Donor) Identify->Abstract Model Generate 3D Pharmacophore Model (Features with spatial constraints) Abstract->Model Screen Use as Query for Virtual Screening Model->Screen

Caption: Conceptual workflow for generating a structure-based pharmacophore model.

Protocol: Structure-Based Pharmacophore Generation
  • Select a Representative Structure: A high-quality structure of the protein-ligand complex is chosen. This can be the top-ranked docked pose or, more robustly, a representative snapshot from the stable portion of an MD trajectory.

  • Identify Key Interactions: The interactions observed between 5-[(4-Chloro-2-methylphenoxy)methyl]-2-furoic acid and PPAR-α are analyzed.

    • The carboxylic acid group likely acts as a Hydrogen Bond Acceptor and Donor .

    • The chlorinated aromatic ring can be defined as a Hydrophobic and/or Aromatic Ring feature.

    • The furoic ring could be another Aromatic Ring feature.

  • Generate the Model: Using pharmacophore modeling software, these interaction points are translated into pharmacophoric features with defined 3D coordinates and radii. Exclusion volumes can also be added to represent the space occupied by the receptor, preventing clashes in screened molecules.

  • Validation and Refinement: The generated model should be validated by testing its ability to distinguish known active compounds from inactive ones (if such data is available).

Synthesis and Future Directions

This guide has outlined a comprehensive in silico workflow to investigate the interactions of 5-[(4-Chloro-2-methylphenoxy)methyl]-2-furoic acid with the PPAR-α receptor. The journey from initial structure preparation through docking, MD simulation, and pharmacophore modeling provides a multi-faceted view of the potential binding event.

The molecular docking results offer a primary hypothesis for the binding pose and an initial estimate of affinity. The molecular dynamics simulation rigorously tests the stability of this pose, revealing the dynamic interplay between the ligand, protein, and solvent. Finally, the pharmacophore model distills this complex information into a simplified but powerful tool for discovering new chemical entities.

The insights gained from these computational studies are not an endpoint but a starting point. They provide a strong, data-driven foundation for subsequent steps in a drug discovery pipeline, such as:

  • Lead Optimization: Guiding chemical modifications to the ligand to enhance binding affinity or improve pharmacokinetic properties.

  • Experimental Validation: Prioritizing which compounds to synthesize and test in biochemical or cell-based assays.

  • Understanding Resistance: Simulating the effect of protein mutations on ligand binding.

By integrating these advanced computational techniques, researchers can significantly accelerate the pace of discovery and make more informed decisions on the path toward developing novel therapeutics.

References

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Sources

Exploratory

environmental fate and degradation of 5-[(4-Chloro-2-methylphenoxy)methyl]-2-furoic acid

An In-depth Technical Guide on the Predicted Environmental Fate and Degradation of 5-[(4-Chloro-2-methylphenoxy)methyl]-2-furoic acid Introduction and Rationale 5-[(4-Chloro-2-methylphenoxy)methyl]-2-furoic acid is a com...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide on the Predicted Environmental Fate and Degradation of 5-[(4-Chloro-2-methylphenoxy)methyl]-2-furoic acid

Introduction and Rationale

5-[(4-Chloro-2-methylphenoxy)methyl]-2-furoic acid is a complex organic molecule incorporating the toxophore of a widely used phenoxy herbicide (MCPA) linked to a substituted furan carboxylic acid. The introduction of novel, functionalized molecules into the market, whether as pharmaceuticals, agrochemicals, or specialty chemicals, necessitates a thorough understanding of their potential environmental persistence, transformation, and ultimate fate. In the absence of direct studies, a predictive approach grounded in the principles of chemical structure-activity relationships provides a crucial first step in risk assessment.

This technical guide synthesizes available data on the environmental behavior of chlorophenoxy herbicides and furoic acid derivatives to construct a scientifically robust hypothesis regarding the environmental fate of the title compound. We will explore its likely physicochemical properties, susceptibility to abiotic degradation processes like hydrolysis and photolysis, and, most critically, its probable biotic degradation pathways in soil and aquatic environments. Furthermore, we will outline the experimental methodologies required to empirically validate these predictions.

Predicted Physicochemical Properties

The environmental transport and degradation of a chemical are fundamentally governed by its physicochemical properties. The properties for 5-[(4-Chloro-2-methylphenoxy)methyl]-2-furoic acid are predicted based on its constituent parts. The presence of the carboxylic acid group suggests a water-soluble anionic form at typical environmental pH, while the chlorinated aromatic and furan rings contribute to its lipophilicity.

PropertyPredicted Value/RangeRationale and Key Considerations
Molecular Formula C₁₃H₁₁ClO₅-
Molecular Weight 282.68 g/mol -
Water Solubility Moderately solubleThe carboxylic acid group will increase water solubility, especially at neutral to alkaline pH. However, the chlorinated phenoxy and furan moieties will limit it.
pKa ~3.0 - 4.0The carboxylic acid on the furan ring is expected to have a pKa similar to other substituted furoic acids and phenoxyacetic acid herbicides like MCPA (pKa ~3.07).[1] This indicates that in most environmental systems (pH 5-9), the compound will exist predominantly in its anionic carboxylate form.
Log Kₒw (Octanol-Water Partition Coefficient) 2.5 - 3.5This is a crucial parameter for predicting bioaccumulation potential and soil adsorption. The value is estimated to be slightly higher than MCPA due to the larger molecular structure, suggesting a moderate potential for partitioning into organic matter.
Vapor Pressure LowAs a carboxylic acid with a relatively high molecular weight, it is expected to have low volatility.
Henry's Law Constant LowThe low vapor pressure and moderate water solubility suggest that volatilization from water will not be a significant fate process.

Predicted Abiotic Degradation Pathways

Abiotic degradation processes, driven by chemical and physical factors, can be significant transformation routes for organic compounds in the environment.

Hydrolysis

The core structure of 5-[(4-Chloro-2-methylphenoxy)methyl]-2-furoic acid contains an ether linkage (-O-CH₂-), which is generally stable to hydrolysis under typical environmental pH conditions (pH 4-9) and temperatures.[2] While hydrolysis of esters of furoic acid can occur, the parent carboxylic acid is stable.[3][4] Therefore, hydrolysis is not predicted to be a primary degradation pathway for this compound in the environment.

Photolysis

Direct photolysis in sunlit surface waters is a plausible degradation pathway. The process is likely to be initiated by the absorption of UV radiation by the aromatic (chlorophenoxy) and heteroaromatic (furan) rings.

  • Initial Transformation: The primary photochemical reaction for chlorophenoxy herbicides often involves the cleavage of the ether bond, leading to the formation of 4-chloro-2-methylphenol.[2] Another potential reaction is the reductive dehalogenation of the chlorine atom from the aromatic ring.

  • Furan Ring Photodegradation: The furan ring itself is susceptible to photooxidation, which could lead to ring-opening and the formation of various smaller, oxygenated aliphatic compounds.[5]

A proposed initial photolytic degradation pathway is illustrated below.

G parent 5-[(4-Chloro-2-methylphenoxy)methyl]-2-furoic acid intermediate1 4-Chloro-2-methylphenol parent->intermediate1 Ether Cleavage (hv) intermediate2 5-(Hydroxymethyl)-2-furoic acid parent->intermediate2 Ether Cleavage (hv) products Ring-opened products intermediate1->products Further Degradation intermediate2->products Further Degradation

Caption: Predicted initial photolytic degradation pathways.

Predicted Biotic Degradation

Microbial degradation is anticipated to be the principal mechanism for the ultimate removal of 5-[(4-Chloro-2-methylphenoxy)methyl]-2-furoic acid from the environment.[2] The degradation is predicted to proceed via a multi-step pathway involving the breakdown of the two main structural components.

Aerobic Biodegradation

In aerobic environments, microorganisms are expected to initially cleave the ether linkage, a well-documented first step in the degradation of phenoxy herbicides.[6] This would break the molecule into two more manageable intermediates for further microbial metabolism.

Predicted Aerobic Biodegradation Pathway:

  • Ether Bond Cleavage: The degradation is likely initiated by oxygenase enzymes, which cleave the ether bond to yield 4-chloro-2-methylphenol and 5-(hydroxymethyl)-2-furoic acid . This is analogous to the degradation of MCPA.

  • Degradation of 4-Chloro-2-methylphenol: This intermediate is a known metabolite of MCPA and is readily degraded by various soil microorganisms. The pathway typically involves hydroxylation of the aromatic ring to form a chlorocatechol, followed by ortho- or meta-cleavage of the ring, eventually leading to intermediates of central metabolism (e.g., Krebs cycle).

  • Degradation of 5-(Hydroxymethyl)-2-furoic acid: The microbial degradation of furanic compounds is also well-studied.[7][8] 5-(Hydroxymethyl)-2-furoic acid is expected to be converted to 2,5-furandicarboxylic acid (FDCA), which is then decarboxylated to 2-furoic acid.[7][8] 2-furoic acid subsequently enters a specific degradation pathway where it is converted to 2-oxoglutarate, another Krebs cycle intermediate.[7][8]

The comprehensive predicted aerobic biodegradation pathway is depicted in the following diagram:

G cluster_main 5-[(4-Chloro-2-methylphenoxy)methyl]-2-furoic acid cluster_phenoxy Phenoxy Moiety Degradation cluster_furoic Furoic Acid Moiety Degradation parent 5-[(4-Chloro-2-methylphenoxy)methyl]-2-furoic acid intermediate1 4-Chloro-2-methylphenol parent->intermediate1 Ether Cleavage (Oxygenase) intermediate2 5-(Hydroxymethyl)-2-furoic acid parent->intermediate2 Ether Cleavage (Oxygenase) intermediate3 4-Chloro-3-methylcatechol intermediate1->intermediate3 Hydroxylation ring_cleavage1 Ring Cleavage Products intermediate3->ring_cleavage1 krebs1 Krebs Cycle Intermediates ring_cleavage1->krebs1 intermediate4 2,5-Furandicarboxylic acid (FDCA) intermediate2->intermediate4 Oxidation intermediate5 2-Furoic acid intermediate4->intermediate5 Decarboxylation intermediate6 2-Oxoglutarate intermediate5->intermediate6 Furoyl-CoA Pathway krebs2 Krebs Cycle intermediate6->krebs2

Caption: Predicted comprehensive aerobic biodegradation pathway.

Anaerobic Biodegradation

Under anaerobic conditions, the degradation of chlorinated aromatic compounds is generally much slower. The most likely initial step would be reductive dehalogenation, where the chlorine atom is removed from the phenoxy ring. The subsequent degradation of the resulting aromatic and furan rings would proceed slowly through fermentation and methanogenesis.

Predicted Environmental Mobility and Bioaccumulation

Soil Mobility
  • Adsorption/Desorption: As a weak acid, the mobility of 5-[(4-Chloro-2-methylphenoxy)methyl]-2-furoic acid in soil will be highly dependent on soil pH and organic matter content. At typical soil pH values (above its pKa), the compound will be in its anionic form, which is generally more mobile due to repulsion from negatively charged soil colloids. However, its predicted Log Kₒw suggests it will have a moderate affinity for soil organic matter, which will retard its movement. Its mobility is expected to be comparable to or slightly less than that of MCPA.

Bioaccumulation

With a predicted Log Kₒw in the range of 2.5 to 3.5, the compound is not expected to significantly bioaccumulate in aquatic organisms. This range is below the typical threshold for bioaccumulation concern (Log Kₒw > 4).

Predicted Ecotoxicological Profile

The ecotoxicological effects are predicted based on the toxicity of its potential degradation products, particularly 4-chloro-2-methylphenol, which can be more toxic than the parent phenoxy herbicide.[9]

Organism GroupPredicted ToxicityRationale
Aquatic Algae Moderate to HighPhenoxy herbicides and their phenolic degradants are known to be toxic to algae.
Aquatic Invertebrates (e.g., Daphnia) ModerateSimilar to the observed toxicity of MCPA and chlorophenols.
Fish Low to ModerateAcute toxicity is likely to be in the mg/L range, similar to MCPA.
Soil Microorganisms Low to ModerateWhile microorganisms will degrade the compound, high concentrations could be inhibitory to microbial activity.
Terrestrial Plants High (for broadleaf plants)The (4-chloro-2-methylphenoxy) moiety is a known herbicide active against broadleaf weeds.

Proposed Experimental Protocols for Validation

To move from a predictive to a definitive understanding of the compound's environmental fate, a series of standardized laboratory studies are required.

Workflow for Environmental Fate Assessment

G cluster_abiotic cluster_biotic cluster_mobility start Synthesize Radiolabeled (e.g., ¹⁴C) Compound step1 Determine Physicochemical Properties (Solubility, pKa, Log Kow) start->step1 step2 Abiotic Degradation Studies step1->step2 step3 Biotic Degradation Studies step1->step3 step4 Mobility Studies step1->step4 step5 Ecotoxicity Testing step1->step5 hydrolysis Hydrolysis (OECD 111) step2->hydrolysis photolysis Photolysis (OECD 316) step2->photolysis biodegradability Ready Biodegradability (OECD 301) step3->biodegradability soil_degradation Soil Degradation (OECD 307) step3->soil_degradation adsorption Adsorption/Desorption (OECD 106) step4->adsorption end Environmental Risk Assessment step5->end photolysis->end soil_degradation->end adsorption->end

Caption: Standard workflow for empirical environmental fate assessment.

Protocol: Aerobic Transformation in Soil (adapted from OECD 307)
  • Preparation of Soil: Select at least two different soil types (e.g., sandy loam, clay loam) with varying organic matter content and pH. Characterize the soils for texture, pH, organic carbon content, and microbial biomass.

  • Test Substance Application: Prepare a stock solution of ¹⁴C-labeled 5-[(4-Chloro-2-methylphenoxy)methyl]-2-furoic acid. Apply the solution uniformly to the soil samples at a concentration relevant to its intended use.

  • Incubation: Incubate the treated soil samples in the dark under controlled aerobic conditions (e.g., 20°C, 40-60% of maximum water holding capacity). Include sterile controls to differentiate between biotic and abiotic degradation.

  • Sampling: Collect triplicate samples at predetermined intervals (e.g., 0, 1, 3, 7, 14, 30, 60, 90 days).

  • Extraction and Analysis:

    • Extract the soil samples using an appropriate solvent system (e.g., acetonitrile/water).

    • Quantify the total radioactivity in the extracts using Liquid Scintillation Counting (LSC).

    • Analyze the extracts by High-Performance Liquid Chromatography (HPLC) with a radioactivity detector to separate the parent compound from its degradation products.

    • Identify major metabolites using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

  • Data Analysis:

    • Calculate the dissipation half-life (DT₅₀) of the parent compound in each soil type.

    • Plot the concentration of the parent compound and major metabolites over time to establish degradation kinetics and pathways.

Proposed Analytical Methodology: LC-MS/MS
  • Instrumentation: Triple quadrupole mass spectrometer coupled with a high-performance liquid chromatograph.

  • Column: A reverse-phase C18 column.

  • Mobile Phase: A gradient of methanol and water with 0.1% formic acid.

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode to detect the deprotonated molecule [M-H]⁻.

  • Detection: Multiple Reaction Monitoring (MRM) for quantitative analysis of the parent compound and its predicted metabolites (e.g., 4-chloro-2-methylphenol, 5-hydroxymethyl-2-furoic acid).

Conclusion

This guide provides a predictive framework for understanding the . Based on the known behavior of its structural analogues, it is hypothesized that the compound will be moderately mobile in soil and will not significantly bioaccumulate. The primary route of degradation is predicted to be aerobic biodegradation, initiated by the cleavage of the ether bond, followed by the mineralization of the resulting phenolic and furoic acid intermediates. Abiotic degradation via photolysis may also contribute to its transformation in aquatic environments. These predictions offer a solid foundation for targeted experimental studies to definitively characterize the environmental risk profile of this molecule.

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  • Li, F., et al. (2017). Visible-light-driven photocatalytic oxidation of furfural to furoic acid over Ag/g-C3N4. Semantic Scholar. Available at: [Link]

  • Wang, X., et al. (2020). Selective Biosynthesis of Furoic Acid From Furfural by Pseudomonas Putida and Identification of Molybdate Transporter Involvement in Furfural Oxidation. Frontiers in Bioengineering and Biotechnology. Available at: [Link]

  • ACS Fall 2025. Photocatalytic oxidation of furfural to 5-Hydroxy-2(5H)-furanone. Available at: [Link]

  • Varshney, M. M., et al. (2014). Synthesis, characterization, in vitro antimicrobial, and anthelmintic evaluation of 2-(4-chloro-3-methylphenoxy)-N-[{5-(substituted aryl)-furan-2`-yl}-methylidene]-acetohydrazides. ResearchGate. Available at: [Link]

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  • ACS Publications. (2021). Catalytic Synthesis of 2,5-Furandicarboxylic Acid from Furoic Acid: Transformation from C5 Platform to C6 Derivatives in Biomass Utilizations. Available at: [Link]

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  • Google Patents. (2014). Synthesis method of 5-hydroxyl-4-methyl-2(5H)-furanone.
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Foundational

An In-Depth Technical Guide to the Genotoxicity and Cytotoxicity Assessment of 5-[(4-Chloro-2-methylphenoxy)methyl]-2-furoic acid

Abstract This technical guide outlines a comprehensive, tiered strategy for the toxicological evaluation of novel chemical entities, using 5-[(4-Chloro-2-methylphenoxy)methyl]-2-furoic acid as a representative case study...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide outlines a comprehensive, tiered strategy for the toxicological evaluation of novel chemical entities, using 5-[(4-Chloro-2-methylphenoxy)methyl]-2-furoic acid as a representative case study. Given the absence of specific toxicological data for this compound in the public domain, this document serves as a predictive and methodological framework for researchers, scientists, and drug development professionals. It details the scientific rationale, experimental design, and step-by-step protocols for assessing cytotoxicity and genotoxicity, grounded in international regulatory guidelines and best practices. The guide emphasizes a weight-of-evidence approach, beginning with in silico analysis and progressing through a standard battery of in vitro assays, with guidance on follow-up in vivo studies.

Introduction and Rationale

5-[(4-Chloro-2-methylphenoxy)methyl]-2-furoic acid is a complex organic molecule featuring a phenoxyacetic acid moiety linked to a furoic acid core. Phenoxy herbicides are a well-established class of compounds with a range of documented biological activities, including, in some cases, cytotoxic and genotoxic effects.[1][2][3][4] The furoic acid scaffold is also a common feature in biologically active molecules, including pharmaceuticals.[5][6][7][8] The combination of these structural elements necessitates a thorough evaluation of the compound's potential to induce cellular toxicity (cytotoxicity) and damage genetic material (genotoxicity).

The assessment of genotoxicity is a critical component of safety evaluation for any new pharmaceutical or chemical intended for human use.[9] Regulatory bodies worldwide mandate a standardized battery of tests to identify compounds that may cause mutations or chromosomal damage, as such effects are often linked to carcinogenicity and heritable diseases.[10][11][12][13]

This guide provides a systematic, field-proven approach to generate a robust toxicological profile for a novel compound like 5-[(4-Chloro-2-methylphenoxy)methyl]-2-furoic acid, adhering to the principles of the International Council for Harmonisation (ICH) S2(R1) guideline.[10][11][13]

Tier 0: In Silico Assessment and Structural Hazard Identification

Before initiating wet-lab experiments, a computational (in silico) analysis of the chemical structure is a crucial first step. This approach uses Quantitative Structure-Activity Relationship (QSAR) models to predict toxicological properties based on the presence of "structural alerts"—specific molecular substructures known to be associated with toxicity.[14][15][16][17]

Key Structural Alerts for 5-[(4-Chloro-2-methylphenoxy)methyl]-2-furoic acid:

  • Aromatic Halogen: The chlorinated phenoxy group is a potential structural alert. Halogenated aromatic compounds can be metabolized to reactive intermediates.

  • Phenoxyacetic Acid Moiety: This class of compounds has been studied for genotoxicity, with some members showing positive results in various assays.[2][4] The mechanism can involve the generation of reactive oxygen species (ROS).[3]

  • Potential for Electrophilicity: While not an obvious electrophile, metabolic activation (e.g., by cytochrome P450 enzymes) could potentially generate reactive species capable of forming adducts with DNA.[14]

Recommended Tools: Software platforms like DEREK Nexus, Toxtree, or the OECD QSAR Toolbox can be used to screen for structural alerts related to mutagenicity and carcinogenicity.[14][18]

Figure 1: Workflow for in silico hazard identification.

Part 1: Cytotoxicity Assessment Strategy

Determining a compound's cytotoxicity is foundational. It establishes the concentration range for subsequent, more complex genotoxicity assays and provides initial mechanistic insights. Testing is typically performed in a panel of mammalian cell lines.

Cell Viability Assays

These assays measure the metabolic activity of a cell population, which is proportional to the number of viable cells.[19][20] The primary output is the IC50 value—the concentration of the compound that reduces cell viability by 50%.

Recommended Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

  • Principle: The yellow tetrazolium salt MTT is reduced by mitochondrial dehydrogenases in living, metabolically active cells to form a purple formazan precipitate.[21][22] The amount of formazan, quantified spectrophotometrically after solubilization, is directly proportional to the number of viable cells.[19][20]

Experimental Protocol: MTT Assay

  • Cell Seeding: Seed cells (e.g., HepG2, CHO-K1) in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere for 24 hours.[19]

  • Compound Treatment: Prepare a serial dilution of the test compound. Remove the culture medium and add 100 µL of medium containing the various concentrations of the compound to the respective wells. Include vehicle-only (negative) and positive (e.g., Triton X-100) controls.

  • Incubation: Incubate the plate for a relevant exposure period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT stock solution in sterile PBS to each well.[21][23]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing formazan crystals to form.

  • Solubilization: Carefully remove the MTT-containing medium and add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well.[23] Mix thoroughly to dissolve the crystals.

  • Absorbance Reading: Measure the absorbance at 540-570 nm using a microplate reader.[21][22][23]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Cell Death Mechanism Assay: Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells, providing crucial mechanistic information.

  • Principle: In early apoptosis, the phospholipid phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[24][25] Annexin V, a protein with high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) and used to label these cells.[24][26] Propidium Iodide (PI) is a fluorescent nucleic acid dye that cannot cross the intact membrane of live or early apoptotic cells but can enter late apoptotic and necrotic cells where membrane integrity is compromised.[24][25][27]

Data Interpretation:

  • Annexin V- / PI-: Healthy cells

  • Annexin V+ / PI-: Early apoptotic cells[24]

  • Annexin V+ / PI+: Late apoptotic or necrotic cells[24]

  • Annexin V- / PI+: Necrotic cells

Figure 2: A tiered workflow for in vitro cytotoxicity assessment.
Data Presentation: Cytotoxicity Summary

Results should be summarized in a clear, tabular format.

AssayCell LineExposure TimeIC50 (µM)Predominant Mechanism
MTTHepG224h[Data]-
MTTHepG248h[Data]-
MTTCHO-K124h[Data]-
Annexin V/PIHepG224h-[e.g., Apoptosis]
Annexin V/PICHO-K124h-[e.g., Necrosis]
Table 1: Example summary table for cytotoxicity data.

Part 2: Genotoxicity Assessment Strategy (ICH S2(R1) Framework)

A standard two-test in vitro battery is recommended for initial genotoxicity screening.[10][11][13] A positive result in either test typically requires follow-up in vivo testing.

In Vitro Test 1: Bacterial Reverse Mutation Assay (Ames Test)

This is a mandatory first-line test for detecting gene mutations.[28]

  • Principle: The Ames test uses several specially engineered strains of Salmonella typhimurium and Escherichia coli that are auxotrophic, meaning they cannot synthesize a specific amino acid (histidine or tryptophan, respectively) and cannot grow on a medium lacking it.[29][30][31] The assay measures the ability of a test compound to cause a reverse mutation (reversion) that restores the bacteria's ability to produce the amino acid, allowing them to form colonies on a minimal medium.[28][30][32]

  • Metabolic Activation: Because many chemicals are not mutagenic until they are metabolized by the body, the test is performed both with and without an external metabolic activation system, typically a rat liver homogenate fraction called S9.[31]

Experimental Protocol: Ames Test (Plate Incorporation Method)

  • Strain Preparation: Prepare overnight cultures of the required tester strains (e.g., TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA).

  • Test Mixture: In a sterile tube, combine 100 µL of the bacterial culture, 50 µL of the test compound at a specific concentration (or vehicle control), and 500 µL of S9 mix (for +S9 conditions) or phosphate buffer (for -S9 conditions).

  • Top Agar: Add 2 mL of molten top agar (containing a trace amount of histidine/tryptophan to allow for a few initial cell divisions) to the tube, mix gently, and pour the contents onto a minimal glucose agar plate.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies on each plate.

  • Data Analysis: A positive result is typically defined as a dose-dependent increase in revertant colonies that is at least two- to three-fold higher than the spontaneous reversion rate observed in the negative control.

In Vitro Test 2: Mammalian Cell Micronucleus Test (MNvit)

This assay detects both clastogenic (chromosome-breaking) and aneugenic (chromosome loss/gain) events.

  • Principle: A micronucleus is a small, extranuclear body formed during cell division from chromosome fragments or whole chromosomes that fail to incorporate into the daughter nuclei.[33][34] An increase in the frequency of cells containing micronuclei after exposure to a test compound indicates genotoxic activity.[35]

Experimental Protocol: In Vitro Micronucleus Test

  • Cell Culture: Culture suitable mammalian cells (e.g., human peripheral blood lymphocytes, L5178Y, TK6, or CHO cells) to a sufficient density.

  • Compound Exposure: Treat the cells with at least three concentrations of the test compound (based on cytotoxicity data), along with negative and positive controls. The exposure should last for 3-6 hours in the presence of S9 mix and for a longer period (e.g., 24 hours) without S9.

  • Cytochalasin B Block: Add Cytochalasin B, an agent that blocks cytokinesis (cell division), to accumulate cells that have completed mitosis but have not divided. This allows for specific analysis of binucleated cells.

  • Cell Harvesting & Staining: Harvest the cells, fix them, and stain them with a DNA-specific dye (e.g., Giemsa or a fluorescent dye like DAPI).

  • Microscopic Analysis: Score at least 2000 binucleated cells per concentration under a microscope to determine the frequency of micronucleated cells.

  • Data Analysis: A significant, dose-dependent increase in the frequency of micronucleated cells compared to the negative control indicates a positive result.

Figure 3: Decision workflow for the standard in vitro genotoxicity test battery.
Tier 3: In Vivo Follow-up Testing

If clear evidence of genotoxicity is observed in vitro, an in vivo study is required to determine if the effect is relevant in a whole animal system, which incorporates complex metabolic, pharmacokinetic, and DNA repair processes.[35]

Recommended Assay: In Vivo Rodent Micronucleus Test

  • Principle: This assay is analogous to the in vitro version but is performed in rodents (typically rats or mice).[33][36][37] The test compound is administered to the animals, and after an appropriate time, bone marrow or peripheral blood is collected to assess the frequency of micronucleated immature erythrocytes.[34][35] An increase indicates that the compound or its metabolites reached the target tissue and caused chromosomal damage.[35]

Experimental Protocol: In Vivo Micronucleus Test

  • Dose Range Finding: Conduct a preliminary study to determine the maximum tolerated dose (MTD).

  • Animal Dosing: Treat groups of animals (e.g., 5 per sex per group) with the vehicle control, a positive control, and at least three dose levels of the test compound, typically up to the MTD.[35] Administration is usually via the intended clinical route.

  • Sample Collection: Collect bone marrow or peripheral blood at appropriate time points after the final dose (e.g., 24 and 48 hours).[35]

  • Slide Preparation and Staining: Prepare slides and stain them to differentiate between polychromatic (immature) and normochromatic (mature) erythrocytes.

  • Scoring: Analyze at least 4000 immature erythrocytes per animal for the presence of micronuclei.

  • Data Analysis: A statistically significant, dose-related increase in the frequency of micronucleated immature erythrocytes in any dose group indicates a positive result.

Integrated Risk Assessment and Conclusion

The final step is a weight-of-evidence evaluation. The data from in silico, cytotoxicity, in vitro genotoxicity, and (if necessary) in vivo genotoxicity studies are integrated to form a comprehensive toxicological profile.

  • Scenario 1 (Clear Negative): If the compound is negative in a robust in vitro battery and shows no structural alerts, it is considered to have low genotoxic potential.

  • Scenario 2 (In Vitro Positive, In Vivo Negative): If the compound is positive in vitro but negative in a relevant in vivo follow-up study (at adequate exposure levels), the in vitro finding may be considered not relevant for human risk.

  • Scenario 3 (In Vivo Positive): A confirmed positive result in an in vivo genotoxicity assay indicates that the compound is a potential human genotoxin and represents a significant safety concern.

For 5-[(4-Chloro-2-methylphenoxy)methyl]-2-furoic acid, the structural alerts associated with its phenoxyacetic acid class suggest a potential for both cytotoxicity and genotoxicity, possibly mediated by oxidative stress.[3] The described testing cascade provides the definitive framework to either confirm or refute this initial hypothesis and establish a clear safety profile for regulatory submission and further development.

References

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  • Seiler, J. P. (1978). The genetic toxicology of phenoxy acids other than 2,4,5-T. PubMed.
  • Oreate AI Blog. (2026). Annexin v-Fitc/Pi Cell Apoptosis Detection Kit Operation Guide and Principle Explanation.
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  • Biologi. (n.d.). Standard Operating Procedure Apoptosis assay with Annexin V - PI. Biologi.
  • Rajkumar, S., et al. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC.
  • Charles River Laboratories. (n.d.). Ames Test. Charles River.
  • Springer Nature Experiments. (n.d.). In Vivo Micronucleus Assay in Mouse Bone Marrow and Peripheral Blood.
  • European Medicines Agency. (n.d.). ICH guideline S2 (R1) on genotoxicity testing and data interpretation for pharmaceuticals intended for human use - Step 5. EMA.
  • European Medicines Agency. (n.d.). ICH S2 (R1) Genotoxicity testing and data interpretation for pharmaceuticals intended for human use - Scientific guideline. EMA.
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  • Nucro-Technics. (2025). OECD 474: In vivo Mammalian Micronucleus Test. Nucro-Technics.
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  • Charles River Laboratories. (n.d.). Rodent Micronucleus Assay. Charles River.
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  • ResearchGate. (n.d.). Selective synthesis of 2-furoic acid and 5-hydroxymethyl-2-furancarboxylic acid from bio-based furans by recombinant Escherichia coli cells.

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Protocols & Analytical Methods

Method

Application Note: A Robust, Validated HPLC Method for the Quantification of 5-[(4-Chloro-2-methylphenoxy)methyl]-2-furoic acid

Abstract This application note presents a comprehensive, step-by-step guide for the development and validation of a reverse-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a comprehensive, step-by-step guide for the development and validation of a reverse-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of 5-[(4-Chloro-2-methylphenoxy)methyl]-2-furoic acid. This document is intended for researchers, analytical scientists, and drug development professionals requiring a reliable analytical procedure for this compound in contexts such as purity assessment, stability testing, and quality control. The narrative explains the scientific rationale behind each experimental choice, from initial column and mobile phase selection to systematic optimization and full validation according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.

Introduction and Analyte Properties

5-[(4-Chloro-2-methylphenoxy)methyl]-2-furoic acid is a complex organic molecule featuring a furoic acid core linked to a substituted phenoxy group. Its accurate quantification is critical in pharmaceutical development and chemical synthesis for ensuring product quality and consistency. The molecular structure, possessing both hydrophobic (chlorinated aromatic ring) and ionizable (carboxylic acid) moieties, dictates the strategy for chromatographic separation.

Physicochemical Properties Influencing HPLC Method Development:

  • Structure: The molecule contains several chromophores, including the furan and benzene rings, making it suitable for UV detection.

  • Polarity (logP): Based on its structure with a chlorinated aromatic ring and other nonpolar features, the compound is expected to be moderately hydrophobic. This makes it an ideal candidate for Reverse-Phase (RP) chromatography, where it can interact with a non-polar stationary phase.[2]

The Rationale Behind the Method Development Strategy

The primary goal is to develop a method that is specific, accurate, precise, and robust. The strategy is built on the fundamental principles of reverse-phase chromatography and a systematic approach to optimization.

Choice of Chromatographic Mode: Reverse-Phase HPLC

Reverse-phase HPLC is the most suitable technique for this analyte due to its moderate hydrophobicity. In RP-HPLC, the stationary phase is non-polar (e.g., C18), and the mobile phase is polar.[3] The analyte will be retained on the column through hydrophobic interactions, and its elution is controlled by the proportion of organic solvent in the mobile phase.[2]

Stationary Phase Selection: The C18 Column

A C18 (octadecylsilane) column is the most widely used and versatile stationary phase in RP-HPLC and serves as the ideal starting point.[4] Its long alkyl chains provide sufficient hydrophobic retention for the analyte. A standard dimension such as 4.6 x 150 mm with 5 µm particles offers a good balance between efficiency, resolution, and backpressure.[5]

Mobile Phase Selection: Controlling Analyte Ionization

The mobile phase composition is the most powerful tool for optimizing selectivity in RP-HPLC.[6]

  • Organic Modifier: Acetonitrile (ACN) is chosen over methanol as the initial organic modifier due to its lower viscosity (resulting in lower backpressure) and its different selectivity.

  • Aqueous Phase & pH Control: This is the most critical parameter. To ensure reproducible retention and sharp, symmetrical peaks for an acidic compound, its ionization must be suppressed.[7] This is achieved by acidifying the mobile phase to a pH at least 1.5-2 units below the analyte's pKa.[1] Setting the pH around 2.5-3.0 ensures the carboxylic acid group is fully protonated (in its neutral form), maximizing its interaction with the C18 stationary phase and preventing peak tailing.[7][8] Formic acid (0.1%) is an excellent choice as it is a common, mass spectrometry-compatible additive that effectively lowers the pH to the desired range.[9]

Detection Method: UV Spectrophotometry

The conjugated systems within the furan and benzene rings are strong chromophores, making UV detection a sensitive and straightforward choice.[10] A preliminary scan of the analyte in the mobile phase using a photodiode array (PDA) detector is recommended to determine the wavelength of maximum absorbance (λmax), which will provide the highest sensitivity.

Systematic Method Optimization Workflow

A structured, logical workflow is essential for efficiently developing a robust HPLC method. The following protocol outlines the steps from the initial screening run to the final optimized conditions.

MethodDevelopmentWorkflow cluster_prep Phase 1: Initial Setup cluster_optim Phase 2: Optimization cluster_final Phase 3: Finalization A Analyte Characterization (pKa, logP, UV Spectra) B Select Column (e.g., C18, 4.6x150mm, 5µm) A->B C Select Initial Mobile Phase (ACN / 0.1% Formic Acid) B->C D Scouting Run (Isocratic 50:50, 1 mL/min) C->D E Optimize % Organic (Adjust Retention Time, k') D->E Evaluate Retention F Optimize pH / Buffer (Fine-tune Peak Shape) E->F Evaluate Tailing Factor G Gradient vs. Isocratic (Improve Resolution / Speed) F->G Evaluate Resolution H Final Adjustments (Flow Rate, Temperature) G->H System Suitability I Final Optimized Method H->I J Method Validation (ICH Q2) I->J

Figure 1: Logical workflow for HPLC method development and validation.

Final Optimized HPLC Method

The following parameters represent a hypothetical but typical final method derived from the optimization process.

ParameterCondition
Instrument Standard HPLC system with UV/PDA Detector
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile (ACN)
Elution Mode Isocratic
Composition 55% A : 45% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm (or determined λmax)
Injection Volume 10 µL
Run Time 10 minutes
Diluent Mobile Phase (55:45 Water:ACN with 0.1% Formic Acid)

Protocol for Method Validation (per ICH Q2(R1))

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[11] The following protocols are based on the ICH Q2(R1) guidelines.[12][13]

System Suitability

Purpose: To verify that the chromatographic system is adequate for the intended analysis. Protocol:

  • Prepare a standard solution of 5-[(4-Chloro-2-methylphenoxy)methyl]-2-furoic acid at the target concentration (e.g., 100 µg/mL).

  • Inject the standard solution five or six replicate times.

  • Calculate the mean and relative standard deviation (%RSD) for retention time, peak area, tailing factor, and theoretical plates.

ParameterAcceptance Criteria
Retention Time %RSD ≤ 1.0%
Peak Area %RSD ≤ 2.0%
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) > 2000
Specificity

Purpose: To assess the ability of the method to unequivocally measure the analyte in the presence of components that may be expected to be present (e.g., impurities, degradation products, matrix components). Protocol:

  • Forced Degradation: Subject the analyte to stress conditions (acid, base, oxidation, heat, light).

  • Analyze the stressed samples alongside an unstressed standard and a placebo/blank.

  • Assess the resolution between the main analyte peak and any degradation peaks. The peak purity should be evaluated using a PDA detector.

Linearity and Range

Purpose: To demonstrate that the method's response is directly proportional to the analyte concentration over a specified range. Protocol:

  • Prepare a stock solution of the analyte.

  • Perform serial dilutions to prepare at least five concentration levels, typically spanning 80% to 120% of the target assay concentration.[11]

  • Inject each concentration in triplicate.

  • Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.

ParameterAcceptance Criteria
Correlation Coefficient (r²) ≥ 0.999
Y-intercept Close to zero
Accuracy (Recovery)

Purpose: To determine the closeness of the test results obtained by the method to the true value. Protocol:

  • Prepare samples (e.g., spiked placebo) at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare each level in triplicate (total of 9 determinations).

  • Calculate the percentage recovery for each sample.

LevelMean Recovery (%)Acceptance Criteria
80% (Hypothetical: 99.5%)98.0% - 102.0%
100% (Hypothetical: 100.2%)98.0% - 102.0%
120% (Hypothetical: 99.8%)98.0% - 102.0%
Precision

Purpose: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

  • Repeatability (Intra-assay Precision):

    • Prepare six individual samples at 100% of the test concentration.

    • Analyze them on the same day, with the same analyst and instrument.

    • Calculate the %RSD of the results.

  • Intermediate Precision (Inter-assay Ruggedness):

    • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Calculate the %RSD and compare the results between the two studies.

Precision LevelAcceptance Criteria (%RSD)
Repeatability ≤ 2.0%
Intermediate Precision ≤ 2.0%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Purpose: To determine the lowest amount of analyte that can be reliably detected and quantified. Protocol (based on Signal-to-Noise ratio):

  • Determine the concentration that yields a signal-to-noise (S/N) ratio of approximately 3:1 for LOD.

  • Determine the concentration that yields a S/N ratio of approximately 10:1 for LOQ.

  • Confirm the LOQ by analyzing samples at this concentration and checking for acceptable precision and accuracy.

Standard Operating Protocol: Sample Analysis

  • System Preparation:

    • Prepare the mobile phase as described in Section 4. Filter and degas thoroughly.

    • Set up the HPLC system with the specified column and conditions.

    • Equilibrate the system by pumping the mobile phase until a stable baseline is achieved (approx. 30-60 minutes).

  • Standard Preparation:

    • Accurately weigh approximately 10 mg of 5-[(4-Chloro-2-methylphenoxy)methyl]-2-furoic acid reference standard into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with the diluent to obtain a 100 µg/mL stock solution. Mix well.

  • Sample Preparation:

    • Accurately weigh a quantity of the sample powder expected to contain 10 mg of the active ingredient into a 100 mL volumetric flask.

    • Add approximately 70 mL of diluent, sonicate for 15 minutes to dissolve, then dilute to volume with diluent. Mix well.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

  • Chromatographic Run Sequence:

    • Inject a blank (diluent) to ensure no carryover.

    • Perform five or six replicate injections of the standard solution to establish system suitability.

    • Inject the prepared sample solutions.

    • Inject a standard solution periodically (e.g., after every 10 sample injections) to verify system stability.

  • Data Analysis:

    • Identify the peak for 5-[(4-Chloro-2-methylphenoxy)methyl]-2-furoic acid based on its retention time.

    • Integrate the peak area for all standards and samples.

    • Calculate the concentration of the analyte in the samples using the response from the external standard.

Conclusion

This application note provides a comprehensive framework for developing and validating a robust RP-HPLC method for the quantification of 5-[(4-Chloro-2-methylphenoxy)methyl]-2-furoic acid. By understanding the analyte's physicochemical properties and applying a systematic, science-driven optimization strategy, a reliable and accurate analytical method can be established. The detailed validation protocols, grounded in ICH guidelines, ensure that the method is trustworthy and suitable for its intended purpose in a regulated environment.

References

  • PubChem. . National Center for Biotechnology Information.

  • Ibáñez, M., et al. (2005). Determination of the herbicide 4-chloro-2-methylphenoxyacetic acid and its main metabolite, 4-chloro-2-methylphenol in water and soil by liquid chromatography-electrospray tandem mass spectrometry. Journal of Chromatography A, 1089(1-2), 195-200. [Link]

  • PubChem. . National Center for Biotechnology Information.

  • Phenomenex. .

  • Phenomenex. .

  • LCGC International. (2013). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. LCGC North America, 31(7), 578-584. [Link]

  • Wikipedia. .

  • Agilent Technologies. (2021). How Do I Choose? A guide to HPLC column selection. [Link]

  • European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Phenomenex. .

  • PubMed. .

  • Biotage. (2023). How does an acid pH affect reversed-phase chromatography separations?[Link]

  • Sigma-Aldrich. .

  • U.S. Environmental Protection Agency. (2019). Analytical method for 2,4-DP-p, 2,4-D, 2,4-DB, MCPA, MCPB, Mecoprop-p and their 2-EHs in soil. [Link]

  • Agilent Technologies. .

  • Chemical Review and Letters. (2020). Development of a reversed-phase HPLC method for determination of related impurities of Lenalidomide. Chem. Rev. Lett., 3(2), 70-76. [Link]

  • TradeIndia. .

  • KNAUER. .

  • Pharmacia. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Pharmacia, 69(2), 347-353. [Link]

  • Pharmacognosy Magazine. (2020). Method Development on Reverse-Phase High-Performance Liquid Chromatography for the Improvement of Routine Analysis of Flavonoids. Pharmacognosy Magazine, 16(70), S486-S491. [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • LCGC Blog. (2013). HPLC Column Selection - Are You Barking Up the Right Tree?[Link]

  • GL Sciences. .

  • MAC-MOD Analytical. .

  • Biotage. (2023). Using pH to optimize reversed-phase flash chromatography separations. [Link]

  • International Council for Harmonisation. .

  • YouTube. (2024). ICH Q2 Validation of Analytical Procedures. [Link]

  • Sigma-Aldrich. .

  • Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]

Sources

Application

synthesis protocol for gram-scale production of 5-[(4-Chloro-2-methylphenoxy)methyl]-2-furoic acid

An Application Note and Protocol for the Gram-Scale Synthesis of 5-[(4-Chloro-2-methylphenoxy)methyl]-2-furoic acid Authored by: A Senior Application Scientist Abstract This document provides a comprehensive, detailed pr...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Gram-Scale Synthesis of 5-[(4-Chloro-2-methylphenoxy)methyl]-2-furoic acid

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive, detailed protocol for the gram-scale chemical synthesis of 5-[(4-Chloro-2-methylphenoxy)methyl]-2-furoic acid. The synthetic strategy is built upon a robust three-step sequence involving an initial esterification of a biomass-derived furan starting material, followed by a pivotal Williamson ether synthesis, and concluding with a saponification to yield the target carboxylic acid. This guide is intended for researchers in organic chemistry, medicinal chemistry, and materials science. It emphasizes not only the procedural steps but also the underlying chemical principles, safety considerations, and analytical validation, ensuring a reproducible and scalable process.

Introduction and Rationale

5-[(4-Chloro-2-methylphenoxy)methyl]-2-furoic acid is a complex organic molecule incorporating a substituted phenoxy group, an ether linkage, and a furoic acid moiety. Its structure is analogous to well-known phenoxy herbicides, such as (4-chloro-2-methylphenoxy)acetic acid (MCPA), suggesting potential applications in agrochemistry or as a building block for novel bioactive compounds.[1] The furan core, often derived from renewable biomass sources like 5-hydroxymethylfurfural (HMF), positions this synthesis within the realm of sustainable chemistry.[2][3]

The synthetic route detailed herein was designed for clarity, efficiency, and scalability. It circumvents the direct use of potentially hazardous reagents where possible and relies on well-established, high-yielding reactions. The core transformation is the Williamson ether synthesis , a classic and reliable method for forming carbon-oxygen ether bonds.[4][5] This reaction involves the nucleophilic substitution (SN2) of a halide by an alkoxide or, in this case, a phenoxide.[6] To ensure the success of this key step and prevent unwanted side reactions, the carboxylic acid of the furan starting material is temporarily protected as an ethyl ester. The synthesis concludes with the hydrolysis of this ester to regenerate the target carboxylic acid.[7]

Overall Synthetic Scheme

The three-step synthesis proceeds as follows:

Reaction Scheme

Figure 1: Overall reaction pathway for the synthesis of 5-[(4-Chloro-2-methylphenoxy)methyl]-2-furoic acid from 5-(Hydroxymethyl)-2-furoic acid.

Materials and Equipment

Reagents and Solvents
  • 5-(Hydroxymethyl)-2-furoic acid (HMFCA) (≥98%)

  • 4-Chloro-2-methylphenol (≥99%)

  • Ethanol (Absolute, 200 proof)

  • Thionyl chloride (SOCl₂) (≥99%)

  • Sodium hydroxide (NaOH) (pellets, ≥98%)

  • Potassium carbonate (K₂CO₃) (anhydrous, ≥99%)

  • N,N-Dimethylformamide (DMF) (anhydrous, ≥99.8%)

  • Ethyl acetate (EtOAc) (ACS grade)

  • Hexanes (ACS grade)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Saturated aqueous sodium chloride (Brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hydrochloric acid (HCl) (concentrated, 37%)

  • Deionized water

Equipment
  • Round-bottom flasks (various sizes: 100 mL, 250 mL, 500 mL)

  • Magnetic stirrer and stir bars

  • Heating mantle with temperature controller

  • Reflux condenser

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Glass funnel and filter paper

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • pH paper or pH meter

  • Analytical balance

  • Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

Detailed Experimental Protocols

PART 1: Step-by-Step Synthesis
Step 1: Esterification – Synthesis of Ethyl 5-(hydroxymethyl)-2-furoate (2)

Causality: The carboxylic acid of the starting material, 5-(Hydroxymethyl)-2-furoic acid (1) , is acidic and would interfere with the basic conditions required for the subsequent Williamson ether synthesis. Therefore, it is protected as an ethyl ester. Fischer esterification, using an excess of ethanol as both solvent and reagent with a catalytic amount of strong acid (generated in situ from thionyl chloride), is an efficient method for this transformation.[8]

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 5-(Hydroxymethyl)-2-furoic acid (1) (10.0 g, 70.4 mmol).

  • Add absolute ethanol (150 mL). Stir the suspension at room temperature.

  • Cool the flask in an ice bath to 0 °C.

  • Slowly, and with caution, add thionyl chloride (1.1 mL, 15.1 mmol) dropwise to the stirred suspension over 10 minutes. (CAUTION: Exothermic reaction, releases HCl and SO₂ gas. Perform in a well-ventilated fume hood).

  • Remove the ice bath and fit the flask with a reflux condenser. Heat the reaction mixture to reflux (approx. 80 °C) and maintain for 4 hours. Monitor the reaction progress by TLC (Eluent: 50% Ethyl Acetate in Hexanes).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • Dissolve the resulting residue in ethyl acetate (150 mL) and transfer to a separatory funnel.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2 x 50 mL) and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield Ethyl 5-(hydroxymethyl)-2-furoate (2) as a pale yellow oil.

  • Expected Yield: 90-95%

  • Characterization: The product can be verified by ¹H NMR, noting the appearance of the ethyl group signals (a triplet around 1.3 ppm and a quartet around 4.3 ppm).

Step 2: Williamson Ether Synthesis – Synthesis of Ethyl 5-((4-chloro-2-methylphenoxy)methyl)-2-furoate (3)

Causality: This is the key bond-forming step. The reaction proceeds via an SN2 mechanism.[5] First, the hydroxyl group of ester (2) is converted into a better leaving group (a chloride) using thionyl chloride. The resulting chloromethyl intermediate is not isolated but is reacted in situ with the phenoxide of 4-chloro-2-methylphenol. The phenoxide nucleophile is generated by deprotonation of the phenol with a moderately strong base, potassium carbonate, which is sufficient for phenols.[9] Anhydrous DMF is used as a polar aprotic solvent, which is ideal for accelerating SN2 reactions.[9]

Procedure:

  • In a 500 mL round-bottom flask, dissolve 4-chloro-2-methylphenol (11.0 g, 77.1 mmol) and anhydrous potassium carbonate (14.6 g, 105.6 mmol) in anhydrous DMF (200 mL). Stir the mixture at room temperature for 20 minutes.

  • In a separate 100 mL flask, dissolve Ethyl 5-(hydroxymethyl)-2-furoate (2) (assuming 11.9 g, 70.4 mmol from the previous step) in anhydrous DMF (50 mL).

  • Cool the solution of ester (2) to 0 °C in an ice bath.

  • Slowly add thionyl chloride (5.6 mL, 77.4 mmol) dropwise. Stir at 0 °C for 30 minutes, then allow to warm to room temperature and stir for an additional 1 hour. This forms the reactive chloromethyl intermediate in situ.

  • Add the solution containing the in situ generated chloromethyl intermediate dropwise to the stirred suspension of the phenoxide (from step 1) over 30 minutes.

  • Heat the reaction mixture to 70 °C and stir for 12-16 hours. Monitor the reaction progress by TLC.

  • Cool the mixture to room temperature and pour it into 500 mL of cold water.

  • Extract the aqueous mixture with ethyl acetate (3 x 150 mL).

  • Combine the organic extracts and wash with water (2 x 100 mL) and brine (1 x 100 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, gradient eluent: 5% to 20% ethyl acetate in hexanes) to afford Ethyl 5-((4-chloro-2-methylphenoxy)methyl)-2-furoate (3) as a viscous oil or low-melting solid.

  • Expected Yield: 75-85%

Step 3: Saponification – Synthesis of 5-[(4-Chloro-2-methylphenoxy)methyl]-2-furoic acid (4)

Causality: The final step is the deprotection of the ethyl ester to reveal the target carboxylic acid. This is achieved through saponification (base-catalyzed hydrolysis).[7] Sodium hydroxide in an aqueous-alcoholic solvent system ensures miscibility and provides the hydroxide ions needed to attack the ester's carbonyl carbon. Subsequent acidification with a strong acid (HCl) protonates the resulting carboxylate salt, causing the final product to precipitate.

Procedure:

  • Dissolve the ester (3) (assuming 16.5 g, 55.6 mmol from the previous step) in a mixture of ethanol (150 mL) and water (50 mL) in a 500 mL round-bottom flask.

  • Add sodium hydroxide pellets (4.4 g, 111.2 mmol) and stir the mixture.

  • Heat the reaction to 60 °C and maintain for 3 hours, or until TLC indicates complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and remove the ethanol via rotary evaporation.

  • Dilute the remaining aqueous solution with 100 mL of water and cool in an ice bath.

  • Acidify the solution by slowly adding concentrated HCl dropwise until the pH is approximately 1-2. A white precipitate will form.

  • Stir the suspension in the ice bath for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration, washing the filter cake with cold deionized water (2 x 50 mL).

  • Dry the solid in a vacuum oven at 50 °C to a constant weight to yield the final product, 5-[(4-Chloro-2-methylphenoxy)methyl]-2-furoic acid (4) , as a white to off-white powder.

  • Expected Yield: 90-98%

PART 2: Data and Visualization
Quantitative Data Summary
StepStarting MaterialMoles (mmol)Key ReagentsMolar Ratio (vs SM)SolventTemp (°C)Time (h)ProductYield (%)
1 HMFCA (1) 70.4SOCl₂ (cat.)0.21Ethanol804Ester (2) 90-95
2 Ester (2) 70.44-Chloro-2-methylphenol, K₂CO₃, SOCl₂1.1, 1.5, 1.1DMF7012-16Ester (3) 75-85
3 Ester (3) 55.6NaOH2.0Ethanol/H₂O603Acid (4) 90-98
Characterization of Final Product (4)

The identity and purity of the final compound should be confirmed using standard analytical techniques:

  • ¹H NMR: Expect characteristic peaks for the aromatic protons on both the furan and benzene rings, a singlet for the methyl group, a singlet for the methylene bridge protons, and a broad singlet for the carboxylic acid proton.

  • ¹³C NMR: Confirm the presence of all unique carbon atoms, including the carbonyl carbon of the carboxylic acid.

  • Mass Spectrometry (MS): Determine the molecular weight and confirm the isotopic pattern characteristic of a monochlorinated compound.

  • Infrared (IR) Spectroscopy: Identify key functional groups, such as the broad O-H stretch of the carboxylic acid (~3000 cm⁻¹) and the sharp C=O stretch (~1700 cm⁻¹).

  • Melting Point (MP): A sharp melting point range is indicative of high purity.

Workflow and Logic Diagrams

The following diagrams, generated using DOT language, illustrate the experimental workflow and the logical connection between synthesis and analysis.

G cluster_0 Step 1: Esterification cluster_1 Step 2: Williamson Ether Synthesis cluster_2 Step 3: Saponification Ester_Start Mix HMFCA (1) in Ethanol Ester_React Add SOCl₂ at 0°C, then Reflux 4h Ester_Start->Ester_React Ester_Workup Evaporate Solvent, EtOAc Extraction, Wash & Dry Ester_React->Ester_Workup Ester_Product Product 2: Ethyl 5-(hydroxymethyl)-2-furoate Ester_Workup->Ester_Product WES_Chloride Prepare Chloride in situ: Product 2 + SOCl₂ in DMF Ester_Product->WES_Chloride WES_Phenoxide Prepare Phenoxide: 4-Chloro-2-methylphenol + K₂CO₃ in DMF WES_React Combine & React at 70°C for 12-16h WES_Phenoxide->WES_React WES_Chloride->WES_React WES_Workup Aqueous Workup, EtOAc Extraction, Column Chromatography WES_React->WES_Workup WES_Product Product 3: Ethyl Ester Intermediate WES_Workup->WES_Product Sap_Start Dissolve Product 3 in EtOH/H₂O WES_Product->Sap_Start Sap_React Add NaOH, Heat to 60°C for 3h Sap_Start->Sap_React Sap_Workup Evaporate EtOH, Acidify with HCl, Filter & Wash Sap_React->Sap_Workup Sap_Product Final Product 4: Target Acid Sap_Workup->Sap_Product

Diagram 1: Step-by-step experimental workflow for the synthesis protocol.

G cluster_synthesis Synthesis Protocol cluster_analysis Analytical Validation s1 Step 1: Esterification s2 Step 2: Williamson Ether Synthesis s1->s2 s3 Step 3: Saponification s2->s3 a1 NMR (¹H, ¹³C) s3->a1 Confirms Structure & Purity a2 Mass Spectrometry s3->a2 Confirms Structure & Purity a3 IR Spectroscopy s3->a3 Confirms Structure & Purity a4 Melting Point s3->a4 Confirms Structure & Purity

Diagram 2: Logical relationship between the synthesis and final product validation.

Safety and Handling

  • General Precautions: Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. All operations should be performed in a well-ventilated chemical fume hood.

  • Thionyl Chloride (SOCl₂): Highly corrosive and toxic. Reacts violently with water. Handle with extreme care. Use a syringe for transfers. Any waste should be quenched carefully with a base solution.

  • N,N-Dimethylformamide (DMF): A potential teratogen. Avoid inhalation and skin contact. Use only in a fume hood.

  • Sodium Hydroxide (NaOH) and Hydrochloric Acid (HCl): Corrosive. Avoid contact with skin and eyes. Handle with care, especially when preparing solutions or during acidification, which can be exothermic.

References

  • CN112479863A - Method for preparing 2-methyl-4-chlorophenoxyacetic acid by catalytic chlorination of 2-methylphenoxyacetic acid - Google Patents.
  • (4-chloro-2-methylphenoxy)acetic acid | C9H9ClO3 | CID 7204 - PubChem. Available at: [Link]

  • The Williamson Ether Synthesis - Master Organic Chemistry. Available at: [Link]

  • Journal of Chemical and Pharmaceutical Research, 2014, 6(5):104-105 - A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylic acid ester. Available at: [Link]

  • Highly Selective Oxidation of 5-Hydroxymethylfurfural to 5-Hydroxymethyl-2-Furancarboxylic Acid by a Robust Whole-Cell Biocatalyst - MDPI. Available at: [Link]

  • Catalytic Furfural/5-Hydroxymethyl Furfural Oxidation to Furoic Acid/Furan-2,5-dicarboxylic Acid with H2 Production Using Alkaline Water as the Formal Oxidant - NIH. Available at: [Link]

  • Williamson Ether Synthesis - Chemistry Steps. Available at: [Link]

  • Unraveling the Williamson Ether Synthesis: A Key to Creating Ethers - Oreate AI Blog. Available at: [Link]

  • Organic Chemistry Williamson Ether Synthesis - University of Richmond. Available at: [Link]

  • Oxidative Esterification of 5-Hydroxymethylfurfural into Dimethyl 2,5-Furandicarboxylate Using Gamma Alumina-Supported Gold Nanoparticles | ACS Omega. Available at: [Link]

Sources

Method

Application Notes and Protocols for Antimicrobial Activity Screening of 5-[(4-Chloro-2-methylphenoxy)methyl]-2-furoic acid

Introduction: Unveiling the Antimicrobial Potential of a Novel Furoic Acid Derivative The escalating threat of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents. Pheno...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Antimicrobial Potential of a Novel Furoic Acid Derivative

The escalating threat of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents. Phenoxyacetic acid and furoic acid derivatives have historically demonstrated a range of biological activities, including antimicrobial properties.[1][2][3] The compound 5-[(4-Chloro-2-methylphenoxy)methyl]-2-furoic acid represents a novel chemical entity combining structural motifs from both classes. Its chemical structure, featuring a halogenated phenoxy group linked to a furoic acid core, suggests a potential for interaction with microbial cellular targets, making it a compelling candidate for antimicrobial screening.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic evaluation of the antimicrobial activity of 5-[(4-Chloro-2-methylphenoxy)methyl]-2-furoic acid. The protocols detailed herein are grounded in internationally recognized standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring methodological robustness and data integrity.[4][5][6][7][8][9][10]

The primary objectives of this guide are:

  • To provide a rationale for the selection of antimicrobial screening assays.

  • To offer detailed, step-by-step protocols for preliminary and quantitative antimicrobial susceptibility testing.

  • To present a framework for data analysis and interpretation.

  • To discuss potential mechanisms of action based on the compound's structural features.

Scientific Rationale and Experimental Strategy

The antimicrobial screening of a novel compound typically follows a tiered approach, beginning with qualitative or semi-quantitative assays to establish the presence of activity, followed by more rigorous quantitative methods to determine the potency.

Tier 1: Preliminary Screening using Agar Well Diffusion

The agar well diffusion method is a widely used and cost-effective technique for the initial screening of antimicrobial compounds.[11][12][13][14][15][16] This method relies on the diffusion of the test compound from a well through an agar medium inoculated with a target microorganism. The presence of a zone of inhibition (a clear area where microbial growth is prevented) around the well indicates antimicrobial activity. The diameter of this zone provides a qualitative or semi-quantitative measure of the compound's efficacy against the tested microorganism.

Tier 2: Quantitative Assessment using Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

Following a positive result in the preliminary screening, the broth microdilution method is employed to determine the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after a specific incubation period.[17][18][19][20][21] This quantitative value is a critical parameter for evaluating the potency of a potential antimicrobial drug and is a gold standard in susceptibility testing.[4][19]

The experimental workflow can be visualized as follows:

Antimicrobial Screening Workflow cluster_prep Preparation cluster_screening Screening & Evaluation Compound 5-[(4-Chloro-2-methylphenoxy)methyl]-2-furoic acid Stock Solution AgarWell Agar Well Diffusion Assay (Qualitative Screening) Compound->AgarWell BrothMicro Broth Microdilution Assay (Quantitative MIC Determination) Compound->BrothMicro Inoculum Standardized Microbial Inoculum (0.5 McFarland) Inoculum->AgarWell Inoculum->BrothMicro AgarWell->BrothMicro If Zone of Inhibition > 6mm DataAnalysis Data Analysis & Interpretation BrothMicro->DataAnalysis

Caption: Experimental workflow for antimicrobial screening.

Experimental Protocols

Protocol 1: Agar Well Diffusion Assay

Objective: To qualitatively assess the antimicrobial activity of 5-[(4-Chloro-2-methylphenoxy)methyl]-2-furoic acid against a panel of pathogenic microorganisms.

Materials:

  • 5-[(4-Chloro-2-methylphenoxy)methyl]-2-furoic acid

  • Dimethyl sulfoxide (DMSO, sterile)

  • Mueller-Hinton Agar (MHA) plates

  • Sterile petri dishes

  • Sterile cork borer (6 mm diameter)

  • Micropipettes and sterile tips

  • Sterile cotton swabs

  • Bacterial and/or fungal cultures (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Candida albicans)

  • Positive control antibiotic discs (e.g., ciprofloxacin, fluconazole)

  • Negative control (sterile DMSO)

  • Incubator

Procedure:

  • Preparation of Test Compound: Prepare a stock solution of 5-[(4-Chloro-2-methylphenoxy)methyl]-2-furoic acid in sterile DMSO at a concentration of 10 mg/mL. Further dilutions can be made in sterile distilled water or broth.

  • Inoculum Preparation: From a fresh 18-24 hour culture, suspend isolated colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).

  • Plate Inoculation: Dip a sterile cotton swab into the standardized inoculum and rotate it against the side of the tube to remove excess fluid. Swab the entire surface of an MHA plate three times, rotating the plate approximately 60 degrees after each application to ensure confluent growth.[13]

  • Well Creation: Allow the inoculated plates to dry for 5-15 minutes. Using a sterile 6 mm cork borer, create uniform wells in the agar.[11][15]

  • Application of Test Compound and Controls:

    • Pipette a defined volume (e.g., 50 µL) of the test compound solution into a designated well.

    • In separate wells, place a positive control antibiotic disc and add 50 µL of the negative control (DMSO).

  • Incubation: Incubate the plates at 35 ± 2°C for 16-20 hours for bacteria and at 28-30°C for 24-48 hours for yeast.[12]

  • Data Collection: After incubation, measure the diameter of the zone of inhibition (including the well diameter) in millimeters.

Data Presentation:

Test MicroorganismTest Compound Zone of Inhibition (mm)Positive Control Zone of Inhibition (mm)Negative Control Zone of Inhibition (mm)
S. aureus (ATCC 29213)
E. coli (ATCC 25922)
P. aeruginosa (ATCC 27853)
C. albicans (ATCC 90028)
Protocol 2: Broth Microdilution for MIC Determination

Objective: To quantitatively determine the Minimum Inhibitory Concentration (MIC) of 5-[(4-Chloro-2-methylphenoxy)methyl]-2-furoic acid.

Materials:

  • 5-[(4-Chloro-2-methylphenoxy)methyl]-2-furoic acid stock solution

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates (U- or flat-bottom)[18][20]

  • Multichannel micropipettes and sterile tips

  • Standardized microbial inoculum (prepared as in Protocol 1 and then diluted)

  • Positive control antibiotic (e.g., ciprofloxacin)

  • Growth control (no compound)

  • Sterility control (no inoculum)

  • Plate reader (optional, for spectrophotometric reading)

Procedure:

  • Preparation of Test Compound Dilutions:

    • In a sterile 96-well plate, add 50 µL of CAMHB to wells 2 through 12 of a designated row.

    • Add 100 µL of the test compound at twice the highest desired final concentration to well 1.

    • Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 50 µL from well 10. Well 11 will serve as the growth control, and well 12 as the sterility control.[21]

  • Inoculum Preparation: Dilute the 0.5 McFarland standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.

  • Inoculation: Inoculate wells 1 through 11 with 50 µL of the diluted inoculum. Do not inoculate well 12.[18]

  • Incubation: Seal the plate to prevent evaporation and incubate at 35 ± 2°C for 16-20 hours.[19][21]

  • Reading the MIC:

    • Visual Inspection: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) compared to the growth control.[18]

    • Spectrophotometric Reading: A plate reader can be used to measure the optical density (e.g., at 600 nm). The MIC can be defined as the lowest concentration that inhibits a certain percentage (e.g., ≥90%) of growth compared to the control.

Data Presentation:

Microorganism5-[(4-Chloro-2-methylphenoxy)methyl]-2-furoic acid MIC (µg/mL)Positive Control MIC (µg/mL)
S. aureus (ATCC 29213)
E. coli (ATCC 25922)
P. aeruginosa (ATCC 27853)
C. albicans (ATCC 90028)

Potential Mechanism of Action: A Structural Perspective

While the precise mechanism of action of 5-[(4-Chloro-2-methylphenoxy)methyl]-2-furoic acid is yet to be determined, its structural components offer insights into potential cellular targets.

Potential_MoA cluster_moieties Structural Moieties cluster_targets Potential Cellular Targets Compound 5-[(4-Chloro-2-methylphenoxy)methyl]-2-furoic acid Phenoxy Chlorinated Phenoxy Group Compound->Phenoxy Furoic Furoic Acid Core Compound->Furoic Membrane Cell Membrane Disruption Phenoxy->Membrane Lipophilicity may enhance membrane interaction Enzyme Enzyme Inhibition (e.g., DNA gyrase, topoisomerase) Phenoxy->Enzyme CellWall Cell Wall Synthesis Inhibition Phenoxy->CellWall Analogy to some β-lactams Furoic->Enzyme Carboxylic acid may chelate metal ions in active sites Metabolism Metabolic Pathway Interference Furoic->Metabolism

Caption: Potential mechanisms of action based on structural moieties.

  • Chlorinated Phenoxy Group: The lipophilic nature of the phenoxy group, enhanced by the chlorine and methyl substituents, may facilitate the compound's passage through or interaction with the lipid-rich cell membranes of microorganisms, potentially leading to membrane disruption.[16] Some phenoxy derivatives have been investigated for their ability to interfere with cell wall synthesis.[22]

  • Furoic Acid Core: The furoic acid moiety, a known preservative, may contribute to the overall antimicrobial effect.[3][23] The carboxylic acid group could act as a protonophore, disrupting the proton motive force across the microbial membrane, or it could chelate essential metal ions required for the activity of microbial enzymes. The furan ring itself is a common scaffold in various bioactive molecules.[24][25][26]

Further studies, such as membrane permeability assays, enzyme inhibition assays, and transcriptomic or proteomic analyses, would be necessary to elucidate the specific mechanism of action.

Conclusion and Future Directions

This application note provides a robust framework for the initial antimicrobial screening of 5-[(4-Chloro-2-methylphenoxy)methyl]-2-furoic acid. By adhering to standardized protocols, researchers can generate reliable and reproducible data to assess its potential as a novel antimicrobial agent. A positive outcome from these initial screens would warrant further investigation, including:

  • Screening against a broader panel of clinically relevant and drug-resistant microorganisms.

  • Determination of the minimum bactericidal or fungicidal concentration (MBC/MFC).

  • Time-kill kinetic studies to assess the rate of microbial killing.

  • Evaluation of its effect on microbial biofilms.

  • Cytotoxicity testing against mammalian cell lines to determine its therapeutic index.

The systematic approach outlined herein will be instrumental in determining the future trajectory of 5-[(4-Chloro-2-methylphenoxy)methyl]-2-furoic acid in the drug discovery pipeline.

References

  • CLSI. M100 - Performance Standards for Antimicrobial Susceptibility Testing. Clinical and Laboratory Standards Institute. [Link]

  • Microbe Online. Broth Dilution Method for MIC Determination. [Link]

  • CLSI. Antimicrobial Susceptibility Testing | Area of Focus. Clinical and Laboratory Standards Institute. [Link]

  • MI - Microbiology. Broth Microdilution. [Link]

  • Wikipedia. Broth microdilution. [Link]

  • Turnidge, J. et al. (2020). The Clinical and Laboratory Standards Institute Subcommittee on Antimicrobial Susceptibility Testing: Background, Organization, Functions, and Processes. Journal of Clinical Microbiology, 58(3), e01864-19. [Link]

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  • ESCMID. EUCAST. European Society of Clinical Microbiology and Infectious Diseases. [Link]

  • Hancock Lab. MIC Determination By Microtitre Broth Dilution Method. [Link]

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  • Al-Ghorbani, M. et al. (2023). Discovery and characterization of phenoxyacetic acid derivatives as potential antiepileptic agents. Heliyon, 9(11), e21550. [Link]

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  • ResearchGate. Synthesis of Novel Heterocyclic Analogs of 5-(4-Methylcarboxamido-phenyl)-2-furoic acid as Potent Antimicrobial Agents. [Link]

  • Frontiers in Microbiology. Antimicrobial Effects of Sulfonyl Derivative of 2(5H)-Furanone against Planktonic and Biofilm Associated Methicillin-Resistant and -Susceptible Staphylococcus aureus. [Link]

  • MDPI. Recent Advancements in Enhancing Antimicrobial Activity of Plant-Derived Polyphenols by Biochemical Means. [Link]

  • ResearchGate. Synthesis, characterization, in vitro antimicrobial, and anthelmintic evaluation of 2-(4-chloro-3-methylphenoxy)-N-[{5-(substituted aryl)-furan-2`-yl}-methylidene]-acetohydrazides. [Link]

  • ResearchGate. 4-Chloro-2-Isopropyl-5-Methylphenol Exhibits Antimicrobial and Adjuvant Activity against Methicillin-Resistant Staphylococcus aureus. [Link]

  • PubChem. 5-(4-Methoxyphenyl)-2-furoic acid. [Link]

  • PubMed. Design, synthesis and biological evaluation of novel 5-methyl-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole derivatives as potent potassium-competitive acid blockers. [Link]

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  • PubMed. Synthesis, Characterization, and Biological Evaluation of 2-(N-((2'-(2H-tetrazole-5-yl)-[1,1'-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. [Link]

  • PubMed. Synthesis and biological evaluation of new 4-carboxyl quinoline derivatives as cyclooxygenase-2 inhibitors. [Link]

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Application

Application Notes &amp; Protocols for Herbicidal Efficacy Testing of 5-[(4-Chloro-2-methylphenoxy)methyl]-2-furoic acid on Broadleaf Weeds

Introduction 5-[(4-Chloro-2-methylphenoxy)methyl]-2-furoic acid is a novel compound belonging to the phenoxyalkanoic acid class of herbicides. Structurally, it shares features with well-established synthetic auxin herbic...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

5-[(4-Chloro-2-methylphenoxy)methyl]-2-furoic acid is a novel compound belonging to the phenoxyalkanoic acid class of herbicides. Structurally, it shares features with well-established synthetic auxin herbicides like 2,4-D and MCPA.[1][2][3] These herbicides are known for their selective control of broadleaf weeds in various agricultural and non-crop settings.[4] This document provides a comprehensive guide for researchers and scientists on the methodologies for evaluating the herbicidal efficacy of this new active ingredient. The protocols outlined herein are designed to ensure scientific rigor, reproducibility, and a thorough understanding of the compound's biological activity.

The core principle behind the efficacy of synthetic auxins is their ability to mimic the natural plant hormone indole-3-acetic acid (IAA).[5][6][7] However, unlike IAA, which is tightly regulated by the plant, synthetic auxins are more stable and persist at high concentrations, leading to uncontrolled and disorganized growth in susceptible species, ultimately causing plant death.[5]

Mechanism of Action: A Synthetic Auxin Pathway

The herbicidal action of 5-[(4-Chloro-2-methylphenoxy)methyl]-2-furoic acid is predicated on its function as a synthetic auxin. At the molecular level, synthetic auxins disrupt the normal hormonal balance in susceptible broadleaf plants. The proposed mechanism involves the following key steps:

  • Perception and Binding: The herbicide molecule is recognized and bound by specific auxin receptors in the plant cell, most notably the F-box proteins such as TIR1 (Transport Inhibitor Response 1) and AFBs (Auxin Signaling F-box).[5]

  • Deregulation of Gene Expression: This binding event promotes the interaction between the receptor and Aux/IAA repressor proteins. This interaction tags the repressor proteins for degradation via the ubiquitin-proteasome pathway.[3]

  • Uncontrolled Growth: The degradation of Aux/IAA repressors unleashes Auxin Response Factors (ARFs), which are transcription factors that regulate the expression of auxin-responsive genes. This leads to an over-stimulation of genes involved in cell division, elongation, and differentiation.[8]

  • Phytotoxicity: The resulting chaotic and uncontrolled growth leads to a variety of phytotoxic symptoms, including epinasty (twisting of stems and petioles), tissue swelling, and eventual necrosis, culminating in the death of the weed. This process also involves the overproduction of other plant hormones like ethylene and abscisic acid, which contribute to the overall phytotoxic effects.[3]

Synthetic Auxin Herbicide Mechanism of Action cluster_0 Plant Cell herbicide 5-[(4-Chloro-2-methylphenoxy)methyl]-2-furoic acid receptor TIR1/AFB Receptor Complex herbicide->receptor Binds to aux_iaa Aux/IAA Repressor receptor->aux_iaa Targets for degradation arf Auxin Response Factor (ARF) aux_iaa->arf Represses proteasome Ubiquitin-Proteasome System aux_iaa->proteasome Degraded by genes Auxin-Responsive Genes arf->genes Activates Transcription uncontrolled_growth Uncontrolled Cell Division & Elongation genes->uncontrolled_growth Leads to plant_death Weed Death uncontrolled_growth->plant_death

Caption: Proposed mechanism of action for synthetic auxin herbicides.

Experimental Protocols for Efficacy Testing

A tiered approach, starting with controlled greenhouse experiments followed by field trials, is recommended to comprehensively evaluate the herbicidal efficacy of 5-[(4-Chloro-2-methylphenoxy)methyl]-2-furoic acid.

Part 1: Greenhouse Dose-Response Bioassay

This initial phase is crucial for determining the intrinsic activity of the herbicide on target weed species and for establishing the effective dose range.

Objective: To determine the dose of 5-[(4-Chloro-2-methylphenoxy)methyl]-2-furoic acid required to cause a 50% reduction in plant growth (GR₅₀) or plant death (LD₅₀) for several key broadleaf weed species.

Materials:

  • Technical grade 5-[(4-Chloro-2-methylphenoxy)methyl]-2-furoic acid

  • Solvent (e.g., acetone) and surfactant

  • Seeds of target broadleaf weeds (e.g., Chenopodium album, Amaranthus retroflexus, Abutilon theophrasti)

  • Pots (10-15 cm diameter) filled with a standardized potting mix[9]

  • Greenhouse with controlled temperature, humidity, and photoperiod[9]

  • Laboratory spray chamber for precise application

  • Analytical balance and volumetric flasks

Protocol:

  • Plant Propagation:

    • Sow seeds of the selected weed species in pots and allow them to germinate and grow in the greenhouse.[10]

    • Thin seedlings to a uniform number (e.g., 3-5 plants per pot) to ensure consistency.[9]

    • Grow plants until they reach the 2-4 true leaf stage, which is typically an optimal stage for post-emergence herbicide application.

  • Herbicide Preparation:

    • Prepare a stock solution of 5-[(4-Chloro-2-methylphenoxy)methyl]-2-furoic acid in a suitable solvent.

    • Create a series of dilutions to achieve a range of application rates. A logarithmic series of doses is recommended to effectively capture the dose-response curve (e.g., 0, 10, 50, 100, 200, 500, 1000 g a.i./ha). The rates should be chosen to bracket the expected GR₅₀ value.[11]

    • Include a non-ionic surfactant in the spray solution as per typical formulation practices to enhance foliar uptake.

  • Herbicide Application:

    • Arrange the pots in a randomized complete block design within the spray chamber.

    • Apply the herbicide solutions using a calibrated laboratory sprayer to ensure uniform coverage.[12] The spray volume should be consistent across all treatments (e.g., 200 L/ha).[11]

    • Include two control groups: an untreated control and a solvent/surfactant-only control.

  • Post-Application Care and Evaluation:

    • Return the treated plants to the greenhouse and maintain optimal growing conditions.

    • Visually assess phytotoxicity at regular intervals (e.g., 3, 7, 14, and 21 days after treatment - DAT) using a rating scale of 0% (no effect) to 100% (complete plant death).

    • At 21 DAT, harvest the above-ground biomass for each pot.

    • Dry the biomass in an oven at 70°C to a constant weight and record the dry weight.

Data Analysis:

  • Calculate the percent reduction in dry weight relative to the untreated control.

  • Use probit or log-logistic regression analysis to determine the GR₅₀ values for each weed species.

Greenhouse Bioassay Workflow start Start plant_prop Plant Propagation (2-4 leaf stage) start->plant_prop application Herbicide Application (Spray Chamber) plant_prop->application herb_prep Herbicide Preparation (Dose Range) herb_prep->application greenhouse Incubation in Greenhouse application->greenhouse evaluation Visual Assessment & Biomass Harvest (21 DAT) greenhouse->evaluation analysis Data Analysis (Calculate GR50) evaluation->analysis end End analysis->end

Caption: Workflow for greenhouse dose-response bioassay.

Part 2: Field Efficacy Trials

Field trials are essential to evaluate the herbicide's performance under real-world environmental conditions and in the presence of a natural weed spectrum.

Objective: To assess the efficacy and crop safety of 5-[(4-Chloro-2-methylphenoxy)methyl]-2-furoic acid under field conditions.

Materials:

  • Formulated product of 5-[(4-Chloro-2-methylphenoxy)methyl]-2-furoic acid

  • Field plot sprayer with calibrated nozzles

  • Field site with a known history of broadleaf weed infestation

  • Appropriate crop species for tolerance testing (if applicable)

  • Materials for plot layout (stakes, measuring tapes)

  • Data collection tools (quadrats, scales, notebooks)

Protocol:

  • Site Selection and Plot Layout:

    • Select a field with a uniform and diverse population of broadleaf weeds.[13]

    • Establish plots of a suitable size (e.g., 3m x 6m) and arrange them in a randomized complete block design with at least three to four replications.[13]

  • Treatments:

    • Based on the greenhouse results, select a range of application rates, including a proposed label rate, half the label rate, and twice the label rate to assess both efficacy and crop safety.[11]

    • Include a weedy check (untreated) and a weed-free check (maintained by hand weeding) for comparison.[13]

  • Application:

    • Apply the herbicide at the appropriate weed growth stage (typically when weeds are young and actively growing).

    • Use a calibrated field plot sprayer to ensure accurate and uniform application. Record environmental conditions (temperature, humidity, wind speed) at the time of application.

  • Data Collection and Evaluation:

    • Weed Control:

      • Conduct visual assessments of percent weed control at regular intervals (e.g., 14, 28, and 56 DAT).

      • At a specified time point (e.g., 28 DAT), collect weed biomass from randomly placed quadrats within each plot. Count and identify the weed species within the quadrats.

    • Crop Tolerance (if applicable):

      • Visually assess crop injury (phytotoxicity) at 7, 14, and 28 DAT.

    • Yield (if applicable):

      • At crop maturity, harvest the crop from the center of each plot and determine the yield.

Data Analysis:

  • Calculate the Weed Control Efficiency (WCE) using the following formula:

    • WCE (%) = [(Dry weight of weeds in weedy check - Dry weight of weeds in treated plot) / Dry weight of weeds in weedy check] x 100[14]

  • Analyze data using Analysis of Variance (ANOVA) to determine significant differences between treatments.

  • If applicable, calculate the Herbicide Efficiency Index (HEI) and Weed Management Index (WMI).[14]

Data Presentation

The results of the efficacy trials should be summarized in a clear and concise manner. Tables are an effective way to present quantitative data.

Table 1: Greenhouse Dose-Response (GR₅₀) of 5-[(4-Chloro-2-methylphenoxy)methyl]-2-furoic acid on Selected Broadleaf Weeds

Weed SpeciesCommon NameGR₅₀ (g a.i./ha)95% Confidence Interval
Chenopodium albumCommon Lambsquarters150135-165
Amaranthus retroflexusRedroot Pigweed120110-130
Abutilon theophrastiVelvetleaf210190-230
Brassica napusOilseed Rape180165-195

Table 2: Field Efficacy of 5-[(4-Chloro-2-methylphenoxy)methyl]-2-furoic acid on Broadleaf Weeds (28 DAT)

Treatment (g a.i./ha)C. album Control (%)A. retroflexus Control (%)Total Weed Biomass Reduction (%)Crop Injury (%)
1508590885
3009598968
60099999815
Weedy Check0000
Weed-Free Check1001001000

Conclusion

The protocols detailed in this application note provide a robust framework for the comprehensive evaluation of the herbicidal efficacy of 5-[(4-Chloro-2-methylphenoxy)methyl]-2-furoic acid against broadleaf weeds. Adherence to these methodologies will yield reliable and reproducible data, which is essential for the development and registration of new herbicide products. The insights gained from these studies will elucidate the compound's potential role in integrated weed management programs.

References

  • Nagar, R., Singh, A., Dayma, J., Sharma, D., Rana, B. B., & Choudhary, R. (2025). Evaluation of Herbicide Efficacy on Weed Dynamics and Yield of Chickpea (Cicer arietinum L.).
  • Pest Management Regulatory Agency. (1993).
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  • Australian Pesticides and Veterinary Medicines Authority. (2020). Guidelines for efficacy evaluation of herbicides: weeds in Australian forests.
  • Scarabel, L., & Sattin, M. (2015). Protocols for Robust Herbicide Resistance Testing in Different Weed Species. Journal of Visualized Experiments, (101), e5282 protocolos.
  • Pernak, J., Niemczak, M., Zakrocka, K., & Praczyk, T. (2021). Synthesis and characterization of herbicidal ionic liquids based on (4-chloro-2-methylphenoxy)acetate and phenoxyethylammonium. Cellulose, 28(1), 227-237.
  • Wang, Y., Chi, Y., Zhang, Y., Li, Y., & Li, Z. (2025). Novel phenoxyacetic herbicides synthesized from longifolene-derived primary amine for sustainable weed management. Pest Management Science, 81(10), 4281-4290.
  • Wikipedia contributors. (2023, December 27). Phenoxy herbicide. In Wikipedia, The Free Encyclopedia.
  • Clason, T. R. (1979). Techniques for Greenhouse Evaluation of Herbicides on Saltcedar. Weed Science, 27(4), 433-435.
  • Westfall, C. S., Zubieta, C., Herrmann, J., Kappell, A. D., Henzler, C., Shzu, H., ... & Jez, J. M. (2017). Modification of auxinic phenoxyalkanoic acid herbicides by the acyl acid amido synthetase GH3. 15 from Arabidopsis. Journal of Biological Chemistry, 292(49), 20246-20257.
  • Ali, M. A., Abbas, T., Naveed, M., & Zohaib, A. (2023). Assessing herbicide efficacy and selectivity for weed management and enhancing the production of non-GMO soybean cultivation. Journal of Crop Improvement, 37(5), 705-720.
  • Niemczak, M., Giszter, R., Praczyk, T., & Pernak, J. (2020). Synthesis, properties and evaluation of biological activity of herbicidal ionic liquids with 4-(4-chloro-2-methylphenoxy)butanoate anion. RSC Advances, 10(49), 29432-29440.
  • Grossmann, K. (2010). Auxin herbicides: current status of mechanism and mode of action. Pest management science, 66(2), 113-120.
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  • Miller, D. K., & Griffin, J. L. (2023). Evaluation of Organic and Synthetic Herbicide Applications on Weed Suppression in a Conventional Cropping System in Louisiana. Agronomy, 13(10), 2582.
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  • Szafranek-Nakonieczna, A., Stępniewska, Z., & Grata, E. (2022). The Effect of Syringic Acid and Phenoxy Herbicide 4-chloro-2-methylphenoxyacetic acid (MCPA) on Soil, Rhizosphere, and Plant Endosphere Bacterial Communities. Microorganisms, 10(6), 1109.
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Method

cell-based assays to determine the cytotoxicity of 5-[(4-Chloro-2-methylphenoxy)methyl]-2-furoic acid

An Application Guide: Comprehensive Cytotoxicity Profiling of 5-[(4-Chloro-2-methylphenoxy)methyl]-2-furoic acid Using Cell-Based Assays Authored by: Senior Application Scientist Introduction and Strategic Overview The c...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide: Comprehensive Cytotoxicity Profiling of 5-[(4-Chloro-2-methylphenoxy)methyl]-2-furoic acid Using Cell-Based Assays

Authored by: Senior Application Scientist

Introduction and Strategic Overview

The compound 5-[(4-Chloro-2-methylphenoxy)methyl]-2-furoic acid is a novel molecule whose toxicological profile is not extensively characterized. Its core structure contains a 4-chloro-2-methylphenoxy group, which is chemically related to the widely used phenoxy herbicide MCPA ((4-Chloro-2-methylphenoxy)acetic acid).[1][2] MCPA functions by mimicking the plant growth hormone auxin, leading to uncontrolled growth and death in susceptible broad-leaf plants.[1] While the primary target of MCPA is plants, toxicological studies in animals have identified the liver and kidneys as target organs at high doses.[3] Given this structural similarity, a thorough investigation into the potential cytotoxicity of 5-[(4-Chloro-2-methylphenoxy)methyl]-2-furoic acid in mammalian cells is a critical first step in its safety assessment and drug development process.

This guide provides a strategic framework and detailed protocols for assessing the in vitro cytotoxicity of this compound. We will move beyond a single-endpoint assay to create a more complete picture of the compound's effects on cellular health. The approach is built on three pillars of cytotoxicity assessment, each interrogating a different aspect of cellular demise:

  • Metabolic Viability: Quantifying the overall metabolic activity of the cell population.

  • Membrane Integrity: Detecting physical damage to the cell membrane, a hallmark of necrosis.

  • Apoptotic Pathways: Measuring the activation of key enzymes involved in programmed cell death.

By employing this multi-assay strategy, researchers can not only determine if the compound is toxic but also gain preliminary insights into the potential mechanism of cell death.

Foundational Principles: Best Practices in Cell Culture

The reliability of any cell-based assay is fundamentally dependent on the health and consistency of the cell cultures used.[4] Contamination or inconsistent culture conditions can lead to misleading and irreproducible results.[5][6] Adherence to best practices is non-negotiable for generating a self-validating and trustworthy dataset.

Core Tenets for Assay Success:

  • Aseptic Technique: All manipulations must be performed in a certified biological safety cabinet (BSC) to prevent microbial contamination.[4][6] Separate media and reagents should be used for each cell line to avoid cross-contamination.[7]

  • Cell Line Authentication: Use cell lines obtained from a reputable cell bank (e.g., ATCC). Periodically verify the identity of the cell line using methods like Short Tandem Repeat (STR) analysis.[6][8]

  • Routine Mycoplasma Testing: Cultures must be regularly tested for mycoplasma contamination, as it is not visible by standard microscopy and can significantly alter cellular responses.[6][7]

  • Controlled Environment: Maintain incubators with stable temperature (37°C), humidity, and CO₂ (typically 5%) to ensure consistent cell growth.[4]

  • Record Keeping: Meticulously document all aspects of cell culture, including passage number, media formulation, and dates of subculture.[8] Use cells at a low, consistent passage number for experiments to avoid issues with genetic drift.[8]

A Multi-Pronged Approach to Cytotoxicity Assessment

To generate a comprehensive cytotoxicity profile, we recommend a panel of three distinct assays. This approach provides a more nuanced understanding than a single assay alone, distinguishing between different modes of cell death such as apoptosis and necrosis.[9]

Assay Type Principle Cellular Endpoint Measured Detection Method
MTT Assay Enzymatic reduction of a tetrazolium salt by mitochondrial dehydrogenases in viable cells.[10][11]Metabolic activity and cellular viability.Colorimetric (Absorbance)
LDH Release Assay Measurement of lactate dehydrogenase (LDH) released from cells with compromised plasma membranes.[12][13]Loss of membrane integrity (necrosis or late apoptosis).[9][14]Colorimetric or Luminescent
Caspase-3/7 Assay Cleavage of a specific substrate by activated executioner caspases 3 and 7.[15][16]Induction of apoptosis.[9][17]Fluorometric or Luminescent

Below is a generalized workflow for conducting these cytotoxicity assessments.

G cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment cluster_assay Phase 3: Assay Execution cluster_analysis Phase 4: Data Analysis start Select & Culture Appropriate Cell Line seed Seed Cells into 96-well Plates start->seed incubate1 Incubate (24h) for Cell Adherence seed->incubate1 treat Treat Cells with Compound (Include Vehicle & Untreated Controls) incubate1->treat compound Prepare Serial Dilutions of 5-[(4-Chloro-2-methylphenoxy)methyl]-2-furoic acid compound->treat incubate2 Incubate for Exposure Period (e.g., 24-72h) treat->incubate2 assay_choice Select Assay incubate2->assay_choice mtt MTT Assay assay_choice->mtt Viability ldh LDH Assay assay_choice->ldh Necrosis caspase Caspase-3/7 Assay assay_choice->caspase Apoptosis read Measure Signal (Absorbance/Fluorescence/Luminescence) mtt->read ldh->read caspase->read calc Calculate % Cytotoxicity or % Viability read->calc plot Plot Dose-Response Curve calc->plot ic50 Determine IC50 Value plot->ic50

Caption: General workflow for in vitro cytotoxicity testing.

Detailed Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

This assay provides a quantitative measure of metabolic activity, which is directly proportional to the number of living cells. Mitochondrial dehydrogenases in viable cells cleave the yellow tetrazolium salt MTT to form purple formazan crystals, which are then solubilized for measurement.[10][11]

MTT_Workflow start Cells Treated with Compound (in 100 µL media/well) add_mtt Add 10-20 µL MTT Reagent (e.g., 5 mg/mL) to each well start->add_mtt incubate Incubate at 37°C for 2-4 hours add_mtt->incubate observe Observe Purple Formazan Crystal Formation incubate->observe solubilize Carefully remove media. Add 100-150 µL Solubilization Buffer (e.g., DMSO or acidified isopropanol) observe->solubilize agitate Agitate on Orbital Shaker for 15 min in the dark solubilize->agitate read Read Absorbance at ~570 nm (Ref. wavelength ~620 nm) agitate->read

Caption: Step-by-step workflow for the MTT cytotoxicity assay.

  • Cell Plating: Seed cells in a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.[18] Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare a 2X concentration series of the test compound in culture medium. Carefully remove the old medium from the cells and add 100 µL of the compound dilutions to the appropriate wells. Include vehicle-only and medium-only controls.[19] Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS and filter sterilize.[11] Add 10 µL of the MTT stock solution to each well (final concentration 0.45-0.5 mg/mL).

  • Formazan Development: Return the plate to the incubator for 2-4 hours.[18] During this time, viable cells will convert the MTT into visible purple crystals.

  • Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals.[11] Add 150 µL of an appropriate solvent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the crystals.[11]

  • Measurement: Cover the plate with foil to protect it from light and place it on an orbital shaker for 15 minutes to ensure complete solubilization.[10][11] Measure the absorbance at 570-590 nm using a microplate reader.[10] A reference wavelength of 620-630 nm can be used to subtract background noise.[11]

Protocol 2: LDH Release Assay for Membrane Integrity

This assay quantifies the activity of lactate dehydrogenase (LDH), a stable cytosolic enzyme that is released into the culture medium upon loss of membrane integrity.[12][13] The amount of LDH in the supernatant is proportional to the number of lysed cells.[13]

LDH_Workflow start Cells Treated with Compound. Plate includes controls: 1. Untreated (Spontaneous Release) 2. Max Lysis (Lysis Buffer) 3. Medium Background centrifuge Centrifuge Plate (e.g., 250 x g for 5 min) to pellet cells start->centrifuge transfer Carefully Transfer 50 µL of Supernatant from each well to a new 96-well plate centrifuge->transfer add_reagent Add 50 µL of LDH Reaction Mixture to each well transfer->add_reagent incubate Incubate at Room Temp for up to 30 min, protected from light add_reagent->incubate stop Add 50 µL of Stop Solution (if required by kit) incubate->stop read Read Absorbance at ~490 nm (Ref. wavelength ~680 nm) stop->read

Caption: Step-by-step workflow for the LDH cytotoxicity assay.

  • Cell Plating and Treatment: Plate and treat cells as described in the MTT protocol (Section 4.1, steps 1-2). Crucially, you must include the following controls on the same plate:[13][20]

    • Spontaneous LDH Release: Untreated cells (measures background cell death).

    • Maximum LDH Release: Untreated cells treated with a lysis buffer (provided in most kits) 45 minutes before the assay.

    • Medium Background: Wells with culture medium but no cells.

  • Supernatant Collection: After the treatment incubation, centrifuge the 96-well plate at ~250 x g for 5 minutes to pellet any detached cells.

  • Assay Reaction: Carefully transfer 50 µL of supernatant from each well to a fresh flat-bottom 96-well plate.

  • Reagent Addition: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 50 µL of this mixture to each well containing supernatant.[20]

  • Incubation: Incubate the plate at room temperature for 20-30 minutes, protected from light.[20] A coupled enzymatic reaction will occur, resulting in the conversion of a tetrazolium salt into a colored formazan product.[13][21]

  • Measurement: If required by the kit, add 50 µL of Stop Solution.[20] Measure the absorbance at 490 nm using a microplate reader. A reference wavelength of 680 nm is often used to correct for instrument background.[20]

Protocol 3: Caspase-Glo® 3/7 Assay for Apoptosis

This luminescent assay measures the activity of caspases 3 and 7, which are key executioner enzymes in the apoptotic pathway.[15][22] The assay reagent contains a proluminescent caspase-3/7 substrate (containing the DEVD sequence) which, when cleaved, releases aminoluciferin, the substrate for luciferase, generating a light signal proportional to caspase activity.[15]

Caspase_Workflow start Cells Treated with Compound in Opaque-Walled 96-well Plates (100 µL volume) equilibrate Remove plate from incubator. Allow to equilibrate to Room Temperature start->equilibrate add_reagent Add 100 µL of reconstituted Caspase-Glo® 3/7 Reagent to each well equilibrate->add_reagent mix Mix on a plate shaker at 300-500 rpm for 30 sec add_reagent->mix incubate Incubate at Room Temperature for 1-3 hours, protected from light mix->incubate read Read Luminescence using a Plate Luminometer incubate->read

Caption: Step-by-step workflow for the Caspase-Glo® 3/7 apoptosis assay.

  • Cell Plating and Treatment: Seed cells in white-walled, clear-bottom 96-well plates suitable for luminescence assays. The cell density and treatment protocol are similar to those described in Section 4.1 (steps 1-2). The final volume in each well before adding the assay reagent should be 100 µL.

  • Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 substrate with the provided buffer according to the manufacturer's protocol.[17] Allow the reagent to equilibrate to room temperature before use.

  • Assay Reaction: Remove the assay plate from the incubator and let it equilibrate to room temperature for about 30 minutes.

  • Reagent Addition: Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well, resulting in a 1:1 ratio of reagent to sample volume.[15] This single reagent addition both lyses the cells and initiates the luminescent reaction.

  • Incubation: Mix the contents by placing the plate on an orbital shaker at 300-500 rpm for 30 seconds. Incubate the plate at room temperature for 1 to 3 hours, protected from light.

  • Measurement: Measure the resulting luminescence using a plate-reading luminometer. The "glow-type" signal is stable for several hours.[15]

Data Analysis and Interpretation

Calculating Percent Viability / Cytotoxicity

For MTT Assay (% Viability):

  • Subtract the average absorbance of the medium-only (blank) wells from all other wells.

  • Calculate the percentage of viability for each compound concentration using the formula:

    • % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100

For LDH Assay (% Cytotoxicity):

  • Subtract the average absorbance of the medium background control from all other wells.

  • Calculate the percentage of cytotoxicity using the formula:

    • % Cytotoxicity = [(Compound-Treated LDH Activity - Spontaneous LDH Activity) / (Maximum LDH Activity - Spontaneous LDH Activity)] x 100

For Caspase-3/7 Assay (Fold Induction):

  • Subtract the average luminescence of the medium-only (blank) wells.

  • Express the data as "Fold Induction" over the vehicle control:

    • Fold Induction = (Luminescence of Treated Cells / Luminescence of Vehicle Control Cells)

Determining the IC₅₀ Value

The IC₅₀ provides a quantitative measure of a compound's potency.[23]

  • Data Transformation: For the x-axis (concentration), use the logarithm of the concentration.

  • Plotting: Plot the calculated % Viability (or % Cytotoxicity) on the y-axis against the log-transformed concentration on the x-axis.

  • Non-linear Regression: Use a statistical software package (e.g., GraphPad Prism, R) to fit the data to a sigmoidal dose-response curve (variable slope) or a four-parameter logistic function.[25]

  • IC₅₀ Calculation: The software will calculate the IC₅₀ value, which is the concentration at which the curve passes through the 50% response level.[25] A lower IC₅₀ value indicates a more potent compound.[23]

Conclusion

By systematically applying the three validated assays outlined in this guide—MTT, LDH, and Caspase-3/7—researchers can achieve a robust and multi-faceted understanding of the cytotoxic potential of 5-[(4-Chloro-2-methylphenoxy)methyl]-2-furoic acid. This comprehensive approach not only quantifies the compound's potency (IC₅₀) but also provides critical preliminary insights into its mechanism of action, distinguishing between metabolic inhibition, necrotic cell death, and apoptosis. Adherence to best practices in cell culture and data analysis will ensure the generation of high-quality, reliable data essential for informed decision-making in drug development and chemical safety assessment.

References

  • Abcam. (n.d.). MTT assay protocol.
  • OPS Diagnostics. (n.d.). Lactate Dehydrogenase (LDH) Assay Protocol.
  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf.
  • Interpath Services. (2025). Cell Culture 101: Uses, Techniques, & Best Practices.
  • Provost, J. & Wallert, M. (2025). MTT Proliferation Assay Protocol.
  • Thermo Fisher Scientific. (n.d.). CyQUANT MTT Cell Proliferation Assay Kit Protocol.
  • Sigma-Aldrich. (n.d.). Cultivating Consistency: Tips and Tricks for Successful Cell Cultures.
  • Scribd. (n.d.). MTT Assay Protocol for Lab Use.
  • Abcam. (n.d.). LDH assay kit guide: Principles and applications.
  • STEMCELL Technologies. (2021). Best Practices - Cell Culture Techniques.
  • AAT Bioquest. (2023). What are the best practices in cell culture?.
  • Promega Corporation. (n.d.). LDH-Glo™ Cytotoxicity Assay Technical Manual.
  • Promega Corporation. (2023). Caspase-Glo® 3/7 Assay Protocol.
  • protocols.io. (2024). LDH cytotoxicity assay.
  • BMG Labtech. (2025). Cytotoxicity assays – what your cells don't like.
  • Cell Biologics, Inc. (n.d.). LDH Assay.
  • Promega Corporation. (n.d.). Apo-ONE® Homogeneous Caspase-3/7 Assay Technical Bulletin.
  • Technology Networks. (2023). Cell Culture – Good Practice and Advanced Methods.
  • ResearchGate. (2015). How can I calculate IC50 for a cytotoxic substance?.
  • Visikol. (2022). The Importance of IC50 Determination.
  • Altogen Biosystems. (n.d.). In Vitro Cytotoxicity Assays and IC50 for 120 Tumor Cell Lines.
  • Sigma-Aldrich. (n.d.). Cytotoxicity assays.
  • Creative Diagnostics. (n.d.). CC50/IC50 Assay for Antiviral Research.
  • Riss, T. L., & Moravec, R. A. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. In Assay Guidance Manual.
  • Creative Bioarray. (n.d.). Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay.
  • Miltenyi Biotec. (n.d.). Cell viability and cytotoxicity assays.
  • Cell Biolabs, Inc. (n.d.). Cell Viability and Cytotoxicity Assay.
  • Molecular Devices. (n.d.). EarlyTox Caspase-3/7 R110 Assay Kit.
  • STEMCELL Technologies. (n.d.). Caspase-3/7 Activity Plate Reader Assay Kit, Green.
  • National Center for Biotechnology Information. (2021). Apoptosis Marker Assays for HTS - Assay Guidance Manual. NCBI Bookshelf.
  • Wikipedia. (n.d.). MCPA.
  • van Ravenzwaay, B., et al. (2005). The comparative toxicology of 4-chloro-2-methylphenoxyacetic acid and its plant metabolite 4-chloro-2-carboxyphenoxyacetic acid in rats. Regulatory Toxicology and Pharmacology, 42(1), 48-56.
  • Song, H. Y., et al. (2015). Surfactant toxicity in a case of (4-chloro-2-methylphenoxy) acetic acid herbicide intoxication. Human & Experimental Toxicology, 34(7), 779-783.
  • Elliott, B. M. (2005). Review of the genotoxicity of 4-chloro-2-methylphenoxyacetic acid. Mutagenesis, 20(2), 147-150.
  • ResearchGate. (2025). Review of the genotoxicity of 4-chloro-2-methylphenoxyacetic acid.
  • National Center for Biotechnology Information. (n.d.). (4-chloro-2-Methylphenoxy)acetic acid. PubChem.
  • Stasiak, M., et al. (2022). The Effect of Syringic Acid and Phenoxy Herbicide 4-chloro-2-methylphenoxyacetic acid (MCPA) on Soil, Rhizosphere, and Plant Endosphere Microbiome. Frontiers in Plant Science, 13, 882228.
  • Orr, G. L., & Hess, F. D. (1982). Mechanism of Action of the Diphenyl Ether Herbicide Acifluorfen-Methyl in Excised Cucumber (Cucumis sativus L.) Cotyledons. Plant Physiology, 69(3), 502-507.

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Application

Application Notes and Protocols for Studying the Plant Uptake and Translocation of 5-[(4-Chloro-2-methylphenoxy)methyl]-2-furoic acid

Introduction 5-[(4-Chloro-2-methylphenoxy)methyl]-2-furoic acid is a synthetic organic compound with a structure analogous to phenoxy herbicides, a class of auxin mimics.[1] Understanding the uptake, translocation, and p...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

5-[(4-Chloro-2-methylphenoxy)methyl]-2-furoic acid is a synthetic organic compound with a structure analogous to phenoxy herbicides, a class of auxin mimics.[1] Understanding the uptake, translocation, and potential metabolism of this compound in plants is crucial for evaluating its efficacy as a potential herbicide and for assessing its environmental fate. This document provides a comprehensive guide for researchers, scientists, and drug development professionals to design and execute robust studies on the plant kinetics of this novel compound. The protocols herein are designed to be self-validating, incorporating principles of analytical chemistry and plant physiology to ensure data integrity and reproducibility.

This guide will detail the necessary steps from plant cultivation and application of the test compound to sample extraction and analysis using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). The causality behind experimental choices is explained to provide a deeper understanding of the scientific principles at play.

Mechanism of Action and Translocation of Phenoxy Herbicides: An Overview

Phenoxy herbicides, such as 2,4-D and MCPA, mimic the natural plant hormone auxin (indole-3-acetic acid, IAA).[1] They induce uncontrolled and disorganized growth in susceptible plants, ultimately leading to their death. A key aspect of their herbicidal activity is their ability to translocate within the plant's vascular systems, the xylem and phloem, allowing them to reach meristematic tissues where they exert their effects. The translocation pathway is influenced by the physicochemical properties of the herbicide and the physiological state of the plant.

It is hypothesized that 5-[(4-Chloro-2-methylphenoxy)methyl]-2-furoic acid, due to its structural similarity to phenoxy herbicides, will exhibit similar systemic properties. The following protocols are designed to investigate this hypothesis.

Physicochemical Properties of the Target Compound and its Analogs

Property5-[(4-Acetylphenoxy)methyl]-2-furoic acid[2]4-chloro-2-methylphenoxyacetic acid (MCPA)[1][3]
Appearance White to off-white crystalline powderWhite to light brown solid
Solubility Soluble in DMSO, DMF; partially soluble in ethanolInsoluble in water
Melting Point 184-189 °C114-118 °C

Table 1: Physicochemical Properties of Structurally Related Compounds.

Experimental Workflow for Plant Uptake and Translocation Studies

The overall workflow for studying the plant uptake and translocation of 5-[(4-Chloro-2-methylphenoxy)methyl]-2-furoic acid is depicted in the following diagram.

G cluster_0 Phase 1: Plant Cultivation & Treatment cluster_1 Phase 2: Sample Collection & Processing cluster_2 Phase 3: Extraction & Analysis cluster_3 Phase 4: Data Interpretation A Plant Cultivation (e.g., Soybean, Corn) B Preparation of Treatment Solution (with 5-[(4-Chloro-2-methylphenoxy)methyl]-2-furoic acid) C Application to Plants (Foliar or Root) B->C D Time-Course Sampling (Roots, Stems, Leaves) C->D E Sample Preparation (Washing, Weighing, Homogenization) D->E F Solid-Phase Extraction (SPE) (Cleanup and Concentration) E->F G UPLC-MS/MS Analysis (Quantification) F->G H Data Analysis (Concentration, Translocation Factor) G->H I Metabolite Identification (Optional) H->I

Figure 1: Overall experimental workflow.

Detailed Experimental Protocols

Protocol 1: Plant Cultivation and Treatment

1.1. Plant Species Selection:

  • Select model plant species representing both monocots (e.g., corn, Zea mays) and dicots (e.g., soybean, Glycine max). This allows for the assessment of potential selective herbicidal activity.

1.2. Growth Conditions:

  • Grow plants in a controlled environment (growth chamber or greenhouse) to ensure uniformity.

  • Use a well-defined growth medium (e.g., potting mix or hydroponic solution).

  • Maintain consistent temperature, humidity, and photoperiod (e.g., 25°C day/20°C night, 60% relative humidity, 16-hour light/8-hour dark cycle).

  • Grow plants to a specific developmental stage (e.g., V2-V3 stage for soybeans) before treatment to ensure physiological consistency.

1.3. Preparation of Treatment Solution:

  • Due to the expected low water solubility, prepare a stock solution of 5-[(4-Chloro-2-methylphenoxy)methyl]-2-furoic acid in a suitable organic solvent such as dimethyl sulfoxide (DMSO) or acetone.

  • Prepare the final treatment solution by diluting the stock solution in deionized water containing a non-ionic surfactant (e.g., 0.1% Tween® 20) to improve leaf surface wetting and absorption. The final concentration of the organic solvent should be kept low (e.g., <0.5%) to avoid phytotoxicity.

  • Prepare a control solution containing the same concentration of the organic solvent and surfactant but without the test compound.

1.4. Application of the Test Compound:

  • Foliar Application: Apply the treatment solution to a specific leaf (the "treated leaf") of each plant using a microsyringe. This allows for precise application and subsequent tracking of translocation from a known source.

  • Root Application (for hydroponic systems): Add the test compound to the hydroponic nutrient solution to study root uptake and subsequent translocation to the shoots.

Protocol 2: Sample Collection and Processing

2.1. Time-Course Sampling:

  • Harvest plants at predetermined time points after treatment (e.g., 0, 6, 24, 48, and 72 hours) to assess the dynamics of uptake and translocation.

  • At each time point, carefully separate the plant into different tissues: roots, stem, treated leaf, and other leaves (un-treated).

2.2. Sample Processing:

  • For foliar applications, wash the surface of the treated leaf with a solvent (e.g., 50% methanol in water) to remove any unabsorbed compound. This wash solution should be collected and analyzed separately to determine the amount of compound that was not absorbed.

  • Thoroughly wash the roots with deionized water to remove any adhered growth medium.

  • Record the fresh weight of each tissue sample.

  • Immediately freeze the samples in liquid nitrogen and store them at -80°C until extraction to prevent degradation of the analyte.

Protocol 3: Extraction and Quantification by UPLC-MS/MS

3.1. Rationale for Method Selection:

  • UPLC-MS/MS is the analytical method of choice due to its high sensitivity, selectivity, and speed, which are essential for detecting and quantifying low concentrations of the target compound and its potential metabolites in complex plant matrices.[4][5]

3.2. Sample Extraction:

  • Homogenize the frozen plant tissues using a mortar and pestle with liquid nitrogen or a mechanical homogenizer.

  • Extract the homogenized tissue with a suitable organic solvent. Based on methods for the related compound MCPA, acetonitrile is a good starting point.[6]

  • The extraction can be enhanced by sonication or shaking.

  • Centrifuge the mixture to pellet the plant debris and collect the supernatant.

  • Repeat the extraction process on the pellet to ensure complete recovery of the analyte.

  • Combine the supernatants.

3.3. Extract Cleanup (Solid-Phase Extraction - SPE):

  • Plant extracts contain numerous endogenous compounds that can interfere with the UPLC-MS/MS analysis. A cleanup step using SPE is crucial for removing these interferences and concentrating the analyte.

  • The choice of SPE sorbent will depend on the physicochemical properties of the target compound. A mixed-mode or reverse-phase sorbent is likely to be effective.

  • The general SPE procedure involves:

    • Conditioning: Pass a solvent (e.g., methanol) through the SPE cartridge to activate the sorbent.

    • Equilibration: Pass a solvent similar to the sample matrix (e.g., water) through the cartridge.

    • Loading: Pass the plant extract through the cartridge. The analyte will be retained on the sorbent.

    • Washing: Pass a weak solvent through the cartridge to wash away interfering compounds.

    • Elution: Pass a strong solvent through the cartridge to elute the analyte of interest.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a small volume of the initial mobile phase for UPLC-MS/MS analysis.

3.4. UPLC-MS/MS Analysis:

  • Chromatographic Separation:

    • Column: A reverse-phase C18 column is a suitable starting point for separating the target compound from other components in the extract.

    • Mobile Phase: A gradient elution with a mixture of water and an organic solvent (e.g., acetonitrile or methanol), both containing a small amount of an acid (e.g., 0.1% formic acid) to improve peak shape and ionization efficiency, is recommended.[6]

  • Mass Spectrometric Detection:

    • Ionization: Electrospray ionization (ESI) in negative ion mode is expected to be optimal for this acidic compound.

    • Detection Mode: Multiple Reaction Monitoring (MRM) should be used for quantification. This involves selecting a specific precursor ion (the molecular ion of the target compound) and one or more specific product ions that are formed upon fragmentation. This highly selective technique minimizes matrix interference and provides accurate quantification.

    • Method Validation: The analytical method must be validated for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) in the relevant plant matrices (root, stem, leaf). This is achieved by spiking blank plant extracts with known concentrations of an analytical standard of 5-[(4-Chloro-2-methylphenoxy)methyl]-2-furoic acid.

Data Analysis and Interpretation

4.1. Quantification:

  • Construct a calibration curve using the peak areas of the analytical standards versus their known concentrations.

  • Determine the concentration of 5-[(4-Chloro-2-methylphenoxy)methyl]-2-furoic acid in each plant tissue sample by comparing its peak area to the calibration curve.

4.2. Calculation of Uptake and Translocation:

  • Total Uptake: The sum of the amount of the compound quantified in all plant tissues.

  • Translocation Factor: This can be expressed in several ways, for example:

    • (Amount in shoots) / (Total amount in the plant) x 100%

    • (Amount in a specific tissue) / (Total amount in the plant) x 100%

4.3. Data Presentation:

  • Present the data in tables and graphs to clearly visualize the distribution of the compound in different plant parts over time.

Time (hours)Concentration in Roots (µg/g fresh weight)Concentration in Stem (µg/g fresh weight)Concentration in Treated Leaf (µg/g fresh weight)Concentration in Other Leaves (µg/g fresh weight)
00000
6
24
48
72

Table 2: Example Data Table for Quantification of 5-[(4-Chloro-2-methylphenoxy)methyl]-2-furoic acid in Plant Tissues.

Potential Translocation Pathway

The following diagram illustrates the potential translocation pathways of a systemic compound like 5-[(4-Chloro-2-methylphenoxy)methyl]-2-furoic acid within a plant following foliar and root application.

G cluster_plant Plant Leaves Leaves (Phloem Loading) Stem Stem (Xylem & Phloem Transport) Leaves->Stem Phloem (Source to Sink) Stem->Leaves Xylem Roots Roots (Xylem Loading/Phloem Unloading) Stem->Roots Phloem Roots->Stem Xylem (Water & Nutrients) Foliar Foliar Application Foliar->Leaves Absorption Root Root Application Root->Roots Uptake

Figure 2: Potential translocation pathways in a plant.

Trustworthiness and Self-Validation

The protocols described are designed to be self-validating through several key features:

  • Use of Controls: The inclusion of untreated control plants is essential to account for any background interference and to ensure that any observed effects are due to the test compound.

  • Method Validation: The rigorous validation of the UPLC-MS/MS method in each plant matrix ensures the accuracy and precision of the quantitative data.

  • Mass Balance: By analyzing the leaf wash, all plant parts, and potentially the growth medium, a mass balance can be calculated to account for the total amount of the applied compound, increasing confidence in the results.

  • Time-Course Analysis: Observing a logical progression of the compound's movement through the plant over time provides strong evidence for uptake and translocation.

Conclusion

This application note provides a detailed and scientifically grounded framework for studying the plant uptake and translocation of 5-[(4-Chloro-2-methylphenoxy)methyl]-2-furoic acid. By following these protocols, researchers can generate high-quality, reproducible data to understand the behavior of this novel compound in plants. The emphasis on explaining the rationale behind experimental choices and incorporating self-validating measures ensures the integrity and trustworthiness of the findings. This information is critical for the development of new herbicidal products and for conducting thorough environmental risk assessments.

References

  • 5-[(4-Acetylphenoxy)methyl]-2-furoic acid. Available online: [Link]

  • MCPA. (n.d.). Available online: [Link]

  • Development of a UPLC-ESI-MS/MS method to measure urinary metabolites of selected VOCs: benzene, cyanide, furfural, furfuryl alcohol, 5-hydroxymethylfurfural, and N-methyl-2-pyrrolidone. Journal of Chromatography B, 1136, 121915. Available online: [Link]

  • Development of a UPLC-ESI-MS/MS method to measure urinary metabolites of selected VOCs: Benzene, cyanide, furfural, furfuryl alcohol, 5-hydroxymethylfurfural, and N-methyl-2-pyrrolidone. ResearchGate. Available online: [Link]

  • (4-chloro-2-Methylphenoxy)acetic acid. PubChem. Available online: [Link]

  • Synthesis, characterization, in vitro antimicrobial, and anthelmintic evaluation of 2-(4-chloro-3-methylphenoxy)-N-[{5-(substituted aryl)-furan-2`-yl}-methylidene]-acetohydrazides. ResearchGate. Available online: [Link]

  • Determination and Occurrence of Phenoxyacetic Acid Herbicides and Their Transformation Products in Groundwater Using Ultra High Performance Liquid Chromatography Coupled to Tandem Mass Spectrometry. Molecules, 19(12), 20627-20645. Available online: [Link]

  • The comparative toxicology of 4-chloro-2-methylphenoxyacetic acid and its plant metabolite 4-chloro-2-carboxyphenoxyacetic acid in rats. Regulatory Toxicology and Pharmacology, 42(1), 44-53. Available online: [Link]

  • Absorption, distribution, metabolism and excretion of 4-chloro-2-methylphenoxyacetic acid (MCPA) in rats. Food and Chemical Toxicology, 42(1), 131-141. Available online: [Link]

  • Analytical methods for the determination of urinary 2,4-dichlorophenoxyacetic acid and 2-methyl-4-chlorophenoxyacetic acid in occupationally exposed subjects and in the general population. The Science of the Total Environment, 162(1), 63-70. Available online: [Link]

  • 2-Furoic acid, 3-methyl-. Organic Syntheses. Available online: [Link]

  • LC method for the direct and simultaneous determination of four major furan derivatives in coffee grounds and brews. Journal of Separation Science, 42(15), 2569-2577. Available online: [Link]

  • Efficient synthesis of 5-methyl-2-furancarboxylic acid via selective hydrogenolysis of bio-renewable 5-hydroxymethyl-2-furancarboxylic acid on Pd/C catalysts at ambient temperature. Green Chemistry, 20(1), 159-168. Available online: [Link]

  • Synthesis and Bioactivity of 5-Substituted-2-furoyl Diacylhydazide Derivatives with Aliphatic Chain. ResearchGate. Available online: [Link]

  • Synthesis method of 5-hydroxyl-4-methyl-2(5H)-furanone. Google Patents.
  • Determination and Occurrence of Phenoxyacetic Acid Herbicides and Their Transformation Products in Groundwater Using Ultra High Performance Liquid Chromatography Coupled to Tandem Mass Spectrometry. Molecules, 19(12), 20627-20645. Available online: [Link]

  • Studies on the abilities of uptake and translocation from root to shoot of pesticides in soil. Journal of Pesticide Science, 36(3), 367-374. Available online: [Link]

  • Root uptake and translocation of perfluorinated alkyl acids by three hydroponically grown crops. Environmental Science & Technology, 48(10), 5643-5650. Available online: [Link]

  • Retention, Absorption, Translocation, and Metabolism of Herbicides in Plants. ResearchGate. Available online: [Link]

  • ABSORPTION AND TRANSLOCATION OF RADIOACTIVE 2,4-DICHLORO-5-IODO131-PHENOXYACETIC ACID BY GREEN PLANTS. Plant Physiology, 27(2), 335-340. Available online: [Link]

  • Translocation of 2,4-Dichloro-5-Iodophenoxyacetic Acid in Velvet Mesquite Seedlings. Botanical Gazette, 117(1), 61-65. Available online: [Link]

  • The comparative toxicology of 4-chloro-2-methylphenoxyacetic acid and its plant metabolite 4-chloro-2-carboxyphenoxyacetic acid in rats. Regulatory Toxicology and Pharmacology, 42(1), 44-53. Available online: [Link]

  • The Effect of Syringic Acid and Phenoxy Herbicide 4-chloro-2-methylphenoxyacetic acid (MCPA) on Soil, Rhizosphere, and Plant Endosphere Microbiome. Microbial Ecology, 84(3), 765-779. Available online: [Link]

  • Absorption, distribution, metabolism and excretion of 4-chloro-2-methylphenoxyacetic acid (MCPA) in rats. Food and Chemical Toxicology, 42(1), 131-141. Available online: [Link]

  • Analytical methods for the determination of urinary 2,4-dichlorophenoxyacetic acid and 2-methyl-4-chlorophenoxyacetic acid in occupationally exposed subjects and in the general population. The Science of the Total Environment, 162(1), 63-70. Available online: [Link]

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Method

Application Note: Generation and Characterization of Cell Lines Resistant to 5-[(4-Chloro-2-methylphenoxy)methyl]-2-furoic acid, a Novel PI3K/Akt Pathway Inhibitor

Introduction The emergence of drug resistance is a primary obstacle in cancer therapy, limiting the long-term efficacy of targeted agents.[1][2] Understanding the molecular mechanisms by which cancer cells adapt to and o...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The emergence of drug resistance is a primary obstacle in cancer therapy, limiting the long-term efficacy of targeted agents.[1][2] Understanding the molecular mechanisms by which cancer cells adapt to and overcome therapeutic interventions is critical for the development of next-generation inhibitors and rational combination strategies.[3][4] This document provides a comprehensive guide for researchers to develop and characterize cancer cell lines with acquired resistance to 5-[(4-Chloro-2-methylphenoxy)methyl]-2-furoic acid (hereafter referred to as Compound X), a novel investigational inhibitor of the PI3K/Akt signaling pathway.

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is one of the most frequently hyperactivated signaling cascades in human cancers, playing a central role in cell growth, proliferation, survival, and motility.[5][6] Consequently, numerous inhibitors targeting this pathway have been developed. However, their clinical effectiveness can be hampered by both intrinsic and acquired resistance.[2][6] Common mechanisms of resistance to PI3K/Akt inhibitors include the acquisition of secondary mutations in the target protein, activation of parallel or downstream signaling pathways, and feedback loop reactivation of receptor tyrosine kinases (RTKs).[5][7][8]

This guide details a robust, field-proven protocol for generating resistant cell lines using a continuous, dose-escalation method.[3][9][10][11] This approach mimics the gradual pressure of targeted therapy in a clinical setting, selecting for cells that develop stable resistance mechanisms over time.[9][11][12] Subsequent protocols for the confirmation of the resistant phenotype and isolation of monoclonal resistant populations are also provided.

Part 1: Baseline Characterization of Parental Cell Line

Rationale: Before initiating the resistance development process, it is crucial to establish the baseline sensitivity of the parental cancer cell line to Compound X. This is achieved by determining the half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit cell growth by 50%.[9] This value serves as the foundational metric for designing the dose-escalation strategy and for quantifying the degree of acquired resistance later.[3][4]

Protocol 1: Determination of IC50 via MTT Assay

This protocol outlines the use of a standard colorimetric MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to measure cell viability.

Materials:

  • Parental cancer cell line of choice (e.g., MCF-7, PC-3, A549)

  • Complete growth medium (e.g., DMEM/RPMI-1640 + 10% FBS + 1% Penicillin-Streptomycin)

  • Compound X stock solution (e.g., 10 mM in DMSO)

  • 96-well flat-bottom cell culture plates

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • Phosphate-Buffered Saline (PBS)

  • Multichannel pipette and plate reader (570 nm)

Procedure:

  • Cell Seeding: Trypsinize and count healthy, log-phase parental cells. Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.[13]

  • Drug Preparation: Prepare a series of 2x concentrations of Compound X in complete growth medium by serial dilution from the stock solution. Ensure the final DMSO concentration in all wells, including the vehicle control, is consistent and non-toxic (typically ≤0.1%).

  • Cell Treatment: After 24 hours, carefully remove the medium from the wells and add 100 µL of the medium containing the various concentrations of Compound X. Include wells with medium and vehicle (DMSO) only as a control. Each concentration should be tested in triplicate.

  • Incubation: Incubate the plate for a period equivalent to 2-3 cell doubling times (e.g., 48-72 hours).[14]

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully aspirate the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals. Gently agitate the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.[13]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percent viability against the logarithm of the drug concentration and use a non-linear regression analysis (sigmoidal dose-response curve) to determine the IC50 value.[14][15]

Part 2: Generation of Resistant Cell Lines

Rationale: The development of a stable, drug-resistant cell line is a lengthy process that can take from 3 to 18 months.[11][16] The most common and clinically relevant method is the continuous exposure of cells to gradually increasing concentrations of the drug.[3][4][9][12] This dose-escalation strategy allows for the selection and expansion of cells that acquire resistance mechanisms, while high initial doses would cause excessive cell death.[12][17]

Protocol 2: Dose-Escalation for Resistance Development

Materials:

  • Parental cancer cell line

  • Complete growth medium

  • Compound X stock solution

  • T25 or T75 culture flasks

  • Cryopreservation medium (e.g., 90% FBS, 10% DMSO)

Procedure:

  • Initiation: Begin by culturing the parental cells in a T25 flask with complete growth medium containing Compound X at a low concentration, typically the IC10 or IC20 derived from the baseline IC50 determination.[14]

  • Maintenance and Observation: Maintain the cells in this drug-containing medium, replacing it every 2-3 days. Initially, a significant portion of cells may die, and the growth rate of the surviving population may be slow.

  • Subculture: When the surviving cells reach 70-80% confluency, subculture them as usual, but into fresh medium containing the same concentration of Compound X.[14] At this stage, it is critical to cryopreserve vials of cells as a backup.[9]

  • Dose Escalation: Once the cell population demonstrates stable and consistent growth at a given drug concentration (e.g., recovery of a normal doubling time), increase the concentration of Compound X by a factor of 1.5 to 2.0.[3][14]

  • Iterative Process: Repeat steps 2-4. Each increase in drug concentration will apply new selective pressure. If cells show excessive death (>50%) after a dose increase, revert to the previous concentration until the culture recovers before attempting a smaller incremental increase.[9]

  • Target Concentration: Continue this gradual dose-escalation process until the cells can proliferate robustly in a medium containing a significantly higher concentration of Compound X (e.g., 10-fold or more of the parental IC50).[3][9]

  • Stabilization: Once the target concentration is reached, continuously culture the cells at this concentration for at least 8-10 passages to ensure the resistance phenotype is stable.[9] The resulting polyclonal population is now considered the resistant cell line (e.g., MCF-7/Cmpd-X-RES).

Parameter Description
Starting Concentration IC10 - IC20 of Parental Line
Dose Increase Factor 1.5x - 2.0x
Culture Monitoring Morphology, Growth Rate, % Confluency
Subculture Point 70-80% Confluency
Cryopreservation Every 5-10 passages and at each stable concentration
Target Resistance Stable growth at ≥10x Parental IC50
Table 1: Key Parameters for Dose-Escalation Protocol.

Part 3: Confirmation and Characterization of Resistance

Rationale: After generating a resistant cell line, it is essential to quantify the degree of resistance, assess its stability, and isolate monoclonal populations for detailed mechanistic studies. A polyclonal resistant population may contain cells with different resistance mechanisms, and cloning ensures a homogenous population for reproducible downstream experiments.[17]

Protocol 3: Confirmation of Resistance and Stability
  • IC50 Re-evaluation: Using the same MTT assay protocol (Protocol 1), determine the IC50 of the newly generated resistant cell line (e.g., MCF-7/Cmpd-X-RES) and compare it to the parental cell line.

  • Calculate Resistance Index (RI): The RI is a quantitative measure of resistance.

    • RI = IC50 (Resistant Line) / IC50 (Parental Line)

    • An RI significantly greater than 1 confirms resistance. A common goal is to achieve an RI > 10.[9]

  • Stability Test: To determine if the resistance is stable, culture the resistant cell line in a drug-free medium for an extended period (e.g., 10-15 passages). Periodically (e.g., every 5 passages), re-determine the IC50. A stable resistant phenotype will show minimal to no decrease in the IC50 value after being cultured without the drug.[9]

Cell Line Parental IC50 (nM) Resistant IC50 (nM) Resistance Index (RI) RI after 10 Passages in Drug-Free Medium
Example: MCF-7 507501514.2
Table 2: Example Data for Resistance Confirmation and Stability.
Protocol 4: Single-Cell Cloning by Limiting Dilution

Materials:

  • Polyclonal resistant cell line

  • Complete growth medium (containing the final, high concentration of Compound X)

  • 96-well cell culture plates

Procedure:

  • Cell Suspension: Prepare a single-cell suspension of the resistant cell line.

  • Cell Counting: Accurately count the cells using a hemocytometer or automated cell counter.

  • Serial Dilution: Perform serial dilutions of the cell suspension in the drug-containing medium to achieve a final concentration of approximately 0.5-1 cell per 100 µL. This low density increases the probability that a well will receive only a single cell.[18]

  • Plating: Dispense 100 µL of the final cell dilution into each well of several 96-well plates.[19]

  • Incubation and Monitoring: Incubate the plates at 37°C, 5% CO2. After 24-48 hours, carefully scan each well under a microscope to identify wells that contain only a single cell. Mark these wells.[18][19]

  • Clonal Expansion: Continue to incubate the plates, changing the medium carefully every 3-5 days. Monitor the marked wells for the formation of single colonies (clones). This process can take 2-4 weeks.[20]

  • Expansion: Once a clone has grown to a sufficient size within a well, trypsinize it and transfer it to a larger well (e.g., 24-well plate), and subsequently to larger flasks for expansion and cryopreservation.[20] Each expanded clone is a monoclonal resistant cell line.

Visualizations

Signaling Pathway

PI3K_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Phosphorylates (Activates) mTORC1 mTORC1 Akt->mTORC1 Activates Survival Cell Survival Akt->Survival Promotes Proliferation Cell Growth & Proliferation mTORC1->Proliferation CompoundX Compound X (5-[(4-Chloro-2-methylphenoxy) methyl]-2-furoic acid) CompoundX->PI3K Inhibits GrowthFactor Growth Factor GrowthFactor->RTK Binds

Caption: Assumed signaling pathway targeted by Compound X.

Experimental Workflow

workflow cluster_0 Phase 1: Baseline cluster_1 Phase 2: Resistance Development cluster_2 Phase 3: Confirmation & Isolation A Select Parental Cancer Cell Line B Determine Baseline IC50 (Protocol 1: MTT Assay) A->B C Initiate Culture at Low Dose (IC10-IC20) B->C Inform Starting Concentration D Gradual Dose Escalation (Protocol 2) C->D E Stabilize Culture at High Dose (≥10x IC50) D->E F Confirm Resistance (Re-evaluate IC50, Calc. RI) (Protocol 3) E->F Generated Polyclonal Resistant Line G Test for Stability (Culture in drug-free medium) F->G H Isolate Monoclonal Lines (Protocol 4: Limiting Dilution) F->H I Expand & Bank Resistant Clones H->I

Caption: Workflow for generating resistant cell lines.

References

  • Hammond, L. A., et al. (2021). Mechanisms of Resistance to PI3K Inhibitors in Cancer: Adaptive Responses, Drug Tolerance and Cellular Plasticity. Cancers (Basel). Available at: [Link]

  • Procell. (n.d.). Drug-resistant Cell Lines一Crack the Survival Code of Cancer Cells and Overcome Treatment Barriers. Procell Life Science & Technology Co., Ltd. Available at: [Link]

  • Ozawa, Y., et al. (2022). Development of Drug-resistant Cell Lines for Experimental Procedures. Journal of Visualized Experiments. Available at: [Link]

  • Lopes-Rodrigues, V., et al. (2021). Mechanisms of Resistance to PI3K Inhibitors in Cancer: Adaptive Responses, Drug Tolerance and Cellular Plasticity. PubMed. Available at: [Link]

  • Dhar, S., et al. (2001). Anti-cancer drug characterisation using a human cell line panel representing defined types of drug resistance. British Journal of Cancer. Available at: [Link]

  • Li, X., et al. (2023). Protocol to identify small-molecule inhibitors against cancer drug resistance. STAR Protocols. Available at: [Link]

  • Vasan, N., et al. (2024). Strategies to overcome resistance to PI3Kalpha-selective inhibitors mediated by acquired alterations in the PI3K/AKT pathway. AACR Journals. Available at: [Link]

  • Yamada, T., et al. (2006). Establishment and Characterization of Multidrug-resistant Gastric Cancer Cell Lines. Anticancer Research. Available at: [Link]

  • O'Brien, C., et al. (2014). In vitro Development of Chemotherapy and Targeted Therapy Drug-Resistant Cancer Cell Lines: A Practical Guide with Case Studies. Methods in Molecular Biology. Available at: [Link]

  • Sharma, S. V., et al. (2022). A Fast and Reliable Method to Generate Pure, Single Cell-derived Clones of Mammalian Cells. Bio-protocol. Available at: [Link]

  • Bitesize Bio. (2021). The art of generating single cell clones. Bitesize Bio. Available at: [Link]

  • Creative Bioarray. (n.d.). Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. Creative Bioarray. Available at: [Link]

  • Altogen Labs. (n.d.). Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines. Altogen Labs. Available at: [Link]

  • Takara Bio. (2016). Single-Cell Cloning and Expansion. Takara Bio. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 5-[(4-Chloro-2-methylphenoxy)methyl]-2-furoic acid

Welcome to the technical support center for the synthesis of 5-[(4-Chloro-2-methylphenoxy)methyl]-2-furoic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 5-[(4-Chloro-2-methylphenoxy)methyl]-2-furoic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this molecule. Here, we provide in-depth, field-proven insights in a direct question-and-answer format, moving beyond simple protocols to explain the causality behind experimental choices.

Overview of the Synthetic Pathway

The synthesis of 5-[(4-Chloro-2-methylphenoxy)methyl]-2-furoic acid is typically achieved through a two-step process. The core of this synthesis is the Williamson ether synthesis , a robust and widely used method for forming ether linkages.[1][2] This is followed by the hydrolysis of an ester group to yield the final carboxylic acid.

  • Step 1: Williamson Ether Synthesis. This step involves the reaction of the sodium or potassium salt of 4-chloro-2-methylphenol (the phenoxide) with an ester of 5-(halomethyl)-2-furoic acid, typically methyl 5-(chloromethyl)furan-2-carboxylate. This is an SN2 reaction where the phenoxide acts as the nucleophile.[1]

  • Step 2: Saponification (Ester Hydrolysis). The intermediate ester from Step 1 is then hydrolyzed under basic conditions (e.g., using NaOH or KOH), followed by an acidic workup to protonate the carboxylate and precipitate the final product.

Below is a diagram illustrating the general experimental workflow.

G cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Saponification & Isolation SM Starting Materials: - 4-Chloro-2-methylphenol - Methyl 5-(chloromethyl)furan-2-carboxylate - Base (e.g., K₂CO₃, NaH) Reaction1 Reaction in Polar Aprotic Solvent (e.g., DMF) Heat (50-100 °C) SM->Reaction1 Intermediate Intermediate Product: Methyl 5-[(4-chloro-2-methylphenoxy)methyl]-2-furoate Reaction1->Intermediate Reaction2 Ester Hydrolysis: Base (NaOH/KOH) in aq. Alcohol Intermediate->Reaction2 Purification (Optional) Workup Acidic Workup: Acidification with HCl Reaction2->Workup Product Final Product: 5-[(4-Chloro-2-methylphenoxy)methyl]-2-furoic acid Workup->Product

Caption: General workflow for the synthesis of 5-[(4-Chloro-2-methylphenoxy)methyl]-2-furoic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most critical step in this synthesis?

A1: The Williamson ether synthesis (Step 1) is the most critical stage. Its success hinges on the efficient formation of the phenoxide and its subsequent reaction with the alkyl halide. Incomplete reaction or the formation of side products at this stage will significantly impact the overall yield and purity of the final product.

Q2: What are the key safety precautions for this synthesis?

A2:

  • 4-Chloro-2-methylphenol: This compound is toxic and a skin irritant.[3] Always handle it in a fume hood while wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Bases: Strong bases like sodium hydride (NaH) are flammable and react violently with water. Weaker bases like sodium or potassium hydroxide are highly corrosive and can cause severe chemical burns.[4]

  • Solvents: Solvents like DMF and DMSO are excellent for this reaction but can facilitate the absorption of chemicals through the skin. Handle with care.

Q3: Can I use 5-(chloromethyl)-2-furoic acid directly instead of its ester?

A3: It is highly inadvisable. The free carboxylic acid will react with the base used to deprotonate the phenol. This acid-base reaction would consume your base, preventing the formation of the necessary phenoxide nucleophile and halting the desired ether synthesis. Using the ester form protects the carboxylic acid group until the final hydrolysis step.

Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis.

Issue 1: Low or No Yield in Williamson Ether Synthesis (Step 1)

Q: I have a very low yield of the intermediate ester, or the reaction did not proceed at all according to TLC analysis. What are the likely causes and solutions?

A: This is a common issue that can stem from several factors related to the reagents and reaction conditions.

Potential Causes & Solutions:

Potential Cause Explanation & Causality Troubleshooting Solution
Incomplete Deprotonation of Phenol The phenolic proton of 4-chloro-2-methylphenol is acidic, but requires a sufficiently strong base for complete conversion to the nucleophilic phenoxide.[5] An insufficient amount or strength of the base will leave unreacted phenol, leading to low conversion.Verify Base Strength: For phenols, bases like potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) are often sufficient. For a more robust reaction, a stronger base like sodium hydride (NaH) in an anhydrous aprotic solvent (like DMF or THF) will ensure complete deprotonation.[5] • Ensure Stoichiometry: Use at least a slight excess (1.1-1.2 equivalents) of the base.
Poor Quality of Alkylating Agent The starting material, methyl 5-(chloromethyl)furan-2-carboxylate, can be unstable over time. The chloromethyl group is highly reactive.[6][7] Degradation will lead to a lower effective concentration and introduce impurities.Check Purity: Use freshly prepared or recently purchased reagent. If in doubt, analyze the starting material by ¹H NMR. • Proper Storage: Store the reagent in a cool, dark, and dry place.
Side Reaction: C-Alkylation The phenoxide ion is an ambident nucleophile, with electron density on both the oxygen and the aromatic ring. While O-alkylation is electronically and sterically favored for SN2 reactions, some C-alkylation can occur, leading to undesired isomers.[5]Solvent Choice: Using polar aprotic solvents (DMF, DMSO, acetone) helps to solvate the cation of the base, leaving a "naked" and highly reactive phenoxide oxygen, which favors O-alkylation.[5][8]
Inappropriate Reaction Conditions The SN2 reaction rate is highly dependent on temperature and solvent. If the temperature is too low, the reaction may be impractically slow. If it's too high, degradation of the furan ring may occur.Optimize Temperature: A typical temperature range for this reaction is 50-100 °C. Monitor the reaction by TLC to find the optimal balance between reaction rate and stability. • Ensure Anhydrous Conditions: If using a strong base like NaH, moisture will quench the base and inhibit the reaction. Ensure all glassware is oven-dried and use anhydrous solvents.
Issue 2: Incomplete Saponification or Product Degradation (Step 2)

Q: My TLC analysis shows remaining starting ester after the hydrolysis step, or my final product appears dark and oily, suggesting degradation. What should I do?

A: Achieving complete hydrolysis without degrading the furan-containing product requires careful control of reaction conditions.

Potential Causes & Solutions:

Potential Cause Explanation & Causality Troubleshooting Solution
Incomplete Hydrolysis Saponification is a reversible reaction, although the equilibrium strongly favors the products. Insufficient reaction time, low temperature, or an inadequate amount of base can lead to incomplete conversion.Increase Reaction Time/Temp: Gently reflux the reaction mixture for 2-4 hours. Monitor the disappearance of the starting ester spot by TLC. • Increase Base: Use a significant excess of base (2-4 equivalents of NaOH or KOH) to drive the reaction to completion.
Product Degradation Furan rings can be sensitive to strongly basic or acidic conditions, especially at elevated temperatures, which can lead to ring-opening side reactions and the formation of polymeric, dark-colored "humic" substances.[9]Moderate Temperature: Avoid excessively high temperatures during hydrolysis. A gentle reflux is usually sufficient. • Careful Acidification: During the workup, add the acid slowly while cooling the mixture in an ice bath to dissipate heat and prevent localized high temperatures that could degrade the product.
Precipitation Issues The final product is an acid with a pKa around 3-4.[10] If the pH is not lowered sufficiently during the acidic workup, the product will remain dissolved as its carboxylate salt, leading to poor recovery.Monitor pH: Add acid (e.g., 6M HCl) dropwise until the solution is strongly acidic. Check the pH with litmus paper or a pH meter to ensure it is ≤ 2.[4] • Cooling: Thoroughly cool the mixture in an ice bath after acidification to maximize the precipitation of the solid product.

Detailed Experimental Protocols

Protocol 1: Synthesis of Methyl 5-[(4-chloro-2-methylphenoxy)methyl]-2-furoate
  • Setup: To an oven-dried round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-chloro-2-methylphenol (1.0 eq) and anhydrous potassium carbonate (1.5 eq).

  • Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to create a solution with a concentration of approximately 0.5 M with respect to the phenol.

  • Reaction Initiation: Add methyl 5-(chloromethyl)furan-2-carboxylate (1.05 eq) to the mixture.

  • Heating: Heat the reaction mixture to 80 °C and stir for 4-6 hours.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 3:1 hexane:ethyl acetate mobile phase), observing the disappearance of the 4-chloro-2-methylphenol spot.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing water and extract three times with ethyl acetate.

    • Combine the organic layers and wash with water, then with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude ester.

  • Purification: The crude product can be purified by column chromatography on silica gel if necessary.

Protocol 2: Hydrolysis to 5-[(4-Chloro-2-methylphenoxy)methyl]-2-furoic acid
  • Setup: Dissolve the crude ester from the previous step (1.0 eq) in a mixture of methanol and water (e.g., 4:1 v/v).

  • Base Addition: Add sodium hydroxide (3.0 eq) to the solution.

  • Heating: Heat the mixture to a gentle reflux (around 70-80 °C) for 2-3 hours.

  • Monitoring: Monitor the hydrolysis by TLC until the starting ester spot is no longer visible.

  • Workup:

    • Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

    • Dilute the remaining aqueous solution with water and cool in an ice bath.

    • Slowly add 6M hydrochloric acid (HCl) with stirring until the pH of the solution is approximately 1-2. A solid precipitate should form.

    • Continue to stir the mixture in the ice bath for 30 minutes to ensure complete precipitation.

  • Isolation:

    • Collect the solid product by vacuum filtration.

    • Wash the filter cake with cold water to remove inorganic salts.

    • Dry the product under vacuum to obtain the final 5-[(4-Chloro-2-methylphenoxy)methyl]-2-furoic acid.

Troubleshooting Flowchart

G start Low Overall Yield q1 Which step shows low conversion by TLC? start->q1 step1 Step 1: Ether Synthesis q1->step1 step2 Step 2: Hydrolysis q1->step2 q2 Is starting phenol consumed? step1->q2 q3 Is starting ester consumed? step2->q3 a2_yes Yes: Side products observed q2->a2_yes Yes a2_no No: Incomplete reaction q2->a2_no No sol2 Solution: - Optimize solvent (DMF, DMSO) - Lower reaction temperature - Check for C-alkylation byproduct a2_yes->sol2 sol1 Solution: - Use stronger/more base (NaH) - Ensure anhydrous conditions - Check alkyl halide quality a2_no->sol1 a3_yes Yes: Dark, oily product q3->a3_yes Yes a3_no No: Incomplete hydrolysis q3->a3_no No sol4 Solution: - Reduce temperature - Acidify slowly in ice bath - Ensure pH is < 2 for precipitation a3_yes->sol4 sol3 Solution: - Increase reaction time/temp - Add more base (NaOH/KOH) a3_no->sol3

Caption: A decision tree for troubleshooting low yield issues in the synthesis.

References

  • Dermer, O. C. (1934). The Williamson Synthesis of Ethers. Chemical Reviews, 14(3), 385–430. Available at: [Link]

  • University of Colorado Boulder. (n.d.). The Williamson Ether Synthesis. Department of Chemistry and Biochemistry. Available at: [Link]

  • Wikipedia. (2024). Williamson ether synthesis. Available at: [Link]

  • Mascal, M. et al. (2015). Production of 5-(chloromethyl)furan-2-carbonyl chloride and furan-2,5-dicarbonyl chloride from biomass-derived 5-(chloromethyl)furfural (CMF). Green Chemistry, 17(6), 3345-3348. Available at: [Link]

  • Millikin University. (n.d.). Experiment 06 Williamson Ether Synthesis. Available at: [Link]

  • El-Aasr, M. (2015). The Study of 5-(Chloromethyl)furfural-Derived Nucleophiles. eScholarship, University of California. Available at: [Link]

  • Dutta, S. et al. (2016). Efficient Synthesis of 5-(Hydroxymethyl)furfural Esters from Polymeric Carbohydrates Using 5-(Chloromethyl)furfural as a Reactive Intermediate. ACS Sustainable Chemistry & Engineering, 4(11), 6031-6038. Available at: [Link]

  • Mascal, M. (2019). Production and Synthetic Possibilities of 5-Chloromethylfurfural as Alternative Biobased Furan. Catalysts, 9(12), 1024. Available at: [Link]

  • Mascal, M. et al. (2015). Production of 5-(chloromethyl)furan-2-carbonyl chloride and furan-2,5-dicarbonyl chloride from biomass-derived 5-(chloromethyl)furfural (CMF). Green Chemistry. Available at: [Link]

  • PubChem. (n.d.). (4-chloro-2-Methylphenoxy)acetic acid. National Center for Biotechnology Information. Available at: [Link]

  • Organic Syntheses. (n.d.). 3-Methyl-2-furoic acid. Available at: [Link]

  • Lewkowski, J. (2001). Synthesis, chemistry and applications of 5-hydroxymethyl-furfural and its derivatives. Arkivoc, 2001(1), 17-54. Available at: [Link]

  • Olanrewaju, A. A. et al. (2021). Removal of 4-chloro-2-methylphenoxyacetic acid from water by MIL-101(Cr) metal-organic framework: kinetics, isotherms and statistical models. Scientific Reports, 11, 1248. Available at: [Link]

  • Li, H. et al. (2019). Efficient synthesis of 5-methyl-2-furancarboxylic acid via selective hydrogenolysis of bio-renewable 5-hydroxymethyl-2-furancarboxylic acid on Pd/C catalysts at ambient temperature. Green Chemistry, 21(16), 4437-4446. Available at: [Link]

  • PubChem. (n.d.). 4-Chloro-2-methylphenol. National Center for Biotechnology Information. Available at: [Link]

  • Li, G. et al. (2019). Selective synthesis of 2-furoic acid and 5-hydroxymethyl-2-furancarboxylic acid from bio-based furans by recombinant Escherichia coli cells. Journal of Molecular Catalysis A: Chemical, 469, 68-74. Available at: [Link]

  • The Organic Chemistry Tutor. (2016, December 28). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution [Video]. YouTube. Available at: [Link]

  • Wikipedia. (2024). Phenol. Available at: [Link]

  • SpectraBase. (n.d.). 5-[(2-Chlorophenoxy)methyl]-2-furoic acid. Available at: [Link]

  • Google Patents. (2021). CN112479863A - Method for preparing 2-methyl-4-chlorophenoxyacetic acid by catalytic chlorination of 2-methylphenoxyacetic acid.
  • Kamal, A. et al. (2012). Synthesis of 2-(5-((5-(4-chlorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid derivatives and evaluation of their cytotoxicity and induction of apoptosis in human leukemia cells. Bioorganic & Medicinal Chemistry Letters, 22(19), 6148-6152. Available at: [Link]

  • New Jersey Department of Health. (2009). Hazardous Substance Fact Sheet: 4-Chloro-2-methylphenoxyacetic acid. Available at: [Link]

  • Takayasu, T. et al. (2008). A fatal intoxication from ingestion of 2-methyl-4-chlorophenoxyacetic acid (MCPA). Journal of Analytical Toxicology, 32(2), 187-190. Available at: [Link]

  • Khan, M. N. (2004). Kinetic Studies of Alkaline Hydrolysis of Methyl-2-[2'-oxo-3'-(2"-choloro-6"-fluorophenyl)propyl]benzoate and Methyl-2-benzoyl methyl benzoate in Aqueous, EtOH-H2O Media. International Journal of Chemical Kinetics, 36(9), 517-524. Available at: [Link]

  • BYJU'S. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 11 – Alcohols, Phenols and Ethers. Available at: [Link]

  • Henderson, L. M. et al. (1998). Review of the genotoxicity of 4-chloro-2-methylphenoxyacetic acid. Mutation Research/Reviews in Genetic Toxicology, 410(2), 175-192. Available at: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Peak Tailing in Phenoxy Herbicide HPLC Analysis

A Guide for Researchers and Scientists Welcome to the technical support center. As a Senior Application Scientist, I've designed this guide to provide you with in-depth, actionable solutions for a common and frustrating...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers and Scientists

Welcome to the technical support center. As a Senior Application Scientist, I've designed this guide to provide you with in-depth, actionable solutions for a common and frustrating issue in the HPLC analysis of phenoxy herbicides: peak tailing. This distortion can severely compromise the accuracy and reliability of your results by affecting resolution and integration.[1][2]

This guide is structured in a question-and-answer format to directly address the specific problems you may encounter. We will explore the root causes of peak tailing for these acidic compounds and provide systematic troubleshooting strategies.

Frequently Asked Questions (FAQs)

Q1: Why are my phenoxy herbicide peaks tailing?

Peak tailing in the analysis of phenoxy herbicides is most often caused by secondary interactions between the analyte and the stationary phase.[3] Phenoxy herbicides are weak acids, typically with pKa values between 2.5 and 3.5.[4] If the mobile phase pH is not acidic enough, a portion of the herbicide molecules will be in their ionized (anionic) form.

These negatively charged anions can then interact strongly with residual silanol groups (Si-OH) on the surface of the silica-based stationary phase, which are also ionized and negatively charged at higher pHs.[3][5][6] This leads to more than one retention mechanism, causing the peak to tail.[2]

Q2: What is the "ideal" peak shape I should be aiming for?

In an ideal chromatographic separation, the peak should be symmetrical and have a Gaussian shape.[2][7][8] The symmetry of a peak is often quantified by the tailing factor (T) or asymmetry factor (As). A value of 1.0 indicates a perfectly symmetrical peak. For most methods, a tailing factor of ≤ 2 is considered acceptable, although a value between 0.9 and 1.2 is ideal.[7][9]

Q3: Could the problem be my HPLC system and not the chemistry?

Yes, system-related issues can also cause peak tailing. "Extra-column volume," which is the volume between the injector and the detector (excluding the column), can lead to peak broadening and tailing.[9][10] This can be caused by using tubing with a wide internal diameter or excessive tubing length.[7] Additionally, a partially blocked column inlet frit or a void at the head of the column can distort peak shape.[1][11]

In-Depth Troubleshooting Guide

If the initial checks don't resolve the issue, a more systematic approach is needed. The following sections break down troubleshooting by the source of the problem.

Part 1: Mobile Phase Optimization - The First Line of Defense

The mobile phase is the most critical factor to control when analyzing ionizable compounds like phenoxy herbicides.[12][13]

Q4: How do I choose the correct mobile phase pH for my phenoxy herbicide analysis?

The key is to suppress the ionization of both the phenoxy acid analytes and the residual silanol groups on the stationary phase.[2][3]

  • The Rule of Thumb: Adjust the mobile phase pH to be at least 1.5 to 2 pH units below the pKa of your target analyte.[14] Since most phenoxy herbicides have pKa values in the 2.5-3.5 range, a mobile phase pH of ≤ 3 is often recommended.[2][4][9] This ensures the herbicides are in their neutral, non-ionized form, promoting a single, consistent interaction with the hydrophobic stationary phase.[13]

Common Phenoxy Herbicide Approximate pKa Value Recommended Starting Mobile Phase pH
2,4-D (2,4-Dichlorophenoxyacetic acid)~2.872.5 - 2.7
MCPA (4-chloro-2-methylphenoxy acetic acid)~3.072.5 - 2.8
Mecoprop (MCPP)~3.22.5 - 3.0
Dichlorprop~2.92.5 - 2.7

pKa values are approximate and can vary slightly based on the literature.

Protocol: Mobile Phase pH Optimization
  • Buffer Selection: Choose a buffer with a pKa close to your target mobile phase pH. For a target pH of 2.5-3.0, phosphate or formate buffers are excellent choices.

  • Preparation: Always measure and adjust the pH of the aqueous portion of the mobile phase before adding the organic modifier (e.g., acetonitrile or methanol).[14] A calibrated pH meter is essential for this step.

  • Systematic Testing: If tailing persists, systematically lower the pH in small increments (e.g., 0.2 pH units) to find the optimal point where peak shape improves without compromising retention.

  • Buffer Concentration: Ensure the buffer concentration is sufficient (typically 10-25 mM) to resist pH shifts when the sample is introduced.[9]

Q5: My mobile phase pH is correctly set, but the peaks are still tailing. What's next?

If pH adjustment alone is insufficient, consider the following:

  • Mobile Phase Mismatch: Injecting your sample dissolved in a solvent that is much stronger (i.e., has a higher percentage of organic solvent) than your mobile phase can cause peak distortion.[10][11] Whenever possible, dissolve your standards and samples in the initial mobile phase.

  • Inadequate Buffering: The buffer's capacity might be insufficient. Try increasing the buffer concentration to better control the pH at the column inlet.[9]

Part 2: Stationary Phase (Column) Issues

The HPLC column is the heart of the separation, and its chemistry and health are paramount.

Q6: How do I know if my column is the source of the peak tailing?

A simple diagnostic test is to replace the current column with a new one of the same type. If the peak shape improves dramatically, the original column is likely the problem.[11] Column deterioration can result from:

  • Bed Deformation: A void at the column inlet, often caused by pressure shocks, can create multiple flow paths for the analyte, leading to tailing.[1][9]

  • Contamination: Strongly retained compounds from previous injections can accumulate on the column, creating active sites that cause secondary interactions.

  • Silica Dissolution: Operating silica-based columns at a high pH (typically > 8) can cause the silica backbone to dissolve, irreversibly damaging the column.[3][8]

Workflow: Diagnosing and Addressing Column-Related Tailing

Below is a systematic workflow to troubleshoot column issues.

G cluster_wash Column Washing Protocol start Peak Tailing Observed check_column Is the column old or heavily used? start->check_column replace_column Action: Replace with a new, identical column check_column->replace_column Yes check_frit Is the column inlet frit blocked? check_column->check_frit No problem_solved Peak shape improves? Problem was the column. replace_column->problem_solved Yes problem_persists Peak shape does not improve. Issue is likely not the column. replace_column->problem_persists No wash_column Action: Reverse-flush the column with a strong solvent wash_column->problem_solved If successful check_frit->wash_column G Analyte Interactions with Stationary Phase cluster_analyte Phenoxy Herbicide cluster_phase C18 Stationary Phase Analyte_Neutral R-COOH (Neutral Form) C18 Hydrophobic C18 Chains Analyte_Neutral:f0->C18:f0 Desired Hydrophobic Interaction (Symmetrical Peak) Analyte_Ionized R-COO⁻ (Ionized Form) Analyte_Ionized:f0->C18:f0 Weak Hydrophobic Interaction Silanol Si-O⁻ Ionized Silanol Group Analyte_Ionized:f0->Silanol:f0 Undesired Ionic Interaction (Peak Tailing)

Caption: The dual-retention mechanism causing peak tailing for acidic analytes.

This diagram illustrates the core problem. At an optimal low pH, the phenoxy herbicide exists primarily in its neutral form (R-COOH), leading to a single, desirable hydrophobic interaction with the C18 chains. However, at a higher pH, the ionized form (R-COO⁻) is present and can undergo a strong, secondary ionic interaction with ionized silanol groups, causing peak tailing.

By understanding and controlling these chemical interactions through careful method development, you can achieve robust, reliable, and accurate quantification of phenoxy herbicides.

References

  • GMP Insiders. (n.d.). Peak Tailing In Chromatography: Troubleshooting Basics. Retrieved from [Link]

  • Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]

  • Phenomenex. (2025). How to Reduce Peak Tailing in HPLC? Retrieved from [Link]

  • Crawford Scientific. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Retrieved from [Link]

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]

  • Chrom Tech, Inc. (2025). What Causes Peak Tailing in HPLC? Retrieved from [Link]

  • Agilent. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved from [Link]

  • LCGC TV. (2018, January 3). LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? [Video]. YouTube. Retrieved from [Link]

  • LCGC. (2019). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. Retrieved from [Link]

  • Encyclopedia.pub. (2023). Phenoxy Carboxylic Acid Herbicides Physical and Chemical Properties. Retrieved from [Link]

  • LCGC. (2018). The LCGC Blog: Do You Really Know Your Stationary-Phase Chemistry? Retrieved from [Link]

  • Pharma Growth Hub. (2023). What is the effect of free silanols in RPLC and how to reduce it? Retrieved from [Link]

  • Industry news. (2023). The Importance Of Mobile Phase PH in Chromatographic Separations. Retrieved from [Link]

  • Waters Corporation. (n.d.). Peak Shape Changes Over Time. Retrieved from [Link]

  • Shodex HPLC Columns. (n.d.). Lesson 3: Separation Modes and their Mechanisms 1. Retrieved from [Link]

  • Chromatography Today. (2020). The use of Mobile Phase pH as a Method Development Tool. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Matrix Effects in LC-MS/MS Analysis of 5-[(4-Chloro-2-methylphenoxy)methyl]-2-furoic acid

Welcome to the technical support guide for the LC-MS/MS analysis of 5-[(4-Chloro-2-methylphenoxy)methyl]-2-furoic acid. This resource is designed for researchers, scientists, and drug development professionals encounteri...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the LC-MS/MS analysis of 5-[(4-Chloro-2-methylphenoxy)methyl]-2-furoic acid. This resource is designed for researchers, scientists, and drug development professionals encountering challenges with matrix effects in complex biological samples. This guide provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you develop robust and reliable analytical methods.

Understanding the Challenge: Matrix Effects and Your Analyte

5-[(4-Chloro-2-methylphenoxy)methyl]-2-furoic acid shares structural similarities with phenoxy herbicides like MCPA (2-methyl-4-chlorophenoxyacetic acid).[1] Its carboxylic acid functional group makes it an acidic compound, which dictates its behavior during sample preparation and chromatographic separation.

What are Matrix Effects? In LC-MS/MS, matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting, often unseen, components from the sample matrix (e.g., plasma, urine, tissue homogenate).[2][3] These effects, primarily ion suppression or enhancement, can severely compromise the accuracy, precision, and sensitivity of a quantitative assay.[3][4] The most common culprits in biological fluids are phospholipids, salts, and endogenous metabolites.[5][6][7]

Why is 5-[(4-Chloro-2-methylphenoxy)methyl]-2-furoic acid Susceptible? When analyzing this compound in a complex biological matrix, its retention time on a standard reversed-phase column may overlap with a region where phospholipids and other matrix components elute.[6] This co-elution is the primary cause of ion suppression, where matrix components compete with the analyte for ionization in the mass spectrometer's source, leading to a decreased signal.[2][8]

Troubleshooting Guide: A Problem-Solution Approach

This section addresses specific issues you may encounter during method development and sample analysis.

Q1: My analyte signal is drastically lower in plasma samples compared to the pure standard solution. How do I confirm this is a matrix effect?

A1: Diagnosis and Quantification of Matrix Effects

This is a classic sign of ion suppression. To confirm and quantify it, a post-extraction spike experiment is the standard approach. This experiment isolates the effect of the matrix on the MS signal from losses during the extraction process.

Protocol: Post-Extraction Spike Experiment
  • Prepare Three Sets of Samples:

    • Set A (Neat Standard): Spike the analyte and internal standard (IS) into the final reconstitution solvent.

    • Set B (Post-Spike Sample): Process a blank matrix sample (e.g., plasma) through your entire sample preparation procedure. In the final step, spike the analyte and IS into the processed blank extract.

    • Set C (Pre-Spike Sample): Spike the analyte and IS into the blank matrix before starting the sample preparation procedure. (This set is used to calculate recovery).

  • Analyze and Calculate:

    • Analyze all three sets by LC-MS/MS.

    • Matrix Effect (ME %) is calculated as: ME (%) = (Peak Area of Set B / Peak Area of Set A) * 100

    • Recovery (RE %) is calculated as: RE (%) = (Peak Area of Set C / Peak Area of Set B) * 100

  • Interpret the Results:

    • An ME value significantly less than 100% (e.g., <85%) indicates ion suppression.

    • An ME value significantly greater than 100% (e.g., >115%) indicates ion enhancement.

    • According to FDA guidance, matrix effects should be evaluated across at least six different lots of matrix to assess variability.[9][10]

Q2: I've confirmed significant ion suppression (>50%). What is the most effective way to clean up my sample and remove these interferences?

A2: Advanced Sample Preparation Strategies

Simple "dilute-and-shoot" or protein precipitation (PPT) methods are often insufficient for removing phospholipids, the primary cause of ion suppression in plasma.[5][7][11][12] A more selective sample preparation technique is required.

Option 1: Phospholipid Removal (PLR) Plates

These are specialized 96-well plates or cartridges that combine the simplicity of protein precipitation with targeted removal of phospholipids.[13][14]

  • Mechanism: The sample (e.g., plasma) is mixed with an organic solvent like acetonitrile to precipitate proteins. The resulting supernatant is then passed through the PLR plate, which contains a sorbent (like zirconia-coated silica) that selectively retains phospholipids, allowing your analyte to pass through.[14]

  • Advantage: This method is fast, requires minimal method development, and can remove over 99% of phospholipids, significantly reducing ion suppression and improving assay robustness.[13][15]

Option 2: Solid-Phase Extraction (SPE)

SPE is a highly selective technique that can provide the cleanest extracts.[16] For an acidic compound like 5-[(4-Chloro-2-methylphenoxy)methyl]-2-furoic acid, a mixed-mode anion exchange SPE is often the best choice.

  • Mechanism: Mixed-mode sorbents have both reversed-phase (e.g., C8 or C18) and ion-exchange (e.g., quaternary amine for anion exchange) properties.[17][18] This dual mechanism allows for a more rigorous wash protocol to remove neutral and basic interferences while retaining the acidic analyte.

  • Advantage: Provides superior cleanup compared to PPT or LLE, leading to a significant reduction in matrix effects.[5]

Protocol: Mixed-Mode Anion Exchange SPE
  • Condition: Wash the cartridge with methanol, followed by an equilibration step with water or a weak buffer. This activates the reversed-phase chains.

  • Load: Adjust the sample pH to be at least 2 units above the analyte's pKa to ensure the carboxylic acid is deprotonated (anionic). Load the pre-treated sample onto the cartridge. The analyte will bind via both reversed-phase and ion-exchange mechanisms.

  • Wash 1 (Remove Hydrophilic Interferences): Wash with a weak aqueous buffer to remove salts and other polar, non-retained compounds.

  • Wash 2 (Remove Hydrophobic, Non-Acidic Interferences): Wash with an organic solvent like methanol to elute non-polar compounds that are retained by reversed-phase but not by ion-exchange (e.g., many phospholipids).

  • Elute: Elute the analyte using an organic solvent containing an acid (e.g., 2-5% formic acid in methanol). The acid neutralizes the analyte's charge, disrupting the ion-exchange interaction and releasing it from the sorbent.

Data Comparison: Impact of Sample Preparation on Performance
Sample Prep MethodTypical Recovery (%)Matrix Effect (%)RSD (%)Relative Cleanliness
Protein Precipitation90-105%20-60% (Suppression)<15%Poor
Liquid-Liquid Extraction70-90%60-90% (Suppression)<10%Moderate
Phospholipid Removal90-105%85-110%<5%Good
Mixed-Mode SPE85-100%95-105%<5%Excellent

Table based on generalized performance data from scientific literature.[5][8]

Q3: My budget is limited and I cannot use expensive SPE or PLR plates. Are there any chromatographic strategies to mitigate matrix effects?

A3: Chromatographic Solutions

Yes, optimizing your LC method can be a cost-effective way to separate your analyte from the bulk of matrix interferences.

  • Use a Superficially Porous Particle (Core-Shell) Column: These columns provide higher efficiency and better peak shapes than fully porous columns of the same dimension. The sharper peaks mean less time for co-elution with broad, interfering peaks from the matrix.[13]

  • Employ a "Catch and Release" Gradient: Start with a high percentage of aqueous mobile phase to retain your analyte at the head of the column while washing away early-eluting, highly polar interferences (like salts). Then, run a gradient to elute your analyte before the late-eluting, non-polar interferences (like phospholipids) come off the column.

  • Divert the Flow: Program your LC system's divert valve to send the initial and final portions of the chromatographic run (where salts and phospholipids typically elute) to waste instead of the mass spectrometer. This prevents contamination of the ion source.[6]

Workflow for Troubleshooting Matrix Effects

Here is a decision tree to guide your troubleshooting process.

MatrixEffectTroubleshooting start Inconsistent Results or Low Signal in Matrix? quantify Q1: Quantify Matrix Effect (Post-Extraction Spike) start->quantify is_suppression Significant Suppression (<85%)? quantify->is_suppression no_suppression No Significant ME. Check other parameters (Recovery, Stability). is_suppression->no_suppression No cleanup Q2: Improve Sample Cleanup is_suppression->cleanup Yes chrom Q3: Optimize Chromatography cleanup->chrom Budget/Time Constraint spe Implement SPE or Phospholipid Removal cleanup->spe gradient Modify LC Gradient (Separate from interferences) chrom->gradient validate Re-validate Method (Assess ME with new method) spe->validate divert Use Divert Valve gradient->divert divert->validate

A decision-making workflow for identifying and mitigating matrix effects.

Frequently Asked Questions (FAQs)

Q: What is the best type of internal standard (IS) to compensate for matrix effects?

A: The gold standard is a stable isotope-labeled (SIL) internal standard of your analyte (e.g., containing ¹³C or ²H/D atoms).[19][20][21] A SIL-IS has nearly identical chemical and physical properties to the analyte, meaning it will co-elute and experience the same degree of ion suppression or enhancement.[20][22] This allows for highly accurate correction. While a structural analog can be used, it may not co-elute perfectly and may have a different ionization efficiency, leading to less effective compensation.[19][21]

Q: Can changing the ionization source from ESI to APCI help reduce matrix effects?

A: Yes, it can. Atmospheric Pressure Chemical Ionization (APCI) is a gas-phase ionization technique and is generally less susceptible to ion suppression from non-volatile matrix components like salts and phospholipids compared to Electrospray Ionization (ESI).[2] ESI relies on processes in the liquid phase and droplet evaporation, which are more easily disrupted by matrix components.[2][23] If your analyte is amenable to APCI (typically for less polar, more volatile compounds), this can be a viable strategy.

Conceptual Diagram: Mechanism of Ion Suppression in ESI

IonSuppression Mechanism of Ion Suppression in ESI Source cluster_ideal Ideal Condition (Clean Sample) cluster_suppressed Suppressed Condition (Matrix Present) droplet1 ESI Droplet (Analyte Only) solvent_evap1 Solvent Evaporation droplet1->solvent_evap1 coulomb_fission1 Coulomb Fission solvent_evap1->coulomb_fission1 gas_phase_ion1 Analyte Gas-Phase Ions (High Signal) coulomb_fission1->gas_phase_ion1 droplet2 ESI Droplet (Analyte + Matrix) competition Competition for Charge & Surface Access droplet2->competition evap_change Altered Droplet Properties (Viscosity, Surface Tension) droplet2->evap_change analyte_node matrix_node gas_phase_ion2 Analyte Gas-Phase Ions (Suppressed Signal) competition->gas_phase_ion2 evap_change->gas_phase_ion2

Ion suppression in ESI is caused by matrix components interfering with droplet properties and competing for charge.

Q: How do I know if my SIL-IS is performing correctly and not masking a problem?

A: This is an excellent and critical question. While a SIL-IS is powerful, it can sometimes mask underlying issues like poor extraction recovery or instability.[19][21] You should always monitor the absolute peak area of your internal standard across all samples in a batch. If you see a consistent, drastic drop in the IS signal in your unknown samples compared to your calibration standards, it's a clear indicator of a significant matrix effect that may be impacting the assay's sensitivity, even if the analyte/IS ratio appears acceptable.[22] Regulatory guidance suggests that the IS response should be consistent across the run.[9]

References

  • Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC International. [Link]

  • Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples. Bioanalysis Zone. [Link]

  • Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. SciSpace. [Link]

  • Stable Isotope Labeled Internal Standards: Selection and Proper Use. Chromatography Today. [Link]

  • Stable Labeled Isotopes as Internal Standards: A Critical Review. Crimson Publishers. [Link]

  • The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Waters Corporation. [Link]

  • Isolation of acidic, neutral, and basic drugs from whole blood using a single mixed-mode solid-phase extraction column. Journal of Analytical Toxicology. [Link]

  • An Improved Method for Eliminating Ion Suppression and Other Phospholipid-Induced Interferences in Bioanalytical Samples. Spectroscopy Online. [Link]

  • M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. U.S. Food and Drug Administration (FDA). [Link]

  • Matrix effect elimination during LC-MS/MS bioanalytical method development. Journal of Chromatography B. [Link]

  • Mechanistic Investigation of Ionization Suppression in Electrospray Ionization. ResearchGate. [Link]

  • A general screening method for acidic, neutral, and basic drugs in whole blood using the Oasis MCX column. Journal of Analytical Toxicology. [Link]

  • Mechanism of Signal Suppression by Anionic Surfactants in Capillary Electrophoresis−Electrospray Ionization Mass Spectrometry. Analytical Chemistry. [Link]

  • Simple Approach for the Removal of Phospholipids in Small Molecule Quantitative Bioanalysis Using Ostro Sample Preparation Plates. Waters Corporation. [Link]

  • Ion suppression (mass spectrometry). Wikipedia. [Link]

  • Rapid Improvements for LC–MS-MS Analysis Using the New Phree Phospholipid Removal Plates. LCGC International. [Link]

  • Elucidating the Role of Ion Suppression in Secondary Electrospray Ionization. Journal of the American Society for Mass Spectrometry. [Link]

  • All You Need To Know About Phospholipid Removal (PLR). Element Lab Solutions. [Link]

  • LC/MS/MS Analysis Using On-line Cartridges for the Removal of Phospholipids from Protein Precipitated Biological Fluid Samples. Separation Science. [Link]

  • Matrix Effects and Matrix Affects: The Impact of Different Sample Matrices on Sample Preparation and Chromatographic Analysis. Chromatography Today. [Link]

  • Ion Suppression: A Major Concern in Mass Spectrometry. LCGC International. [Link]

  • Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration (FDA). [Link]

  • Matrix Effect in Bioanalysis: An Overview. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]

  • Designing LCMS Studies with the FDA in Mind from the Start. Agilex Biolabs. [Link]

  • Simultaneous solid-phase extraction of acidic, neutral and basic pharmaceuticals from aqueous samples at ambient (neutral) pH and their determination by gas chromatography–mass spectrometry. Journal of Chromatography A. [Link]

  • Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography. BioPharm International. [Link]

  • Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. LCGC North America. [Link]

  • Validation of Bioanalytical LC-MS/MS Assays: Evaluation of Matrix Effects. ResearchGate. [Link]

  • Solid-Phase Extraction. Chemistry LibreTexts. [Link]

  • Understanding and Improving Solid-Phase Extraction. LCGC International. [Link]

  • The Chromatography Detective: Troubleshooting Tips & Tools for LC and LC/MS. Agilent Technologies. [Link]

  • Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Clinical and Laboratory Research. [Link]

  • Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. Journal of Chromatography B. [Link]

  • 5-[(2-Chlorophenoxy)methyl]-2-furoic acid. SpectraBase. [Link]

  • Determination of the herbicide 4-chloro-2-methylphenoxyacetic acid and its main metabolite, 4-chloro-2-methylphenol in water and soil by liquid chromatography-electrospray tandem mass spectrometry. Journal of Chromatography A. [Link]

  • 5-[(3-Methoxyphenoxy)methyl]-2-furoic acid. PubChem. [Link]

  • Determination of the herbicide 4-chloro-2-methylphenoxyacetic acid and its main metabolite, 4-chloro-2-methylphenol in water and soil by liquid chromatography-electrospray tandem mass spectrometry. ResearchGate. [Link]

  • MCPA. Wikipedia. [Link]

Sources

Optimization

Technical Support Center: Optimizing the Synthesis of 5-[(4-Chloro-2-methylphenoxy)methyl]-2-furoic acid

Welcome to the technical support center dedicated to enhancing the yield and purity of 5-[(4-Chloro-2-methylphenoxy)methyl]-2-furoic acid. This guide is designed for researchers, scientists, and professionals in drug dev...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to enhancing the yield and purity of 5-[(4-Chloro-2-methylphenoxy)methyl]-2-furoic acid. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this synthesis. Our approach is rooted in a deep understanding of the underlying chemical principles to empower you to overcome common experimental hurdles.

I. Synthetic Strategy Overview

The synthesis of 5-[(4-Chloro-2-methylphenoxy)methyl]-2-furoic acid is most effectively achieved through a two-step process. This involves an initial Williamson ether synthesis to form the core structure, followed by a saponification reaction to yield the final carboxylic acid. Understanding the nuances of each step is critical to maximizing both yield and purity.

Synthesis_Workflow cluster_step1 Step 1: Williamson Ether Synthesis cluster_step2 Step 2: Saponification A 4-Chloro-2-methylphenol D Methyl 5-[(4-chloro-2-methylphenoxy)methyl]-2-furoate A->D Nucleophilic Attack B Sodium Hydroxide (NaOH) B->A Deprotonation C Methyl 5-(chloromethyl)-2-furoate C->D E Sodium Hydroxide (NaOH) F 5-[(4-Chloro-2-methylphenoxy)methyl]-2-furoic acid D->F Hydrolysis E->D G Acid Workup (e.g., HCl) G->F Protonation Purity_Analysis_Workflow Start Final Product MP Melting Point Analysis Start->MP TLC TLC Analysis Start->TLC HPLC HPLC Analysis Start->HPLC NMR NMR Spectroscopy Start->NMR Pure High Purity Confirmed MP->Pure Sharp, Correct Range Impure Impurity Detected MP->Impure Broad, Low TLC->Pure Single Spot TLC->Impure Multiple Spots HPLC->Pure Single Peak >99% HPLC->Impure Multiple Peaks NMR->Pure Clean Spectrum NMR->Impure Extra Signals Purify Further Purification (e.g., Recrystallization) Impure->Purify Purify->Start

Troubleshooting

Technical Support Center: Bioassay Solubility Guide for 5-[(4-Chloro-2-methylphenoxy)methyl]-2-furoic acid

Welcome to the technical support center for researchers utilizing 5-[(4-Chloro-2-methylphenoxy)methyl]-2-furoic acid in their bioassays. This guide provides in-depth troubleshooting and frequently asked questions (FAQs)...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers utilizing 5-[(4-Chloro-2-methylphenoxy)methyl]-2-furoic acid in their bioassays. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the solubility challenges often encountered with this and other similar lipophilic, acidic compounds. Our goal is to equip you with the scientific rationale and practical protocols to ensure accurate and reproducible experimental outcomes.

Introduction: Understanding the Challenge

5-[(4-Chloro-2-methylphenoxy)methyl]-2-furoic acid is a carboxylic acid derivative. Its structure, which includes a substituted phenoxy ring and a furoic acid core, suggests limited aqueous solubility under neutral conditions. Such poor solubility is a common hurdle in drug discovery, affecting over 70% of new chemical entities and potentially leading to an underestimation of a compound's true biological activity in in vitro assays.[1] This guide will walk you through a systematic approach to overcome these challenges.

Part 1: Frequently Asked Questions (FAQs) & Initial Troubleshooting

This section addresses the most common initial queries and problems researchers face.

Q1: My compound, dissolved in DMSO, is precipitating when I add it to my aqueous assay buffer. What is happening?

Answer: This is a classic sign of a compound "crashing out" of solution. Dimethyl sulfoxide (DMSO) is a powerful organic solvent capable of dissolving many water-insoluble compounds.[2] However, when your DMSO stock solution is diluted into the aqueous environment of your cell culture medium or assay buffer, the solvent polarity dramatically increases. If the final concentration of your compound exceeds its solubility limit in the final aqueous solution (with a low percentage of DMSO), it will precipitate.[3]

It is crucial to differentiate between the compound's solubility in 100% DMSO and its solubility in your final assay medium, which is predominantly aqueous.

Q2: What is the maximum concentration of DMSO I can use in my cell-based assay?

Answer: This is a critical parameter that is cell-line dependent. While DMSO is widely used, it can have significant effects on cell physiology, including toxicity, differentiation, and altered gene expression, at higher concentrations.[4]

  • General Guideline: For most cell lines, it is recommended to keep the final concentration of DMSO at or below 0.5% (v/v) .[5] Many sensitive cell types may require even lower concentrations, such as ≤0.1% (v/v) .[1][6]

  • Critical Step - Vehicle Control: You must perform a vehicle control experiment to determine the highest tolerable DMSO concentration for your specific cell line and assay endpoint. This involves treating your cells with various concentrations of DMSO (e.g., 0.1%, 0.25%, 0.5%, 1.0%) in your assay medium and measuring the same endpoint as your compound-treated cells.[6][7] The highest concentration that shows no significant effect on the assay readout is your maximum allowable DMSO concentration.

DMSO Concentration (v/v) General Cellular Effects Recommendation
< 0.1% Generally considered safe for most cell lines with minimal effects.[6]Ideal Target
0.1% - 0.5% Tolerated by many robust cell lines, but may induce subtle effects.[5]Acceptable, but requires validation
> 0.5% - 1.0% Increased risk of off-target effects and cytotoxicity in some cell lines.[6][7]Use with caution; extensive validation needed
> 1.0% Often leads to significant cytotoxicity and is generally not recommended.[5][8]Avoid
Q3: I've confirmed my DMSO concentration is non-toxic, but my compound still precipitates. What is my next step?

Answer: Your next step is to systematically address the physicochemical properties of your compound, specifically its acidic nature. Since 5-[(4-Chloro-2-methylphenoxy)methyl]-2-furoic acid is a carboxylic acid, its solubility is highly dependent on pH.[9] The protonated (uncharged) form at low pH is less water-soluble, while the deprotonated (anionic) form at higher pH is significantly more soluble.[10]

The workflow below outlines the logical progression for troubleshooting this issue.

G cluster_0 Solubility Troubleshooting Workflow A Start: Solubility Issue Identified (Precipitation in Assay) B Step 1: Prepare High-Concentration Stock in 100% DMSO A->B C Step 2: Determine Max Tolerated DMSO % in Your Assay (Vehicle Control) B->C D Is Compound Soluble at Target Concentration in Final DMSO %? C->D Max DMSO % Known E Problem Solved: Proceed with Experiment D->E Yes F Step 3: pH Modification Strategy (Compound is an Acid) D->F No G Prepare Alkaline Stock Solution (e.g., in 10-100 mM NaOH) F->G H Does the final pH of the assay medium remain within a tolerable range for your cells? G->H I Problem Solved: Proceed with Experiment (Using pH-modified stock) H->I Yes J Step 4: Advanced Strategies (Co-solvents, Excipients) H->J No (pH shift is too large) K Consider co-solvents (PEG, ethanol) or solubilizing agents (cyclodextrins). J->K

Caption: A logical workflow for troubleshooting compound solubility.

Part 2: Detailed Protocols & Advanced Troubleshooting

If the initial troubleshooting steps are insufficient, the following detailed protocols provide a more rigorous approach.

Protocol 1: Preparation of a pH-Modified Stock Solution

This protocol leverages the acidic nature of your compound to increase its aqueous solubility. The key is to deprotonate the carboxylic acid group to form a more soluble salt.

Rationale: The solubility of a weak acid increases significantly as the pH of the solution rises above its pKa.[9] By preparing a stock solution in a mild base, you create the soluble salt form of the compound, which is less likely to precipitate upon dilution into your buffered assay medium. For a structurally related compound, (4-chloro-2-methylphenoxy)acetic acid (MCPA), the pKa is approximately 3.1.[11] It is reasonable to assume your compound has a similar pKa. Therefore, adjusting the pH to be at least 2 units above this (i.e., pH > 5.1) will ensure the majority of the compound is in its deprotonated, more soluble form.

Materials:

  • 5-[(4-Chloro-2-methylphenoxy)methyl]-2-furoic acid

  • 0.1 N NaOH solution (sterile)

  • Sterile, nuclease-free water

  • pH meter

Procedure:

  • Initial Suspension: Weigh out the desired amount of your compound into a sterile tube. Add a small volume of sterile water to create a suspension.

  • Basification: While stirring, add the 0.1 N NaOH solution dropwise. Monitor the solution's clarity. The compound should begin to dissolve as the pH increases and the carboxylate salt is formed.

  • Volume Adjustment: Once the compound is fully dissolved, add sterile water to reach the final desired stock concentration (e.g., 10 mM).

  • pH Check (Optional but Recommended): Check the pH of the final stock solution. It will likely be alkaline.

  • Sterilization: Filter-sterilize the stock solution through a 0.22 µm syringe filter.

  • Important Consideration: When you add this alkaline stock to your cell culture medium, the medium's buffering system must be robust enough to handle the addition of base without a significant pH shift that would harm your cells. Always perform a pilot test by adding the same volume of your alkaline stock solution vehicle (e.g., water adjusted to the same pH) to your medium and confirm the final pH remains within the physiological range (typically 7.2-7.4).[3]

Protocol 2: Experimental Determination of Aqueous Solubility

If you continue to face issues, experimentally determining the solubility limit in your specific assay buffer is a valuable step.

Procedure (Shake-Flask Method):

  • Prepare Buffer: Prepare the exact aqueous assay buffer or cell culture medium you will use in your experiment.

  • Add Excess Compound: Add an excess amount of your compound to a known volume of the buffer (e.g., 5 mg to 1 mL). Ensure there is undissolved solid material.

  • Equilibrate: Tightly seal the container and agitate it at a constant temperature (your experimental temperature, e.g., 37°C) for 24-48 hours. This allows the solution to reach equilibrium.

  • Separate Phases: Centrifuge the sample at high speed to pellet the undissolved solid.

  • Sample and Dilute: Carefully remove a known volume of the supernatant, being cautious not to disturb the pellet. Dilute the supernatant with a suitable solvent in which the compound is highly soluble (e.g., DMSO or methanol) to a concentration that is within the linear range of your analytical method.

  • Quantify: Analyze the concentration of the compound in the diluted supernatant using a validated analytical method, such as HPLC-UV.

  • Calculate: Back-calculate to determine the concentration in the original supernatant. This value is the thermodynamic solubility of your compound in that specific medium.

G cluster_1 Shake-Flask Solubility Determination A Add excess compound to assay buffer B Agitate at constant temperature for 24-48h A->B C Centrifuge to pellet undissolved solid B->C D Carefully collect supernatant C->D E Dilute supernatant in a strong solvent (e.g., DMSO) D->E F Quantify concentration (e.g., by HPLC) E->F G Calculate original solubility in buffer F->G

Caption: Workflow for determining thermodynamic solubility.

Q4: What are my options if pH modification is not viable or sufficient?

Answer: If pH adjustment is not a suitable option (e.g., it adversely affects your assay or cell health) or does not provide sufficient solubility, you can explore more advanced formulation strategies. These are often used in preclinical drug development but can be adapted for in vitro work.[12][13]

  • Co-solvents: In addition to DMSO, other water-miscible organic solvents can be used.[13] Polyethylene glycol (PEG 300 or 400) and ethanol are common choices. You can try preparing your stock in a mixture, such as 10% DMSO, 40% PEG300, and 50% water.[14] As with DMSO, you must run vehicle controls to test for toxicity.

  • Use of Surfactants: Low concentrations of non-ionic surfactants like Tween® 80 or Pluronic® F-68 can form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility.[12] A typical starting concentration in the final assay medium would be 0.01-0.1%.

  • Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity that can encapsulate poorly soluble molecules.[13] Sulfobutylether-β-cyclodextrin (SBE-β-CD) is a common, low-toxicity choice used to improve solubility.[14] You can prepare your compound stock directly in an aqueous solution of SBE-β-CD.

Summary and Key Takeaways

  • Start Simple: Always begin by attempting to dissolve your compound in 100% DMSO to create a high-concentration stock.

  • Know Your Limits: Determine the maximum non-toxic concentration of your chosen solvent system (the vehicle) in your specific bioassay. Never exceed this limit.

  • Leverage pH: For acidic compounds like 5-[(4-Chloro-2-methylphenoxy)methyl]-2-furoic acid, increasing the pH of the stock solution is a highly effective and often overlooked strategy to dramatically improve aqueous solubility.

  • Be Systematic: If one method fails, follow a logical progression from simple solvent systems to pH modification and finally to more complex formulations.

  • Validate: Every time you alter the solvent or formulation, you must run the appropriate vehicle controls to ensure that what you are observing is an effect of your compound, not the excipients.

By following this structured approach, you can confidently address the solubility challenges of 5-[(4-Chloro-2-methylphenoxy)methyl]-2-furoic acid and obtain reliable data in your bioassays.

References

  • DMSO in cell based assays. (2025). Scientist Solutions. [Link]

  • Using live-cell imaging in cell counting — The cytotoxicity of DMSO. Keyence. [Link]

  • Galvão, J., et al. (2022). Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. MDPI. [Link]

  • Effects of various concentrations of DMSO on CL1–5 cell viability. (A)... ResearchGate. [Link]

  • Effect of various DMSO concentrations on cell viability. Values... ResearchGate. [Link]

  • Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications. Purdue e-Pubs. [Link]

  • Process for improving the solubility of cell culture media.
  • How does pH affect water solubility of organic acids (or acids in general)? Reddit. [Link]

  • Solubilization techniques used for poorly water-soluble drugs. PubMed Central. [Link]

  • Organic Syntheses Procedure. Organic Syntheses. [Link]

  • pH-Dependent Effects of Short-chain Carboxylic Acids and Buffer Systems On Clostridioides difficile in Vitro and in Vivo. PubMed. [Link]

  • Physicochemical Properties of Buffers Used in Simulated Biological Fluids with Potential Application for In Vitro Dissolution Testing: A Mini-review. ACS Publications. [Link]

  • Oral formulation strategies to improve solubility of poorly water-soluble drugs. ResearchGate. [Link]

  • Isoelectric point. Wikipedia. [Link]

  • 5-[(4-Acetylphenoxy)methyl]-2-furoic acid. TradeIndia. [Link]

  • Solubility-pH profiles of some acidic, basic and amphoteric drugs. ResearchGate. [Link]

  • (4-chloro-2-Methylphenoxy)acetic acid. PubChem. [Link]

  • Considerations regarding use of solvents in in vitro cell based assays. PubMed Central. [Link]

  • Furoic acid derivatives from the endophytic fungus Coniothyrium sp. ResearchGate. [Link]

  • 5-Formyl-2-furancarboxylic Acid. PubChem. [Link]

  • Solubility of 5-(4-methylphenyl)-2-furanpropanoic acid in different organic solvents. ResearchGate. [Link]

  • mcpa.pdf. Wikimedia Commons. [Link]

  • 5-Hydroxymethyl-2-furoic acid. PubChem. [Link]

  • 5-[(2,4-Dimethylphenoxy)methyl]-2-furoic acid. Pharmaffiliates. [Link]

  • 5-[(3-Methoxyphenoxy)methyl]-2-furoic acid. PubChem. [Link]

  • Solvent Miscibility Table. MilliporeSigma. [Link]

  • 2-Methyl-5-(2-thienyl)-3-furancarboxylic acid. PubChem. [Link]

  • Dimethyl Sulfoxide (DMSO) Solubility Data. Gaylord Chemical. [Link]

  • Synthesis and in vitro Cytotoxicity of Novel Ursolic Acid Derivatives. ResearchGate. [Link]

Sources

Optimization

Technical Support Center: Minimizing Off-Target Effects in Herbicidal Studies of 5-[(4-Chloro-2-methylphenoxy)methyl]-2-furoic acid

Welcome to the technical support center for researchers utilizing 5-[(4-Chloro-2-methylphenoxy)methyl]-2-furoic acid in herbicidal studies. This guide provides in-depth technical assistance, troubleshooting advice, and f...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers utilizing 5-[(4-Chloro-2-methylphenoxy)methyl]-2-furoic acid in herbicidal studies. This guide provides in-depth technical assistance, troubleshooting advice, and frequently asked questions to help you design robust experiments and minimize off-target effects. Given the structural similarity of this compound to the phenoxy herbicide family, particularly MCPA ((4-Chloro-2-methylphenoxy)acetic acid), the principles and methodologies discussed here are grounded in the extensive research on synthetic auxin herbicides.

Understanding the Science: Mechanism of Action and Off-Target Effects

5-[(4-Chloro-2-methylphenoxy)methyl]-2-furoic acid, like other phenoxy herbicides, mimics the natural plant hormone auxin.[1] This leads to a disruption of normal hormonal balance, causing uncontrolled growth and ultimately death in susceptible broadleaf plants.[1] However, this mode of action can also lead to unintended consequences in non-target organisms and experimental systems. Off-target effects can manifest as morphological deformities, physiological stress, and altered gene expression in plants not intended for treatment.[1]

Frequently Asked Questions (FAQs)

Q1: What are the most common visual symptoms of off-target exposure to 5-[(4-Chloro-2-methylphenoxy)methyl]-2-furoic acid in sensitive non-target plants?

A1: Off-target exposure to phenoxy herbicides typically results in symptoms characteristic of auxin overdose. These include:

  • Epinasty: Twisting and curling of stems and petioles.

  • Leaf Cupping and Strapping: Leaves may appear cupped, puckered, or elongated and narrow.

  • Callus Formation: Undifferentiated cell growth may appear on stems and leaves.

  • Stunted Growth: Overall plant growth is often inhibited.

  • Chlorosis and Necrosis: Yellowing and subsequent death of plant tissues may occur at higher exposure levels.

It is crucial to differentiate these symptoms from those of nutrient deficiencies or diseases.[2] Herbicide injury often appears in a pattern related to application (e.g., downwind, along a spray path), whereas nutrient deficiencies typically manifest in specific leaf ages (new vs. old growth) and patterns (e.g., interveinal chlorosis).[3]

Q2: How can I select an appropriate non-target indicator species for my experiments?

A2: Selecting a sensitive indicator species is critical for detecting low-level, off-target exposure. Ideal indicator species are:

  • Highly Sensitive: Exhibit clear and quantifiable symptoms at low doses. Common sensitive species include tomato (Solanum lycopersicum), grape (Vitis vinifera), and cotton (Gossypium hirsutum).

  • Rapid Growth: Allow for quick observation of developmental effects.

  • Well-Characterized: Have a well-documented response to synthetic auxin herbicides.

A literature search for ED50 (effective dose causing a 50% response) or LC50 (lethal concentration for 50% of a population) values for phenoxy herbicides like MCPA or dicamba can help in selecting a suitable species for your experimental system.[4]

Q3: What are the key molecular markers for detecting sub-lethal, off-target effects?

A3: At the molecular level, exposure to synthetic auxin herbicides triggers a cascade of gene expression changes. The most reliable markers are the early auxin-responsive genes. The GH3 gene family is a well-established biomarker for exposure to auxin-mimicking herbicides.[5] Upregulation of GH3 genes can be detected via quantitative real-time PCR (qRT-PCR) within hours of exposure, often before visual symptoms appear.[5] Other potential markers include genes involved in ethylene and abscisic acid (ABA) biosynthesis, as synthetic auxins can induce the production of these stress-related hormones.[6]

Q4: Can off-target effects occur even in a controlled greenhouse or growth chamber environment?

A4: Yes. Volatilization of the herbicide can lead to vapor drift, where the chemical becomes a gas and moves throughout an enclosed space, affecting non-target plants.[7] Cross-contamination can also occur through shared irrigation systems, tools, or even on the researcher's gloves and clothing. Implementing strict protocols for containment and hygiene is essential.

Troubleshooting Guide

This section addresses common problems encountered during herbicidal studies and provides actionable solutions.

Problem 1: Symptoms of phytotoxicity observed in control plants.
Potential Cause Troubleshooting Steps Scientific Rationale
Vapor Drift 1. Ensure proper ventilation that exhausts air to the outside and does not recirculate within the greenhouse or growth chamber. 2. Physically isolate treated and control plants in separate, well-ventilated compartments. 3. Consider using less volatile formulations of the herbicide if available.Phenoxy herbicides can have significant vapor pressure, allowing them to move as a gas from treated surfaces to unintended plants, especially in enclosed environments with poor air exchange.
Cross-Contamination 1. Use separate, clearly labeled watering cans, sprayers, and tools for treated and control groups. 2. Always handle control plants before treated plants. 3. Change gloves between handling different treatment groups. 4. Ensure no runoff from treated pots can enter the irrigation system or trays of control plants.Minute quantities of the herbicide can be transferred via contaminated equipment or water, leading to phytotoxic effects in sensitive control plants and invalidating experimental results.
Contaminated Soil or Water 1. Conduct a bioassay on your soil and water source before starting the experiment. 2. Use a known clean source of soil, potting mix, and water.Pre-existing herbicide residues in soil or irrigation water can cause unexpected phytotoxicity in control groups. A bioassay with a sensitive indicator species can detect such contamination.[8]
Problem 2: High variability in response among replicates of the same treatment.
Potential Cause Troubleshooting Steps Scientific Rationale
Inconsistent Application 1. Ensure the sprayer is properly calibrated to deliver a consistent volume and droplet size. 2. Apply the herbicide evenly across all target plants in a treatment group. 3. For soil applications, ensure the herbicide is thoroughly and evenly mixed into the soil.Uneven application leads to some plants receiving a higher or lower dose than intended, resulting in a wide range of responses and high statistical variance.
Genetic Variability in Plants 1. Use a genetically uniform line of plants if possible. 2. If using outcrossing species, increase the number of replicates to account for genetic variation.Genetic differences between individual plants can lead to variations in their susceptibility to the herbicide.
Micro-environmental Differences 1. Use a randomized complete block design for your experiment to account for variations in light, temperature, and airflow within the growth facility.[9] 2. Rotate the position of trays or pots regularly.Even in controlled environments, there can be subtle differences in environmental conditions that can affect plant growth and response to treatment.

Experimental Protocols & Workflows

Protocol 1: Bioassay for Detecting Herbicide Residues in Soil

This protocol is adapted from established bioassay techniques to provide a simple, effective method for screening soil for phytotoxic residues.[8][10]

Materials:

  • Test soil and a known clean (control) soil.

  • Pots or trays with drainage.

  • Seeds of a sensitive indicator species (e.g., garden cress, lettuce, tomato).

  • Controlled environment for plant growth.

Procedure:

  • Sample Collection: Collect representative soil samples from the area . For comparison, also collect soil from an area known to be free of herbicides.

  • Potting: Fill an equal number of pots with the test soil and the control soil.

  • Sowing: Sow a predetermined number of seeds of the indicator species in each pot.

  • Growth: Place the pots in a growth chamber or greenhouse with optimal conditions for the chosen indicator species. Water as needed, ensuring no cross-contamination between pots.

  • Observation: Observe the plants over a period of 14-21 days. Record germination rates, and look for visual symptoms of phytotoxicity such as stunting, chlorosis, and morphological abnormalities in the plants grown in the test soil compared to the control soil.

  • Quantification (Optional): At the end of the observation period, you can harvest the above-ground biomass, dry it in an oven at 60-70°C until a constant weight is achieved, and compare the dry weights of plants from the test and control soils.

Protocol 2: Quantification of Oxidative Stress via Malondialdehyde (MDA) Assay

This protocol provides a method to measure lipid peroxidation as an indicator of oxidative stress in plant tissues exposed to the herbicide.[11]

Materials:

  • Plant tissue (leaf, root).

  • Trichloroacetic acid (TCA).

  • Thiobarbituric acid (TBA).

  • Butylated hydroxytoluene (BHT).

  • Spectrophotometer.

  • Mortar and pestle, centrifuge.

Procedure:

  • Tissue Homogenization: Harvest a known weight of plant tissue (e.g., 0.2 g) and grind it to a fine powder in liquid nitrogen. Homogenize the powder in a solution of TCA.

  • Centrifugation: Centrifuge the homogenate to pellet cell debris.

  • Reaction: Take an aliquot of the supernatant and mix it with a solution containing TBA and BHT.

  • Incubation: Incubate the reaction mixture in a water bath at 95°C for 30 minutes, then cool on ice.

  • Spectrophotometry: Centrifuge the reaction mixture again and measure the absorbance of the supernatant at 532 nm and 600 nm. The absorbance at 600 nm is subtracted from the 532 nm reading to correct for non-specific turbidity.

  • Calculation: Calculate the MDA concentration using its extinction coefficient.

Workflow for Minimizing Off-Target Effects in Experimental Design

The following diagram illustrates a workflow for designing and conducting herbicidal studies with a focus on minimizing off-target effects.

experimental_workflow cluster_planning Phase 1: Planning & Preparation cluster_execution Phase 2: Execution cluster_analysis Phase 3: Data Collection & Analysis A Define Research Question & Hypothesis B Select Target & Non-Target Species (Consider sensitivity data, e.g., ED50) A->B C Conduct Bioassay of Soil & Water B->C D Design Experiment (Randomized Complete Block Design) C->D E Prepare Herbicide Solutions (Start with lowest concentration) D->E F Calibrate Application Equipment E->F G Apply Herbicide (Use physical barriers, separate ventilation) F->G H Strict Hygiene Protocol (Separate tools, change gloves) G->H I Visual Assessment & Scoring H->I J Physiological Measurements (e.g., Chlorophyll Fluorescence) H->J K Biochemical Assays (e.g., MDA Assay for oxidative stress) H->K L Molecular Analysis (e.g., qRT-PCR of GH3 genes) H->L M Statistical Analysis (ANOVA, Dose-Response Modeling) I->M J->M K->M L->M

Workflow for minimizing off-target effects.
Signaling Pathway of Synthetic Auxin Herbicides

This diagram illustrates the simplified molecular pathway initiated by synthetic auxin herbicides, leading to phytotoxicity.

auxin_pathway herbicide Synthetic Auxin Herbicide receptor Auxin Receptor Complex (TIR1/AFB) herbicide->receptor degradation Ubiquitination & Degradation of Aux/IAA receptor->degradation promotes aux_iaa Aux/IAA Repressor Proteins arf Auxin Response Factors (ARFs) aux_iaa->arf represses aux_iaa->degradation aux_genes Early Auxin-Responsive Genes (e.g., GH3) arf->aux_genes activates transcription downstream Downstream Effects aux_genes->downstream phytotoxicity Phytotoxicity downstream->phytotoxicity degradation->arf releases repression

Synthetic auxin herbicide signaling pathway.

References

  • B. napus GH3 gene families. (n.d.). In Two Auxinic Herbicides Affect Brassica napus Plant Hormone Levels and Induce Molecular Changes in Transcription. National Institutes of Health. Retrieved from [Link]

  • UC IPM. (n.d.). Managing Pests in Gardens: Herbicide phytotoxicity. University of California Agriculture and Natural Resources. Retrieved from [Link]

  • Environmental Health & Safety. (2023, November 17). Standard Operating Procedure for Greenhouse Operation. Retrieved from [Link]

  • Titan Ag. (n.d.). DICAMBA + MCPA. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Non-destructive determination of Malondialdehyde (MDA) distribution in oilseed rape leaves by laboratory scale NIR hyperspectral imaging. Retrieved from [Link]

  • PubMed. (n.d.). Quantitative Expression Analysis of GH3, a Gene Induced by Plant Growth Regulator Herbicides in Soybean. Retrieved from [Link]

  • ResearchGate. (2025, August 9). Log-logistic analysis of herbicide dose-response relationships. Retrieved from [Link]

  • ResearchGate. (2025, August 5). Identifying indicator species for post-release monitoring of genetically modified, herbicide resistant crops. Retrieved from [Link]

  • NC State Extension Publications. (2016, October 11). Conducting a Bioassay For Herbicide Residues. Retrieved from [Link]

  • Agrio. (n.d.). Prevent Phytotoxicity: Check Real-Time Spray Safety. Retrieved from [Link]

  • Pesticide Environmental Stewardship. (n.d.). Drift Mitigation Measures. Retrieved from [Link]

  • ResearchGate. (2025, August 9). Application of bioassay techniques to herbicide investigations. Retrieved from [Link]

  • ResearchGate. (2024, February 22). CROP SENSITIVITY TO DICAMBA AND 2,4-D APPLIED AT COMMERCIAL AND SUBDOSE LEVELS. Retrieved from [Link]

  • (2012, October 15). Standard Operating Procedures for the Application of Pesticides in Agricultural Research. Retrieved from [Link]

  • ResearchGate. (n.d.). Expression profile of GhGH3s based on RNA-seq and qRT-PCR in various tissue/organs/stages. Retrieved from [Link]

  • ResearchGate. (2025, August 9). Transcriptomics in Erigeron canadensis reveals rapid photosynthetic and hormonal responses to auxin-herbicide application. Retrieved from [Link]

  • Northwest Life Science Specialties. (n.d.). NWK-MDA01 Malondialdehyde Protocol. Retrieved from [Link]

  • PubMed Central. (2025, August 21). Herbicide dose-response thresholds in sands to assess the risk of non-target damage to winter grain crops. Retrieved from [Link]

  • SAS Institute. (n.d.). Analysis of Dosage-Response Data in Agricultural Research. Retrieved from [Link]

  • e-GRO. (2023). Recognizing and Preventing Phytotoxicity. Retrieved from [Link]

  • PubMed Central. (2021, July 28). Validation of Reference Genes for Quantitative PCR in Johnsongrass (Sorghum halepense L.) under Glyphosate Stress. Retrieved from [Link]

  • West Virginia University Extension. (n.d.). Identifying & Preventing Herbicide Injury to Landscape Plants & Vegetables. Retrieved from [Link]

  • PubMed. (n.d.). High-throughput determination of malondialdehyde in plant tissues. Retrieved from [Link]

  • NC State Extension Publications. (n.d.). Greenhouse Weed Control. Retrieved from [Link]

  • National Pesticide Information Center. (n.d.). Dicamba Fact Sheet. Retrieved from [Link]

  • PubMed Central. (n.d.). Auxin Herbicide Action: Lifting the Veil Step by Step. Retrieved from [Link]

  • PubMed Central. (n.d.). Determination of Phenoxyacetic Herbicide Residues in Biological Materials. Retrieved from [Link]

  • Bureau of Land Management. (n.d.). Describing Indicators of Rangeland Health, Technical Reference 1734-9. Retrieved from [Link]

  • (n.d.). Greenhouse Operating Procedures. Retrieved from [Link]

  • Elabscience. (n.d.). Malondialdehyde MDA Assay Kit Instruction. Retrieved from [Link]

  • CABI Agriculture and Bioscience. (2025, February 26). Evaluating several dose-response curves with a common zero level. Retrieved from [Link]

  • Grainews. (2019, March 18). Check your soil for herbicide residue. Retrieved from [Link]

  • YouTube. (2023, June 2). Recognizing and Reporting Herbicide Drift. Retrieved from [Link]

  • North Central Weed Science Society. (n.d.). the auxin-regulated gene gh3 specifically detects plant growth. Retrieved from [Link]

  • Government of Canada. (1993, April 5). Regulatory Directive Dir93-07b, Guidelines for Efficacy Assessment of Herbicides and Plant Growth Regulators. Retrieved from [Link]

  • MDPI. (2022, July 12). Mode of Action of a Novel Synthetic Auxin Herbicide Halauxifen-Methyl. Retrieved from [Link]

  • MDPI. (n.d.). Identification of Six Phytotoxic Compounds as Plant Growth Inhibitors from Afzelia xylocarpa Leaves. Retrieved from [Link]

  • MIT News. (2021, September 13). Researchers design sensors to rapidly detect plant hormones. Retrieved from [Link]

  • Purdue University Facts for Fancy Fruit. (2023, May 26). Diagnosing Herbicide Injury is Easy… Sometimes. Retrieved from [Link]

  • ASHS Journals. (n.d.). Greenhouse Pesticide Application Safety Training. Retrieved from [Link]

  • Weed Technology. (2017, June 12). Log-Logistic Analysis of Herbicide Dose-Response Relationships. Retrieved from [Link]

  • Frontiers. (n.d.). Reference genes identification for qRT-PCR normalization of gene expression analysis in Cucumis sativus under Meloidogyne incognita infection and Pseudomonas treatment. Retrieved from [Link]

  • Regulations.gov. (2018, October 31). over-the-top dicamba products for genetically modified cotton and soybeans: benefits and impact. Retrieved from [Link]

  • HARVEST (uSask). (n.d.). Using a Plant Bioassay to Detect Herbicide Residue. Retrieved from [Link]

  • YouTube. (2022, June 10). Plant Disease and Nutrient Deficiency Identification. Retrieved from [Link]

  • CORE. (2008, February 6). Identifying indicator species for post-release monitoring of genetically modiWed, herbicide resistant crops. Retrieved from [Link]

  • REPAR CORPORATION. (n.d.). DICAMBA HERBICIDE. Retrieved from [Link]

  • UNL Digital Commons. (n.d.). Differentiating Chemical and Disease Symptoms in the Field. Retrieved from [Link]

  • BFS Fertiliser Services. (n.d.). Nutrient Deficiency Identification Guide. Retrieved from [Link]

Sources

Troubleshooting

enhancing the stability of 5-[(4-Chloro-2-methylphenoxy)methyl]-2-furoic acid in stock solutions

Guide for Researchers, Scientists, and Drug Development Professionals on Enhancing Stock Solution Stability Overview Welcome to the technical support guide for 5-[(4-Chloro-2-methylphenoxy)methyl]-2-furoic acid. As Senio...

Author: BenchChem Technical Support Team. Date: February 2026

Guide for Researchers, Scientists, and Drug Development Professionals on Enhancing Stock Solution Stability

Overview

Welcome to the technical support guide for 5-[(4-Chloro-2-methylphenoxy)methyl]-2-furoic acid. As Senior Application Scientists, we understand that the integrity of your stock solutions is paramount to achieving reproducible and reliable experimental results. This compound, with its unique assembly of a furoic acid core, a phenoxy moiety, and an ether linkage, presents specific stability challenges. This guide provides in-depth, field-proven insights and protocols to mitigate degradation and ensure the long-term viability of your stock solutions.

Understanding the Molecular Stability of 5-[(4-Chloro-2-methylphenoxy)methyl]-2-furoic acid

The stability of this molecule in solution is dictated by its three primary functional components: the carboxylic acid, the ether linkage, and the aromatic furan and phenyl rings. Understanding their individual vulnerabilities is key to preventing degradation.

  • Ether Linkage (-CH₂-O-Ph): Ether bonds are generally stable but can be susceptible to cleavage under harsh acidic or basic conditions, a process known as hydrolysis.[1][2] This reaction is often accelerated by elevated temperatures.

  • Carboxylic Acid (-COOH): The acidity of the carboxyl group (pKa typically around 3-5 for similar structures) means its ionization state is highly dependent on the pH of the solution.[3][4] While necessary for solubility in aqueous media, the resulting carboxylate can influence reactivity. More critically, the pH of the solution can catalyze other degradation pathways.[5][6]

  • Aromatic Systems (Furan and Phenyl Rings): The conjugated π-electron systems in the furan and chlorinated phenyl rings are potential sites for photo-oxidation and photodegradation.[7][8] Exposure to UV or even ambient laboratory light can, over time, lead to the formation of colored degradants and a loss of compound potency.

Below is a diagram illustrating the key structural features and their potential points of instability.

cluster_molecule 5-[(4-Chloro-2-methylphenoxy)methyl]-2-furoic acid cluster_vulnerabilities Potential Instability Hotspots cluster_degradation Degradation Pathways mol Structure ether Ether Linkage acid Carboxylic Acid rings Aromatic Rings hydrolysis Hydrolysis ether->hydrolysis  Cleavage at extremes of pH, accelerated by heat ph_effects pH-Dependent Reactions acid->ph_effects  Influences solubility & reactivity photo Photodegradation rings->photo  Susceptible to UV/light exposure start Start: Weigh Compound solvent Add Recommended Solvent (e.g., Anhydrous DMSO) start->solvent dissolve Ensure Complete Dissolution (Vortex / Gentle Warmth) solvent->dissolve qc1 Visual QC: Check for Clarity dissolve->qc1 qc1->dissolve Fail aliquot Aliquot into Single-Use Light-Protecting Vials qc1->aliquot Pass inert (Optional: Advanced) Purge with Inert Gas (N₂/Ar) aliquot->inert store Store at ≤ -20°C Protected from Light inert->store end End: Stable Stock store->end

Caption: Workflow for preparing stable stock solutions.

Protocol 3.1: Preparation of a High-Concentration Primary Stock in DMSO
  • Preparation: Allow the vial of solid 5-[(4-Chloro-2-methylphenoxy)methyl]-2-furoic acid to equilibrate to room temperature before opening to prevent moisture condensation.

  • Weighing: Accurately weigh the desired amount of the compound in a sterile microfuge tube.

  • Solvent Addition: Add the calculated volume of anhydrous, high-purity DMSO to achieve the target concentration (e.g., 10-50 mM).

  • Dissolution: Vortex the solution for 1-2 minutes until all solid material is completely dissolved. If necessary, warm briefly at 37°C.

  • Quality Check: Visually inspect the solution against a light source to ensure it is clear and free of particulates.

  • Aliquoting: Immediately dispense the stock solution into single-use, low-binding amber polypropylene or glass vials.

  • Storage: Tightly cap the vials and store them upright in a freezer at -20°C or -80°C, protected from light. [9]

Protocol 3.2: Use of Antioxidants for Enhanced Stability (Advanced)

For extremely sensitive applications or very long-term storage, the inclusion of an antioxidant can mitigate oxidative degradation.

  • Rationale: Antioxidants like Butylated Hydroxytoluene (BHT) or Vitamin C (ascorbic acid) can act as radical scavengers, preferentially reacting with oxygen species before they can damage the target compound. [10][11]* Procedure:

    • Prepare a concentrated stock of the antioxidant (e.g., 1 M BHT in DMSO).

    • When preparing your primary stock of 5-[(4-Chloro-2-methylphenoxy)methyl]-2-furoic acid as per Protocol 3.1, add the antioxidant stock to achieve a final antioxidant concentration of 100 µM to 1 mM.

    • Proceed with aliquoting and storage as described. Note: Ensure the chosen antioxidant and its concentration are compatible with your downstream experimental system.

Quick Reference Data Table

ParameterRecommendationRationale & Justification
Primary Solvent Anhydrous DMSOExcellent solvating power for high-concentration stocks.
Storage Temperature ≤ -20°C (ideally -80°C)Reduces the rate of all chemical degradation pathways.
pH for Aqueous Media 6.0 - 7.4 (Buffered)Avoids acid- or base-catalyzed hydrolysis of the ether linkage. [1][2][12]
Light Exposure Minimize; use amber vials.Prevents photodegradation of the aromatic rings. [7][13]
Freeze-Thaw Cycles Avoid; use single-use aliquots.Minimizes moisture condensation, oxygen exposure, and physical stress.
Container Type Tightly sealed, low-binding glass or polypropylene amber vials.Ensures chemical inertness and protection from light. [14]

References

  • Stack Exchange. (2025). Different reaction conditions for hydrolysis of ethers and epoxides. [Link]

  • Wikipedia. Ether cleavage. [Link]

  • ResearchGate. Overview of phenyl acetic acid (paa) degradation pathway. [Link]

  • Master Organic Chemistry. (2014). Cleavage Of Ethers With Acid. [Link]

  • ResearchGate. Influence of pH on the Stability of 2-Substituted 1,3-Thiazolidine-4-Carboxylic Acids in Model Solutions. [Link]

  • PubMed. Dissolution kinetics of carboxylic acids I: effect of pH under unbuffered conditions. [Link]

  • PubMed. Investigating the photostability of carboxylic acids exposed to Mars surface ultraviolet radiation conditions. [Link]

  • ResearchGate. (2012). Revised mechanism for the hydrolysis of ethers in aqueous acid. [Link]

  • YouTube. (2014). Ester Hydrolysis (Acidic and Basic Conditions). [Link]

  • Amanote Research. Phenoxyacetic Acid Degradation by the. [Link]

  • Bluefield Esports. Carboxylic Acid Acidity And Ph. [Link]

  • ExportersIndia. 5-[(4-Acetylphenoxy)methyl]-2-furoic acid. [Link]

  • Quora. (2021). What is the standard pH of carboxylic acids?[Link]

  • ResearchGate. Effect of system pH on partition coefficient (K) of carboxylic acids.... [Link]

  • Chapman University. Guidelines for Chemical Storage. [Link]

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  • ResearchGate. Degradation of the chlorinated phenoxyacetate herbicides 2,4-dichlorophenoxyacetic acid and 2,4,5-trichlorophenoxyacetic acid by pure and mixed bacterial cultures. [Link]

  • University of Texas at Dallas. Corrosive Storage Guidelines. [Link]

  • Indian Ecological Society. Biodegradation of Phenoxyacetic Acid Herbicides (MCPA AND 2,4-D) by Escherichia Coli: Insights from HPLC Detection. [Link]

  • Journal of Applied Biology & Biotechnology. (2024). Enhanced Biodegradation of phenoxyacetic herbicides 2,4-D and 4- chloro-2-methylphenoxyacetic acid by bacterial strains under varying environmental conditions. [Link]

  • Eagle Manufacturing. Chemicals Storage Safety Guide: What Not to Store Together. [Link]

  • National Institutes of Health (NIH). Structural Features of Small Molecule Antioxidants and Strategic Modifications to Improve Potential Bioactivity. [Link]

  • ACS Publications. Photochemistry of carboxylic acid derivatives. [Link]

  • National Institutes of Health (NIH). Chemical and molecular mechanisms of antioxidants: experimental approaches and model systems. [Link]

  • European Medicines Agency. Q1B Photostability Testing of New Active Substances and Medicinal Products. [Link]

  • MDPI. From Nature to Synthetic Small Molecule Antioxidants: New Candidates in Drug Discovery. [Link]

  • ResearchGate. Can I use DMSO as solvent to prepare stock solution of plant extract for antioxidant screening?. [Link]

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Optimization

Technical Support Center: Troubleshooting Inconsistent Results in Auxin Bioassays

Welcome to the technical support center for auxin bioassays. This guide is designed for researchers, scientists, and drug development professionals who rely on accurate and reproducible auxin bioassay data.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for auxin bioassays. This guide is designed for researchers, scientists, and drug development professionals who rely on accurate and reproducible auxin bioassay data. Inconsistencies in these sensitive assays can arise from a multitude of factors, ranging from subtle variations in environmental conditions to the chemical stability of reagents. This document provides a structured approach to identifying, diagnosing, and resolving common issues, ensuring the integrity and reliability of your experimental results.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions to provide a foundational understanding of common challenges in auxin bioassays.

Q1: What are the most common sources of variability in auxin bioassays?

Variability in auxin bioassays can be broadly categorized into three main sources: biological, environmental, and technical.[1][2][3]

  • Biological Variability: This stems from the inherent genetic and physiological differences in the plant material used.[4] Factors such as seed batch, age of seedlings, and even natural diurnal rhythms can influence auxin sensitivity and response.

  • Environmental Variability: Auxin synthesis, transport, and signaling are highly sensitive to environmental cues.[5][6][7] Fluctuations in light intensity, quality, temperature, and humidity can significantly alter experimental outcomes.[5][8]

  • Technical Variability: This encompasses inconsistencies in experimental execution. It can include errors in preparing stock solutions, inaccurate dilutions, inconsistent application of auxin, and subjective measurements of the response (e.g., curvature or length).[2]

Q2: How do I select the appropriate bioassay for my research?

The choice of bioassay depends on your specific research question, the expected auxin concentration range, and available resources.

  • Avena Coleoptile Curvature Test: A classic and highly sensitive assay for quantifying auxin activity, particularly indole-3-acetic acid (IAA).[9][10][11][12][13] It is suitable for detecting low auxin concentrations.

  • Split Pea Stem Curvature Assay: A robust and relatively simple assay where the inward curvature of split pea stems is proportional to the logarithm of the auxin concentration.[14][15]

  • Root Growth Inhibition Assay: This assay is based on the principle that while low concentrations of auxin can promote root growth, higher concentrations are inhibitory.[16][17][18] It is useful for screening compounds for auxin-like activity and for studying dose-response relationships.

  • Callus Induction Assay: Used to assess the ability of a compound to induce cell division and differentiation, often in conjunction with cytokinins.[16]

Q3: What are the essential positive and negative controls for a valid auxin bioassay?

Proper controls are non-negotiable for validating your results.

  • Positive Control: A known active auxin, such as IAA or 1-Naphthaleneacetic acid (NAA), at a concentration known to elicit a strong, measurable response in your chosen assay.[19] This confirms that your biological system is responsive and the assay is performing as expected.

  • Negative Control (Mock/Vehicle): A solution containing everything except the test compound (e.g., the solvent used to dissolve the auxin).[20] This accounts for any effects of the solvent or the application procedure itself.

  • Weak Acid Control: For experiments using synthetic auxins like NAA, its inactive isomer, 2-NAA, can serve as an excellent negative control to demonstrate the specificity of the response.[19]

Q4: How can I ensure my auxin stock solution is active and stable?

The stability of auxin solutions is critical. Indole-3-acetic acid (IAA) is particularly sensitive to degradation.

  • Preparation: Dissolve auxins in an appropriate solvent before bringing them to the final volume with distilled water. For instance, IAA and 2,4-D can be dissolved in a small amount of 95% ethanol or 1N KOH, while NAA can be dissolved in 1N NaOH.[21][22]

  • Storage: Store auxin stock solutions in amber or foil-wrapped bottles to prevent photodegradation.[21] IAA solutions should be stored at -20°C for long-term stability, whereas more stable auxins like NAA and 2,4-D can be stored at 4°C for several months.[21]

  • Validation: Always perform a dose-response curve with a new batch of stock solution to confirm its activity before using it in critical experiments.

Section 2: Troubleshooting Guide by Symptom

This section provides a systematic approach to diagnosing and resolving specific problems you may encounter.

Problem 1: No Response or a Very Weak Response to Auxin

A lack of response is a common issue that can halt a project. A logical diagnostic workflow is essential.

digraph "Troubleshooting_No_Response" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

}

Troubleshooting workflow for no/weak auxin response.
  • Potential Cause 1: Inactive Auxin Solution.

    • Diagnosis: The most frequent culprit is a degraded or improperly prepared auxin stock. IAA is particularly labile.

    • Solution: Prepare a fresh stock solution from a reliable source of powdered auxin.[23][24] Always dissolve the powder in the correct solvent before diluting with water.[21] Validate the new stock with a simple, rapid assay or by running a full dose-response curve.

  • Potential Cause 2: Unresponsive Biological Material.

    • Diagnosis: If your positive control also fails, the issue likely lies with the plant material. The physiological state of the plants is paramount. Seedlings may be too old, unhealthy, or may have been grown under suboptimal conditions, reducing their sensitivity.

    • Solution: Use uniformly germinated, healthy seedlings of the correct age. For etiolated assays like the Avena test, ensure complete darkness during growth, as even brief light exposure can decrease sensitivity.[13]

  • Potential Cause 3: Suboptimal Environmental Conditions.

    • Diagnosis: Auxin action is temperature-dependent.[5] Assays performed at temperatures that are too low or too high can inhibit the enzymatic and transport processes required for a growth response.

    • Solution: Conduct the assay within the optimal temperature range for the species being tested (typically 22-25°C). Ensure high humidity to prevent tissue desiccation, which can halt the experiment.

Problem 2: High Variability Between Replicates
  • Potential Cause 1: Inconsistent Plant Material.

    • Diagnosis: Variation in the size, age, or health of the seedlings or plant segments used will lead to variable responses.

    • Solution: Implement stringent selection criteria. Use coleoptiles, stems, or roots of a uniform length and developmental stage. Discard any that appear damaged or unhealthy. Increasing the number of replicates can also help to mitigate inherent biological noise.

  • Potential Cause 2: Inconsistent Application of Auxin.

    • Diagnosis: In assays like the Avena curvature test, the precise placement of the agar block is critical.[12][13] Similarly, in root inhibition assays, inconsistent immersion or contact with the treatment solution will cause variability.

    • Solution: Practice the application technique to ensure consistency. Use fine forceps and a dissecting microscope if necessary for precise placement. Ensure all samples are treated for the exact same duration.

  • Potential Cause 3: Fluctuating Environmental Conditions.

    • Diagnosis: Gradients in light or temperature across your experimental setup can cause different replicates to behave differently.[5][6]

    • Solution: Use a controlled environment chamber. If unavailable, randomize the placement of your replicates to average out the effects of any minor environmental gradients.

Problem 3: Inconsistent or Non-Sigmoidal Dose-Response Curve

A well-behaved dose-response curve is essential for determining parameters like EC50.

  • Potential Cause 1: Incorrect Serial Dilutions.

    • Diagnosis: Simple mathematical errors or inaccurate pipetting during the preparation of your dilution series are common sources of a distorted curve.

    • Solution: Double-check all calculations. Use calibrated pipettes and be meticulous in your technique. Prepare a fresh dilution series and repeat the experiment.

  • Potential Cause 2: Auxin Instability at Low Concentrations.

    • Diagnosis: Auxins, especially IAA, can be less stable in very dilute aqueous solutions.

    • Solution: Prepare dilutions fresh on the day of the experiment from a concentrated, stable stock solution.

  • Potential Cause 3: Biphasic Auxin Effect.

    • Diagnosis: It is a fundamental principle that auxin can be stimulatory at low concentrations but inhibitory at high concentrations, particularly in roots.[17][18] If your concentration range is too wide, you may be observing both effects, which will prevent a simple sigmoidal fit.

    • Solution: Narrow your concentration range to focus on either the stimulatory or inhibitory phase. A preliminary range-finding experiment with logarithmic dilutions can help identify the appropriate concentrations to test.

Parameter Common Range for IAA Troubleshooting Check
Avena Curvature 10⁻⁸ to 10⁻⁵ MEnsure decapitated coleoptiles are used.
Pea Stem Curvature 10⁻⁷ to 10⁻⁴ MCheck that stems are split uniformly.
Root Growth Inhibition > 10⁻⁸ MLow concentrations (<10⁻⁹ M) may be stimulatory.
Optimal Temperature 22 - 25 °CVerify incubator/chamber temperature.
Incubation Time 90 min - 24 hrsVaries by assay; ensure consistency.
Table 1: Typical concentration ranges and key parameters for common auxin bioassays.

Section 3: Key Protocols & Methodologies

Adherence to standardized protocols is the first line of defense against inconsistent results.

Protocol 1: Preparation of a 1 mM IAA Stock Solution
  • Weigh: Accurately weigh 17.52 mg of indole-3-acetic acid (IAA) powder.

  • Dissolve: Transfer the powder to a 100 mL volumetric flask. Add 1-2 mL of 1N KOH or 95% Ethanol to completely dissolve the powder.[21][22] Swirl gently.

  • Dilute: Once fully dissolved, slowly add high-purity, double-distilled water while stirring to bring the total volume to 100 mL.[23]

  • Store: Transfer the solution to a sterile, amber glass bottle or a clear bottle wrapped completely in aluminum foil. Label with the name, concentration, and date. Store at -20°C.[21]

Protocol 2: Avena Coleoptile Curvature Test

This protocol is a classic method for quantifying auxin activity.[10][13]

  • Germination: Germinate Avena sativa (oat) grains on moist filter paper in complete darkness for approximately 48-72 hours. A brief exposure to red light can help promote straight growth.[13]

  • Selection: Select seedlings with straight coleoptiles, approximately 20-30 mm in length.

  • Decapitation: Under a dim green safelight, use a sharp razor blade to remove the apical 1-2 mm of the coleoptile tip.

  • Primary Leaf Loosening: After 2-3 hours (to deplete endogenous auxin), make a second decapitation just below the first cut and gently pull the primary leaf to loosen it at the base. This will provide support for the agar block.

  • Application: Place a small agar block (e.g., 1 mm³) containing the test substance asymmetrically on one side of the cut surface.

  • Incubation: Place the seedlings in a dark, high-humidity chamber for 90-120 minutes.

  • Measurement: Measure the angle of curvature away from the side where the block was placed. The curvature is proportional to the auxin concentration within a specific range.[11]

digraph "Avena_Curvature_Test_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.3]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

}

Workflow for the Avena Coleoptile Curvature Test.

Section 4: Foundational Knowledge: The Auxin Signaling Pathway

Understanding the mechanism of auxin action helps in interpreting results. Auxin perception and signaling primarily occur through the TIR1/AFB pathway.[25][26][27]

  • Perception: In the nucleus, auxin acts as a "molecular glue." It binds to the TIR1/AFB F-box protein and an Aux/IAA transcriptional repressor protein.[27][28]

  • Degradation: This binding event targets the Aux/IAA repressor for ubiquitination and subsequent degradation by the 26S proteasome.[26]

  • Gene Activation: With the Aux/IAA repressor removed, Auxin Response Factor (ARF) transcription factors are released from repression.

  • Response: The now-active ARFs can bind to auxin-responsive elements in the promoters of target genes, leading to changes in gene expression that drive physiological responses like cell elongation.

digraph "Auxin_Signaling_Pathway" { graph [splines=true, overlap=false, nodesep=0.5, ranksep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.25,0.15"]; edge [fontname="Arial", fontsize=9];

}

Simplified diagram of the nuclear auxin signaling pathway.

References

  • Mechanisms of Auxin Signalling Pathways in Plants: A Comprehensive Review. (2025). Vertex AI Search.
  • Advances in Plant Auxin Biology: Synthesis, Metabolism, Signaling, Interaction with Other Hormones, and Roles under Abiotic Stress. (n.d.). MDPI.
  • Auxin Signaling. (n.d.). PubMed Central.
  • Mechanisms of auxin signaling. (2016). Development.
  • Auxin Biosynthesis, Transport, Signaling, and Its Roles in Plant Leaf Morphogenesis. (n.d.). MDPI.
  • Preparing Stock Solutions. (n.d.). PhytoTech Labs.
  • Auxin–Environment Integration in Growth Responses to Forage for Resources. (n.d.). PubMed Central.
  • Preparation of Stock Solutions of Various Strengths. (n.d.). Scribd.
  • Auxin production as an integrator of environmental cues for developmental growth regul
  • How to prepare a hormone stock solution for plant tissue cultures. (2016). Quora.
  • PLANT GROWTH REGUL
  • How to Prepare Plant Hormone Solutions for Tissue Culture. (2021). Plant Cell Technology.
  • Auxins and Plant Response to Adverse Environmental Conditions. (n.d.). Request PDF.
  • Bioassay Of Auxin | Auxin Bioassay | Lec. 17 | Plant Physiology. (2024). YouTube.
  • Auxin and the integration of environmental signals into plant root development. (2013). PubMed Central.
  • Reducing bioassay variability by identifying sources of variation and controlling key parameters in assay protocol. (n.d.). PubMed.
  • Auxin sensitivity and production depends on the light intensity. (A)... (n.d.).
  • Certain Approaches to Understanding Sources of Bioassay Variability. (2018).
  • Certain Approaches to Understanding Sources of Bioassay Variability. (2025).
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  • Bioassays for Identifying and Characterizing Plant Regul
  • split pea stems curv
  • in the split pea stems curvature test for bioassay of auxins, why the cur.. (2025). Filo.
  • Studies on Growth Regulators. I.
  • Avena curvature test is a bioassay for examining the activity of. (2022). Filo.
  • Avena curvature test. (n.d.). Dictionary of botany.
  • Avena curvature test is a bioassay for the activity class 11 biology CBSE. (n.d.). Vedantu.
  • Systems, variation, individuality and plant hormones. (n.d.). PubMed.
  • Commonly used bioassays for auxin with their sensitivity range,... (n.d.).
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  • Study Notes on Bioassay (With Diagram) | Plants. (n.d.). Biology Discussion.
  • auxin research odyssey: 1989–2023. (n.d.). The Plant Cell.
  • Auxin: Regulation, Action, and Interaction. (n.d.). PubMed Central.
  • Control of Endogenous Auxin Levels in Plant Root Development. (n.d.). MDPI.
  • What Has Been Seen Cannot Be Unseen—Detecting Auxin In Vivo. (n.d.). PubMed Central.
  • Auxins and the inhibition of plant growth. (n.d.).
  • Ensuring robustness in scientific research, split-root assays as an example case. (n.d.). PubMed Central.
  • Auxin-induced inhibition of lateral root initiation contributes to root system shaping in Arabidopsis thaliana. (n.d.). PubMed.
  • Auxin signaling: a big question to be addressed by small molecules. (n.d.). PubMed Central.
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Reference Data & Comparative Studies

Validation

A Comparative Study of the Herbicidal Activity of 5-[(4-Chloro-2-methylphenoxy)methyl]-2-furoic acid and MCPA: A Guide for Researchers

This guide provides a comprehensive framework for a comparative study of the herbicidal activities of the novel compound 5-[(4-Chloro-2-methylphenoxy)methyl]-2-furoic acid and the well-established herbicide, MCPA (2-meth...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for a comparative study of the herbicidal activities of the novel compound 5-[(4-Chloro-2-methylphenoxy)methyl]-2-furoic acid and the well-established herbicide, MCPA (2-methyl-4-chlorophenoxyacetic acid). Designed for researchers, scientists, and professionals in drug and herbicide development, this document outlines the scientific rationale, experimental design, and detailed protocols necessary for a rigorous evaluation.

Introduction: The Quest for Novel Herbicidal Moieties

The continuous evolution of herbicide resistance in weed populations necessitates the discovery and development of new herbicidal compounds with diverse modes of action.[1] Phenoxyacetic acids, such as MCPA, have long been a cornerstone of selective broadleaf weed control in cereal crops.[2][3] Their mechanism of action involves mimicking the natural plant hormone auxin, leading to uncontrolled growth and ultimately, the death of susceptible plants.[2][3][4][5]

The subject of this proposed study, 5-[(4-Chloro-2-methylphenoxy)methyl]-2-furoic acid, represents a structural analog of MCPA, incorporating a furoic acid moiety. Furoic acid derivatives have been explored for various biological activities, and their inclusion in a phenoxy-based structure warrants investigation for potentially novel or enhanced herbicidal properties.[6][7] This guide will detail the necessary steps to objectively compare the herbicidal efficacy of this novel compound against the industry-standard, MCPA.

Chemical Structures and Properties

A fundamental understanding of the chemical properties of both compounds is crucial for designing a meaningful comparative study.

Feature5-[(4-Chloro-2-methylphenoxy)methyl]-2-furoic acidMCPA (2-methyl-4-chlorophenoxyacetic acid)
Chemical Structure (Structure to be inserted if available)(Structure to be inserted if available)
Molecular Formula C13H11ClO4C9H9ClO3[8]
Molecular Weight 266.68 g/mol 200.62 g/mol [8]
General Class Furoic acid derivative with a phenoxy moietyPhenoxyacetic acid herbicide[8]
Known Biological Activity Primarily for research as a chemical intermediate.[9][10] Herbicidal activity is the subject of this proposed investigation.Well-established as a selective, systemic, post-emergence herbicide for broadleaf weeds.[2][3][11]

Proposed Experimental Design: A Head-to-Head Comparison

To ensure a thorough and unbiased comparison, a multi-faceted experimental approach is proposed. This design will assess not only the overall herbicidal efficacy but also delve into the selectivity and potential mode of action of 5-[(4-Chloro-2-methylphenoxy)methyl]-2-furoic acid relative to MCPA.

Experimental Workflow

Experimental_Workflow cluster_preparation Phase 1: Preparation cluster_treatment Phase 2: Herbicide Application cluster_evaluation Phase 3: Data Collection & Analysis A Compound Synthesis & Purity Analysis D Preparation of Herbicide Stock Solutions & Dilutions A->D B Selection of Target Weed & Crop Species C Seed Germination & Seedling Propagation B->C E Post-Emergence Foliar Application C->E D->E F Visual Injury Assessment (7, 14, 21 DAT) E->F G Biomass Reduction Measurement (21 DAT) F->G H IC50 Value Determination G->H I Statistical Analysis H->I

Caption: Experimental workflow for the comparative herbicidal activity study.

Selection of Plant Species

A critical aspect of this study is the selection of appropriate plant species to assess both herbicidal activity and crop selectivity.

  • Broadleaf Weed Species:

    • Amaranthus retroflexus (Redroot pigweed)

    • Chenopodium album (Common lambsquarters)[12]

    • Abutilon theophrasti (Velvetleaf)

  • Grass Weed Species (for selectivity assessment):

    • Echinochloa crus-galli (Barnyardgrass)

  • Crop Species (for selectivity assessment):

    • Triticum aestivum (Wheat)

    • Hordeum vulgare (Barley)

The rationale for this selection is to include common and economically important broadleaf weeds known to be susceptible to MCPA, alongside a representative grass weed and key cereal crops to evaluate the selective nature of the novel compound.

Detailed Experimental Protocols

Adherence to standardized protocols is paramount for the reproducibility and validity of the experimental results.

Protocol 1: Plant Growth and Herbicide Application
  • Seed Germination and Plant Growth:

    • Sow seeds of the selected species in pots containing a standard potting mix.

    • Grow the plants in a controlled environment chamber or greenhouse with a 16:8 hour (light:dark) photoperiod, a temperature of 25/20°C (day/night), and a relative humidity of 60-70%.

    • Water the plants as needed to maintain optimal growth.

  • Herbicide Treatment:

    • Apply the herbicides when the broadleaf weeds are at the 2-4 true leaf stage and the grass species are at the 2-3 leaf stage.

    • Prepare stock solutions of 5-[(4-Chloro-2-methylphenoxy)methyl]-2-furoic acid and MCPA in a suitable solvent (e.g., acetone with a surfactant).

    • Perform serial dilutions to obtain a range of application rates (e.g., 0, 50, 100, 200, 400, 800 g a.i./ha).

    • Apply the herbicide solutions using a laboratory spray chamber calibrated to deliver a consistent volume.

    • Include a control group treated with the solvent and surfactant only.

    • Each treatment should be replicated at least four times.

Protocol 2: Data Collection and Analysis
  • Visual Injury Assessment:

    • Visually assess the percentage of injury to each plant at 7, 14, and 21 days after treatment (DAT) on a scale of 0% (no effect) to 100% (complete death).

  • Biomass Measurement:

    • At 21 DAT, harvest the above-ground biomass of each plant.

    • Dry the biomass in an oven at 70°C for 72 hours and record the dry weight.

    • Calculate the percentage of biomass reduction relative to the untreated control.

  • Statistical Analysis:

    • Analyze the data using analysis of variance (ANOVA) to determine the significance of the treatment effects.

    • Use a suitable regression model to calculate the half-maximal inhibitory concentration (IC50) for each herbicide on each plant species.

Hypothetical Mechanism of Action and Comparative Visualization

While the precise mechanism of 5-[(4-Chloro-2-methylphenoxy)methyl]-2-furoic acid is unknown, its structural similarity to MCPA suggests a potential auxin-mimicking mode of action. The following diagram illustrates this proposed mechanism in comparison to MCPA.

Mechanism_of_Action cluster_MCPA MCPA cluster_Furoic_Acid_Derivative 5-[(4-Chloro-2-methylphenoxy)methyl]-2-furoic acid MCPA_node MCPA TIR1_AFB_MCPA Binds to TIR1/AFB Auxin Receptors MCPA_node->TIR1_AFB_MCPA Degradation_MCPA Degradation of Aux/IAA Repressors TIR1_AFB_MCPA->Degradation_MCPA Gene_Expression_MCPA Upregulation of Auxin-Responsive Genes Degradation_MCPA->Gene_Expression_MCPA Uncontrolled_Growth_MCPA Uncontrolled Cell Division & Elongation Gene_Expression_MCPA->Uncontrolled_Growth_MCPA Death_MCPA Plant Death Uncontrolled_Growth_MCPA->Death_MCPA Furoic_node Furoic Acid Derivative TIR1_AFB_Furoic Binds to TIR1/AFB Auxin Receptors (Hypothesized) Furoic_node->TIR1_AFB_Furoic Degradation_Furoic Degradation of Aux/IAA Repressors TIR1_AFB_Furoic->Degradation_Furoic Gene_Expression_Furoic Upregulation of Auxin-Responsive Genes Degradation_Furoic->Gene_Expression_Furoic Uncontrolled_Growth_Furoic Uncontrolled Cell Division & Elongation Gene_Expression_Furoic->Uncontrolled_Growth_Furoic Death_Furoic Plant Death Uncontrolled_Growth_Furoic->Death_Furoic

Caption: Proposed auxin-mimicking mechanism of action for both herbicides.

Expected Outcomes and Data Interpretation

The results of this study will provide a direct comparison of the herbicidal efficacy and selectivity of 5-[(4-Chloro-2-methylphenoxy)methyl]-2-furoic acid and MCPA.

Table 1: Hypothetical Comparative Herbicidal Efficacy Data (IC50 in g a.i./ha)

Target Species5-[(4-Chloro-2-methylphenoxy)methyl]-2-furoic acidMCPA
Amaranthus retroflexus[Expected Value][Known Value]
Chenopodium album[Expected Value][Known Value]
Abutilon theophrasti[Expected Value][Known Value]
Echinochloa crus-galli[Expected Value][Known Value]
Triticum aestivum[Expected Value][Known Value]
Hordeum vulgare[Expected Value][Known Value]

Lower IC50 values indicate higher herbicidal activity. A significantly lower IC50 value for the novel compound against broadleaf weeds, coupled with a higher IC50 value for the crop species compared to MCPA, would suggest superior performance and selectivity.

Conclusion and Future Directions

This guide provides a robust framework for the comparative evaluation of 5-[(4-Chloro-2-methylphenoxy)methyl]-2-furoic acid and MCPA. The successful execution of these protocols will yield valuable data on the herbicidal potential of this novel compound. Should the results be promising, further studies would be warranted to investigate its environmental fate, toxicological profile, and performance under field conditions. The ultimate goal is to contribute to the development of new, effective, and selective herbicides for sustainable weed management.

References

  • MCPA - Wikipedia. [Link]

  • MCPA - Grokipedia. [Link]

  • How MCPA Enhances Weed Control in Modern Agriculture. (2025-07-21). [Link]

  • MCPA - Active Ingredient Page - Chemical Warehouse. [Link]

  • MCPA (257) First draft prepared by Dr. Yibing He, Department of Science and Education, Ministry of Agriculture, Beijing, China E. [Link]

  • Design, Synthesis, and Herbicidal Activities of N-(5-(3,5-Methoxyphenyl)-(thiazole-2-yl))phenoxyacetamide Derivatives | Journal of Agricultural and Food Chemistry - ACS Publications. (2024-08-13). [Link]

  • Novel phenoxyacetic herbicides synthesized from longifolene-derived primary amine for sustainable weed management - Semantic Scholar. [Link]

  • ANALYSIS OF THE EFFICACY OF MCPA HERBICIDE IN THE CONTROL OF Convolvulus arvensis and Chenopodium album IN FLAX CROPS - ResearchGate. (2026-01-05). [Link]

  • The differential binding and biological efficacy of auxin herbicides - PMC - NIH. [Link]

  • Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review - Jetir.Org. [Link]

  • Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid - MDPI. [Link]

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  • Compound 5-[(4-chlorophenoxy)methyl]-N-(2-fluorophenyl)furan-2-carboxamide -.... [Link]

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Comparative

A Comparative Guide to the Herbicidal Efficacy of 5-[(4-Chloro-2-methylphenoxy)methyl]-2-furoic acid and 2,4-Dichlorophenoxyacetic acid (2,4-D)

For Researchers, Scientists, and Drug Development Professionals Introduction The relentless pursuit of effective and selective weed management solutions is a cornerstone of modern agricultural and biotechnological resear...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The relentless pursuit of effective and selective weed management solutions is a cornerstone of modern agricultural and biotechnological research. Among the most successful and widely utilized herbicides are the synthetic auxins, which mimic the natural plant hormone indole-3-acetic acid (IAA), leading to uncontrolled growth and eventual death in susceptible plant species.[1][2] 2,4-Dichlorophenoxyacetic acid (2,4-D), a phenoxy-carboxylic acid, stands as a landmark discovery in this class, having been one of the first selective synthetic herbicides developed in the 1940s.[3][4][5] Its efficacy against broadleaf weeds in monocotyledonous crops has made it a global staple in agricultural production.[4][6]

This guide addresses the herbicidal potential of a novel compound, 5-[(4-Chloro-2-methylphenoxy)methyl]-2-furoic acid, in direct comparison to the industry benchmark, 2,4-D. As of the latest literature review, public domain experimental data on the herbicidal activity of 5-[(4-Chloro-2-methylphenoxy)methyl]-2-furoic acid is not available. Therefore, this document serves a dual purpose: to provide a comprehensive overview of the known entity, 2,4-D, and to present a rigorous, detailed experimental framework for the elucidation and comparison of the herbicidal efficacy of 5-[(4-Chloro-2-methylphenoxy)methyl]-2-furoic acid.

The structural components of 5-[(4-Chloro-2-methylphenoxy)methyl]-2-furoic acid, specifically the (4-Chloro-2-methylphenoxy) moiety, suggest a potential for auxinic activity, akin to MCPA (2-methyl-4-chlorophenoxyacetic acid), a closely related and widely used phenoxy herbicide.[7] This structural similarity forms the basis of our hypothesis that 5-[(4-Chloro-2-methylphenoxy)methyl]-2-furoic acid may function as a synthetic auxin herbicide.

Chemical Structures

CompoundChemical Structure
5-[(4-Chloro-2-methylphenoxy)methyl]-2-furoic acid

2,4-Dichlorophenoxyacetic acid (2,4-D)

Mechanism of Action: The Synthetic Auxin Pathway

Synthetic auxin herbicides like 2,4-D exert their phytotoxic effects by overwhelming the natural auxin signaling pathways in susceptible plants.[3][4][5] At the molecular level, these herbicides bind to auxin receptors, primarily the F-box proteins of the TIR1/AFB family (Transport Inhibitor Response 1/Auxin Signaling F-Box). This binding event promotes the interaction between the receptor and Aux/IAA transcriptional repressor proteins. The formation of this co-receptor complex leads to the ubiquitination and subsequent degradation of the Aux/IAA repressors by the 26S proteasome. The removal of these repressors derepresses the activity of Auxin Response Factors (ARFs), which in turn modulate the expression of a multitude of auxin-responsive genes. This cascade of events results in uncontrolled cell division and elongation, epinastic growth, and ultimately, plant death.[2]

Auxin_Signaling_Pathway cluster_nucleus Nucleus Auxin 2,4-D / Putative 5-[(4-Chloro-2-methylphenoxy)methyl]-2-furoic acid TIR1_AFB TIR1/AFB Receptor Auxin->TIR1_AFB Binds to SCF_Complex SCF Complex TIR1_AFB->SCF_Complex Recruits Aux_IAA Aux/IAA Repressor Proteasome 26S Proteasome Aux_IAA->Proteasome Degraded by ARF Auxin Response Factor (ARF) Aux_IAA->ARF Represses SCF_Complex->Aux_IAA Ubiquitinates Auxin_Genes Auxin-Responsive Genes ARF->Auxin_Genes Activates Transcription Uncontrolled_Growth Uncontrolled Growth & Plant Death Auxin_Genes->Uncontrolled_Growth Leads to

Caption: Simplified signaling pathway of synthetic auxin herbicides.

Comparative Efficacy Data: A Proposed Experimental Framework

In the absence of existing data for 5-[(4-Chloro-2-methylphenoxy)methyl]-2-furoic acid, this section outlines a comprehensive experimental protocol to determine and compare its herbicidal efficacy against 2,4-D. This framework is designed to be a self-validating system, ensuring robust and reproducible results.

Experimental Workflow

Experimental_Workflow cluster_setup Phase 1: Preparation & Range-Finding cluster_greenhouse Phase 2: Greenhouse Dose-Response Bioassay cluster_field Phase 3: Field Trials Plant_Propagation Plant Material Propagation (e.g., Amaranthus retroflexus, Brassica napus) Range_Finding Initial Range-Finding Study Plant_Propagation->Range_Finding Herbicide_Stock Preparation of Herbicide Stock Solutions Herbicide_Stock->Range_Finding Dose_Response Dose-Response Application Range_Finding->Dose_Response Phytotoxicity_Assessment Phytotoxicity Assessment (Visual Scoring, Biomass Measurement) Dose_Response->Phytotoxicity_Assessment Data_Analysis_GR Data Analysis (GR50 Calculation) Phytotoxicity_Assessment->Data_Analysis_GR Field_Plot_Design Randomized Complete Block Design Data_Analysis_GR->Field_Plot_Design Field_Application Field Application at Multiple Rates Field_Plot_Design->Field_Application Weed_Control_Efficacy Weed Control Efficacy Assessment Field_Application->Weed_Control_Efficacy Crop_Safety Crop Safety Evaluation Field_Application->Crop_Safety Data_Analysis_Field Statistical Analysis of Field Data Weed_Control_Efficacy->Data_Analysis_Field Crop_Safety->Data_Analysis_Field

Caption: Proposed experimental workflow for comparative efficacy testing.
Part 1: Greenhouse Dose-Response Bioassay

Objective: To determine the concentration of each herbicide required to reduce plant growth by 50% (GR₅₀) under controlled greenhouse conditions.

Materials:

  • Test Compounds: 5-[(4-Chloro-2-methylphenoxy)methyl]-2-furoic acid (synthesis required if not commercially available), 2,4-D (analytical standard).

  • Plant Species: Select a susceptible broadleaf indicator species such as common lambsquarters (Chenopodium album), velvetleaf (Abutilon theophrasti), or rapeseed (Brassica napus).

  • Growth Medium: Standard potting mix.

  • Containers: 10 cm diameter pots.

  • Greenhouse: Controlled environment with a 16:8 hour light:dark cycle, temperature at 25±2°C, and relative humidity of 60±10%.

  • Spray Chamber: For precise herbicide application.

Methodology:

  • Plant Propagation: Sow seeds of the selected indicator species in pots and thin to one plant per pot after emergence. Grow plants to the 2-4 true leaf stage.

  • Herbicide Preparation: Prepare stock solutions of each herbicide in an appropriate solvent (e.g., acetone with a surfactant). Create a series of dilutions to achieve a range of application rates that are expected to cause 0 to 100% growth inhibition. A logarithmic series of doses is recommended.

  • Experimental Design: Use a completely randomized design with at least four replications for each herbicide concentration and an untreated control.

  • Herbicide Application: Apply the herbicide solutions to the plants using a calibrated spray chamber to ensure uniform coverage.

  • Phytotoxicity Assessment: At 14 and 21 days after treatment (DAT), visually assess phytotoxicity on a scale of 0% (no effect) to 100% (plant death).

  • Biomass Measurement: At 21 DAT, harvest the above-ground biomass of each plant, dry in an oven at 70°C for 72 hours, and record the dry weight.

  • Data Analysis: Express the dry weight of treated plants as a percentage of the untreated control. Use a non-linear regression model (e.g., a four-parameter log-logistic model) to fit the dose-response data and calculate the GR₅₀ value for each herbicide.

Part 2: Field Efficacy Trials

Objective: To evaluate and compare the herbicidal efficacy and crop selectivity of 5-[(4-Chloro-2-methylphenoxy)methyl]-2-furoic acid and 2,4-D under real-world field conditions.

Materials:

  • Test Compounds: Formulated products of 5-[(4-Chloro-2-methylphenoxy)methyl]-2-furoic acid and a commercial formulation of 2,4-D.

  • Crop Species: A tolerant monocot crop such as wheat (Triticum aestivum) or corn (Zea mays).

  • Weed Spectrum: The trial site should have a natural and uniform infestation of common broadleaf weeds.

  • Field Equipment: Calibrated sprayer, plot markers, data collection tools.

Methodology:

  • Trial Design: Establish a randomized complete block design with four replications. Plot size should be adequate to minimize edge effects (e.g., 3m x 6m).

  • Treatments: Include multiple rates of each herbicide (e.g., 0.5x, 1x, and 2x the anticipated effective use rate), a standard commercial herbicide treatment, and an untreated control.

  • Application: Apply the herbicides post-emergence when the crop is at a tolerant growth stage and the weeds are actively growing (e.g., 2-6 leaf stage). Record environmental conditions (temperature, humidity, wind speed) at the time of application.

  • Efficacy Assessment: At 14, 28, and 56 DAT, visually assess the percent control of each weed species present in the plots compared to the untreated control.

  • Crop Safety Assessment: At the same intervals, assess crop injury (phytotoxicity) using a visual rating scale (0 = no injury, 100 = crop death).

  • Yield Data: At crop maturity, harvest the grain from the center of each plot and determine the yield.

  • Data Analysis: Subject the weed control, crop injury, and yield data to analysis of variance (ANOVA) and use a means separation test (e.g., Tukey's HSD) to determine significant differences between treatments.

Expected Outcomes and Data Presentation

The successful execution of these experimental protocols will yield quantitative data on the herbicidal efficacy of 5-[(4-Chloro-2-methylphenoxy)methyl]-2-furoic acid. The results should be summarized in clear, comparative tables.

Table 1: Greenhouse Dose-Response Bioassay Results

HerbicideTarget Weed SpeciesGR₅₀ (g a.i./ha)95% Confidence Interval
5-[(4-Chloro-2-methylphenoxy)methyl]-2-furoic acid Chenopodium album[Experimental Value][Experimental Value]
2,4-D Chenopodium album[Experimental Value][Experimental Value]
5-[(4-Chloro-2-methylphenoxy)methyl]-2-furoic acid Abutilon theophrasti[Experimental Value][Experimental Value]
2,4-D Abutilon theophrasti[Experimental Value][Experimental Value]

Table 2: Field Trial Efficacy on Key Broadleaf Weeds (28 DAT)

HerbicideRate (g a.i./ha)Amaranthus retroflexus (% Control)Ambrosia artemisiifolia (% Control)
5-[(4-Chloro-2-methylphenoxy)methyl]-2-furoic acid [Rate 1][Experimental Value][Experimental Value]
[Rate 2][Experimental Value][Experimental Value]
2,4-D [Rate 1][Experimental Value][Experimental Value]
[Rate 2][Experimental Value][Experimental Value]
Untreated Control 000

Table 3: Crop Safety and Yield in Field Trials

HerbicideRate (g a.i./ha)Crop Injury (28 DAT, %)Yield ( kg/ha )
5-[(4-Chloro-2-methylphenoxy)methyl]-2-furoic acid [Rate 1][Experimental Value][Experimental Value]
[Rate 2][Experimental Value][Experimental Value]
2,4-D [Rate 1][Experimental Value][Experimental Value]
[Rate 2][Experimental Value][Experimental Value]
Untreated Control 00[Experimental Value]

Conclusion

While 2,4-D remains a cornerstone of broadleaf weed control, the exploration of novel herbicidal compounds is crucial for addressing challenges such as herbicide resistance and evolving agricultural practices. The structural characteristics of 5-[(4-Chloro-2-methylphenoxy)methyl]-2-furoic acid suggest its potential as a synthetic auxin herbicide. The experimental framework provided in this guide offers a robust methodology for a thorough and objective comparison of its efficacy with 2,4-D. The resulting data will be invaluable for the scientific community in assessing the potential of this novel compound as a future weed management tool.

References

  • 2,4-Dichlorophenoxyacetic acid. (n.d.). In Wikipedia. Retrieved January 22, 2026, from [Link]

  • 2,4-D Technical Fact Sheet. (n.d.). National Pesticide Information Center. Retrieved January 22, 2026, from [Link]

  • 2,4-D 101: Everything Farmers Need to Know About 2,4-D. (2023, May 13). FBN. Retrieved January 22, 2026, from [Link]

  • Insight into the mode of action of 2,4-dichlorophenoxyacetic acid (2,4-D) as an herbicide. (2015). Pesticide Biochemistry and Physiology, 125, 10-15.
  • The differential binding and biological efficacy of auxin herbicides. (2022). Pest Management Science, 79(4), 1305-1314.
  • Herbicides that Mimic or Interfere with Auxin. (n.d.). The Ohio State University Pressbooks. Retrieved January 22, 2026, from [Link]

  • Chemical structures and classification of auxinic herbicides and natural auxin (IAA). (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

  • MCPA. (n.d.). In Wikipedia. Retrieved January 22, 2026, from [Link]

  • (4-chloro-2-Methylphenoxy)acetic acid | C9H9ClO3 | CID 7204. (n.d.). PubChem. Retrieved January 22, 2026, from [Link]

Sources

Validation

Assessing the Selectivity of 5-[(4-Chloro-2-methylphenoxy)methyl]-2-furoic acid: A Comparative Guide for Researchers

In the continuous quest for effective and selective weed management solutions, novel chemical entities are constantly being evaluated. This guide provides a comprehensive technical overview and a proposed experimental fr...

Author: BenchChem Technical Support Team. Date: February 2026

In the continuous quest for effective and selective weed management solutions, novel chemical entities are constantly being evaluated. This guide provides a comprehensive technical overview and a proposed experimental framework for assessing the herbicidal selectivity of the compound 5-[(4-Chloro-2-methylphenoxy)methyl]-2-furoic acid. Drawing upon established principles of herbicide science and leveraging comparative data from the well-characterized phenoxyalkanoic acid herbicide, MCPA (2-methyl-4-chlorophenoxyacetic acid), this document is intended for researchers, scientists, and professionals engaged in the discovery and development of new agrochemicals.

Introduction: The Quest for Selective Herbicides

Effective weed control is a cornerstone of modern agriculture, directly impacting crop yield and quality. The ideal herbicide exhibits high efficacy against target weed species while ensuring the safety of the cultivated crop. This principle of selectivity is paramount and is a key driver in the development of new active ingredients.[1] 5-[(4-Chloro-2-methylphenoxy)methyl]-2-furoic acid is a compound of interest due to its structural similarity to the phenoxyalkanoic acid class of herbicides, which includes widely used synthetic auxins like 2,4-D and MCPA.[2][3][4] These herbicides function by mimicking the natural plant hormone auxin, leading to uncontrolled and disorganized growth in susceptible plants, ultimately resulting in their demise.[5]

The selectivity of synthetic auxin herbicides is generally attributed to differences in translocation, metabolism, and the presence or absence of a vascular cambium between susceptible broadleaf (dicotyledonous) and tolerant grass (monocotyledonous) species.[2] It is hypothesized that 5-[(4-Chloro-2-methylphenoxy)methyl]-2-furoic acid shares this mode of action, and therefore, its selectivity profile is expected to favor the control of broadleaf weeds in monocot crops.

This guide will outline a robust experimental protocol to validate this hypothesis and quantify the selectivity of this novel compound. Furthermore, it will present a comparative analysis with MCPA, a herbicide with a long history of use and a well-documented selectivity profile.[3][4]

Mechanism of Action: A Synthetic Auxin Perspective

Synthetic auxin herbicides, including the phenoxyalkanoic acids, exert their phytotoxic effects by overwhelming the natural auxin signaling pathways in plants.[5] This leads to a cascade of physiological disruptions, including epinastic growth (twisting and bending of stems and petioles), stem elongation, and ultimately, cell death. The molecular basis of this action involves the binding of the synthetic auxin to auxin receptors, such as the F-box protein TRANSPORT INHIBITOR RESPONSE 1 (TIR1), which then targets auxin-responsive transcriptional repressors (Aux/IAA proteins) for degradation.[6] This derepression of auxin-responsive genes leads to the observed uncontrolled growth.

Synthetic_Auxin_Mechanism SA Synthetic Auxin (e.g., 5-[(4-Chloro-2-methylphenoxy)methyl]-2-furoic acid) Receptor Auxin Receptor (TIR1/AFB) SA->Receptor Binds to AuxIAA Aux/IAA Repressor Receptor->AuxIAA Targets for degradation Proteasome 26S Proteasome AuxIAA->Proteasome Degraded by ARF Auxin Response Factor (ARF) AuxIAA->ARF Represses ARG Auxin-Responsive Genes ARF->ARG Activates Growth Uncontrolled Growth & Plant Death ARG->Growth Leads to

Caption: Simplified signaling pathway of synthetic auxin herbicides.

The structural features of 5-[(4-Chloro-2-methylphenoxy)methyl]-2-furoic acid, particularly the phenoxyacetic acid-like moiety, strongly suggest its function as a synthetic auxin. The furoic acid group may influence its binding affinity to auxin receptors and its metabolic fate within different plant species, potentially modulating its efficacy and selectivity.

Experimental Framework for Selectivity Assessment

To rigorously assess the selectivity of 5-[(4-Chloro-2-methylphenoxy)methyl]-2-furoic acid, a whole-plant bioassay is the most direct and informative approach.[7][8][9] This methodology allows for the evaluation of the herbicide's effects under conditions that mimic agricultural settings, taking into account factors such as plant uptake, translocation, and metabolism.

Plant Species Selection

A diverse panel of plant species should be selected to represent both economically important crops and common weed species. The selection should include both monocotyledonous and dicotyledonous plants to evaluate broad-spectrum activity and selectivity.

Table 1: Proposed Plant Species for Selectivity Testing

Plant TypeSpecies (Common Name)Scientific NameRationale
Monocot Crop WheatTriticum aestivumMajor cereal crop, typically tolerant to phenoxy herbicides.
CornZea maysImportant cereal crop with known tolerance to certain auxinic herbicides.
Dicot Crop SoybeanGlycine maxMajor oilseed crop, generally susceptible to phenoxy herbicides.
CanolaBrassica napusImportant oilseed crop, known to be sensitive to synthetic auxins.
Monocot Weed BarnyardgrassEchinochloa crus-galliA competitive grass weed in many cropping systems.
Green FoxtailSetaria viridisA common and problematic grass weed.
Dicot Weed Common LambsquartersChenopodium albumA widespread and competitive broadleaf weed.
VelvetleafAbutilon theophrastiA troublesome broadleaf weed in many crops.
Experimental Protocol: Whole-Plant Bioassay

This protocol is adapted from established methodologies for herbicide resistance and efficacy testing.[7][8]

1. Plant Culture:

  • Grow all selected plant species from seed in a controlled environment (greenhouse or growth chamber) with standardized conditions (e.g., 25/20°C day/night temperature, 16-hour photoperiod, adequate irrigation).
  • Use a uniform soil mix (e.g., sandy loam) in individual pots (e.g., 10 cm diameter).
  • Thin seedlings to a consistent number per pot (e.g., 3-5 plants) after emergence to ensure uniformity.

2. Herbicide Application:

  • Apply herbicides when plants have reached a specific growth stage (e.g., 2-4 true leaves for broadleaf species, 3-4 leaf stage for grasses) to ensure consistent susceptibility.
  • Prepare stock solutions of 5-[(4-Chloro-2-methylphenoxy)methyl]-2-furoic acid and MCPA (as a reference compound) in an appropriate solvent (e.g., acetone with a surfactant).
  • Apply a range of doses for each herbicide to generate a dose-response curve. A logarithmic series of concentrations is recommended (e.g., 0, 10, 50, 100, 250, 500, 1000 g a.i./ha).
  • Use a calibrated laboratory sprayer to ensure uniform application.

3. Data Collection and Analysis:

  • Visually assess plant injury at regular intervals (e.g., 7, 14, and 21 days after treatment) using a 0-100% scale (0 = no effect, 100 = complete plant death).
  • At the final assessment, harvest the above-ground biomass of each pot, dry it in an oven at 70°C for 72 hours, and record the dry weight.
  • Calculate the percent reduction in biomass compared to the untreated control for each dose.
  • Analyze the dose-response data using a non-linear regression model (e.g., a four-parameter log-logistic model) to determine the effective dose required to cause 50% inhibition of growth (ED50).

Start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Planting [label="Plant Seeds of\nSelected Species", fillcolor="#F1F3F4", fontcolor="#202124"]; Growth [label="Grow Plants to\nTarget Stage", fillcolor="#F1F3F4", fontcolor="#202124"]; Application [label="Apply Herbicides\n(Test Compound & MCPA)\nat Various Doses", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Incubation [label="Incubate under\nControlled Conditions", fillcolor="#F1F3F4", fontcolor="#202124"]; Assessment [label="Visual Assessment\n& Biomass Measurement", fillcolor="#FBBC05", fontcolor="#202124"]; Analysis [label="Dose-Response Analysis\n(Calculate ED50)", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="End", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

Start -> Planting; Planting -> Growth; Growth -> Application; Application -> Incubation; Incubation -> Assessment; Assessment -> Analysis; Analysis -> End; }

Caption: Workflow for the whole-plant bioassay.

Comparative Performance Analysis (Hypothetical Data)

As no public data for 5-[(4-Chloro-2-methylphenoxy)methyl]-2-furoic acid is currently available, the following tables present a realistic, hypothetical comparison based on the known properties of MCPA. It is postulated that the furoic acid moiety may slightly enhance the uptake and translocation of the molecule in certain broadleaf species, potentially leading to increased efficacy, while maintaining a similar selectivity profile.

Table 2: Hypothetical ED50 Values (g a.i./ha) for 5-[(4-Chloro-2-methylphenoxy)methyl]-2-furoic acid and MCPA

Plant Species5-[(4-Chloro-2-methylphenoxy)methyl]-2-furoic acid (Hypothetical)MCPA (Reference)Selectivity Index (SI)¹ (Hypothetical)
Monocot Crops
Wheat>1000>1000>14.3
Corn>1000>1000>14.3
Dicot Crops
Soybean1502000.47
Canola1001500.7
Monocot Weeds
Barnyardgrass>1000>1000>14.3
Green Foxtail>1000>1000>14.3
Dicot Weeds
Common Lambsquarters70901
Velvetleaf901200.78

¹Selectivity Index (SI) = ED50 (Crop) / ED50 (Weed). A higher SI indicates greater selectivity. For this table, the SI is calculated relative to Common Lambsquarters.

Table 3: Interpretation of Hypothetical Selectivity Data

ComparisonObservationImplication for Researchers
Efficacy against Broadleaf Weeds 5-[(4-Chloro-2-methylphenoxy)methyl]-2-furoic acid shows potentially lower ED50 values against Common Lambsquarters and Velvetleaf compared to MCPA.The novel compound may offer improved control of key broadleaf weeds at lower application rates.
Crop Tolerance (Monocots) Both compounds exhibit high tolerance in wheat and corn, with ED50 values exceeding the highest tested rates.The compound demonstrates a favorable safety profile for use in major cereal crops, consistent with the phenoxy herbicide class.
Crop Tolerance (Dicots) Soybean and canola show susceptibility to both compounds, as expected for synthetic auxins.Use in broadleaf crops would not be recommended without the introduction of a specific tolerance trait.
Selectivity The hypothetical Selectivity Index for wheat and corn is high, indicating a wide margin of safety for controlling broadleaf weeds in these crops.This compound warrants further investigation as a selective herbicide for monocotyledonous crops.

Conclusion and Future Directions

This guide provides a comprehensive framework for the initial assessment of the herbicidal selectivity of 5-[(4-Chloro-2-methylphenoxy)methyl]-2-furoic acid. The proposed experimental protocol, grounded in established scientific methodologies, will enable researchers to generate robust and reliable data. The hypothetical comparative analysis with MCPA suggests that this novel compound holds promise as a selective herbicide for the control of broadleaf weeds in cereal crops, potentially with enhanced efficacy.

Future research should focus on:

  • Execution of the described whole-plant bioassay to generate empirical data and validate the hypotheses presented.

  • Elucidation of the metabolic pathways of 5-[(4-Chloro-2-methylphenoxy)methyl]-2-furoic acid in both tolerant and susceptible species to understand the biochemical basis of its selectivity.

  • Field trials under various environmental conditions to evaluate its performance in a real-world agricultural setting.

  • Toxicological and environmental fate studies to assess its safety profile for non-target organisms and the environment.

By following a structured and scientifically rigorous approach, the potential of 5-[(4-Chloro-2-methylphenoxy)methyl]-2-furoic acid as a valuable tool in weed management can be fully realized.

References

  • Burgos, N. R., & Tranel, P. J. (2015).
  • Grossmann, K. (2010). Auxin herbicides: current status of mechanism and mode of action. Pest Management Science, 66(2), 113-120.
  • Heap, I. (2014). Herbicide resistant weeds. In Integrated pest management (pp. 281-301). Springer, Dordrecht.
  • Peterson, M. A., McMaster, S. A., Riechers, D. E., Skelton, J., & Stahlman, P. W. (2016). 2, 4-D past, present, and future: a review. Weed technology, 30(2), 303-345.
  • Jugulam, M., & Shyam, C. (2019). Synthetic auxin herbicides: journey from being a component of Agent Orange to an effective tool for weed management in crops.
  • Monaco, T. J., Weller, S. C., & Ashton, F. M. (2002). Weed science: Principles and practices. John Wiley & Sons.
  • Shaner, D. L. (2014). Herbicide handbook. Weed Science Society of America.
  • Song, Y. (2014). Insight into the mode of action of 2, 4-dichlorophenoxyacetic acid (2, 4-D) as an herbicide.
  • Tottman, D. R., & Broad, H. (1987). The persistence of plated‐applied herbicides in the soil. Aspects of Applied Biology, 14, 249-256.
  • Walsh, M. J., & Powles, S. B. (2014). High seed retention at maturity of annual weeds of Australian cropping systems. Weed Science, 62(1), 111-118.
  • Woodward, A. W., & Bartel, B. (2005). Auxin: regulation, action, and interaction. Annals of botany, 95(5), 707-735.

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Comparative

A Comparative Guide to the Structure-Activity Relationship of 5-[(4-Chloro-2-methylphenoxy)methyl]-2-furoic Acid and Its Analogs

Introduction In the landscape of medicinal chemistry and drug discovery, the exploration of novel molecular scaffolds is paramount to identifying new therapeutic agents. The compound 5-[(4-Chloro-2-methylphenoxy)methyl]-...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of medicinal chemistry and drug discovery, the exploration of novel molecular scaffolds is paramount to identifying new therapeutic agents. The compound 5-[(4-Chloro-2-methylphenoxy)methyl]-2-furoic acid presents a unique combination of a substituted phenoxy ring, a central furan core, and a carboxylic acid moiety, suggesting a potential for diverse biological activities. While this specific molecule is not extensively documented in publicly available literature, a thorough analysis of its structural analogs provides significant insights into its potential structure-activity relationships (SAR). This guide will dissect the constituent parts of 5-[(4-Chloro-2-methylphenoxy)methyl]-2-furoic acid, compare its potential activities with structurally related compounds, and provide the experimental context for these comparisons. The primary focus will be on the potential anti-inflammatory, antimicrobial, and herbicidal activities, drawing from data on analogous chemical structures.

Molecular Architecture and Potential Pharmacophores

The structure of 5-[(4-Chloro-2-methylphenoxy)methyl]-2-furoic acid can be deconstructed into three key pharmacophoric regions: the 4-chloro-2-methylphenoxy head, the 5-(oxymethyl)-2-furoic acid core, and the carboxylic acid tail. Modifications to each of these regions in analogous compounds have been shown to significantly impact biological activity.

Molecular_Architecture Core 5-[(4-Chloro-2-methylphenoxy)methyl]-2-furoic acid Head 4-Chloro-2-methylphenoxy Group Core->Head Lipophilicity & Aromatic Interactions Linker Oxymethyl Bridge Core->Linker Flexibility & Spacing Furan Furan-2-carboxylic acid Core Core->Furan Rigid Scaffold & H-bonding Tail Carboxylic Acid Core->Tail Acidity & Target Binding

Caption: Key pharmacophoric regions of the target molecule.

Comparative Analysis of Biological Activities

Anti-inflammatory Activity

The furan ring is a common scaffold in compounds exhibiting anti-inflammatory properties.[1] The presence of aromatic rings on a furanone skeleton can enhance lipophilicity, which may contribute to increased anti-inflammatory and antioxidant effects.[1]

A study on a series of 2-(furan-2-yl)-4-phenoxyquinoline derivatives has demonstrated significant anti-inflammatory activity.[2] These compounds, which share the furan and phenoxy moieties with our target molecule, were evaluated for their ability to inhibit the release of inflammatory mediators from neutrophils.

Table 1: Anti-inflammatory Activity of 2-(furan-2-yl)-4-phenoxyquinoline Analogs [2]

CompoundRIC50 (µM) vs. β-glucuronidase releaseIC50 (µM) vs. lysozyme releaseIC50 (µM) vs. TNF-α formation
6 3-COMe>30>302.3
7 4-COMe7.5>30>10
8 4-CHO5.0>30>10
10 4-CH=CHCOMe>304.6>10
11a 3-C(NOH)Me9.57.1>10
12a 4-C(NOH)Me>308.9>10
13a 4-CHO (oxime)11.4>30>10

Data extracted from Tseng, C.-H., et al. (2007). Bioorganic & Medicinal Chemistry, 15(2), 1085-1093.

From this data, we can infer several SAR trends for anti-inflammatory activity:

  • Substitution on the Phenoxy Ring: The position and nature of the substituent on the phenoxy ring are critical. For instance, a 3-acetyl group (compound 6 ) leads to potent inhibition of TNF-α formation, while a 4-acetyl group (compound 7 ) is more effective against β-glucuronidase release.[2]

  • Modification of the Substituent: Conversion of the acetyl group to an oxime (e.g., 11a , 12a ) can shift the activity profile, enhancing the inhibition of lysozyme and β-glucuronidase release.[2]

  • The Furan Moiety: The furan ring is a constant feature in these active compounds, suggesting its importance for the observed anti-inflammatory effects.

For our target molecule, 5-[(4-Chloro-2-methylphenoxy)methyl]-2-furoic acid, the presence of the furan-2-carboxylic acid core suggests a potential for similar anti-inflammatory activity. The 4-chloro and 2-methyl substitutions on the phenoxy ring will likely modulate this activity by altering the electronic and steric properties of the molecule.

The following is a generalized protocol based on the methodology used to evaluate the anti-inflammatory activity of the phenoxyquinoline analogs.[2]

  • Neutrophil Isolation: Human neutrophils are isolated from the blood of healthy donors using dextran sedimentation, followed by centrifugation over a Ficoll-Hypaque gradient and hypotonic lysis of red blood cells.

  • Cell Viability Assay: Before evaluating anti-inflammatory activity, the cytotoxicity of the compounds is assessed using an MTT assay to ensure that the observed effects are not due to cell death.

  • Enzyme Release Assay (β-glucuronidase and Lysozyme):

    • Neutrophils are incubated with the test compounds at various concentrations.

    • Inflammation is induced using a stimulant such as fMLP/cytochalasin B.

    • The cell suspension is centrifuged, and the supernatant is collected.

    • The activity of β-glucuronidase and lysozyme in the supernatant is measured spectrophotometrically using specific substrates.

  • TNF-α Formation Assay:

    • Neutrophils are treated with the test compounds and then stimulated with LPS.

    • The concentration of TNF-α in the cell supernatant is determined using an ELISA kit.

Anti_Inflammatory_Workflow Start Isolate Human Neutrophils Cytotoxicity Assess Cytotoxicity (MTT Assay) Start->Cytotoxicity Pre-incubation Pre-incubate with Test Compounds Cytotoxicity->Pre-incubation Stimulation Stimulate with fMLP/LPS Pre-incubation->Stimulation Separation Centrifuge and Collect Supernatant Stimulation->Separation Enzyme_Assay Measure Enzyme Release (β-glucuronidase, Lysozyme) Separation->Enzyme_Assay ELISA Measure TNF-α (ELISA) Separation->ELISA

Sources

Validation

Comparative Toxicological Analysis of 5-[(4-Chloro-2-methylphenoxy)methyl]-2-furoic acid and its Metabolites: A Guided Assessment

A Note to Our Audience of Researchers, Scientists, and Drug Development Professionals: Upon a comprehensive review of the existing scientific literature, it has been determined that there is currently no publicly availab...

Author: BenchChem Technical Support Team. Date: February 2026

A Note to Our Audience of Researchers, Scientists, and Drug Development Professionals:

Upon a comprehensive review of the existing scientific literature, it has been determined that there is currently no publicly available toxicological data for the compound 5-[(4-Chloro-2-methylphenoxy)methyl]-2-furoic acid or its potential metabolites. This absence of empirical data precludes the creation of a direct comparative toxicological guide as initially requested.

In the spirit of scientific integrity and to provide the most relevant and valuable information, this guide will instead focus on the well-characterized and structurally related herbicide, 4-chloro-2-methylphenoxyacetic acid (MCPA) , and its principal metabolites. The structural similarity between MCPA and 5-[(4-Chloro-2-methylphenoxy)methyl]-2-furoic acid makes this comparative analysis a scientifically grounded and insightful alternative for understanding the potential toxicological profile of this class of compounds.

A Comprehensive Comparative Toxicological Guide to 4-chloro-2-methylphenoxyacetic acid (MCPA) and Its Key Metabolites

Introduction

4-chloro-2-methylphenoxyacetic acid, commonly known as MCPA, is a widely utilized systemic phenoxy herbicide for the control of broadleaf weeds in various agricultural settings.[1] Its mode of action in plants is as a synthetic auxin, leading to uncontrolled growth and eventual death of susceptible species.[1] Given its extensive use, understanding the toxicological profiles of MCPA and its metabolites is of paramount importance for assessing its environmental and human health risks.[2]

This guide provides a detailed comparative toxicological analysis of MCPA and its primary metabolites, including 4-chloro-2-methylphenol (MCP), 4-Chloro-2-hydroxymethylphenoxyacetic acid (HMCPA), and the plant metabolite 4-chloro-2-carboxyphenoxyacetic acid (CCPA). We will delve into their metabolic pathways, comparative toxicity, and the experimental methodologies used for their evaluation.

Metabolism of MCPA

MCPA undergoes metabolic transformation in mammals, plants, and soil microorganisms. The primary metabolic pathways involve the cleavage of the ether linkage and hydroxylation of the methyl group.[2] In mammals, MCPA is not extensively metabolized, with a significant portion excreted unchanged.[1] However, key metabolites have been identified:

  • 4-chloro-2-methylphenol (MCP): Formed by the cleavage of the ether linkage of MCPA.[2]

  • 4-Chloro-2-hydroxymethylphenoxyacetic acid (HMCPA): Results from the oxidation of the methyl group of MCPA.[1]

  • Glycine and Taurine Conjugates: In some species, such as dogs, MCPA and HMCPA can be excreted as conjugates with glycine or taurine.[3]

  • 4-chloro-2-carboxyphenoxyacetic acid (CCPA): A metabolite observed in crops treated with MCPA.[4]

The following diagram illustrates the primary metabolic pathways of MCPA.

MCPA_Metabolism MCPA MCPA (4-chloro-2-methylphenoxyacetic acid) MCP MCP (4-chloro-2-methylphenol) MCPA->MCP Ether linkage cleavage HMCPA HMCPA (4-Chloro-2-hydroxymethylphenoxyacetic acid) MCPA->HMCPA Methyl group oxidation CCPA CCPA (4-chloro-2-carboxyphenoxyacetic acid) MCPA->CCPA Plant Metabolism Conjugates Glycine/Taurine Conjugates HMCPA->Conjugates Conjugation (e.g., in dogs) InVivo_Toxicity_Workflow start Start: Animal Selection & Acclimatization dosing Daily Dosing (e.g., 28 or 90 days) start->dosing inlife In-life Observations (Clinical signs, Body weight, Food consumption) dosing->inlife clinpath Clinical Pathology (Hematology, Clinical Chemistry, Urinalysis) dosing->clinpath necropsy Necropsy & Organ Weights clinpath->necropsy histopath Histopathology necropsy->histopath end End: Data Analysis & Reporting histopath->end

Sources

Comparative

A Researcher's Guide to Validating the Mechanism of Action of 5-[(4-Chloro-2-methylphenoxy)methyl]-2-furoic acid Using Knockout Models

This guide provides a comprehensive, technically-grounded framework for researchers, scientists, and drug development professionals to rigorously validate the mechanism of action (MoA) of novel compounds. We will use 5-[...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, technically-grounded framework for researchers, scientists, and drug development professionals to rigorously validate the mechanism of action (MoA) of novel compounds. We will use 5-[(4-Chloro-2-methylphenoxy)methyl]-2-furoic acid as a case study. This molecule shares structural similarities with phenoxy herbicides like MCPA, which are known to act as synthetic auxins in plants[1][2]. However, its effects and molecular targets in mammalian systems are not well-defined, making it an ideal candidate for MoA validation.

For the purpose of this guide, we will proceed with a hypothetical, yet plausible, scenario: preliminary high-throughput screening and computational docking studies suggest that 5-[(4-Chloro-2-methylphenoxy)methyl]-2-furoic acid (hereafter referred to as "Compound X") putatively targets "Protein Kinase Y" (PKY), a key regulator in a cancer-related signaling pathway. Our objective is to use knockout (KO) models to definitively test this hypothesis. This guide will detail the causality behind experimental choices, provide self-validating protocols, and compare the knockout approach with alternative methodologies.

The Rationale: Why Knockout Models are the Gold Standard for Target Validation

Before a compound can progress through the drug discovery pipeline, establishing a clear link between its molecular target and its physiological effect is paramount. Knockout models, particularly those generated using CRISPR-Cas9 technology, offer an unparalleled level of precision for this task[3][4][5].

The core principle is simple yet powerful: if Compound X truly exerts its effect through PKY, then removing PKY from the cellular machinery should render the cells insensitive to the compound. This genetic approach provides a clean background for interpretation, unlike pharmacological inhibitors which can have off-target effects. CRISPR-Cas9 has revolutionized this process, allowing for the complete and permanent disruption of a target gene, thereby creating a true null background for comparison[6][7].

Overall Experimental Workflow

The validation process is a multi-stage workflow designed to build a robust, evidence-based case for the compound's MoA. Each stage provides a distinct line of evidence, and together they form a self-validating system.

G cluster_0 Phase 1: Model Generation & Validation cluster_1 Phase 2: Phenotypic Confirmation cluster_2 Phase 3: Target Engagement sgRNA_design sgRNA Design & Cloning transfection CRISPR Transfection sgRNA_design->transfection clonal_isolation Single-Cell Cloning transfection->clonal_isolation validation Knockout Validation (Sequencing & WB) clonal_isolation->validation pheno_assay Cell Viability Assay validation->pheno_assay Validated KO Cells cetsa Cellular Thermal Shift Assay (CETSA) validation->cetsa Validated KO & WT Cells data_analysis1 Compare WT vs. KO Response pheno_assay->data_analysis1 data_analysis2 Confirm Direct Binding data_analysis1->data_analysis2 Correlate Phenotype with Binding cetsa->data_analysis2

Caption: Overall workflow for MoA validation using knockout models.

Phase 1: Generation and Validation of a PKY Knockout Cell Line

The foundation of this entire workflow is a rigorously validated knockout cell line. Without confirmation that the target protein is truly absent, any subsequent phenotypic data is uninterpretable. We will use the CRISPR-Cas9 system for this purpose.[8][9][10]

Experimental Protocol: CRISPR-Cas9 Mediated Knockout of PKY

This protocol outlines the generation of a clonal knockout cell line.[11]

  • sgRNA Design and Vector Cloning:

    • Rationale: The specificity of CRISPR-Cas9 is dictated by the single guide RNA (sgRNA). Designing sgRNAs that target an early exon of the PKY gene increases the likelihood of generating a frameshift mutation, leading to a premature stop codon and a non-functional protein.[12]

    • Use a validated online tool (e.g., Benchling, CHOPCHOP) to design 2-3 sgRNAs targeting exon 2 of the PKY gene.[8][12] Select guides with high predicted on-target efficiency and low off-target scores.

    • Synthesize and clone the selected sgRNA oligonucleotides into a suitable Cas9 expression vector (e.g., pSpCas9(BB)-2A-GFP, Addgene #48138), which co-expresses Cas9 and a fluorescent marker for selection.[12]

  • Transfection into Target Cells:

    • Select a cell line known to be sensitive to Compound X (e.g., a cancer cell line where PKY is active).

    • Transfect the cells with the sgRNA/Cas9-expressing plasmid using an optimized method for your cell type (e.g., electroporation or lipid-based transfection).[10] Include a mock-transfected control.

  • Single-Cell Isolation and Expansion:

    • Rationale: Transfection results in a mixed population of edited and unedited cells. To ensure a homogenous model system, it is crucial to isolate and expand single cells into clonal populations.[9][11]

    • 48-72 hours post-transfection, use Fluorescence-Activated Cell Sorting (FACS) to isolate single GFP-positive cells into individual wells of a 96-well plate.[9]

    • Alternatively, perform limiting dilution to seed an average of 0.5 cells per well.[11]

    • Culture the single-cell clones until they form visible colonies.

  • Knockout Validation:

    • Rationale: Validation must be performed at both the genomic and protein levels to confirm the knockout. A frameshift mutation at the DNA level does not always guarantee the complete absence of the protein due to potential alternative start codons or splice variants.[13]

    • Genomic Validation:

      • Extract genomic DNA from each expanded clone and the wild-type (WT) parental line.

      • PCR amplify the region of the PKY gene targeted by the sgRNA.

      • Perform Sanger sequencing on the PCR products. Analyze the sequencing data for the presence of insertions or deletions (indels) that cause a frameshift.

    • Protein Validation (Western Blot):

      • This is the definitive test for a true knockout. [14]

      • Prepare cell lysates from the WT parental line and from the indel-confirmed clonal lines.

      • Perform a Western Blot using a validated, high-specificity antibody against PKY.

      • A true knockout clone will show a complete absence of the band corresponding to PKY that is present in the WT sample.[14][15] Use a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.

Protocol: Western Blot for Knockout Confirmation
  • Sample Preparation: Lyse cells in RIPA buffer with protease inhibitors. Determine protein concentration using a BCA assay.[16]

  • Electrophoresis: Load 20-30 µg of protein from WT and putative KO lysates onto an SDS-PAGE gel.[15]

  • Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[16]

  • Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.[15]

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a validated primary antibody specific for PKY, diluted in blocking buffer.

  • Secondary Antibody Incubation: Wash the membrane with TBST, then incubate for 1 hour at room temperature with an HRP-conjugated secondary antibody.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[15]

Phase 2: Phenotypic Confirmation of the Mechanism of Action

With validated WT and PKY KO cell lines in hand, we can now directly test our central hypothesis. If Compound X acts through PKY, its effect on cell viability should be significantly diminished or completely abrogated in the KO cells.

Experimental Protocol: Cell Viability Assay

A cell viability assay, such as the MTT or CCK-8 assay, measures the metabolic activity of cells, which serves as a proxy for cell number and health.[17][18][19]

  • Cell Seeding: Seed both WT and PKY KO cells into 96-well plates at an optimized density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of Compound X (e.g., from 0.01 µM to 100 µM). Include a vehicle-only control (e.g., DMSO).

  • Incubation: Incubate the plates for a period relevant to the compound's expected effect (e.g., 48-72 hours).

  • Assay: Add the viability reagent (e.g., MTT or CCK-8) to each well and incubate according to the manufacturer's instructions.

  • Measurement: Read the absorbance at the appropriate wavelength using a plate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle-treated control wells to calculate the percentage of cell viability. Plot the dose-response curves for both WT and KO cell lines and calculate the IC50 value (the concentration of the compound that inhibits 50% of cell viability).

Data Presentation and Expected Results

The results can be summarized in a table and a dose-response curve.

Cell LineCompound X IC50 (µM)
Wild-Type (WT)1.5
PKY Knockout (KO)> 100 (Inactive)

A significant rightward shift in the dose-response curve and a dramatic increase in the IC50 value for the KO cell line compared to the WT line provides strong evidence that PKY is required for the cytotoxic/cytostatic activity of Compound X.[20]

G cluster_0 Phenotypic Response to Compound X y_axis Cell Viability (%) x_axis [Compound X] (log M) origin wt_start wt_p1 wt_start->wt_p1 wt_p2 wt_p1->wt_p2 wt_p3 wt_p2->wt_p3 wt_p4 wt_p3->wt_p4 wt_curve WT Cells ko_start ko_p1 ko_start->ko_p1 ko_p2 ko_p1->ko_p2 ko_p3 ko_p2->ko_p3 ko_p4 ko_p3->ko_p4 ko_curve PKY KO Cells

Caption: Expected dose-response curves for Compound X in WT vs. PKY KO cells.

Phase 3: Confirming Direct Target Engagement

While the phenotypic data is compelling, it is still an indirect measure of the drug-target interaction. To build an irrefutable case, we must demonstrate that Compound X physically binds to PKY inside the cell. The Cellular Thermal Shift Assay (CETSA) is an ideal method for this.[21][22]

The principle of CETSA is that when a ligand (Compound X) binds to its target protein (PKY), it stabilizes the protein's structure, making it more resistant to heat-induced denaturation.[22][23]

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
  • Cell Treatment: Treat intact WT cells with either vehicle (DMSO) or a saturating concentration of Compound X for 1 hour. PKY KO cells serve as a negative control for antibody specificity.

  • Heating: Aliquot the cell suspensions and heat them across a range of temperatures (e.g., 40°C to 65°C) for 3 minutes, followed by immediate cooling.

  • Lysis and Centrifugation: Lyse the cells (e.g., by freeze-thaw cycles) and centrifuge to separate the soluble protein fraction (supernatant) from the aggregated, denatured protein (pellet).

  • Analysis by Western Blot: Analyze the amount of soluble PKY remaining in the supernatant of each sample using Western Blot, as described previously.

Data Presentation and Expected Results

The results will generate a "melting curve" for the target protein. In the presence of Compound X, this curve should shift to the right, indicating a higher melting temperature (Tm) and thus, stabilization due to binding.

ConditionPKY Melting Temp (Tm)
WT Cells + Vehicle52.1 °C
WT Cells + Compound X58.5 °C
PKY KO CellsN/A (No Protein)

This thermal shift provides direct, biophysical evidence of target engagement in a physiologically relevant cellular context.[23][24]

Comparison with Alternative Methodologies

While CRISPR-based knockout models are a powerful tool, it's important to understand how they compare to other target validation methods.

MethodAdvantagesDisadvantages
CRISPR Knockout Definitive: Complete and permanent gene disruption provides an unambiguous null phenotype.[3] High Specificity: Modern design tools minimize off-target effects.Time-consuming: Generating and validating clonal cell lines can take several weeks. Compensation: Cells may adapt to the chronic loss of a protein, potentially masking the drug's effect.
RNA interference (RNAi) Faster: Transient knockdown can be achieved in days. Tunable: Can achieve partial knockdown, which may better mimic a drug's inhibitory effect.Incomplete Knockdown: Residual protein expression can complicate data interpretation. Off-target effects: Can be a significant issue, leading to false positives/negatives.
Small Molecule Inhibitors Acute Effect: Allows for temporal control of target inhibition. Clinically Relevant: Directly mimics the therapeutic modality.Specificity: Even highly selective inhibitors can have unknown off-target activities that confound results.
Overexpression Models Useful for gain-of-function studies and confirming if increased target levels enhance compound sensitivity.Can lead to non-physiological artifacts and may not be relevant for validating inhibitors.

Conclusion

Validating the mechanism of action is a critical step in de-risking a drug discovery program. The integrated workflow presented here, centered on the use of CRISPR-generated knockout models, provides a rigorous and self-validating path to confirming a compound's molecular target. By combining definitive genetic evidence from a knockout model with phenotypic assays and direct biophysical confirmation of target engagement via CETSA, researchers can build a high-confidence data package. This multi-faceted approach ensures that only the most promising and well-understood candidates, like our hypothetical Compound X targeting PKY, move forward, saving invaluable time and resources in the long journey of drug development.

References

  • Step-by-Step Guide to Generating CRISPR Knockout Cell Lines for Research. (n.d.). Synthego. Retrieved from [Link]

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (2022). ACS Publications. Retrieved from [Link]

  • Homogeneous Assay for Target Engagement Utilizing Bioluminescent Thermal Shift. (2018). ACS Medicinal Chemistry Letters. Retrieved from [Link]

  • Full article: Cellular thermal shift assay: an approach to identify and assess protein target engagement. (2021). Taylor & Francis. Retrieved from [Link]

  • Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. (2021). SciLifeLab Publications. Retrieved from [Link]

  • Generation of knock-in and knock-out CRISPR/Cas9 editing in mammalian cells. (2024). protocols.io. Retrieved from [Link]

  • Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer. (2018). PMC - NIH. Retrieved from [Link]

  • How to Make a KO Cell Line. (2025). Ubigene. Retrieved from [Link]

  • Target Validation with CRISPR. (2022). Biocompare.com. Retrieved from [Link]

  • Generating Single Cell–Derived Knockout Clones in Mammalian Cells with CRISPR/Cas9. (2019). PMC - NIH. Retrieved from [Link]

  • In vitro cell-based assays to test drugs – A Review. (2025). ResearchGate. Retrieved from [Link]

  • Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. (2024). MDPI. Retrieved from [Link]

  • The impact of CRISPR-Cas9 on target identification and validation. (2015). PubMed. Retrieved from [Link]

  • Role of Cell-Based Assays in Drug Discovery and Development. (n.d.). Creative Bioarray. Retrieved from [Link]

  • How to Construct a CRISPR Knockout (KO) Cell Line. (2025). Ubigene. Retrieved from [Link]

  • Knockout/Knockdown Target Confirmation by Western Blot Protocol & Troubleshooting. (n.d.). Creative Biolabs. Retrieved from [Link]

  • The impact of CRISPR–Cas9 on target identification and validation. (2015). ResearchGate. Retrieved from [Link]

  • Use of knockout technology to resolve pharmacological problems. (2005). PMC - PubMed Central. Retrieved from [Link]

  • The Impact of CRISPR/Cas9 on Target Identification and Validation. (2015). Labhoo. Retrieved from [Link]

  • CRISPR-Cas9 in Drug Discovery: Revolutionizing Target Identification and Validation. (2024). Journal of Biomedicine and Biochemistry. Retrieved from [Link]

  • Using Animal Models for Drug Development. (n.d.). Taconic Biosciences. Retrieved from [Link]

  • Knockout Models. (n.d.). Creative Biolabs. Retrieved from [Link]

  • 5 ways to validate and extend your research with Knockout Cell Lines. (2018). Horizon Discovery. Retrieved from [Link]

  • Overcoming the pitfalls of validating knockout cell lines by western blot. (2023). Horizon Discovery. Retrieved from [Link]

  • MCPA - Wikipedia. (n.d.). Wikipedia. Retrieved from [Link]

  • Why Knockout Validation is Essential for Western Blot Specificity Evaluation. (2025). Boster Bio. Retrieved from [Link]

  • Generation and validation of a conditional knockout mouse model for desmosterolosis. (2019). NIH. Retrieved from [Link]

  • (4-chloro-2-Methylphenoxy)acetic acid. (n.d.). PubChem. Retrieved from [Link]

  • The comparative toxicology of 4-chloro-2-methylphenoxyacetic acid and its plant metabolite 4-chloro-2-carboxyphenoxyacetic acid in rats. (2005). PubMed. Retrieved from [Link]

  • 2-Methyl-4-chlorophenoxyacetic acid - Hazardous Agents. (n.d.). Haz-Map. Retrieved from [Link]

  • 3-Carboxy-4-Methyl-5-Propyl-2-Furanpropanoic Acid. (n.d.). PubChem. Retrieved from [Link]

  • Toxicokinetics, Including Saturable Protein Binding, of 4-chloro-2-methyl Phenoxyacetic Acid (MCPA) in Patients With Acute Poisoning. (2011). PubMed. Retrieved from [Link]

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Validation

inter-laboratory comparison of 5-[(4-Chloro-2-methylphenoxy)methyl]-2-furoic acid quantification methods

An Objective Guide to Inter-Laboratory Comparison of 5-[(4-Chloro-2-methylphenoxy)methyl]-2-furoic Acid Quantification Methods Introduction: The Imperative for Standardized Quantification 5-[(4-Chloro-2-methylphenoxy)met...

Author: BenchChem Technical Support Team. Date: February 2026

An Objective Guide to Inter-Laboratory Comparison of 5-[(4-Chloro-2-methylphenoxy)methyl]-2-furoic Acid Quantification Methods

Introduction: The Imperative for Standardized Quantification

5-[(4-Chloro-2-methylphenoxy)methyl]-2-furoic acid is a molecule of significant interest, structurally related to phenoxyacetic acid herbicides such as MCPA.[1][2][3] Its accurate quantification is critical in various fields, from environmental monitoring to ensure regulatory compliance, to pharmaceutical development where it may be a metabolite or impurity. To ensure that data generated across different laboratories is reliable, comparable, and accurate, a robustly validated analytical method is paramount.

An inter-laboratory comparison (ILC), also known as proficiency testing or a collaborative method validation study, is the gold standard for assessing the reproducibility and reliability of an analytical method.[4][5] These studies involve multiple laboratories analyzing identical samples to evaluate the performance of a specific method or compare different methods.[6][7] The objective is to demonstrate that a method is fit for its intended purpose and can be successfully transferred and executed by different analysts, using different equipment, in different environments. This guide provides a comparative overview of common analytical techniques for the quantification of 5-[(4-Chloro-2-methylphenoxy)methyl]-2-furoic acid and outlines the framework for conducting a comprehensive inter-laboratory comparison.

Core Principles of Method Validation

Before embarking on an inter-laboratory study, any candidate analytical method must undergo rigorous single-laboratory validation. Regulatory bodies such as the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) provide a clear framework for this process.[8][9][10][11] The objective of validation is to demonstrate that the analytical procedure is suitable for its intended purpose.[11] Key validation characteristics include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components like impurities, degradation products, or matrix components.[12][13]

  • Accuracy: The closeness of test results to the true value, often expressed as percent recovery.[12][13]

  • Precision: The degree of scatter between a series of measurements. This is evaluated at three levels:

    • Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval.[14]

    • Intermediate Precision: Within-laboratory variations (different days, analysts, equipment).[14]

    • Reproducibility: Precision between laboratories, which is the primary focus of an ILC.[14]

  • Linearity & Range: The ability to elicit test results that are directly proportional to the analyte concentration within a given range.[12][13]

  • Limit of Detection (LOD) & Limit of Quantification (LOQ): The lowest concentrations of analyte that can be reliably detected and quantified with acceptable precision and accuracy, respectively.

  • Robustness: The capacity to remain unaffected by small, deliberate variations in method parameters, indicating its reliability during normal usage.[12]

Workflow for an Inter-Laboratory Comparison Study

A successful ILC requires careful planning and coordination. The process ensures that all participating laboratories work from a common protocol and that the results are statistically comparable.

G cluster_0 Phase 1: Planning & Preparation cluster_1 Phase 2: Execution cluster_2 Phase 3: Data Analysis & Reporting P1 Define Study Objectives (e.g., Method Validation, Proficiency Test) P2 Select & Characterize Homogenous Reference Material P1->P2 P3 Develop Detailed Analytical Protocol P2->P3 P4 Recruit Participating Laboratories P3->P4 E1 Distribute Reference Samples & Protocol to Labs P4->E1 E2 Laboratories Perform Analysis According to Protocol E1->E2 E3 Labs Submit Raw Data, Chromatograms, & Results E2->E3 A1 Centralized Data Compilation & Statistical Analysis (e.g., z-scores) E3->A1 A2 Evaluate Method Performance (Reproducibility, Accuracy) A1->A2 A3 Identify Outliers & Systematic Biases A2->A3 A4 Prepare & Distribute Final ILC Report A3->A4

Caption: General workflow for conducting an inter-laboratory comparison study.

Comparison of Primary Analytical Methodologies

The selection of an analytical method depends on the required sensitivity, selectivity, sample matrix, and available instrumentation. For an acidic compound like 5-[(4-Chloro-2-methylphenoxy)methyl]-2-furoic acid, the most common and effective techniques are Liquid Chromatography (LC) and Gas Chromatography (GC).

FeatureHPLC-UVLC-MS/MSGC-MS (with Derivatization)
Principle Separation based on polarity, detection via UV absorbance of the furoic acid ring and other chromophores.Separation based on polarity, detection by mass-to-charge ratio of parent and fragment ions.Separation of volatile derivatives by boiling point, detection by mass-to-charge ratio.
Sensitivity Moderate (µg/mL to high ng/mL).Very High (low ng/mL to pg/mL).[1][2]High (ng/mL to pg/mL).[15]
Selectivity Moderate. Prone to interference from co-eluting compounds with similar UV spectra.Very High. MRM scans provide two dimensions of specificity (parent/fragment ions).[1]High. Mass spectra provide structural confirmation.
Sample Prep Relatively simple (e.g., SPE, LLE).[16]Requires rigorous cleanup to minimize matrix effects (e.g., SPE, LLE).[17]Multi-step: requires extraction followed by chemical derivatization to increase volatility.[18][19]
Cost Low to moderate instrument and operational cost.High instrument and maintenance cost.Moderate to high instrument cost.
Best For Routine QC, analysis of formulated products, high-concentration samples.Bioanalysis (plasma, urine), trace-level environmental analysis, complex matrices.[20]Environmental analysis where GC methods are standard; confirmation of identity.[21]

Detailed Experimental Protocols

Here we provide detailed, step-by-step methodologies for two primary techniques suitable for an inter-laboratory comparison.

Protocol 1: Quantification by HPLC with UV Detection

This method is valued for its robustness and cost-effectiveness, making it suitable for quality control labs.

1. Sample Preparation (Solid-Phase Extraction - SPE)

  • Causality: SPE is used to remove salts, proteins, and other polar interferences from the sample matrix that could interfere with chromatography or damage the column. A C18 sorbent is chosen for its affinity for non-polar compounds.

  • Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of deionized water.

  • Loading: Acidify the sample (e.g., 1 mL of plasma or urine) with 100 µL of 1% formic acid. This ensures the analyte is in its neutral, protonated form, maximizing its retention on the non-polar C18 sorbent. Load the sample onto the cartridge.

  • Washing: Wash the cartridge with 5 mL of 5% methanol in water to remove hydrophilic interferences.

  • Elution: Elute the analyte with 5 mL of methanol into a clean tube.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 200 µL of the mobile phase. This step concentrates the sample and ensures it is dissolved in a solvent compatible with the HPLC system.

2. HPLC-UV Analysis

  • Causality: Reversed-phase chromatography is ideal for separating moderately polar organic molecules. The mobile phase is acidified to maintain the analyte in its non-ionized state, ensuring sharp, symmetrical peaks. UV detection is set at the absorbance maximum for the furoic acid moiety to maximize sensitivity.[22]

  • Instrumentation: HPLC system with a UV/Vis or Diode Array Detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[23]

  • Mobile Phase: Isocratic mixture of 60% Acetonitrile and 40% Water containing 0.1% Formic Acid.[24]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • UV Detection Wavelength: 255 nm.[22]

  • Run Time: 10 minutes.

G cluster_prep Sample Preparation (SPE) cluster_analysis HPLC-UV Analysis P1 1. Condition C18 SPE Cartridge (Methanol -> Water) P2 2. Acidify & Load Sample P1->P2 P3 3. Wash Cartridge (5% Methanol/Water) P2->P3 P4 4. Elute Analyte (Methanol) P3->P4 P5 5. Evaporate & Reconstitute (in Mobile Phase) P4->P5 A1 6. Inject 10 µL onto C18 Column P5->A1 A2 7. Isocratic Elution (ACN/H2O/Formic Acid) A1->A2 A3 8. Detect at 255 nm A2->A3 A4 9. Quantify using Calibration Curve A3->A4

Caption: Experimental workflow for the HPLC-UV quantification method.

Protocol 2: Quantification by LC-MS/MS

This method provides superior sensitivity and selectivity, making it the gold standard for bioanalysis and trace-level detection.[20]

1. Sample Preparation (Liquid-Liquid Extraction - LLE)

  • Causality: LLE is an effective technique for separating drugs from biological matrices.[25][26] The sample is acidified to neutralize the carboxylic acid, making it more soluble in an organic solvent like ethyl acetate. Back-extraction into a basic aqueous solution purifies the sample further before final extraction.

  • Initial Extraction: To 500 µL of sample (e.g., plasma), add an internal standard and 100 µL of 1 M HCl. Vortex briefly. Add 3 mL of ethyl acetate, vortex for 2 minutes, and centrifuge at 4000 rpm for 10 minutes.

  • Transfer: Transfer the upper organic layer to a new tube.

  • Back-Extraction: Add 1 mL of 0.1 M ammonium hydroxide to the organic extract. Vortex for 2 minutes and centrifuge. The analyte moves into the aqueous phase, leaving neutral and basic impurities behind.

  • Final Extraction: Discard the organic layer. Acidify the aqueous layer with 50 µL of 1 M HCl. Add 3 mL of ethyl acetate, vortex, and centrifuge.

  • Evaporation & Reconstitution: Transfer the final organic layer, evaporate to dryness under nitrogen, and reconstitute in 200 µL of 50:50 acetonitrile:water.

2. LC-MS/MS Analysis

  • Causality: The gradient elution allows for efficient separation of the analyte from matrix components. Electrospray ionization in negative mode (ESI-) is highly efficient for deprotonating acidic molecules. Multiple Reaction Monitoring (MRM) of a specific parent ion to product ion transition provides exceptional selectivity and sensitivity.[1][27]

  • Instrumentation: UPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.

  • Column: C18 UPLC column (e.g., 2.1 x 50 mm, 1.7 µm particle size).

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient Program: Start at 10% B, ramp to 95% B over 3 minutes, hold for 1 minute, return to 10% B and re-equilibrate for 1 minute.

  • Flow Rate: 0.4 mL/min.

  • Ionization Mode: ESI Negative.

  • MRM Transitions: Monitor at least two transitions (one for quantification, one for confirmation). For a hypothetical MW of 266.7, transitions could be:

    • Quantifier: 265.7 -> 221.7 (Loss of COOH)

    • Qualifier: 265.7 -> 141.0 (Cleavage at ether linkage)

G cluster_prep Sample Preparation (LLE) cluster_analysis LC-MS/MS Analysis P1 1. Acidify Sample, Add IS & Extract (Ethyl Acetate) P2 2. Back-Extract into Basic Solution (NH4OH) P1->P2 P3 3. Re-acidify & Perform Final Extraction P2->P3 P4 4. Evaporate & Reconstitute P3->P4 A1 5. Inject onto UPLC C18 Column P4->A1 A2 6. Gradient Elution A1->A2 A3 7. Detect by ESI- in MRM Mode A2->A3 A4 8. Quantify using Internal Standard Calibration A3->A4

Caption: Experimental workflow for the LC-MS/MS quantification method.

Hypothetical Inter-Laboratory Comparison Data

The following tables summarize potential results from a 5-laboratory ILC study comparing the HPLC-UV and LC-MS/MS methods for the analysis of the target analyte in spiked human plasma.

Table 1: Method Performance Characteristics

ParameterHPLC-UV MethodLC-MS/MS MethodAcceptance Criteria (Typical)
Linear Range 50 - 5000 ng/mL0.5 - 500 ng/mL-
R² (Mean) 0.99850.9996≥ 0.995
LOQ (Mean) 50 ng/mL0.5 ng/mLS/N ≥ 10

Table 2: Accuracy and Precision Data (n=5 labs)

Spiked Conc. (ng/mL)MethodMean Measured Conc. (ng/mL)Mean Accuracy (% Recovery)Repeatability (%RSDr)Reproducibility (%RSDR)
150 HPLC-UV145.897.2%4.1%7.8%
1.5 LC-MS/MS1.58105.3%5.5%9.2%
4000 HPLC-UV4080102.0%2.5%5.1%
400 LC-MS/MS392.498.1%3.1%6.4%

Data Interpretation: The hypothetical data shows that both methods perform well within typical acceptance criteria for bioanalytical methods (accuracy within ±15%, precision ≤15%).[8][20] The LC-MS/MS method demonstrates significantly lower LOQ, making it suitable for applications requiring high sensitivity. The %RSDR values, representing the between-lab precision, are higher than the within-lab precision (%RSDr), which is expected and highlights the importance of ILCs in assessing method transferability.

Conclusion and Recommendations

The choice between HPLC-UV and LC-MS/MS for the quantification of 5-[(4-Chloro-2-methylphenoxy)methyl]-2-furoic acid depends entirely on the analytical objective.

  • LC-MS/MS is the superior choice for bioanalytical studies, trace-level environmental monitoring, or any application where high sensitivity and selectivity are critical to overcome complex matrix effects.

  • HPLC-UV is a reliable, robust, and cost-effective workhorse method ideal for routine quality control, analysis of formulated products, or when analyte concentrations are expected to be high.

Conducting an inter-laboratory comparison is a non-negotiable step in the validation lifecycle of any analytical method intended for wide-scale or regulatory use.[4][5] It provides the ultimate proof of a method's reproducibility and ensures that the data generated, regardless of its origin, is consistent, reliable, and scientifically sound.

References

  • Bioanalytical Method Validation Guidance for Industry. (2018). U.S. Food and Drug Administration. [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. (n.d.). ResolveMass Laboratories Inc. [Link]

  • M10 Bioanalytical Method Validation and Study Sample Analysis. (2022). U.S. Food and Drug Administration. [Link]

  • Bioanalytical Method Validation for Biomarkers Guidance. (n.d.). U.S. Department of Health and Human Services. [Link]

  • Proficiency testing and interlaboratory comparisons. (n.d.). Analytical Chemistry Class Notes. [Link]

  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (2025). KCAS Bio. [Link]

  • ICH Q2(R2) Validation of analytical procedures. (n.d.). European Medicines Agency. [Link]

  • Mu, L., Xie, F., Li, S., & Yu, P. (2014). Determination of Strong Acidic Drugs in Biological Matrices: A Review of Separation Methods. ResearchGate. [Link]

  • Interlaboratory comparisons. (n.d.). The Joint Research Centre - European Union. [Link]

  • Vanderford, B. J., Pearson, R. A., Rexing, D. J., & Snyder, S. A. (2003). Results of an Interlaboratory Comparison of Analytical Methods for Contaminants of Emerging Concern in Water. ACS Publications. [Link]

  • Mu, L., Xie, F., Li, S., & Yu, P. (2014). Determination of Strong Acidic Drugs in Biological Matrices: A Review of Separation Methods. Semantic Scholar. [Link]

  • Validation of Analytical Procedures Q2(R2). (2023). International Council for Harmonisation. [Link]

  • ICH Guidelines for Analytical Method Validation Explained. (n.d.). AMSbiopharma. [Link]

  • ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005). International Council for Harmonisation. [Link]

  • Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. (2025). YouTube. [Link]

  • Analysis of Drugs from Biological Samples. (n.d.). International Journal of Innovative Science and Research Technology. [Link]

  • What is an inter laboratory comparison? (n.d.). CompaLab. [Link]

  • Durgut, Y. (2021). Inter-laboratory Comparisons and Their Roles in Accreditation. ResearchGate. [Link]

  • Płotka-Wasylka, J., Szczepańska, N., Owczarek, K., & Namieśnik, J. (2016). Preparation of Antihypertensive Drugs in Biological Matrix with Solvent Front Position Extraction for LC–MS/MS Analysis. MDPI. [Link]

  • Current developments of bioanalytical sample preparation techniques in pharmaceuticals. (n.d.). ScienceDirect. [Link]

  • LCMS Method A: LC data was recorded on a Shimadzu LC-10AS liquid chromatograph equipped with. (n.d.).
  • Fast Analysis of Chlorinated Phenoxy Herbicides in Environmental Samples by Negative ESI LC-MS/MS. (2014). eConference.io. [Link]

  • Ní Fhlatharta, B., & Morrison, L. (2013). Determination and Occurrence of Phenoxyacetic Acid Herbicides and Their Transformation Products in Groundwater Using Ultra High Performance Liquid Chromatography Coupled to Tandem Mass Spectrometry. National Institutes of Health. [Link]

  • Jöbstl, D., Husøy, T., Alexander, J., Bjellaas, T., Leitner, E., & Murkovic, M. (2010). Analysis of 5-hydroxymethyl-2-furoic acid (HMFA) the main metabolite of alimentary 5-hydroxymethyl-2-furfural (HMF) with HPLC and GC in urine. Vitas Analytical Services. [Link]

  • Method 1658: The Determination of Phenoxy-Acid Herbicides in Municipal and Industrial Wastewater. (n.d.). U.S. Environmental Protection Agency. [Link]

  • Lee, M. R., Lee, Y. J., & Hwang, B. H. (1998). GC and GC-MS determination of fluoroacetic acid and phenoxy acid herbicides via triphasal extractive pentafluorobenzylation using a polymer-bound phase-transfer catalyst. PubMed. [Link]

  • Birkemeyer, C., & Kolasa, A. (2014). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. MDPI. [Link]

  • Usha, Y. (2023). The Power of Gas Chromatography: A Breakthrough in Chemical Analysis. Longdom Publishing. [Link]

  • Highly Sensitive Analysis of Organic Acids by HPLC-UV. (n.d.). SCION Instruments. [Link]

  • Analysis of Endocrine Disruptors, Pharmaceuticals, and Personal Care Products in River Water. (n.d.). SCIEX. [Link]

  • Barceló, D., & Henion, J. D. (2001). Determination of the herbicide 4-chloro-2-methylphenoxyacetic acid and its main metabolite, 4-chloro-2-methylphenol in water and soil by liquid chromatography-electrospray tandem mass spectrometry. ResearchGate. [Link]

  • Puig, D., Silgoner, I., Grasserbauer, M., & Barceló, D. (2001). Determination of the herbicide 4-chloro-2-methylphenoxyacetic acid and its main metabolite, 4-chloro-2-methylphenol in water and soil by liquid chromatography-electrospray tandem mass spectrometry. PubMed. [Link]

  • Multi-active method for the analysis of active substances in formulated products to support quality control scope. (2020). Collaborative International Pesticides Analytical Council. [Link]

  • Stankov, S., Neshkovikj, R., Petkovska, R., & Ugrinova, L. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. ResearchGate. [Link]

  • Aprea, C., Sciarra, G., Sartorelli, P., & Catenacci, G. (1996). Analytical methods for the determination of urinary 2,4-dichlorophenoxyacetic acid and 2-methyl-4-chlorophenoxyacetic acid in occupationally exposed subjects and in the general population. PubMed. [Link]

  • 5-[(2-Chlorophenoxy)methyl]-2-furoic acid. (n.d.). SpectraBase. [Link]

  • El-Malky, M. M., Hassan, S. S. M., & El-Wekil, M. M. (2024). Ultra-sensitive detection of 4-chloro-2-methylphenoxyacetic acid herbicide using a porous Co-1,4-benzenedicarboxylate /montmorillonite nanocomposite sensor. PMC. [Link]

Sources

Comparative

comparing the environmental impact of 5-[(4-Chloro-2-methylphenoxy)methyl]-2-furoic acid with other commercial herbicides

Our analysis will delve into key ecotoxicological parameters, including soil persistence, aquatic toxicity, and effects on non-target organisms. We will also explore the methodologies behind these assessments, providing...

Author: BenchChem Technical Support Team. Date: February 2026

Our analysis will delve into key ecotoxicological parameters, including soil persistence, aquatic toxicity, and effects on non-target organisms. We will also explore the methodologies behind these assessments, providing a robust framework for critical evaluation.

Key Environmental Impact Parameters: A Comparative Overview

The environmental fate and impact of a herbicide are multi-faceted. The following table summarizes the key environmental characteristics of Glyphosate, Atrazine, 2,4-D, and Dicamba, providing a high-level comparison.

HerbicideSoil Half-Life (t½)Aquatic Toxicity (LC50 for Fish)Non-Target Plant DamagePrimary Environmental Concern
Glyphosate Variable (2-197 days)[1]Moderately toxic to toxicLow (non-volatile)Accumulation of its metabolite AMPA, potential for groundwater contamination.[2][3]
Atrazine 60-100 daysHighly toxicLowHigh mobility in soil leading to widespread groundwater and surface water contamination.[4][5][6]
2,4-D Short (avg. 10 days in soil)[7]Moderately toxicHigh (volatile)Off-target damage to sensitive broadleaf plants due to spray drift and volatilization.[7][8]
Dicamba Short (7-14 days)Slightly to moderately toxicVery High (highly volatile)Widespread off-target crop and plant damage due to its high volatility.[9][10]

Deep Dive into Environmental Fate and Effects

Soil Persistence and Mobility

A herbicide's persistence in soil, measured by its half-life (t½), and its mobility are critical factors determining its potential for groundwater contamination and long-term impact on soil ecosystems.

Glyphosate , the active ingredient in Roundup, is known for its strong adsorption to soil particles, which can limit its immediate mobility. However, its primary metabolite, aminomethylphosphonic acid (AMPA), is more persistent and mobile, raising concerns about its long-term accumulation in the environment.[2][3] The half-life of glyphosate in soil can vary widely depending on soil type and microbial activity.[1]

Atrazine , a triazine herbicide, exhibits high mobility in many soil types and has a relatively long half-life.[4][5] This combination has led to its frequent detection in groundwater and surface water, making it a significant environmental concern.[4][6]

2,4-D and Dicamba are phenoxy and benzoic acid herbicides, respectively. They generally have shorter soil half-lives compared to atrazine, as they are more readily degraded by soil microorganisms.[7] However, their high water solubility can contribute to their mobility in soil, posing a risk of leaching into groundwater.[11]

Experimental Protocol: Determining Soil Half-Life (OECD 307)

The soil half-life of a herbicide is typically determined following the OECD Guideline 307 for "Aerobic and Anaerobic Transformation in Soil."

Workflow for determining soil half-life.

Causality: The use of radiolabeled compounds allows for precise tracking of the parent herbicide and its transformation products. Controlled incubation conditions ensure that the observed degradation is due to microbial activity and chemical processes within the soil, providing a standardized measure of persistence.

Aquatic Toxicity

Herbicides can enter aquatic ecosystems through runoff and leaching, posing a threat to aquatic organisms.

Atrazine is particularly harmful to aquatic life, with documented negative impacts on amphibians and fish, including reduced reproductive capacity and survival.[12] Even at low concentrations, it can impair the sexual development of amphibians.[12]

Glyphosate -based formulations can be toxic to aquatic invertebrates.[13] While pure glyphosate is less toxic, the surfactants and other additives in commercial formulations significantly increase their toxicity to aquatic organisms.

2,4-D formulations, particularly the ester forms, are toxic to fish and aquatic invertebrates.[7] Commercial formulations of 2,4-D can also decrease dissolved oxygen levels in waterways, leading to asphyxia in aquatic animals.[8]

Dicamba is generally considered to have lower aquatic toxicity compared to atrazine.

Experimental Protocol: Acute Fish Toxicity Test (OECD 203)

The acute toxicity of a herbicide to fish is assessed using the OECD Guideline 203, "Fish, Acute Toxicity Test."

Workflow for determining acute fish toxicity.

Causality: This standardized test provides a quantifiable measure of acute toxicity (LC50), which is crucial for regulatory risk assessment and for comparing the relative toxicity of different chemical substances.

Effects on Non-Target Organisms

The impact of herbicides extends beyond the target weeds, affecting other plants, soil microorganisms, and wildlife.

Dicamba is notorious for its high volatility, which leads to vapor drift and significant damage to non-target broadleaf plants, including crops and native vegetation, often miles away from the application site.[9][10] This has resulted in widespread reports of crop injury.[9][10]

2,4-D also poses a risk of off-target damage through spray drift, affecting sensitive crops and other non-target plants.[7][8]

Glyphosate application can alter soil microbial communities.[14] While it is generally considered to have low toxicity to birds and mammals, some studies suggest potential indirect effects on wildlife by reducing their food sources and habitat.[15]

Atrazine has been shown to be harmful to a wide range of plants and animals.[12] The EPA has acknowledged that atrazine is likely to harm over 1,000 at-risk plant and animal species.[12]

Experimental Protocol: Vegetative Vigour Test (OECD 227)

To assess the potential for a herbicide to damage non-target terrestrial plants, the OECD Guideline 227, "Terrestrial Plant Test: Vegetative Vigour Test," is employed.

Workflow for assessing non-target plant toxicity.

Causality: This test provides a dose-response relationship for the herbicide's effect on the growth of various non-target plant species, which is essential for determining the risk of off-target injury.

Conclusion: A Call for Integrated Environmental Risk Assessment

This comparative analysis underscores that all major commercial herbicides present distinct environmental challenges. While some, like glyphosate, have concerns related to their metabolites and potential for groundwater contamination, others, like dicamba and 2,4-D, are problematic due to their high volatility and potential for off-target damage. Atrazine's high mobility and persistence in water continue to make it a significant environmental concern.

For the development of new herbicides, a holistic and integrated environmental risk assessment is crucial. This should not only consider the parent compound but also its major metabolites. Furthermore, the potential for off-target effects, including spray drift and volatilization, must be a central consideration in the design and formulation of new active ingredients. By learning from the environmental profiles of existing herbicides, the scientific community can strive to develop more sustainable and environmentally benign solutions for weed management.

References

  • Systemic Analysis of Glyphosate Impact on Environment and Human Health. ACS Omega. [Link]

  • Effects of Glyphosate on the Environment and Human Health. ResearchGate. [Link]

  • Health Implications: Common Herbicide 2,4-D Threatens Most Species Health, Especially Vertebrates. Beyond Pesticides. [Link]

  • Atrazine. Center for Food Safety. [Link]

  • Comparative environmental impacts of glyphosate and conventional herbicides when used with glyphosate-tolerant and non-tolerant crops. PubMed. [Link]

  • Overview of Environmental and Health Effects Related to Glyphosate Usage. MDPI. [Link]

  • Health and environmental impacts of glyphosate. Friends of the Earth. [Link]

  • Glyphosate: Uses, Safety, and Environmental Impact. Consumer Notice. [Link]

  • New Report: How Dicamba Herbicides are Harming Cultivated and Wild Landscapes. Xerces Society. [Link]

  • Atrazine Designated Probable Carcinogen by International Agency for Research on Cancer; EPA Defends It. Beyond Pesticides. [Link]

  • Atrazine, an endocrine-disrupting herbicide banned in Europe, is widely used in the U.S. U.S. Right to Know. [Link]

  • Drifting Toward Disaster: How Dicamba Herbicides are Harming Cultivated and Wild Landscapes. National Wildlife Federation. [Link]

  • Atrazine | Public Health Statement. ATSDR. [Link]

  • The Weedkiller Dicamba Is Poisoning Wildlife Habitat. Will the EPA Finally Act?. Audubon. [Link]

  • Herbicide Dicamba Linked to Crop and Plant Damage and Cancer Subject of Deregulation Despite Court Ruling. Beyond Pesticides. [Link]

  • Indicators: Atrazine. US EPA. [Link]

  • Science & Health Experts Say: Harmful Weedkiller – Dicamba Presents Significant Known Risks & Should Not Receive EPA Approval. Environmental Protection Network. [Link]

  • A Review of 2,4-D Environmental Fate, Persistence and Toxicity Effects on Living Organisms. Juniper Publishers. [Link]

  • Comparative environmental impact assessment of herbicides used on genetically modified and non-genetically modified herbicide-tolerant canola crops using two risk indicators. ResearchGate. [Link]

  • Environmental fate and effects of 2,4-dichlorophenoxyacetic herbicide. ResearchGate. [Link]

  • The risks of the herbicide 2,4-D. GeneWatch UK. [Link]

  • Movement and Fate of 2,4-D in Urban Soils: A Potential Environmental Health Concern. ACS Publications. [Link]

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Safety & Regulatory Compliance

Safety

5-[(4-Chloro-2-methylphenoxy)methyl]-2-furoic acid proper disposal procedures

As a Senior Application Scientist, this guide provides a comprehensive framework for the proper disposal of 5-[(4-Chloro-2-methylphenoxy)methyl]-2-furoic acid. It is structured to deliver essential safety and logistical...

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, this guide provides a comprehensive framework for the proper disposal of 5-[(4-Chloro-2-methylphenoxy)methyl]-2-furoic acid. It is structured to deliver essential safety and logistical information, ensuring that researchers, scientists, and drug development professionals can manage this chemical waste stream responsibly and in compliance with regulations.

Disclaimer: Critical Safety Advisory

A specific Safety Data Sheet (SDS) for 5-[(4-Chloro-2-methylphenoxy)methyl]-2-furoic acid was not available at the time of this writing. The following procedures are based on an expert evaluation of structurally similar compounds, namely phenoxy herbicides and substituted furoic acids. This guide serves as a foundational reference. However, you are required to consult the official SDS provided by your chemical supplier and adhere to the specific protocols established by your institution's Environmental Health & Safety (EHS) department.

Part 1: Hazard Assessment and Regulatory Framework

The cornerstone of safe disposal is a thorough understanding of the material's hazards and the regulations governing its management. Based on analogous compounds, 5-[(4-Chloro-2-methylphenoxy)methyl]-2-furoic acid is anticipated to present several hazards.

Anticipated Hazard Profile

The chemical structure suggests the following classifications under the Globally Harmonized System (GHS):

Hazard ClassificationGHS CategoryAnticipated Effect
Acute Toxicity, OralCategory 4Harmful if swallowed.[1]
Skin IrritationCategory 2Causes skin irritation.
Eye IrritationCategory 2ACauses serious eye irritation.
Respiratory Tract IrritationCategory 3May cause respiratory irritation.[2]
Hazardous to the Aquatic EnvironmentAcute & ChronicPotentially toxic to aquatic life with long-lasting effects.[3][4]

This table summarizes likely hazards based on similar chemical structures. Refer to the manufacturer's SDS for definitive classifications.

Regulatory Imperative: The Resource Conservation and Recovery Act (RCRA)

In the United States, the disposal of chemical waste is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA). RCRA establishes a "cradle-to-grave" system, meaning the generator of the waste is responsible for it from creation to final disposal.

Your waste 5-[(4-Chloro-2-methylphenoxy)methyl]-2-furoic acid must be evaluated to determine if it qualifies as hazardous waste. Given its likely toxic properties, it will almost certainly be classified as such. It may be considered:

  • Acutely Hazardous Waste: If it meets specific toxicity criteria.

  • A Listed Waste: Structurally similar compounds like the herbicide MCPA are listed. If discarded as a pure commercial chemical product, it could fall under the EPA waste code U240.[5]

This determination is critical and must be made in consultation with your EHS department.

Part 2: Immediate Safety Protocols: PPE and Spill Management

Proper personal protective equipment and established emergency procedures are non-negotiable for handling this chemical waste.

Personal Protective Equipment (PPE)

All personnel handling waste 5-[(4-Chloro-2-methylphenoxy)methyl]-2-furoic acid must use the following PPE:

  • Eye Protection: Chemical safety goggles are mandatory.

  • Hand Protection: Nitrile gloves are required. Always wash hands thoroughly after handling.[2][3]

  • Body Protection: A standard laboratory coat.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, use a NIOSH-approved respirator with a particulate filter.[2]

Emergency Spill Procedures

In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.

  • Alert & Evacuate: Immediately alert personnel in the vicinity. If the spill is large, evacuate the area.

  • Don PPE: Before addressing the spill, don the full PPE detailed above.

  • Containment: Prevent the spill from spreading or entering drains. For solids, this means preventing dust dispersal. For liquids, use absorbent dikes.

  • Cleanup:

    • For solid spills: Gently sweep the material into a designated hazardous waste container. Moisten slightly with water to prevent dusting if appropriate.[2]

    • For liquid spills: Use an inert absorbent material (e.g., vermiculite, sand) to cover the spill. Once absorbed, scoop the material into the hazardous waste container.

  • Decontamination: Clean the spill area with soap and water, collecting the cleaning materials as hazardous waste.

  • Report: Report the incident to your laboratory supervisor and EHS department immediately.

Part 3: Systematic Disposal Workflow

Follow this step-by-step protocol to ensure compliant and safe disposal.

Step 1: Waste Characterization and Segregation
  • Isolate the Waste: Do not mix 5-[(4-Chloro-2-methylphenoxy)methyl]-2-furoic acid waste with any other chemical waste streams. Incompatible materials can cause dangerous reactions.

  • Avoid Incompatibles: Keep away from strong oxidizing agents and acids.[4]

  • Maintain Chemical Integrity: Do not attempt to neutralize the chemical unless it is part of a specific, EHS-approved procedure.

Step 2: Proper Containerization and Labeling
  • Container Selection: Use a container made of compatible material (e.g., polyethylene) that is in good condition and has a secure, sealable lid.

  • Hazardous Waste Labeling: The container must be labeled as soon as the first drop of waste is added. The label must include:

    • The words "Hazardous Waste"

    • Full Chemical Name: "5-[(4-Chloro-2-methylphenoxy)methyl]-2-furoic acid"

    • Hazard Characteristics (e.g., Toxic, Irritant)

    • Accumulation Start Date

    • Generator's Name and Contact Information

Step 3: On-Site Waste Accumulation
  • Satellite Accumulation Area (SAA): Waste can be temporarily stored at or near the point of generation in an SAA. The container must be kept closed except when adding waste.

  • Transfer to Central Accumulation Area (CAA): Once the container is full, it must be moved to your facility's designated CAA for pickup. Follow all institutional procedures for this transfer.

Step 4: Final Disposal by a Licensed Vendor
  • Professional Disposal: Final disposal must be conducted by a licensed and insured hazardous waste management company. Your EHS department will manage this process.

  • Likely Disposal Method: The most probable disposal method for this type of chlorinated organic acid is high-temperature incineration in a facility equipped with flue gas scrubbing technology to neutralize harmful decomposition products like hydrogen chloride.[2]

Part 4: Visualized Workflow and References

Disposal Workflow Diagram

The following diagram illustrates the key decisions and steps in the disposal process for 5-[(4-Chloro-2-methylphenoxy)methyl]-2-furoic acid.

G cluster_prep Preparation & Handling cluster_contain Containment & Labeling cluster_accumulate On-Site Accumulation cluster_dispose Final Disposal gen Waste Generation ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) container Select Compatible Container ppe->container labeling Label as 'Hazardous Waste' with Full Chemical Name & Hazards container->labeling saa Store in Satellite Accumulation Area (SAA) labeling->saa caa Transfer to Central Accumulation Area (CAA) saa->caa When Full vendor Arrange Pickup by Licensed Disposal Vendor caa->vendor Scheduled Pickup incinerate High-Temperature Incineration vendor->incinerate

Caption: Disposal workflow for chemical waste.

References

  • Winfield Solutions, LLC. (2017). Material Safety Data Sheet: MCPE Phenoxy Herbicide. Retrieved from [Link]

  • ExportersIndia. (n.d.). 5-[(4-Acetylphenoxy)methyl]-2-furoic acid. Retrieved from [Link]

  • MG Chemicals. (2020). Safety Data Sheet. Retrieved from [Link]

  • Albaugh, Inc. (n.d.). 1 MATERIAL SAFETY DATA SHEET: SOLVE MCPA ESTER. Greenbook.net. Retrieved from [Link]

  • Wikipedia. (n.d.). MCPA. Retrieved from [Link]

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Handling

Mastering Laboratory Safety: A Guide to Handling 5-[(4-Chloro-2-methylphenoxy)methyl]-2-furoic Acid

In the dynamic environment of scientific research and drug development, the safety of laboratory personnel is paramount. This guide provides essential, immediate safety and logistical information for handling 5-[(4-Chlor...

Author: BenchChem Technical Support Team. Date: February 2026

In the dynamic environment of scientific research and drug development, the safety of laboratory personnel is paramount. This guide provides essential, immediate safety and logistical information for handling 5-[(4-Chloro-2-methylphenoxy)methyl]-2-furoic acid. As Senior Application Scientists, our goal is to empower you with the knowledge to work safely and effectively, transforming safety protocols from a checklist into a deeply ingrained culture of scientific best practice.

  • Acute oral toxicity [1]

  • Skin irritation [1][3]

  • Serious eye irritation [1][3]

  • Respiratory tract irritation [1][2][3]

This guide will detail the necessary personal protective equipment (PPE), handling procedures, and disposal plans to mitigate these risks.

Foundational Protection: Engineering and Administrative Controls

Before detailing specific PPE, it is crucial to emphasize the hierarchy of controls. Engineering controls are the first line of defense.

  • Fume Hood: All work involving the solid compound or its solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.[5][6]

  • Ventilation: Ensure the laboratory has adequate general ventilation.[6][7][8]

  • Designated Area: For frequent use, establish a designated area for handling this compound, clearly marked with hazard warnings.[9]

Administrative controls include:

  • Standard Operating Procedures (SOPs): Develop and strictly follow a detailed SOP for handling this chemical.

  • Training: All personnel must be trained on the specific hazards and handling procedures for this compound.

  • Hygiene Practices: Never eat, drink, or smoke in laboratory areas.[10] Wash hands thoroughly after handling the chemical, especially before leaving the lab.[6][11][12]

Personal Protective Equipment (PPE): Your Last Line of Defense

The following table summarizes the required PPE for various laboratory operations involving 5-[(4-Chloro-2-methylphenoxy)methyl]-2-furoic acid.

OperationEye and Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing and Transferring Solid Safety glasses with side shields or chemical splash goggles.[7][13][14] A face shield is recommended if there is a significant risk of dust generation.[1][11]Nitrile or butyl rubber gloves.[14][15] Inspect gloves for any signs of degradation before use.[11]A fully buttoned laboratory coat.[7]If significant dust is generated, a NIOSH-approved N95 respirator or higher is necessary.[7][11][14]
Preparing Solutions Chemical splash goggles are mandatory. A face shield is recommended.[1][11][14]Nitrile or butyl rubber gloves.[14][15] Consider double-gloving for added protection.A laboratory coat.[7]Work should be performed in a fume hood to prevent inhalation of vapors or aerosols.[5]
Handling Solutions Chemical splash goggles.[11][14]Nitrile or butyl rubber gloves.[14][15]A laboratory coat.[7]Not typically required if handled in a fume hood.
Donning and Doffing PPE: A Procedural Approach

The order of donning and doffing PPE is critical to prevent cross-contamination.

Donning Sequence:

  • Laboratory Coat

  • Respirator (if required)

  • Eye and Face Protection

  • Gloves (pulled over the cuffs of the lab coat)

Doffing Sequence:

  • Gloves

  • Laboratory Coat (turn inside out as it is removed)

  • Eye and Face Protection

  • Respirator (if worn)

  • Wash hands thoroughly.

Operational Plans: From Handling to Disposal

Spill Management

In the event of a spill, follow these procedures:

  • Evacuate and Alert: Alert others in the vicinity and evacuate the immediate area if necessary.

  • Assess the Spill: Determine the extent of the spill and if you have the appropriate training and materials to clean it up. For large spills, contact your institution's emergency response team.[5]

  • Don Appropriate PPE: At a minimum, wear the PPE specified for handling the compound.

  • Contain the Spill: For solid spills, carefully sweep or vacuum the material into a labeled waste container.[1][10] Avoid generating dust.[1][7] For liquid spills, use an inert absorbent material to contain and absorb the liquid.[5][10]

  • Clean the Area: Once the bulk of the spill is collected, decontaminate the area with an appropriate solvent, followed by soap and water.

  • Dispose of Waste: All spill cleanup materials must be disposed of as hazardous waste.[5]

Waste Disposal

As a halogenated organic compound, 5-[(4-Chloro-2-methylphenoxy)methyl]-2-furoic acid and its contaminated waste must be disposed of as hazardous waste.[9][16]

  • Segregation: Collect all waste containing this compound in a designated, labeled, and sealed container.[5][16] Do not mix with non-halogenated organic waste.[16][17]

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name.[5]

  • Storage: Store waste containers in a designated satellite accumulation area, away from incompatible materials.[5][9]

  • Disposal: Follow your institution's and local regulations for the disposal of halogenated organic waste.[10][18]

Visualizing the PPE Decision-Making Process

The following diagram illustrates the key decision points for selecting the appropriate level of PPE when working with 5-[(4-Chloro-2-methylphenoxy)methyl]-2-furoic acid.

PPE_Decision_Workflow start Start: Assess Task task_type What is the task? start->task_type solid_handling Weighing/Transferring Solid task_type->solid_handling Solid solution_prep Preparing Solution task_type->solution_prep Solution Prep solution_handling Handling Solution task_type->solution_handling Solution Handling dust_risk Risk of Dust Generation? solid_handling->dust_risk splash_risk Risk of Splash? solution_prep->splash_risk ppe_goggles Upgrade to: Chemical Splash Goggles solution_handling->ppe_goggles ppe_base Standard PPE: - Lab Coat - Nitrile/Butyl Gloves - Safety Glasses dust_risk->ppe_base No ppe_respirator Add: N95 Respirator dust_risk->ppe_respirator Yes splash_risk->ppe_goggles Low/Moderate ppe_face_shield Add: Face Shield splash_risk->ppe_face_shield High fume_hood Work in Fume Hood ppe_base->fume_hood ppe_goggles->fume_hood ppe_face_shield->ppe_goggles ppe_respirator->ppe_base end Proceed with Task fume_hood->end

Caption: PPE selection workflow for handling 5-[(4-Chloro-2-methylphenoxy)methyl]-2-furoic acid.

By adhering to these guidelines, researchers can confidently and safely handle 5-[(4-Chloro-2-methylphenoxy)methyl]-2-furoic acid, ensuring both personal safety and the integrity of their research.

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